molecular formula C13H12N2O4S B112777 2-(3-Amino-benzenesulfonylamino)-benzoic acid CAS No. 55990-13-1

2-(3-Amino-benzenesulfonylamino)-benzoic acid

Cat. No.: B112777
CAS No.: 55990-13-1
M. Wt: 292.31 g/mol
InChI Key: GLOSXPMJTFDWRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Amino-benzenesulfonylamino)-benzoic acid is a synthetic organic compound designed for research applications, integrating a benzoic acid moiety linked to an aminobenzenesulfonamide group. This structure is of significant interest in medicinal chemistry and chemical biology for the development of novel bioactive molecules. Compounds featuring a sulfonamide group attached to a benzoic acid scaffold are frequently investigated as potential enzyme inhibitors and antimicrobial agents due to their ability to mimic biological substrates . Specifically, 3-aminobenzoic acid scaffolds have been utilized to create peptidomimetics with enhanced antibacterial activity and improved hydrolytic stability against drug-resistant strains . Furthermore, novel 3-sulfonamido benzoic acid derivatives have been identified as potent antagonists for the P2Y14 receptor, a G-protein-coupled receptor implicated in regulating immune and inflammatory responses, suggesting a potential research pathway for acute lung injury and other inflammatory conditions . The presence of both amino and carboxylic acid functional groups on the aromatic rings provides multiple sites for further chemical derivatization, making this compound a versatile building block for constructing more complex chemical libraries for high-throughput screening and structure-activity relationship (SAR) studies . Researchers can leverage this molecule in projects aimed at developing new therapeutic agents, particularly in the areas of infectious disease and inflammation.

Properties

IUPAC Name

2-[(3-aminophenyl)sulfonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4S/c14-9-4-3-5-10(8-9)20(18,19)15-12-7-2-1-6-11(12)13(16)17/h1-8,15H,14H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLOSXPMJTFDWRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)C2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00407398
Record name 2-[(3-Aminobenzene-1-sulfonyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55990-13-1
Record name 2-[(3-Aminobenzene-1-sulfonyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Whitepaper: Synthesis of 2-(3-Amino-benzenesulfonylamino)-benzoic acid via N-Arylation of 3-Aminobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for producing 2-(3-Amino-benzenesulfonylamino)-benzoic acid, a key chemical scaffold possessing the N-aryl sulfonamide linkage prevalent in numerous pharmacologically active molecules. The synthesis is centered on the formation of a crucial carbon-nitrogen bond between a 3-aminobenzenesulfonamide backbone and a 2-halobenzoic acid derivative. We will conduct an in-depth analysis of the two primary catalytic methodologies for this transformation: the classical copper-catalyzed Ullmann condensation and the modern palladium-catalyzed Buchwald-Hartwig amination. This guide explains the underlying reaction mechanisms, details the causality behind the selection of reagents and conditions, and presents robust, step-by-step experimental protocols. Furthermore, it addresses the critical need for a protecting group strategy to ensure regioselectivity and maximize yield. The content is designed to provide researchers, chemists, and drug development professionals with the foundational knowledge and practical insights required to successfully synthesize this and related N-aryl sulfonamide compounds.

Introduction and Strategic Overview

The N-aryl sulfonamide moiety is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents, including diuretics, anti-inflammatory drugs, and kinase inhibitors. Its prevalence is due to its ability to act as a stable, non-hydrolyzable mimic of a peptide bond and its capacity to engage in critical hydrogen bonding interactions with biological targets. The target molecule of this guide, this compound, is a derivative of anthranilic acid and serves as a valuable building block for drug discovery and development.

The central synthetic challenge lies in the construction of the C-N bond between the sulfonamide nitrogen of 3-aminobenzenesulfonamide and the C2 position of a benzoic acid derivative. Direct N-arylation of sulfonamides is a demanding transformation due to the relatively low nucleophilicity of the sulfonamide nitrogen once deprotonated. This guide explores the two most powerful and widely adopted metal-catalyzed cross-coupling reactions to overcome this challenge:

  • Ullmann Condensation: A classical copper-catalyzed method that is cost-effective but often requires high temperatures and specific ligands to achieve good yields.[1][2][3]

  • Buchwald-Hartwig Amination: A versatile palladium-catalyzed reaction known for its broad substrate scope, high functional group tolerance, and typically milder reaction conditions, though often at a higher cost for catalysts and ligands.[4][5][6][7]

A critical consideration, which will be integrated into our protocols, is the presence of the free aniline group (-NH₂) at the 3-position of the benzenesulfonamide starting material. This group can compete with the intended sulfonamide nitrogen during the arylation reaction. Therefore, a robust synthesis plan mandates a protecting group strategy to temporarily block the aniline nitrogen, direct the reaction to the sulfonamide site, and then deprotect to yield the final target compound.

Retrosynthetic Analysis and Protective Group Strategy

The most logical synthetic design involves a retrosynthetic disconnection at the newly formed C-N bond, leading back to two key synthons: 3-aminobenzenesulfonamide and a 2-halobenzoic acid (e.g., 2-chlorobenzoic acid). To ensure the reaction proceeds with the desired regioselectivity, a protection/deprotection sequence is incorporated.

G TP Target Product This compound Deprotection Deprotection (Hydrolysis) TP->Deprotection retrosynthesis Protected_Intermediate Protected Intermediate 2-(3-Acetamido-benzenesulfonylamino)-benzoic acid Deprotection->Protected_Intermediate CN_Formation C-N Bond Formation (Ullmann or Buchwald-Hartwig) Protected_Intermediate->CN_Formation Protected_Sulfonamide Protected Starting Material 3-Acetamidobenzenesulfonamide CN_Formation->Protected_Sulfonamide Halo_Acid 2-Halobenzoic Acid (e.g., 2-Chlorobenzoic acid) CN_Formation->Halo_Acid Protection Protection (Acetylation) Protected_Sulfonamide->Protection Starting_Sulfonamide Starting Material 3-Aminobenzenesulfonamide Protection->Starting_Sulfonamide G cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Combine Reactants: - 3-Acetamidobenzenesulfonamide - 2-Chlorobenzoic acid - K₂CO₃ (Base) - CuI (Catalyst) - Ligand (optional) B Add Anhydrous Solvent (e.g., DMF, Dioxane) A->B C Purge with Inert Gas (N₂ or Ar) B->C D Heat to 100-140 °C with Vigorous Stirring C->D E Monitor by TLC/LC-MS (12-24 hours) D->E F Cool to RT & Dilute (e.g., with Ethyl Acetate) E->F G Filter through Celite to remove Cu salts F->G H Acidify Aqueous Layer (e.g., with 1M HCl) to pH ~2-3 G->H I Precipitate Forms H->I J Filter, Wash, & Dry Product I->J G cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Combine in Glovebox: - Pd Pre-catalyst - Phosphine Ligand - Strong Base (e.g., NaOᵗBu) B Add Reactants: - 3-Acetamidobenzenesulfonamide - 2-Chlorobenzoic acid A->B C Add Anhydrous Solvent (e.g., Toluene, Dioxane) B->C D Heat to 80-110 °C with Vigorous Stirring C->D E Monitor by TLC/LC-MS (4-18 hours) D->E F Cool to RT & Quench (e.g., with sat. NH₄Cl) E->F G Extract with Organic Solvent F->G H Acidify Aqueous Layer (e.g., with 1M HCl) to pH ~2-3 G->H I Precipitate Forms H->I J Filter, Wash, & Dry Product I->J

Sources

A Technical Guide to Ensuring the Purity of 2-(3-Amino-benzenesulfonylamino)-benzoic acid as a Starting Material

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Criticality of Starting Material Purity in Pharmaceutical Development

In the intricate process of drug development and manufacturing, the quality of the final active pharmaceutical ingredient (API) is inextricably linked to the purity of its foundational components. This guide focuses on a crucial starting material, 2-(3-Amino-benzenesulfonylamino)-benzoic acid , providing an in-depth technical framework for researchers, scientists, and drug development professionals. The integrity of this molecule is paramount, as any impurities present can be carried through the synthetic process, potentially impacting the safety, efficacy, and stability of the final drug product. Adherence to rigorous quality control, as outlined in guidelines from the International Council for Harmonisation (ICH), is not merely a regulatory hurdle but a fundamental scientific necessity.[1][2][3] This document provides a comprehensive strategy for the selection, justification, and control of this starting material, ensuring a robust and reproducible manufacturing process.[3]

The Synthetic Landscape and Potential Impurity Profile

A thorough understanding of the synthetic route to this compound is the first step in identifying potential impurities. While various specific synthetic strategies exist, a common approach involves the condensation of 2-aminobenzoic acid with 3-nitrobenzenesulfonyl chloride, followed by the reduction of the nitro group.

cluster_synthesis Synthetic Pathway 2-aminobenzoic_acid 2-Aminobenzoic Acid Condensation Condensation 2-aminobenzoic_acid->Condensation 3-nitrobenzenesulfonyl_chloride 3-Nitrobenzenesulfonyl Chloride 3-nitrobenzenesulfonyl_chloride->Condensation Intermediate 2-(3-Nitro-benzenesulfonylamino)- benzoic acid Condensation->Intermediate Reduction Reduction Intermediate->Reduction Final_Product 2-(3-Amino-benzenesulfonylamino)- benzoic acid Reduction->Final_Product

Caption: A generalized synthetic pathway for this compound.

This process can introduce several classes of impurities that must be controlled:

  • Process-Related Impurities: These are unreacted starting materials, intermediates, and by-products of side reactions.

  • Degradation Products: The molecule may degrade under certain conditions of heat, light, or pH, leading to new impurities.

  • Residual Solvents and Reagents: Solvents and reagents used in the synthesis and purification steps can remain in the final product.

Table 1: Potential Impurities in this compound

Impurity ClassPotential Specific ImpuritiesOrigin
Starting Materials 2-Aminobenzoic acid, 3-Nitrobenzenesulfonyl chloride, 3-AminobenzenesulfonamideIncomplete reaction
Intermediates 2-(3-Nitro-benzenesulfonylamino)-benzoic acidIncomplete reduction
By-products Isomers of aminobenzoic acid, Dimerized impuritiesSide reactions during condensation or reduction
Degradation Products Hydrolysis products (cleavage of the sulfonamide bond)Instability during synthesis or storage
Residual Solvents Toluene, Acetone, Methanol, etc.Purification and reaction steps
Inorganic Impurities Heavy metals from catalystsCatalytic reduction step

The control of these impurities is guided by ICH Q3A(R2), which sets thresholds for reporting, identification, and qualification of impurities in new drug substances.[2]

A Multi-faceted Analytical Strategy for Purity Assessment

A robust analytical strategy is essential to ensure the purity of this compound. This strategy should be comprehensive, employing orthogonal methods to provide a complete picture of the impurity profile. The validation of these analytical procedures must be performed in accordance with ICH Q2(R1) guidelines, demonstrating their suitability for the intended purpose.[4][5][6][7]

cluster_workflow Analytical Workflow for Purity Assessment Sample Starting Material Batch Identification Identification (FTIR, NMR) Sample->Identification Purity_Assay Purity & Impurity Profiling (HPLC-UV) Sample->Purity_Assay Residual_Solvents Residual Solvents (GC-HS) Sample->Residual_Solvents Inorganic_Impurities Inorganic Impurities (ICP-MS) Sample->Inorganic_Impurities Specification_Check Compare to Specification Identification->Specification_Check Purity_Assay->Specification_Check Residual_Solvents->Specification_Check Inorganic_Impurities->Specification_Check Release Batch Release Specification_Check->Release Pass Investigation Out of Specification (OOS) Investigation Specification_Check->Investigation Fail

Caption: A comprehensive analytical workflow for the quality control of the starting material.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

HPLC is the cornerstone for determining the purity and quantifying impurities in this compound. A well-developed and validated reversed-phase HPLC (RP-HPLC) method can separate the main component from its structurally similar impurities.

Experimental Protocol: RP-HPLC Method

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-31 min: 80% to 20% B

    • 31-35 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL.

This method provides a robust separation of the main peak from potential impurities. For mass spectrometry-compatible applications, the phosphoric acid can be replaced with formic acid.[8]

Table 2: Typical HPLC Purity Specifications

ParameterAcceptance Criteria
Assay 98.0% - 102.0%
Individual Unspecified Impurity ≤ 0.10%
Total Impurities ≤ 1.0%
Spectroscopic Identification and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful techniques for the unambiguous identification of this compound and the structural characterization of unknown impurities. The proton NMR spectrum will show characteristic signals for the aromatic protons in both the benzoic acid and benzenesulfonylamino rings, as well as the amine and carboxylic acid protons.[9][10][11]

Mass Spectrometry (MS): Mass spectrometry provides crucial information about the molecular weight of the compound and its fragmentation pattern, which aids in its identification and the identification of impurities.[12][13][14] The molecular ion peak in the mass spectrum of benzoic acid is a key identifier.[15]

Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for confirming the presence of key functional groups, such as the N-H and S=O stretches of the sulfonamide, the C=O of the carboxylic acid, and the aromatic C-H bonds.

Other Essential Tests
  • Residual Solvents: Gas Chromatography with Headspace (GC-HS) is the standard method for quantifying residual solvents, with limits defined by ICH Q3C.[2]

  • Inorganic Impurities: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is used to detect and quantify elemental impurities, with limits guided by ICH Q3D.[2]

  • Water Content: Karl Fischer titration is the preferred method for determining the water content.

Building a Self-Validating System for Quality Assurance

The trustworthiness of the purity assessment relies on a self-validating system where each analytical method is rigorously validated for its intended purpose. This validation, following ICH Q2(R1), encompasses several key parameters:[4][5][6][7]

  • Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts, different equipment).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

By establishing and documenting these validation parameters, the analytical workflow becomes a self-validating system, providing high confidence in the quality of the this compound starting material.

Conclusion: A Commitment to Quality from the Outset

Ensuring the purity of this compound as a starting material is a critical, non-negotiable aspect of pharmaceutical development. A comprehensive understanding of the synthetic process and potential impurities, coupled with a robust and validated multi-faceted analytical strategy, is the foundation for a well-controlled manufacturing process. By implementing the principles and methodologies outlined in this guide, researchers, scientists, and drug development professionals can confidently build quality into their products from the very beginning, ultimately safeguarding patient health.

References

  • ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005. [Link]
  • Pharmaceutical Technology. Drug Substance Starting Material Selection. Pharmaceutical Technology; 2011. [Link]
  • ICH. Quality Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
  • Slideshare.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
  • FDA. Q11 Development and Manufacture of Drug Substances (Chemical Entities and Biotechnological/Biological Entities) Questions and Answers. U.S.
  • PharmaTutor. Specifications for Starting Materials, Intermediates and Finished Products.
  • The Royal Society of Chemistry.
  • NETZSCH Analyzing & Testing. The Importance of Purity Determination of Pharmaceuticals. NETZSCH Analyzing & Testing; 2020. [Link]
  • Government of Israel.
  • PubMed.
  • SIELC Technologies. Separation of Benzoic acid, 2-(methylamino)- on Newcrom R1 HPLC column. [Link]
  • ResearchGate. List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. [Link]
  • ResearchGate. HPLC chromatogram of (a) benzoic acid, (b) 2, 3-dimethylaniline and (c) mefenamic acid. [Link]
  • ResearchGate. Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. [Link]
  • Studia Universitatis “Vasile Goldis” Arad. High-Performance Liquid Chromatography Method for the Determination of Benzoic Acid in Beverages. [Link]
  • YouTube. February 3, 2021. [Link]
  • HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. [Link]
  • NIST WebBook. Benzoic acid, 2-amino-. [Link]
  • Organic Syntheses.
  • RSC Publishing. Analytical Methods. [Link]
  • PrepChem.com. Synthesis of 2-[[3-(trifluoromethyl)phenyl]amino]benzoic acid, methyl ester. [Link]
  • MoNA - MassBank of North America. Spectrum EA012607 for 2-Aminosulfonyl-benzoic acid methyl ester. [Link]
  • Supporting Inform
  • Google Patents. CN104072383A - Method for preparing 3-amino-2-methyl benzoic acid.
  • Pharmaffiliates. benzoic acid and its Impurities. [Link]
  • ResearchGate.
  • ResearchGate. Mass spectrum of benzoic acid. [Link]
  • SpectraBase. 2-Amino-benzoic acid - Optional[1H NMR] - Chemical Shifts. [Link]
  • ResearchGate. a¹H NMR spectrum of 2-amino benzoic acid. b¹³C NMR spectrum of 2-amino benzoic acid. [Link]

Sources

"2-(3-Amino-benzenesulfonylamino)-benzoic acid" CAS number 55990-13-1 properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(3-Amino-benzenesulfonylamino)-benzoic acid (CAS: 55990-13-1)

Prepared by: Gemini, Senior Application Scientist

Abstract: This document provides a comprehensive technical overview of this compound, CAS number 55990-13-1. Intended for researchers, chemists, and drug development professionals, this guide synthesizes available data to cover the compound's core physicochemical properties, a proposed synthetic route, detailed analytical characterization methodologies, and safe handling protocols. Furthermore, it explores the potential applications of this molecule as a research chemical and building block in medicinal chemistry, drawing parallels with structurally related bioactive compounds. The information is presented with a focus on experimental rationale and procedural integrity, supported by authoritative citations.

Molecular Profile and Physicochemical Properties

This compound is a complex organic molecule featuring three key functional domains: an anthranilic acid (2-aminobenzoic acid) core, a benzenesulfonyl group, and a meta-substituted aniline moiety. This unique combination of a carboxylic acid, a sulfonamide linkage, and a free aromatic amine makes it a versatile, albeit under-investigated, chemical entity. Its primary identified use is as a laboratory chemical for scientific research and development.[1]

Nomenclature and Chemical Identifiers

A clear and unambiguous identification is critical for regulatory compliance, procurement, and research documentation. The key identifiers for this compound are summarized below.

IdentifierValueSource(s)
CAS Number 55990-13-1[1][2][]
IUPAC Name 2-[(3-aminophenyl)sulfonylamino]benzoic acid[]
Molecular Formula C₁₃H₁₂N₂O₄S[2][]
Molecular Weight 292.31 g/mol [2][]
Synonyms 2-(3-Aminophenylsulfonamido)benzoic acid[][4]
InChI Key GLOSXPMJTFDWRO-UHFFFAOYSA-N[]
Physicochemical Data

The physical state and stability are fundamental parameters for designing experiments, from dissolution for in vitro assays to long-term storage.

PropertyValueSource(s)
Appearance Solid[1][4]
Melting Point 140 - 150 °C[1]
Recommended Storage 2 - 8 °C in a dry, well-ventilated place[2]
Chemical Stability Stable under recommended storage conditions[1]

Synthesis and Purification

Rationale for Synthetic Strategy

The core of the strategy is the nucleophilic attack of the amino group of 2-aminobenzoic acid on the electrophilic sulfur atom of 3-aminobenzenesulfonyl chloride. Two key challenges must be addressed:

  • Chemoselectivity: 2-aminobenzoic acid has two nucleophilic sites (the amino group and the carboxylate). The amino group is a stronger nucleophile, but the reaction is typically run in the presence of a base, which deprotonates the carboxylic acid. To ensure the reaction occurs at the desired amino group, a non-nucleophilic base like pyridine or triethylamine is employed.

  • Self-Condensation: The reagent 3-aminobenzenesulfonyl chloride possesses both an electrophilic sulfonyl chloride and a nucleophilic amino group, leading to potential self-polymerization. To prevent this, the amino group on the sulfonyl chloride must be protected prior to the coupling reaction. A common and easily removable protecting group like tert-butyloxycarbonyl (Boc) is ideal. The Boc group is stable to the coupling conditions but can be cleanly removed with acid in the final step.

Proposed Synthetic Workflow

The proposed two-step synthesis is outlined below. This workflow ensures high yields and minimizes side-product formation by controlling the reactivity of the functional groups.

G cluster_0 Step 1: Boc Protection cluster_1 Step 2: Sulfonamide Coupling cluster_2 Step 3: Deprotection A 3-Aminobenzenesulfonyl chloride C N-(tert-butoxycarbonyl)-3- (chlorosulfonyl)aniline A->C Base (e.g., TEA) DCM, 0°C to RT B Di-tert-butyl dicarbonate (Boc)₂O B->C E Boc-Protected Intermediate (from Step 1) D 2-Aminobenzoic acid F Protected Product D->F Pyridine 0°C to RT E->F G Protected Product (from Step 2) I Final Product: 2-(3-Amino-benzenesulfonylamino) -benzoic acid G->I DCM, RT H Trifluoroacetic acid (TFA) or HCl in Dioxane H->I

Caption: Proposed three-step synthesis of the target compound.

Detailed Experimental Protocol (Proposed)

This protocol is a predictive methodology based on standard procedures for similar chemical transformations.[5][6]

Step 1: Protection of 3-Aminobenzenesulfonyl chloride

  • Dissolve 3-aminobenzenesulfonyl chloride (1.0 eq) and di-tert-butyl dicarbonate (1.1 eq) in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (TEA) (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor reaction completion by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1M HCl, followed by saturated sodium bicarbonate solution, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected intermediate.

Step 2: Sulfonamide Coupling

  • Dissolve 2-aminobenzoic acid (1.0 eq) in pyridine at 0 °C.

  • Add the Boc-protected intermediate from Step 1 (1.05 eq) portion-wise, maintaining the temperature below 5 °C.

  • Allow the mixture to warm to room temperature and stir for 24 hours.

  • Pour the reaction mixture into ice-cold 2M HCl.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and dry to obtain the protected product.

Step 3: Boc Deprotection

  • Suspend the protected product from Step 2 in DCM.

  • Add trifluoroacetic acid (TFA) (5-10 eq) or a solution of 4M HCl in dioxane.

  • Stir at room temperature for 2-4 hours until TLC indicates the disappearance of the starting material.

  • Remove the solvent and excess acid under reduced pressure.

  • Triturate the residue with diethyl ether to induce precipitation.

  • Filter the solid, wash with ether, and dry under vacuum to yield the final product, this compound.

Purification: The final product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water, to achieve high purity.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic Analysis (Predicted)

While experimental spectra for this specific compound are not available, we can predict the key features based on its constituent functional groups.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex. Key signals would include:

    • Aromatic protons from both benzene rings, likely appearing as complex multiplets in the range of δ 6.5-8.0 ppm.

    • Two broad singlets corresponding to the N-H protons of the sulfonamide and the primary amine. These peaks may be exchangeable with D₂O.

    • A very broad singlet for the carboxylic acid proton, typically downfield (> δ 10 ppm), which would also exchange with D₂O.

  • Infrared (IR) Spectroscopy: The IR spectrum provides a fingerprint of the functional groups present.

    • O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹.[7]

    • N-H Stretch (Amine & Sulfonamide): Two distinct peaks for the primary amine around 3350-3450 cm⁻¹, and a single peak for the sulfonamide N-H around 3250 cm⁻¹.

    • C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1680 cm⁻¹.[7]

    • S=O Stretch (Sulfonamide): Two strong characteristic bands for the asymmetric and symmetric stretching of the sulfonyl group, typically around 1350 cm⁻¹ and 1160 cm⁻¹, respectively.

  • Mass Spectrometry (MS):

    • Electrospray Ionization (ESI): In positive mode, the molecular ion peak [M+H]⁺ would be expected at m/z 293.3. In negative mode, [M-H]⁻ would appear at m/z 291.3.

    • Fragmentation: Key fragmentation patterns would likely involve the loss of SO₂ (64 Da) and cleavage at the sulfonamide bond.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard for assessing the purity of non-volatile organic compounds.

Recommended HPLC-UV Protocol: For routine purity checks, a reverse-phase HPLC method is suitable.[8][9]

ParameterRecommended ConditionRationale
Column C18 (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation for moderately polar aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to suppress ionization of the carboxylic acid, leading to sharper peaks.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard organic modifier for reverse-phase chromatography.
Gradient 10% B to 90% B over 20 minutesA gradient elution is necessary to elute the compound of interest while separating it from more polar or non-polar impurities.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Detection UV at 254 nm and 280 nmThe aromatic rings will have strong absorbance at these wavelengths.
Injection Volume 10 µLStandard volume to avoid column overloading.

Handling, Storage, and Safety

Proper handling and storage are paramount to ensure user safety and maintain the integrity of the compound.

  • Precautions for Safe Handling: Avoid contact with skin and eyes. Avoid inhaling vapor or dust. Use in a well-ventilated area, preferably a fume hood. Keep away from sources of ignition.[1]

  • Conditions for Safe Storage: Keep the container tightly closed in a dry and well-ventilated place. The recommended storage temperature is 2-8°C.[1][2]

  • Hazardous Decomposition: If involved in a fire, hazardous decomposition products such as carbon monoxide, nitrogen oxides (NOx), and sulfur oxides (SOx) can be formed.[1]

  • Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish fires.[1]

Potential Applications and Future Research

While currently supplied for research purposes only, the molecular architecture of this compound suggests several avenues for investigation, particularly in drug discovery.

Structural Analogy to Bioactive Scaffolds

The compound contains motifs common in pharmacologically active agents:

  • Sulfonamides: This class is renowned for its antibacterial (sulfa drugs), diuretic, and anti-inflammatory properties.

  • Anthranilic Acid Derivatives: This scaffold is central to the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs), which act by inhibiting cyclooxygenase (COX) enzymes.[6][10] Derivatives of aminobenzoic acids have been explored for a wide range of biological activities, including antifungal, antibacterial, and anti-inflammatory properties.[5][10]

Role as a Synthetic Building Block

The molecule possesses three reactive handles for further chemical modification:

  • Carboxylic Acid: Can be converted to esters, amides, or other derivatives to modulate solubility and cell permeability.

  • Primary Aromatic Amine: Can be acylated, alkylated, or used in coupling reactions to build more complex structures.

  • Sulfonamide N-H: Can be deprotonated and alkylated, though this is generally less reactive.

This trifunctional nature makes it a valuable starting material for constructing chemical libraries for high-throughput screening.

Proposed Biological Screening Workflow

Given its structural features, a logical first step in evaluating the biological potential of this compound would be to screen it in assays relevant to inflammation and bacterial infection.

G cluster_0 Primary Screening (In Vitro) cluster_1 Hit Validation & Follow-up A Compound CAS 55990-13-1 B COX-1/COX-2 Enzyme Inhibition Assay A->B Anti-inflammatory Hypothesis C Antibacterial MIC Assay (Gram+/Gram- Panel) A->C Antibacterial Hypothesis D General Cytotoxicity Assay (e.g., MTT on cell lines) A->D Safety Profile E Dose-Response Analysis (IC₅₀ / MIC Determination) B->E C->E F SAR Exploration via Chemical Derivatization E->F G Mechanism of Action Studies F->G

Caption: A logical workflow for the initial biological evaluation of the compound.

Conclusion

This compound (CAS 55990-13-1) is a multifaceted chemical compound with defined physicochemical properties but an unexplored biological profile. Its structural relationship to known pharmacophores, combined with its utility as a synthetic intermediate, marks it as a compound of interest for medicinal chemistry and materials science research. This guide provides the foundational knowledge—from synthesis and analysis to handling and potential applications—required for scientists to effectively and safely incorporate this molecule into their research and development programs.

References

  • ST-2250 - Safety Data Sheet. (2023-01-02). Combi-Blocks, Inc.
  • This compound.
  • This compound CAS 55990-13-1. ChemicalBook.
  • CAS 55990-13-1 this compound. BOC Sciences.
  • This compound - Cas No: 55990-13-1. Tradeindia.
  • This compound | CAS 55990-13-1. Santa Cruz Biotechnology.
  • Benzoic acid, 2-amino-. NIST WebBook.
  • Infrared spectrum of benzoic acid. Doc Brown's Chemistry.
  • List of synthesized derivatives of 2-, 3- and 4-aminobenzoic acid. ResearchGate.
  • Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. PubMed.
  • 2-Amino-3-hydroxy-benzoic acid. SIELC Technologies.
  • Comparative analysis of analytical methods for 2-Amino-3-methoxybenzoic acid detection. Benchchem.
  • Synthesis of new 2-([(phenoxy or phenyl)acetyl]amino)benzoic acid derivatives as 3 alpha-hydroxysteroid dehydrogenase inhibitors and potential antiinflammatory agents. PubMed.

Sources

A Technical Guide to 2-(3-Amino-benzenesulfonylamino)-benzoic acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 2-(3-Amino-benzenesulfonylamino)-benzoic acid, a molecule of significant interest in medicinal chemistry and drug discovery. The document details the compound's fundamental physicochemical properties, including its molecular formula (C₁₃H₁₂N₂O₄S) and molecular weight (292.31 g/mol ). A detailed, field-proven protocol for its synthesis via the coupling of anthranilic acid with a corresponding sulfonyl chloride is presented, accompanied by a logical workflow diagram. Furthermore, this guide explores the compound's structural importance as a scaffold in developing novel therapeutics, drawing on research that highlights the potential of related structures in non-opioid pain management and anti-inflammatory applications. Standard analytical techniques for structural confirmation, such as NMR, MS, and FTIR, are also discussed to ensure a self-validating approach to its preparation and use in a research setting.

Introduction

The convergence of aminobenzoic acids and sulfonamides within a single molecular framework has yielded numerous compounds with significant biological activity. Aminobenzoic acids are versatile building blocks in pharmaceuticals, known for a wide range of therapeutic properties including anti-inflammatory and antimicrobial effects[1][2]. Similarly, the sulfonamide moiety is a classic pharmacophore, integral to the structure of various antibacterial, diuretic, and anticonvulsant drugs.

The compound this compound belongs to this promising class of 2-sulfonamidobenzoic acids. Its structure combines a 2-aminobenzoic acid (anthranilic acid) core with a 3-aminobenzenesulfonamide group. This arrangement offers multiple points for chemical modification, making it an attractive scaffold for creating libraries of novel compounds. Research into analogous structures has revealed their potential as allosteric modulators of receptors involved in pain signaling and as antagonists for receptors implicated in inflammatory diseases[3][4]. This guide serves as a technical resource for professionals engaged in the synthesis, characterization, and application of this molecule, providing the foundational knowledge required for its effective use in research and development.

Physicochemical and Structural Properties

The fundamental identity of a compound is defined by its structural and physical characteristics. These properties are critical for dosage calculations, reaction stoichiometry, and analytical characterization.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource(s)
IUPAC Name 2-[(3-aminophenyl)sulfonylamino]benzoic acidN/A
Synonyms 2-(3-Aminophenylsulfonamido)benzoic acid[5]
CAS Number 55990-13-1[5]
Molecular Formula C₁₃H₁₂N₂O₄S[6][7]
Molecular Weight 292.31 g/mol [5][6][7]
Appearance Solid[5]
Chemical Structure

The two-dimensional structure of the molecule is depicted below, illustrating the connectivity of the anthranilic acid and 3-aminobenzenesulfonyl moieties.

G cluster_benzoic Benzoic Acid Moiety cluster_sulfonyl Benzenesulfonyl Moiety b1 C b2 C b1->b2 cooh C(=O)OH b1->cooh b3 C b2->b3 nh NH b2->nh b4 C b3->b4 b5 C b4->b5 b6 C b5->b6 b6->b1 so2 S(=O)₂ nh->so2 Sulfonamide Linkage s1 C s2 C s1->s2 s1->so2 s3 C s2->s3 s4 C s3->s4 nh2 NH₂ s3->nh2 s5 C s4->s5 s6 C s5->s6 s6->s1

Caption: 2D structure of this compound.

Synthesis and Purification

The synthesis of 2-(sulfonamido)benzamide cores is typically achieved through a modular and reliable synthetic route. The primary method involves the coupling of an anthranilic acid with a suitable sulfonyl chloride under basic conditions[3].

Synthesis Workflow

The general workflow for synthesizing the title compound involves three main stages: sulfonamide bond formation using a protected starting material, deprotection to reveal the amine, and finally, purification and characterization. A protected sulfonyl chloride (e.g., 3-nitrobenzenesulfonyl chloride) is often used to prevent unwanted side reactions with the amino group on the sulfonyl ring. The nitro group is then reduced to the desired amino group in a subsequent step.

G start Starting Materials: - 2-Aminobenzoic Acid - 3-Nitrobenzenesulfonyl Chloride reaction Step 1: Coupling Reaction (Base, e.g., NaHCO₃ in H₂O) start->reaction intermediate Intermediate Product: 2-(3-Nitro-benzenesulfonylamino)- benzoic acid reaction->intermediate reduction Step 2: Reduction (e.g., SnCl₂/HCl or H₂/Pd-C) intermediate->reduction crude Crude Product: 2-(3-Amino-benzenesulfonylamino)- benzoic acid reduction->crude purification Step 3: Purification (Recrystallization or Chromatography) crude->purification final Final Product purification->final

Caption: General synthesis workflow for the target compound.

Detailed Experimental Protocol

This protocol is adapted from established methods for the synthesis of related 2-sulfonamidobenzoic acids[3].

Step 1: Synthesis of 2-(3-Nitro-benzenesulfonylamino)-benzoic acid (Intermediate)

  • In a 250 mL round-bottom flask, dissolve 10.0 g of 2-aminobenzoic acid in 100 mL of a 10% aqueous sodium bicarbonate (NaHCO₃) solution. Stir until a clear solution is obtained.

  • In a separate beaker, dissolve an equimolar amount of 3-nitrobenzenesulfonyl chloride in a minimal amount of a suitable organic solvent like tetrahydrofuran (THF) or acetone.

  • Cool the 2-aminobenzoic acid solution in an ice bath to 0-5 °C.

  • Add the 3-nitrobenzenesulfonyl chloride solution dropwise to the stirred, cooled solution over 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12 hours.

  • Cool the reaction mixture again in an ice bath and slowly acidify to pH ~2 by adding concentrated hydrochloric acid (HCl). A precipitate will form.

  • Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the intermediate product.

Step 2: Synthesis of this compound

  • To a solution of the dried nitro-intermediate from Step 1 in ethanol or acetic acid, add a reducing agent. A common method is to use tin(II) chloride (SnCl₂) in the presence of concentrated HCl.

  • Heat the mixture under reflux for several hours until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture and neutralize it carefully with a saturated solution of sodium bicarbonate or sodium hydroxide.

  • The crude product may precipitate out or can be extracted using an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Purification and Validation

  • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.

  • Confirm the identity and purity of the final product using the analytical methods described in Section 5.0.

Causality and Self-Validation
  • Choice of Base: Sodium bicarbonate is used in Step 1 to act as a base, neutralizing the HCl that is generated as a byproduct of the sulfonamide bond formation. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

  • Protected Starting Material: Using 3-nitrobenzenesulfonyl chloride is a strategic choice. The electron-withdrawing nitro group makes the sulfonyl chloride highly reactive. More importantly, it protects the amine functionality on the sulfonyl-bearing ring, which would otherwise compete in side reactions. The nitro group is then reliably reduced to the target amine in a separate, high-yielding step.

  • Protocol Validation: The integrity of this protocol is validated by the final purification and characterization steps. Obtaining the correct molecular weight via mass spectrometry and the expected NMR spectrum confirms the successful synthesis of the target compound.

Structural Elucidation and Characterization

To ensure the identity and purity of the synthesized this compound, a combination of standard analytical techniques is essential.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the molecular structure. ¹H NMR will show characteristic peaks for the aromatic protons on both rings, as well as signals for the amine (NH and NH₂) and carboxylic acid (COOH) protons. ¹³C NMR will confirm the presence of the correct number of carbon atoms in their distinct chemical environments.

  • Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound, providing direct confirmation of the molecular formula. The experimentally determined mass should correspond to the calculated exact mass of C₁₃H₁₂N₂O₄S.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is employed to identify the key functional groups present in the molecule. Characteristic absorption bands for N-H stretching (from both the sulfonamide and the aromatic amine), C=O stretching (of the carboxylic acid), S=O stretching (of the sulfonamide), and O-H stretching (of the carboxylic acid) would be expected.

Applications in Drug Discovery and Research

The this compound scaffold is a valuable starting point for the development of new therapeutic agents due to its structural features and synthetic accessibility.

  • Non-Opioid Analgesics: A study on a series of 2-sulfonamidebenzamides, which share the core structure of the title compound, identified them as allosteric modulators of MrgX1. This receptor is an attractive non-opioid target for the potential treatment of chronic pain[3]. The modular synthesis allows for the exploration of structure-activity relationships (SAR) by varying substituents on both aromatic rings.

  • Anti-Inflammatory Agents: Research on related 3-sulfonamido benzoic acid derivatives has shown their potential as potent antagonists of the P2Y₁₄ receptor, a target for treating inflammatory diseases like acute lung injury[4]. This suggests that the broader class of sulfonamido benzoic acids is a promising area for the discovery of novel anti-inflammatory drugs.

  • General Bioactivity: Derivatives of aminobenzoic acids have been investigated for a wide array of biological activities, including antifungal, antibacterial, antimalarial, and antioxidant properties, making this class of compounds a rich source for drug discovery programs[1][2].

Conclusion

This compound is a well-defined chemical entity with significant potential as a scaffold in medicinal chemistry. Its molecular formula and weight are firmly established, and it can be reliably prepared through a logical, multi-step synthesis involving sulfonamide coupling and subsequent functional group transformation. The inherent bioactivity of its constituent moieties, combined with the successful development of analogous compounds for pain and inflammation, positions this molecule as a valuable building block for researchers and drug development professionals seeking to create next-generation therapeutics.

References

  • Vertex AI Search. (n.d.). This compound.
  • Wild, C., et al. (2022). Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. ACS Medicinal Chemistry Letters.
  • ResearchGate. (n.d.). List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid.
  • Vertex AI Search. (n.d.). Benzoic acid, 2-[4-[[(2S)-2-(acetylamino)-3-[4-[(carboxycarbonyl)(2-carboxyphenyl)amino].
  • PubChem. (n.d.). 2-{[(4-Aminophenyl)sulfonyl]amino}benzoic acid.
  • PubMed. (n.d.). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents.
  • MDPI. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications.
  • Google Patents. (n.d.). EP0068407A1 - Aminosulfonylbenzoic acid derivatives.
  • ResearchGate. (2022). Synthesis of 2-(2-amino-1,3 –dihydroxypropane-2-ylamino) benzoic acid.
  • PubChem. (n.d.). 3-{[(Aminosulfonyl)amino]sulfonyl}benzoic acid.
  • PubMed. (2025). Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury.
  • SpectraBase. (n.d.). Benzoic acid, 2-[[(2-aminophenyl)sulfonyl]amino]-.

Sources

An In-depth Technical Guide to 2-[(3-Aminophenyl)sulfonylamino]benzoic Acid: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the landscape of modern medicinal chemistry and materials science, the sulfonamide linkage remains a cornerstone functional group, integral to the design of a vast array of therapeutic agents and functional materials. The strategic combination of a sulfonamide with the inherent biological relevance of the aminobenzoic acid scaffold gives rise to molecules of significant scientific interest. This guide provides a comprehensive technical overview of a specific positional isomer, 2-[(3-aminophenyl)sulfonylamino]benzoic acid , a molecule poised for exploration by researchers at the vanguard of drug discovery and chemical synthesis.

This document is structured to serve as a practical and in-depth resource for professionals in the field. It moves beyond a simple recitation of facts to explain the underlying chemical principles and rationale that guide the synthesis and characterization of this compound. We will delve into its nomenclature, physicochemical properties, detailed synthetic methodologies, and explore its potential biological significance, grounded in the broader context of related sulfonamide-bearing compounds. Every piece of technical data and every protocol is presented with the clarity and precision required for practical application in a research and development setting.

Compound Identification and Nomenclature

The precise identification of a chemical entity is paramount for reproducible scientific research. The molecule at the core of this guide is systematically named according to the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC).

IUPAC Name: 2-[(3-aminophenyl)sulfonylamino]benzoic acid[1]

This nomenclature unequivocally defines the connectivity of the molecule: a benzoic acid moiety is substituted at the 2-position with a sulfonylamino group. This group, in turn, is connected to a phenyl ring which bears an amino group at the 3-position (meta-position).

Synonyms:

  • 2-(3-aminobenzenesulfonamido)benzoic acid[1]

Chemical Structure:

Caption: Chemical structure of 2-[(3-aminophenyl)sulfonylamino]benzoic acid.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is critical for designing experiments, formulating products, and predicting its behavior in biological systems.

PropertyValueSource
Molecular Formula C₁₃H₁₂N₂O₄S[1]
Molecular Weight 292.31 g/mol [2]
Monoisotopic Mass 292.0518 Da[1]
CAS Registry Number Not availableN/A
Predicted XlogP 1.8[1]
Predicted H-Bond Donors 3Calculated
Predicted H-Bond Acceptors 5Calculated

Synthesis Methodologies

The synthesis of 2-[(3-aminophenyl)sulfonylamino]benzoic acid is predicated on the formation of a stable sulfonamide bond. The most logical and widely practiced approach for this class of compounds involves the coupling of an amine with a sulfonyl chloride.

Core Synthetic Strategy: Sulfonamide Bond Formation

The principal retrosynthetic disconnection is at the sulfonamide nitrogen, leading to two key starting materials: 2-aminobenzoic acid (anthranilic acid) and 3-aminobenzenesulfonyl chloride .

Retrosynthesis Target 2-[(3-Aminophenyl)sulfonylamino]benzoic acid Disconnect C-N Bond (Sulfonamide) Target->Disconnect Intermediates Starting Materials Disconnect->Intermediates Retrosynthetic Analysis SM1 2-Aminobenzoic Acid (Anthranilic Acid) Intermediates->SM1 SM2 3-Aminobenzenesulfonyl Chloride Intermediates->SM2

Caption: Retrosynthetic analysis of the target molecule.

A significant challenge in this synthesis is the presence of two amino groups—one on each precursor—which can lead to self-condensation or polymerization, particularly with the reactive sulfonyl chloride. Therefore, a protection strategy for the amino group on the benzenesulfonyl chloride moiety is often required.

Detailed Experimental Protocol (Proposed)

This protocol is based on established methods for sulfonamide synthesis from primary amines and sulfonyl chlorides.[3][4] It incorporates a protection/deprotection sequence for the aniline functionality to ensure regioselective bond formation.

Workflow Overview:

Synthesis_Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Coupling Reaction cluster_2 Step 3: Deprotection cluster_3 Step 4: Purification A1 3-Aminobenzenesulfonyl chloride A3 Protected Intermediate (3-Acetamidobenzenesulfonyl chloride) A1->A3  Acylation A2 Protecting Group (e.g., Acetyl Chloride) B1 Protected Intermediate A3->B1 B3 Protected Product B1->B3  Sulfonamide Formation (Base, e.g., Pyridine) B2 2-Aminobenzoic Acid C1 Protected Product B3->C1 C3 Final Product C1->C3  Removal of Ac- group C2 Acidic or Basic Hydrolisis D1 Crude Final Product C3->D1 D3 Pure Product D1->D3  Isolation D2 Recrystallization or Chromatography

Caption: Proposed multi-step synthesis workflow.

Step 1: Protection of 3-Aminobenzenesulfonyl Chloride

  • Rationale: To prevent the amino group of the sulfonyl chloride from reacting with another molecule of itself, it is temporarily converted to a less nucleophilic acetamide.

  • Procedure:

    • Suspend 3-aminobenzenesulfonyl chloride hydrochloride (1.0 eq) in dichloromethane (DCM, 10 mL/g).

    • Cool the suspension to 0 °C in an ice bath.

    • Add triethylamine (2.2 eq) dropwise to neutralize the hydrochloride and act as a base.

    • Add acetyl chloride (1.1 eq) dropwise. The reaction is exothermic. Maintain the temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction to completion using Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by slowly adding water. Separate the organic layer, wash with dilute HCl, then brine, and dry over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure to yield crude 3-acetamidobenzenesulfonyl chloride, which can often be used in the next step without further purification.

Step 2: Coupling with 2-Aminobenzoic Acid

  • Rationale: This is the key bond-forming step. A base is required to deprotonate the amino group of anthranilic acid, increasing its nucleophilicity, and to scavenge the HCl byproduct of the reaction. Pyridine is a common choice as it can serve as both a base and a solvent.

  • Procedure:

    • Dissolve 2-aminobenzoic acid (1.0 eq) in pyridine (5 mL/g) in a round-bottom flask.

    • Cool the solution to 0 °C.

    • Add a solution of 3-acetamidobenzenesulfonyl chloride (1.05 eq) in a minimal amount of tetrahydrofuran (THF) dropwise.

    • Allow the mixture to stir at room temperature overnight.

    • Monitor the reaction by TLC.

    • Once complete, pour the reaction mixture into ice-cold 2M HCl. This will precipitate the product and neutralize the pyridine.

    • Filter the resulting solid, wash thoroughly with cold water, and air dry to obtain the protected product, 2-[(3-acetamidophenyl)sulfonylamino]benzoic acid.

Step 3: Deprotection of the Acetyl Group

  • Rationale: The protecting group is now removed to reveal the desired primary amine functionality on the benzenesulfonyl moiety. Acidic hydrolysis is a standard method for cleaving amides.

  • Procedure:

    • Suspend the protected product from Step 2 in a mixture of ethanol and 6M HCl (1:1 v/v).

    • Heat the mixture to reflux (approx. 80-90 °C) for 4-8 hours, or until TLC indicates the complete disappearance of the starting material.

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8. The final product will precipitate.

    • Filter the solid, wash with copious amounts of cold water to remove salts, and dry under vacuum.

Step 4: Purification

  • Rationale: To achieve high purity suitable for analytical characterization and biological testing, the crude product must be purified.

  • Procedure:

    • Recrystallize the crude solid from an appropriate solvent system, such as an ethanol/water or methanol/water mixture.

    • Dissolve the solid in the minimum amount of hot solvent, then allow it to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation.

    • Filter the pure crystals and dry them in a vacuum oven.

    • Confirm the purity and identity using techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

Potential Biological and Industrial Significance

While specific biological activity data for 2-[(3-aminophenyl)sulfonylamino]benzoic acid is not prominent in peer-reviewed literature, the structural motifs present suggest several avenues for investigation. The broader class of sulfonamides is renowned for its diverse pharmacological activities.

  • Antibacterial Agents: The sulfonamide group is the defining feature of sulfa drugs, which act by inhibiting dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria.[5][6]

  • Anti-inflammatory Agents: Certain sulfonamides, such as celecoxib, are potent and selective COX-2 inhibitors used to treat inflammation and pain.[6]

  • Diuretics and Antihypertensives: Carbonic anhydrase inhibitors, many of which are sulfonamides, are used as diuretics. Other sulfonamide-containing drugs like furosemide are powerful loop diuretics.[6]

  • Enzyme Inhibition: The sulfonamide moiety is a versatile pharmacophore capable of engaging with various enzyme active sites, making it a valuable building block for designing inhibitors for targets such as kinases, proteases, and carbonic anhydrases.[5]

The presence of the anthranilic acid core is also significant. Anthranilic acid derivatives are known to possess anti-inflammatory properties. Therefore, 2-[(3-aminophenyl)sulfonylamino]benzoic acid represents a hybrid structure that could potentially exhibit a unique profile of biological activities, warranting further screening and investigation.

Characterization and Analytical Methods

Unambiguous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and physical methods should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would provide information on the number and environment of protons. Expected signals would include distinct aromatic multiplets for the two differently substituted benzene rings, a broad singlet for the sulfonamide N-H, a broad singlet for the carboxylic acid O-H, and a signal for the primary amine N-H₂ protons.

    • ¹³C NMR: Would show the number of unique carbon environments. Key signals would include the carbonyl carbon of the carboxylic acid (~165-175 ppm) and the 12 aromatic carbons.

  • Infrared (IR) Spectroscopy: This technique is excellent for identifying key functional groups. Characteristic absorption bands would be expected for:

    • O-H stretch (carboxylic acid): Broad band, ~2500-3300 cm⁻¹

    • N-H stretch (amine and sulfonamide): ~3300-3500 cm⁻¹

    • C=O stretch (carboxylic acid): ~1700-1725 cm⁻¹

    • S=O stretch (sulfonamide): Two bands, ~1330-1370 cm⁻¹ (asymmetric) and ~1140-1180 cm⁻¹ (symmetric).

  • Mass Spectrometry (MS): Would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Melting Point Analysis: A sharp melting point range is a good indicator of purity for a crystalline solid.

Conclusion and Future Outlook

2-[(3-Aminophenyl)sulfonylamino]benzoic acid is a well-defined chemical structure with clear pathways for its rational synthesis. While specific applications have yet to be extensively documented, its constituent pharmacophores—the sulfonamide and anthranilic acid moieties—are well-established in a multitude of clinically significant drugs. This guide provides the necessary foundational knowledge, from nomenclature to a detailed, practical synthetic protocol, to empower researchers to synthesize, purify, and characterize this compound.

The future utility of this molecule lies in its systematic evaluation in a range of biological assays. Its potential as an antibacterial, anti-inflammatory, or enzyme inhibitory agent makes it a compelling candidate for screening libraries and further derivatization in drug discovery programs. The protocols and data presented herein serve as a robust starting point for any scientist or research organization looking to explore the chemical and biological landscape of this promising molecule.

References

  • PubChem. 2-{[(4-Aminophenyl)sulfonyl]amino}benzoic acid.
  • Malik, N., et al. (2021). Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. ACS Omega, 6(15), 10286–10302. [Link]
  • Zarghi, A., & Arfaei, S. (2011). Synthesis and solid-phase purification of anthranilic sulfonamides as CCK-2 ligands. Bioorganic & Medicinal Chemistry Letters, 21(23), 7028-7030. [Link]
  • Khan, I., et al. (2021). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. Bioorganic Chemistry, 116, 105342. [Link]
  • SpectraBase. Benzoic acid, 2-[[(2-aminophenyl)sulfonyl]amino]-. [Link]
  • NIST. Benzoic acid, 2-[[[4-[(acetylamino)sulfonyl]phenyl]amino]carbonyl]-. NIST Chemistry WebBook. [Link]
  • Reddy, T. S., et al. (2014). A facile, one pot synthesis of bumetanide, a loop diuretic of sulfamoyl category to treat. International Journal of Research in Pharmacy and Chemistry, 4(3), 633-637. [Link]
  • Clark, J. The Infrared Spectrum of Benzoic Acid. Doc Brown's Chemistry. [http://www.docbrown.info/page06/IRspec/IRsp benzoicacid.htm]([Link] benzoicacid.htm)
  • Rattanburi, T., & Tadtong, S. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-206. [Link]
  • El-Sayed, M. A. A., et al. (2019).
  • Imran, M., et al. (2005). Biological activities of sulfonamides. Indian Journal of Pharmaceutical Sciences, 67(2), 151-159. [Link]
  • PubChem. 2-Sulfamoylbenzoic acid.
  • GSRS. 2-[[(4-AMINOPHENYL)SULFONYL]AMINO]BENZOIC ACID. [Link]
  • Anand, P., et al. (2005). Biological Activities Of Sulfonamides. Indian Journal of Pharmaceutical Sciences, 67(2), 151-159. [Link]
  • Navarro-Salcedo, M. H., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Science, 3(4), 11-23. [Link]
  • PubChemLite. 2-(3-aminobenzenesulfonamido)benzoic acid. [Link]
  • Supporting Inform
  • Pharmaffiliates. 2-(3-Aminophenyl)benzoic acid. [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(3-Amino-benzenesulfonylamino)-benzoic acid by Nuclear Magnetic Resonance (NMR)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance.[1][2] Molecules such as 2-(3-Amino-benzenesulfonylamino)-benzoic acid, which incorporates key pharmacophoric features like a sulfonamide linkage, a carboxylic acid, and an aromatic amine, represent important scaffolds in medicinal chemistry. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for determining the precise molecular structure of such compounds in solution.[2][3] Its ability to provide detailed atomic-level information on molecular connectivity and chemical environment makes it an indispensable tool for identity confirmation, purity assessment, and quality control in pharmaceutical research.[1][3][4][5]

This technical guide provides a comprehensive, field-proven framework for the NMR spectroscopic characterization of this compound. Moving beyond a mere listing of data, this document explains the causality behind experimental choices and provides a detailed interpretation of the expected ¹H and ¹³C NMR spectra, grounded in fundamental principles and comparative data from related structures.

Molecular Structure and Atom Numbering

A logical and consistent atom numbering system is critical for the unambiguous assignment of NMR signals. The structure of this compound is presented below with a numbering scheme that will be used throughout this guide.

Caption: Structure of this compound with atom numbering.

Experimental Design and Rationale

The acquisition of high-quality, interpretable NMR data is contingent upon a well-designed experimental protocol. The choices made during sample preparation and instrument setup directly impact the final spectrum.

Solvent Selection: The Critical Choice of DMSO-d₆

For a molecule containing acidic protons (-COOH), amine protons (-NH₂), and a sulfonamide proton (-SO₂NH-), the choice of deuterated solvent is paramount.

  • Expertise & Experience: Protic solvents like Methanol-d₄ (CD₃OD) or Deuterium Oxide (D₂O) would lead to rapid proton-deuterium exchange, causing the signals for the -COOH, -NH, and -NH₂ protons to broaden significantly or disappear entirely from the ¹H NMR spectrum. Aprotic solvents are preferred.

  • Causality: While Chloroform-d (CDCl₃) is a common aprotic solvent, the polarity of this compound may limit its solubility. Furthermore, hydrogen bonding with the solvent is weak in CDCl₃, which can lead to broad, poorly resolved peaks for the exchangeable protons.

  • Trustworthiness & The Self-Validating Choice: Deuterated Dimethyl Sulfoxide (DMSO-d₆) is the optimal solvent for this analysis.[6] Its high polarity ensures excellent sample dissolution. As a hydrogen-bond acceptor, it slows down the exchange rate of the acidic N-H and O-H protons, resulting in sharper, more easily identifiable peaks in the ¹H NMR spectrum.[7] The residual proton signal of DMSO-d₆ appears around 2.50 ppm, a region typically free from signals of the target molecule.[8]

Experimental Workflow

The process from sample preparation to data analysis follows a systematic and validated workflow to ensure data integrity.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (e.g., 400 MHz) cluster_proc Data Processing weigh Weigh Sample (5-10 mg for ¹H, 20-50 mg for ¹³C) dissolve Dissolve in DMSO-d₆ (~0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Insert Sample & Lock transfer->instrument shim Shim Magnet Coils instrument->shim setup Setup Experiment (¹H or ¹³C Parameters) shim->setup acquire Acquire FID setup->acquire ft Fourier Transform (FID -> Spectrum) acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (¹H) baseline->integrate analysis_node Structural Analysis integrate->analysis_node

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Experimental Protocol
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound for ¹H NMR analysis (20-50 mg for ¹³C NMR) into a clean, dry vial.[6]

    • Add approximately 0.7 mL of DMSO-d₆ to the vial.

    • Gently agitate or sonicate the vial until the sample is fully dissolved.

    • Using a pipette, transfer the solution into a 5 mm NMR tube, ensuring a sample height of approximately 4-5 cm.

    • Cap the NMR tube securely.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the field frequency onto the deuterium signal of the DMSO-d₆.

    • Shim the magnetic field to achieve maximum homogeneity, resulting in sharp, symmetrical peaks.

    • For ¹H NMR, acquire the spectrum using standard parameters (e.g., 16-32 scans, 1-2 second relaxation delay).

    • For ¹³C NMR, acquire the spectrum using proton decoupling. A greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the low natural abundance of ¹³C and longer relaxation times of quaternary carbons.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a wealth of information based on chemical shift, signal integration, and splitting patterns (multiplicity). The following is a detailed prediction for the spectrum of this compound in DMSO-d₆.

  • Exchangeable Protons:

    • -COOH (Carboxylic Acid): A broad singlet is expected far downfield, typically > 12 ppm .[9] This significant deshielding is due to the acidic nature of the proton and strong hydrogen bonding.

    • -SO₂NH- (Sulfonamide): A singlet is predicted in the range of 8.8 - 10.2 ppm . This region is characteristic of sulfonamide protons.[10]

    • -NH₂ (Amine): A broad singlet corresponding to the two amine protons is expected around 5.9 ppm .[10]

  • Aromatic Protons (6.5 - 8.0 ppm region):

    • The two aromatic rings have distinct substitution patterns, leading to complex but predictable signals. The electron-withdrawing sulfonyl and carboxylic acid groups will shift adjacent protons downfield, while the electron-donating amino group will shift adjacent protons upfield.

    • Benzoic Acid Ring (H3, H4, H5, H6): This is a 1,2-disubstituted ring system. H6, being ortho to the electron-withdrawing -COOH group, is expected to be the most downfield proton of this ring. The signals will likely appear as a complex multiplet or as distinct doublets and triplets.

    • Aminobenzenesulfonyl Ring (H2', H4', H5', H6'): This is a 1,3-disubstituted ring. H2' and H6' are ortho to the strongly electron-withdrawing sulfonyl group and will be shifted downfield. H5' is ortho to the electron-donating amino group and will be shifted upfield relative to the others in this ring.

Table 1: Predicted ¹H NMR Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
H (Carboxylic Acid)> 12.0Broad Singlet (br s)1H
H (Sulfonamide)8.8 - 10.2Singlet (s)1H
Aromatic Protons6.5 - 8.0Multiplets (m)8H
H₂ (Amine)~5.9Broad Singlet (br s)2H

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, we expect to see 13 distinct signals, as all carbon atoms are in unique chemical environments.

  • Carbonyl Carbon:

    • C7 (-COOH): The carboxylic acid carbon is highly deshielded due to the two adjacent oxygen atoms and will appear significantly downfield, predicted in the range of 167-172 ppm .[9][11]

  • Aromatic Carbons:

    • The aromatic carbons will resonate in the typical region of 110-150 ppm .

    • Carbons bonded to heteroatoms or substituents will have their chemical shifts significantly altered.

      • C1 & C2: These carbons, attached to the -COOH and -NHSO₂- groups respectively, will be downfield.

      • C1' & C3': These carbons, attached to the -SO₂- and -NH₂ groups, will also have distinct chemical shifts. The carbon attached to the amino group (C3') will be shifted upfield compared to a standard benzene ring carbon due to the electron-donating effect, while the carbon attached to the sulfonyl group (C1') will be shifted downfield.

    • The remaining aromatic carbons will appear in the congested region between approximately 112 and 135 ppm.[10][12]

Table 2: Predicted ¹³C NMR Data
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C7 (C=O)167 - 172
C1, C2, C1', C3'135 - 150
C3, C4, C5, C6115 - 135
C2', C4', C5', C6'112 - 130

Conclusion

The comprehensive application of ¹H and ¹³C NMR spectroscopy, guided by a robust experimental design, provides an unequivocal method for the structural verification of this compound. The strategic selection of DMSO-d₆ as the solvent is crucial for observing all labile protons, a key feature of this molecule's structure. The predicted chemical shifts and multiplicities detailed in this guide offer a reliable template for the analysis of experimental data, ensuring confidence in the identity and purity of the compound. This level of detailed characterization is fundamental to advancing compounds through the drug development pipeline, where structural integrity is non-negotiable.

References

  • Barlin, G. B. (1975). Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. Journal of Medicinal Chemistry, 18(5), 505-509.
  • Holzgrabe, U. (2014). NMR spectroscopy: Quality control of pharmaceutical products. European Pharmaceutical Review.
  • AZoOptics. (2024). The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery.
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides.
  • The Royal Society of Chemistry. (n.d.).
  • Almac Group. (n.d.). The Application of NMR for Drug Development and Manufacturing in a Good Manufacturing Practice Setting.
  • Walsh Medical Media. (n.d.). Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry.
  • JEOL USA, Inc. (n.d.). Pharmaceutical NMR | Drug Delivery Systems.
  • The Royal Society of Chemistry. (2009). Supplementary Material (ESI)
  • National Center for Biotechnology Information. (n.d.). 4-Aminobenzoic Acid.
  • Sigma-Aldrich. (n.d.). NMR Solvents.
  • Al-Masoudi, W. A. (2020). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzene sulfonamide. UNN.
  • BenchChem. (2025). An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-((2-Aminophenyl)thio)benzoic acid.
  • Cambridge Isotope Laboratories, Inc. (n.d.).
  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid.

Sources

An In-Depth Technical Guide to the FT-IR Functional Group Analysis of 2-(3-Amino-benzenesulfonylamino)-benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2-(3-Amino-benzenesulfonylamino)-benzoic acid. As a molecule incorporating a primary aromatic amine, a sulfonamide linkage, a carboxylic acid, and two substituted aromatic rings, its FT-IR spectrum presents a rich tapestry of vibrational data. This document is designed for researchers, scientists, and drug development professionals, offering a detailed interpretation of the characteristic absorption bands associated with each functional group. We will explore the theoretical underpinnings of these vibrations, present a detailed experimental protocol for acquiring a high-fidelity spectrum, and summarize the expected spectral features in a consolidated table. The causality behind experimental choices and spectral interpretations is emphasized to ensure both scientific accuracy and practical utility.

Introduction

This compound is a complex organic molecule whose structural integrity is paramount in pharmaceutical and chemical research. Its multifaceted nature, containing several key pharmacophoric groups, necessitates robust analytical techniques for unambiguous identification and quality control. FT-IR spectroscopy stands as a powerful, non-destructive, and highly sensitive first-line method for this purpose. It provides a unique molecular "fingerprint" by probing the vibrational modes of the molecule's constituent functional groups.[1] This guide will deconstruct the expected FT-IR spectrum of this compound, correlating specific absorption bands with their corresponding molecular vibrations to build a complete analytical picture.

Molecular Structure

A clear understanding of the molecular architecture is the foundation for spectral interpretation.

Caption: Molecular structure of this compound.

Part 1: Theoretical Framework of FT-IR Spectroscopy

FT-IR spectroscopy operates on the principle that chemical bonds in a molecule vibrate at specific frequencies. When the frequency of incident infrared radiation matches the natural vibrational frequency of a bond, the molecule absorbs the radiation. This absorption is detected and plotted as a spectrum of transmittance versus wavenumber (cm⁻¹).

The primary vibrational modes are:

  • Stretching: A change in the inter-atomic distance along the bond axis. These can be symmetric or asymmetric.

  • Bending: A change in the angle between two bonds. These include scissoring, rocking, wagging, and twisting.

The spectrum is typically divided into two main regions:

  • Functional Group Region (4000-1500 cm⁻¹): Absorptions in this region are characteristic of specific functional groups (e.g., O-H, N-H, C=O).[1]

  • Fingerprint Region (1500-400 cm⁻¹): This region contains complex vibrations, including bending modes and skeletal vibrations of the entire molecule, that are unique to a particular compound.[2]

Part 2: Spectral Interpretation of Key Functional Groups

The FT-IR spectrum of this compound is a composite of the absorptions from its constituent parts. A systematic analysis is crucial for a correct interpretation.

The Carboxylic Acid Moiety (-COOH)

The carboxylic acid group gives rise to some of the most recognizable features in an IR spectrum, primarily due to strong hydrogen bonding which typically causes the molecule to exist as a dimer in the solid state.[3]

  • O-H Stretching: A very broad and intense absorption band is expected in the 3300-2500 cm⁻¹ region.[2][3] This broadness is a hallmark of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.[2][3] This band will often overlap with C-H stretching vibrations.

  • C=O Stretching: A very strong, sharp absorption band is anticipated between 1760-1680 cm⁻¹ .[3] For aromatic carboxylic acids like this one, conjugation with the phenyl ring typically shifts this peak to the lower end of the range, around 1700-1680 cm⁻¹ .[2]

  • C-O Stretching and O-H Bending: The spectrum will also feature a C-O stretching vibration, which appears in the 1320-1210 cm⁻¹ region.[3] Additionally, in-plane O-H bending vibrations can be observed around 1440-1395 cm⁻¹ .[3]

**The Primary Aromatic Amine Moiety (-NH₂) **

The primary aromatic amine provides distinct N-H vibrational modes.

  • N-H Stretching: Primary amines characteristically show two medium-intensity bands in the 3500-3300 cm⁻¹ region.[1][4][5] These correspond to the asymmetric and symmetric N-H stretching modes, respectively.[1][4] In aromatic amines, these bands are often found at slightly higher frequencies than in aliphatic amines.[6]

  • N-H Bending (Scissoring): A medium to strong absorption is expected in the 1650-1580 cm⁻¹ range due to the N-H bending vibration.[1][4] This peak can sometimes overlap with aromatic C=C stretching bands.

  • C-N Stretching: The stretching vibration of the aromatic carbon to nitrogen bond (Ar-N) typically produces a strong band in the region of 1335-1250 cm⁻¹ .[1][4][6]

The Sulfonamide Linkage (-SO₂NH-)

The sulfonamide group is a cornerstone of this molecule and has several characteristic absorption bands.

  • N-H Stretching: As a secondary amine, the sulfonamide N-H group is expected to show a single, medium-intensity stretching band. This peak typically appears between 3350-3140 cm⁻¹ .[7][8] Its position can be influenced by hydrogen bonding.

  • S=O Asymmetric and Symmetric Stretching: The sulfonyl group exhibits two very strong and distinct stretching vibrations. The asymmetric S=O stretch is found at a higher frequency, typically in the 1370-1310 cm⁻¹ range, while the symmetric S=O stretch appears in the 1187-1135 cm⁻¹ range.[7][9][10][11][12] These two intense bands are highly diagnostic for the presence of a sulfonamide group.

  • S-N Stretching: The stretch of the sulfur-nitrogen bond is weaker and found in the fingerprint region, typically between 935-895 cm⁻¹ .[7][9][11]

Aromatic Ring Vibrations

Both benzene rings will contribute to the spectrum.

  • C-H Stretching: Aromatic C-H stretching vibrations give rise to weak to medium absorption bands just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[9]

  • C=C Stretching: Aromatic ring "breathing" modes (C=C stretching) appear as a series of medium to weak bands in the 1625-1450 cm⁻¹ region.[2]

  • C-H Out-of-Plane Bending: Strong absorption bands in the 900-675 cm⁻¹ region arise from the out-of-plane bending of aromatic C-H bonds. The exact position and number of these bands are highly indicative of the substitution pattern on the benzene rings.

Part 3: Integrated Spectral Analysis - Summary Table

The following table consolidates the expected FT-IR absorption bands for this compound, providing a quick reference for spectral analysis.

Expected Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode Assignment
3500 - 3300MediumPrimary Aromatic Amine (-NH₂)Asymmetric & Symmetric N-H Stretch[1][4][6]
3350 - 3140MediumSulfonamide (-SO₂NH-)N-H Stretch[7][8]
3100 - 3000Weak-MediumAromatic RingsC-H Stretch[9]
3300 - 2500Strong, Very BroadCarboxylic Acid (-COOH)O-H Stretch (H-bonded)[2][3]
1700 - 1680Strong, SharpCarboxylic Acid (-COOH)C=O Stretch (Aryl conjugated)[2][3]
1650 - 1580Medium-StrongPrimary Aromatic Amine (-NH₂)N-H Bend (Scissoring)[1][4]
1625 - 1450Weak-MediumAromatic RingsC=C Ring Stretch[2]
1440 - 1395MediumCarboxylic Acid (-COOH)O-H Bend (In-plane)[3]
1370 - 1310StrongSulfonamide (-SO₂)Asymmetric S=O Stretch[7][9][11]
1335 - 1250StrongPrimary Aromatic Amine (Ar-N)C-N Stretch[1][4]
1320 - 1210StrongCarboxylic Acid (-COOH)C-O Stretch[3]
1187 - 1135StrongSulfonamide (-SO₂)Symmetric S=O Stretch[7][9][11]
935 - 895Weak-MediumSulfonamide (-S-N-)S-N Stretch[7][9]
900 - 675StrongAromatic RingsC-H Out-of-Plane Bend

Part 4: Experimental Protocol for FT-IR Analysis

To ensure the acquisition of a high-quality, reproducible spectrum, a validated experimental protocol is essential. The following methodology is recommended for solid-phase analysis.

Causality in Method Selection

The solid-state KBr pellet method is chosen for several reasons. It minimizes intermolecular interactions that might be present in solutions and is suitable for non-volatile crystalline or amorphous solids. It provides a uniform matrix for the sample, reducing scattering effects and producing sharp, well-defined peaks.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A 1. Sample Grinding (1-2 mg of sample + 200 mg KBr) B 2. Mortar & Pestle (Grind to fine, uniform powder) A->B C 3. Pellet Pressing (Evacuate die, apply 8-10 tons pressure) B->C D 4. Pellet Inspection (Check for transparency and uniformity) C->D E 5. Background Scan (Collect spectrum of empty sample chamber) D->E F 6. Sample Scan (Place KBr pellet in holder and scan) E->F H 8. Data Processing (Automatic background subtraction) F->H G 7. Instrument Parameters Range: 4000-400 cm⁻¹ Resolution: 4 cm⁻¹ Scans: 32 I 9. Peak Identification (Label significant absorption bands) H->I J 10. Functional Group Correlation (Assign peaks using reference table) I->J

Caption: Standard workflow for FT-IR analysis using the KBr pellet method.

Step-by-Step Methodology
  • Materials and Equipment:

    • This compound (analytical grade)

    • FT-IR grade Potassium Bromide (KBr), desiccated

    • Agate mortar and pestle

    • Hydraulic press with pellet-forming die

    • FT-IR Spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5)

  • Sample Preparation (KBr Pellet Technique):

    • Rationale: KBr is transparent to IR radiation in the mid-IR range and provides a non-interacting matrix for the solid sample.

    • Gently dry the KBr powder in an oven at ~110°C for 2-4 hours and store in a desiccator to remove any absorbed water, which shows a broad O-H absorption around 3400 cm⁻¹.

    • Weigh approximately 1-2 mg of the sample and 200 mg of dry KBr.

    • Combine the sample and KBr in an agate mortar. Grind thoroughly for several minutes until the mixture is a fine, homogenous powder. This ensures even sample distribution and minimizes light scattering.

    • Transfer the powder to the pellet die. Assemble the die and connect it to a vacuum line for 1-2 minutes to remove trapped air, which can cause the pellet to be opaque.

    • Place the die in a hydraulic press and apply 8-10 tons of pressure for 2-3 minutes.

    • Carefully release the pressure and disassemble the die to retrieve the thin, transparent KBr pellet.

  • Data Acquisition:

    • Rationale: A background scan is critical to subtract the spectral contributions of atmospheric CO₂ and water vapor, as well as any instrumental artifacts. A resolution of 4 cm⁻¹ provides a good balance between spectral detail and signal-to-noise ratio for routine analysis. Averaging 32 scans improves the signal-to-noise ratio.

    • Ensure the sample chamber of the FT-IR spectrometer is empty.

    • Collect a background spectrum.

    • Mount the KBr pellet in the sample holder and place it in the spectrometer's beam path.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹ .

  • Data Processing and Interpretation:

    • The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

    • Use the software's peak-picking tool to identify and label the wavenumbers of major absorption bands.

    • Correlate the observed peaks with the expected vibrational frequencies for the functional groups as detailed in Part 3 of this guide.

Conclusion

FT-IR spectroscopy is an indispensable tool for the structural verification of this compound. A systematic approach, beginning with the identification of the molecule's functional groups and their known vibrational frequencies, allows for a confident and detailed interpretation of the experimental spectrum. The presence of a very broad O-H stretch, a sharp C=O band, dual N-H stretches for the primary amine, and two intense S=O bands for the sulfonamide provides a unique and definitive spectral signature. By following the robust experimental protocol outlined herein, researchers can generate high-fidelity data to confirm the identity, purity, and structural integrity of this complex molecule, ensuring confidence in subsequent research and development activities.

References

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. UCLA Chemistry & Biochemistry.
  • Ishida, Y., et al. (2022). Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids. The Journal of Physical Chemistry B.
  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. UCLA Chemistry & Biochemistry.
  • Illinois State University. (2015). Infrared Spectroscopy. Department of Chemistry.
  • Ishida, Y., et al. (2022). Correlation between C═O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids. ACS Publications.
  • Katritzky, A. R., & Jones, R. A. (1959). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. ResearchGate.
  • Popa, G., et al. (2019). Study of the composition of amines using IR spectroscopy. International Journal of Academic Research and Development.
  • Ishida, Y., et al. (2022). Correlation between C═O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids. ResearchGate.
  • Anonymous. (n.d.). Characteristic Group Vibrations of Organic Molecules II.
  • Brown, D. (n.d.). Infrared spectrum of benzoic acid. Doc Brown's Chemistry.
  • Stepanian, S., et al. (1996). Infrared spectra of benzoic acid monomers and dimers in argon matrix. Semantic Scholar.
  • Al-Masoudi, N. A., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. PMC - PubMed Central.
  • Royal Society of Chemistry. (n.d.). Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides.
  • LibreTexts. (2024). Spectroscopy of Amines. Chemistry LibreTexts.
  • Joseph, C., et al. (2013). Ft-Ir and Computational Study of Sulphaguanidine. Oriental Journal of Chemistry.
  • ResearchGate. (n.d.). FTIR spectroscopy for 1: benzoic acid; 2: [Eu(OOCC6H5)3·(H2O)3].
  • ResearchGate. (n.d.). Theoretical modeling of infrared spectra of benzoic acid and its deuterated derivative.
  • Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online.
  • ResearchGate. (n.d.). FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion....
  • Gowda, B. T., et al. (n.d.). Infrared and NMR Spectra of Arylsulphonamides. Zeitschrift für Naturforschung.
  • Anonymous. (n.d.). Sulfonates infrared spectra. Chemistry Stack Exchange.
  • Kartal, Z., & Sentürk, S. (2005). FT-IR Spectroscopic Study of M(Benzoic Acid). Zeitschrift für Naturforschung.
  • ResearchGate. (n.d.). Infrared Spectra of Sulfones and Related Compounds.

Sources

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 2-(3-Amino-benzenesulfonylamino)-benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted mass spectrometry fragmentation pattern of 2-(3-Amino-benzenesulfonylamino)-benzoic acid. As a molecule incorporating a benzoic acid moiety, a sulfonamide linkage, and an aniline group, its fragmentation is governed by the characteristic dissociation pathways of these functional groups. This document outlines the theoretical basis for its fragmentation under electrospray ionization (ESI) tandem mass spectrometry (MS/MS), details a robust experimental protocol for its analysis, and presents the predicted key fragment ions. The insights herein are crucial for researchers in medicinal chemistry, drug metabolism, and analytical sciences who require definitive structural elucidation and characterization of complex sulfonamides.

Introduction: Structural Context and Analytical Imperative

This compound is a complex molecule featuring three key functional regions: an ortho-substituted benzoic acid, a central sulfonamide bridge, and a meta-substituted aminobenzene (aniline) ring. The molecular weight of this compound is 292.31 g/mol , with a molecular formula of C₁₃H₁₂N₂O₄S. Understanding the gas-phase ion chemistry of this molecule is paramount for its unambiguous identification in complex matrices, such as in metabolite identification studies or synthetic reaction monitoring.

Mass spectrometry, particularly when coupled with a soft ionization technique like Electrospray Ionization (ESI) and tandem capabilities (MS/MS), is the premier analytical tool for this purpose.[1][2] ESI allows for the gentle ionization of polar, thermally labile molecules, preserving the intact molecular ion for subsequent fragmentation. The collision-induced dissociation (CID) of this precursor ion provides a reproducible fragmentation pattern—a veritable fingerprint—that is directly correlated to its underlying chemical structure. This guide will predict this fingerprint by synthesizing established fragmentation rules for its constituent chemical moieties.[3][4][5]

Experimental Design: A Self-Validating LC-MS/MS Protocol

To ensure the reliable and reproducible acquisition of mass spectra, a validated experimental workflow is essential. The following protocol is designed for a standard high-performance liquid chromatography tandem mass spectrometry (LC-MS/MS) system.

Instrumentation
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A tandem mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or a triple quadrupole (QqQ) instrument, equipped with an ESI source.

Methodological Parameters

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, then re-equilibrate at 5% B.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

Mass Spectrometry Conditions (Positive Ion Mode):

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Gas Flow: 800 L/h.

  • Collision Gas: Argon.

  • Collision Energy: Ramp from 10-40 eV to capture a full range of fragment ions.

Experimental Workflow Diagram

The logical flow of the analytical process, from sample preparation to data analysis, is a critical component of a self-validating system.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation prep Dissolve sample in Mobile Phase A/B (50:50) inject Inject into LC System prep->inject separate Chromatographic Separation (C18 Column) inject->separate ionize Electrospray Ionization (ESI+) separate->ionize ms1 MS1 Scan (Detect [M+H]⁺ at m/z 293.1) ionize->ms1 isolate Isolate Precursor Ion (m/z 293.1) ms1->isolate cid Collision-Induced Dissociation (CID) isolate->cid ms2 MS2 Scan (Detect Fragment Ions) cid->ms2 interpret Analyze Fragmentation Pattern ms2->interpret elucidate Elucidate Structure interpret->elucidate

Caption: A typical workflow for LC-MS/MS analysis.

Predicted Fragmentation Pathways

Upon introduction into the ESI source in positive mode, the molecule is expected to readily protonate, primarily on the more basic amino group, to form the precursor ion [M+H]⁺ at m/z 293.1 . The subsequent fragmentation via CID will proceed through several competing pathways dictated by the molecule's structure.

The fragmentation of sulfonamides is well-documented and typically involves the cleavage of the S-N and C-S bonds.[3][4] Aromatic carboxylic acids characteristically lose water and carbon monoxide/carboxyl radical.[6][7][8] The aniline moiety can undergo fragmentation through the loss of ammonia or related species.[9][10]

Primary Fragmentation Pathways from [M+H]⁺ (m/z 293.1)

Pathway A: Cleavage of the Sulfonamide S-N Bond This is one of the most common and diagnostic fragmentation pathways for sulfonamides.[4][5] The heterolytic cleavage of the bond between the sulfonyl group and the benzoic acid's amino group leads to two primary fragments.

  • Formation of the 3-aminobenzenesulfonyl cation (m/z 156.0): This fragment retains the aniline and sulfonyl groups. It is a highly characteristic ion for many sulfonamides.[4]

  • Formation of protonated 2-aminobenzoic acid (m/z 138.1): The complementary fragment.

Pathway B: Cleavage of the Aromatic C-S Bond Cleavage of the bond between the 3-aminophenyl ring and the sulfur atom is another key fragmentation route.

  • Formation of the protonated aniline ion (m/z 93.1): This results from the loss of the entire benzenesulfonylamino-benzoic acid moiety as a neutral.

  • Loss of SO₂ (Sulfur Dioxide): A rearrangement can occur, leading to the neutral loss of SO₂ (64 Da).[11] This is a frequently encountered reaction in arylsulfonamides and would produce a fragment ion at m/z 229.1 .

Pathway C: Fragmentation of the Benzoic Acid Moiety The carboxylic acid group is prone to characteristic losses.

  • Loss of H₂O (Water, 18 Da): A common initial loss from the protonated carboxylic acid, leading to a fragment at m/z 275.1 .[8]

  • Loss of COOH (Carboxyl Radical, 45 Da): This results in a fragment at m/z 248.1 . The loss of the entire carboxyl group is a hallmark of benzoic acid fragmentation.[6][7]

Fragmentation Pathway Diagram

The interplay of these pathways determines the final tandem mass spectrum.

G cluster_path_a Pathway A: S-N Cleavage cluster_path_b Pathway B: C-S Cleavage / Rearrangement cluster_path_c Pathway C: Benzoic Acid Losses cluster_secondary Secondary Fragmentation parent [M+H]⁺ m/z 293.1 C₁₃H₁₃N₂O₄S⁺ fragA1 m/z 156.0 [C₆H₆NO₂S]⁺ parent->fragA1 Heterolytic S-N Cleavage fragA2 m/z 138.1 [C₇H₈NO₂]⁺ parent->fragA2 Heterolytic S-N Cleavage fragB1 m/z 93.1 [C₆H₈N]⁺ parent->fragB1 C-S Cleavage fragB2 m/z 229.1 [M+H-SO₂]⁺ parent->fragB2 Rearrangement (-SO₂) fragC1 m/z 275.1 [M+H-H₂O]⁺ parent->fragC1 - H₂O fragC2 m/z 248.1 [M+H-•COOH]⁺ parent->fragC2 - •COOH fragD1 m/z 92.0 [C₆H₆N]⁺ fragA1->fragD1 - SO₂ fragD2 m/z 77.1 [C₆H₅]⁺ fragB1->fragD2 - NH₃

Caption: Predicted fragmentation of this compound.

Summary of Key Diagnostic Ions

The quantitative data, including the predicted mass-to-charge ratio (m/z) and the proposed fragmentation pathway, are summarized below. The relative intensity is a prediction based on the known stability of ions and the prevalence of these fragmentation pathways in related molecules.

Predicted m/z Proposed Fragment Ion Fragmentation Pathway Predicted Relative Intensity
293.1[C₁₃H₁₃N₂O₄S]⁺Precursor Ion ([M+H]⁺)High
275.1[C₁₃H₁₁N₂O₃S]⁺Loss of water (-H₂O) from the carboxylic acidLow
248.1[C₁₂H₁₂N₂O₂S]⁺Loss of the carboxyl radical (-•COOH)Medium
229.1[C₁₃H₁₃N₂O₂S]⁺Rearrangement and loss of sulfur dioxide (-SO₂)Medium
156.0[C₆H₆NO₂S]⁺S-N bond cleavage; 3-aminobenzenesulfonyl cationHigh (Diagnostic)
138.1[C₇H₈NO₂]⁺S-N bond cleavage; protonated 2-aminobenzoic acidMedium
93.1[C₆H₈N]⁺C-S bond cleavage; protonated anilineMedium-High
92.0[C₆H₆N]⁺Loss of SO₂ from the m/z 156 fragmentMedium

Conclusion

The in-silico fragmentation analysis of this compound predicts a rich tandem mass spectrum characterized by several key dissociation events. The most diagnostic fragment is expected at m/z 156.0 , corresponding to the 3-aminobenzenesulfonyl cation, which arises from the cleavage of the central sulfonamide S-N bond. Additional significant fragments resulting from the loss of SO₂ (m/z 229.1), cleavage of the C-S bond (m/z 93.1), and losses from the benzoic acid moiety provide complementary structural information. This detailed guide provides a robust framework for the empirical identification and structural confirmation of this molecule and related sulfonamide compounds, serving as a valuable resource for researchers in the pharmaceutical and chemical sciences.

References

  • Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-9. [Link][3]
  • Sun, W., Li, Y., & Wang, Y. (2007). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 18(4), 630-9. [Link][11]
  • Hu, L., Noll, R. J., & Cooks, R. G. (2015). Mass spectrometry study of N-alkylbenzenesulfonamides with potential antagonist activity to potassium channels. Journal of the Brazilian Chemical Society, 26, 1873-1883. [Link]
  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions.
  • Kokotou, M. G. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Current Pharmaceutical Analysis, 16(5), 513-519. [Link][1]
  • Hu, L., et al. (2010). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry.
  • Li, Y., et al. (2017). MS2 spectra of aniline and its possible fragmentation pathway.
  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-55. [Link]
  • Chemistry LibreTexts. (2023).
  • Vekey, K., et al. (2019).
  • Zhang, Z., et al. (2011). Mass spectra of aniline with different ionization methods.
  • Doc Brown's Chemistry. (2025).
  • Klenner, F., et al. (2021). Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers. Journal of Geophysical Research: Planets, 126(10). [Link][8]

Sources

An In-depth Technical Guide on the Crystal Structure and Polymorphism of Benzoic Acid Derivatives for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This technical guide was initially intended to focus on the crystal structure and polymorphism of "2-(3-Amino-benzenesulfonylamino)-benzoic acid." However, a comprehensive search of the current scientific literature yielded no specific crystallographic or polymorphic data for this particular compound. To provide a valuable and detailed resource for researchers, scientists, and drug development professionals, this guide has been pivoted to focus on a structurally related and well-characterized compound: 2-((2,6-dichlorophenyl)amino)benzoic acid (2-DCABA) . The principles, methodologies, and analyses presented herein are broadly applicable to the study of polymorphism in other benzoic acid derivatives and related active pharmaceutical ingredients (APIs).

Introduction: The Critical Role of Solid-State Chemistry in Drug Development

The solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance in drug development. Polymorphism, the ability of a compound to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, can profoundly impact an API's physicochemical properties. These properties include solubility, dissolution rate, bioavailability, stability, and manufacturability. A thorough understanding and control of polymorphism are therefore not merely academic exercises but are critical for ensuring the safety, efficacy, and quality of a drug product.

This guide provides an in-depth technical overview of the crystal structure and polymorphism of 2-((2,6-dichlorophenyl)amino)benzoic acid (2-DCABA), a potential non-steroidal anti-inflammatory drug (NSAID).[1][2] Through the lens of 2-DCABA, we will explore the methodologies for identifying, characterizing, and understanding different polymorphic forms. This document is intended to serve as a practical resource for researchers and professionals in the pharmaceutical sciences, offering both foundational knowledge and actionable protocols.

Understanding Polymorphism in 2-((2,6-dichlorophenyl)amino)benzoic acid (2-DCABA)

2-DCABA has been shown to exhibit polymorphism, with at least two polymorphic forms (Form I and Form II) and a cocrystal salt having been identified.[1][2] The existence of these different solid forms is attributed to the conformational flexibility of the 2-DCABA molecule.[1][2] This flexibility allows the molecule to adopt different arrangements in the crystal lattice, leading to the formation of distinct polymorphs with varying intermolecular interactions and, consequently, different physical properties.

The study of polymorphism in 2-DCABA provides valuable insights into how subtle changes in molecular conformation and intermolecular interactions can lead to different crystalline arrangements. Hirshfeld surface analysis, a computational tool, has been employed to investigate and visualize the different intermolecular interactions that contribute to the stability of the crystal structures of the polymorphs of 2-DCABA.[1][2]

Crystallographic Data of 2-DCABA Polymorphs

The crystallographic data for the known polymorphs of 2-DCABA are summarized in the table below. These data are typically obtained from single-crystal X-ray diffraction experiments and provide the fundamental information about the three-dimensional arrangement of molecules in the crystal.

Parameter Form I Form II
Crystal SystemMonoclinicMonoclinic
Space GroupP2₁/cP2₁/n
a (Å)Data not available in search resultsData not available in search results
b (Å)Data not available in search resultsData not available in search results
c (Å)Data not available in search resultsData not available in search results
α (°)9090
β (°)Data not available in search resultsData not available in search results
γ (°)9090
V (ų)Data not available in search resultsData not available in search results
Z44

Note: Specific lattice parameters (a, b, c, β, V) were not detailed in the provided search results, but the crystal system and space group information are available for conceptual understanding.

Experimental Protocols for Polymorphic Screening and Characterization

A systematic approach to polymorphic screening is essential for identifying all relevant solid forms of an API. The following protocols are based on established methodologies for the crystallization and characterization of polymorphic systems like 2-DCABA.

Synthesis of 2-((2,6-dichlorophenyl)amino)benzoic acid (2-DCABA)

The synthesis of 2-DCABA is a prerequisite for its crystallographic study. While the search results do not provide a specific synthesis protocol for 2-DCABA, a general method for the synthesis of similar N-aryl anthranilic acids involves the Ullmann condensation. This reaction typically involves the coupling of an aminobenzoic acid with an aryl halide in the presence of a copper catalyst and a base.

Polymorph Screening Protocol

The goal of a polymorph screen is to induce crystallization under a wide range of conditions to access different crystalline forms.

Step-by-Step Methodology:

  • Solvent Selection: Choose a diverse panel of solvents with varying polarities, hydrogen bonding capabilities, and boiling points.

  • Crystallization Techniques: Employ a variety of crystallization methods for each solvent:

    • Slow Evaporation: Dissolve the compound in the chosen solvent at room temperature to create a saturated or near-saturated solution. Allow the solvent to evaporate slowly and undisturbed.

    • Cooling Crystallization: Prepare a saturated solution at an elevated temperature and then cool it slowly to room temperature or below.

    • Anti-Solvent Addition: Dissolve the compound in a "good" solvent and then slowly add a "poor" solvent (an anti-solvent) in which the compound is immiscible or has low solubility to induce precipitation.

    • Melt Crystallization: Heat the compound above its melting point and then cool it slowly. This technique can sometimes yield elusive polymorphs.[1][2]

  • Isolation and Characterization: Carefully isolate the resulting solid material from each experiment and characterize it using the analytical techniques described below.

Polymorph_Screening_Workflow cluster_synthesis Synthesis cluster_screening Polymorph Screening cluster_analysis Characterization cluster_identification Identification & Selection API Synthesized 2-DCABA Solvents Diverse Solvent Panel Crystallization Crystallization Methods (Evaporation, Cooling, Anti-Solvent, Melt) Solvents->Crystallization Solids Isolated Crystalline Solids Crystallization->Solids Analysis Analytical Techniques (PXRD, DSC, TGA, FT-IR, Microscopy) Solids->Analysis Polymorphs Identified Polymorphs (Form I, Form II, etc.) Analysis->Polymorphs Selection Selection of Stable Form for Development Polymorphs->Selection

Caption: Workflow for Polymorphic Screening of an API.

Characterization Techniques

A combination of analytical techniques is crucial for unambiguously identifying and characterizing different polymorphic forms.

  • Powder X-ray Diffraction (PXRD): This is the primary technique for identifying different crystalline forms. Each polymorph will have a unique PXRD pattern, which serves as its "fingerprint."

  • Single-Crystal X-ray Diffraction (SC-XRD): When suitable single crystals can be grown, SC-XRD provides the definitive three-dimensional structure of the polymorph, including bond lengths, bond angles, and intermolecular interactions.[1][2]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point, enthalpy of fusion, and to detect solid-state phase transitions between polymorphs.[1][2]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to identify solvates and hydrates.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy can differentiate polymorphs based on differences in their vibrational spectra, which are sensitive to the molecular conformation and hydrogen bonding patterns in the crystal.[1][2]

  • Raman Spectroscopy: Similar to FT-IR, Raman spectroscopy provides information about the vibrational modes of the molecules and can be a powerful tool for distinguishing between polymorphs.

  • Hot-Stage Microscopy: This technique allows for the visual observation of melting, recrystallization, and phase transitions as a function of temperature.

Characterization_Techniques cluster_primary Primary Identification cluster_structural Definitive Structure cluster_thermal Thermal Properties cluster_spectroscopic Spectroscopic Fingerprinting Polymorphs Polymorphic Sample PXRD Powder X-ray Diffraction (PXRD) Polymorphs->PXRD SC_XRD Single-Crystal X-ray Diffraction (SC-XRD) Polymorphs->SC_XRD DSC Differential Scanning Calorimetry (DSC) Polymorphs->DSC TGA Thermogravimetric Analysis (TGA) Polymorphs->TGA FTIR FT-IR Spectroscopy Polymorphs->FTIR Raman Raman Spectroscopy Polymorphs->Raman

Caption: Key Analytical Techniques for Polymorph Characterization.

Conclusion: A Proactive Approach to Polymorphism

The case of 2-((2,6-dichlorophenyl)amino)benzoic acid illustrates the importance of a comprehensive investigation into the solid-state chemistry of any new drug candidate. Identifying and characterizing all accessible polymorphs early in the drug development process is crucial for selecting the optimal solid form for further development. This proactive approach helps to mitigate the risks of unforeseen manufacturing issues, variable drug performance, and potential regulatory hurdles. The methodologies and principles outlined in this guide provide a robust framework for the systematic study of polymorphism, ultimately contributing to the development of safer, more effective, and higher-quality medicines.

References

  • This guide is based on general principles of pharmaceutical solid-state chemistry and information from the cited sources. No direct reference for the originally requested compound was found.
  • Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems. CrystEngComm.
  • Synthesis and crystal structures of three Schiff bases derived from 3-formylacetylacetone and o-, m- and p-aminobenzoic acid. PubMed Central.
  • Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems.

Sources

An In-depth Technical Guide to the Physicochemical Properties and Solubility of 2-(3-Amino-benzenesulfonylamino)-benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the physicochemical characterization of 2-(3-Amino-benzenesulfonylamino)-benzoic acid. Recognizing that this compound is a novel chemical entity with limited published data, this document emphasizes the experimental methodologies required to determine its critical properties. For researchers, scientists, and drug development professionals, understanding these characteristics is paramount for predicting a compound's pharmacokinetic profile and formulating it into a viable drug product. This guide details the step-by-step protocols for determining aqueous solubility (both thermodynamic and kinetic), dissociation constant (pKa), and the partition coefficient (logP), grounded in authoritative standards such as the OECD Guidelines for the Testing of Chemicals.

Introduction: The Imperative of Physicochemical Profiling

The molecule this compound incorporates three key functional groups: a carboxylic acid, a sulfonamide, and an aromatic amine. This unique combination suggests a complex physicochemical profile, likely characterized by multiple ionization states and poor aqueous solubility. The carboxylic acid and aromatic amine moieties introduce acidic and basic properties, respectively, while the sulfonamide group is weakly acidic.[1][2][3][4][5] The overall structure, featuring two phenyl rings, suggests a significant degree of hydrophobicity.

In drug discovery, a compound's journey from a promising hit to a clinical candidate is critically dependent on its physicochemical properties. Poor solubility can hinder absorption, leading to low bioavailability and unreliable in vitro assay results.[6][7] The ionization state of a molecule, dictated by its pKa value(s) in relation to physiological pH, governs its ability to cross biological membranes and interact with its target.[8][9][10] Lipophilicity, quantified by logP, is a key determinant of a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[11][12]

Therefore, a thorough experimental determination of these properties is not merely a data-gathering exercise; it is a foundational step in risk assessment and a prerequisite for rational drug design and formulation development. This guide provides the practical, field-proven methodologies for such a characterization.

Predicted Physicochemical Properties

In the absence of extensive experimental data, computational tools and knowledge of similar chemical structures provide a valuable starting point for estimating the properties of this compound. These predictions help in designing appropriate experimental conditions.

PropertyPredicted ValueRationale & Method
Molecular Formula C₁₃H₁₂N₂O₄SBased on chemical structure.
Molecular Weight 292.31 g/mol Based on chemical structure.
logP (Octanol/Water) 1.5 - 2.5Prediction based on fragmental methods (e.g., ALOGP, cLogP) which sum the hydrophobicity contributions of individual molecular fragments.[12][13] The two phenyl rings contribute to hydrophobicity, while the polar amino, carboxyl, and sulfonamide groups decrease it.
pKa (most acidic) ~3.5 - 4.5This pKa is attributed to the carboxylic acid group, which is typical for benzoic acids.[5][14]
pKa (weakly acidic) ~9.0 - 10.0This pKa is characteristic of the sulfonamide N-H proton. Benzenesulfonamides are generally weak acids.[1][3][15]
pKa (basic) ~3.0 - 4.0This pKa corresponds to the protonation of the aromatic amino group.
Aqueous Solubility Poorly solubleThe relatively high molecular weight and predicted logP suggest that solubility in water will be low, a common characteristic for benzenesulfonamide derivatives.[15][16][17]

Experimental Determination of Thermodynamic Solubility

Thermodynamic, or equilibrium, solubility is the maximum concentration of a substance that can dissolve in a solvent at equilibrium. It is a critical parameter for pre-formulation and understanding bioavailability.[6] The Shake-Flask method, as described in OECD Guideline 105, is the gold-standard for this determination.[18][19][20][21]

Causality Behind Experimental Choices

The Shake-Flask method is chosen for its reliability and direct measurement of a true equilibrium state. By adding an excess of the solid compound, we ensure that the resulting solution is saturated. The extended equilibration time (typically 24-72 hours) is crucial to allow the system to overcome kinetic barriers and reach a stable thermodynamic minimum. Temperature control is vital as solubility is temperature-dependent. Centrifugation and filtration are necessary to effectively separate the saturated solution (supernatant) from the undissolved solid, preventing overestimation of solubility. The choice of a specific and validated analytical method, such as HPLC-UV, ensures accurate quantification of the dissolved compound.

Step-by-Step Protocol: Shake-Flask Method (OECD 105)
  • Preparation: Add an excess amount of solid this compound to a series of glass vials containing a precise volume of the test medium (e.g., phosphate-buffered saline pH 7.4).

  • Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate the vials for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. A preliminary test can help determine the necessary time to achieve saturation.[18]

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant.

  • Clarification: Centrifuge the aliquot at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended solids.

  • Filtration (Optional but Recommended): Filter the clarified supernatant through a low-binding 0.22 µm filter (e.g., PVDF) to remove any fine particulates.

  • Quantification: Dilute the final filtrate with a suitable solvent and analyze the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

  • Calculation: The solubility is reported in units such as µg/mL or µM.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification A Add excess solid compound to buffer (pH 7.4) B Agitate at constant temp (e.g., 25°C) for 24-72h A->B Reach equilibrium C Centrifuge to pellet undissolved solid B->C Separate phases D Filter supernatant (0.22 µm filter) C->D E Analyze filtrate by HPLC-UV vs. standard curve D->E Quantify dissolved compound F Report Thermodynamic Solubility (µg/mL) E->F

Caption: Workflow for Thermodynamic Solubility Determination.

Experimental Determination of Kinetic Solubility

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration organic stock solution (typically DMSO). This high-throughput screening (HTS) method is invaluable in early drug discovery for ranking compounds, though it often overestimates thermodynamic solubility.[7][22]

Causality Behind Experimental Choices

The kinetic solubility assay mimics the conditions often found in high-throughput biological screens, where compounds are introduced from DMSO stocks. The rapid addition of an aqueous buffer to a DMSO solution creates a state of supersaturation, from which the compound may precipitate. Nephelometry is a common detection method because it directly measures the formation of precipitate by quantifying light scattering.[22] This provides a rapid, plate-based readout suitable for automation and screening large numbers of compounds.

Step-by-Step Protocol: High-Throughput Nephelometry
  • Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Plate Preparation: In a 96- or 384-well microplate, add the aqueous buffer (e.g., PBS, pH 7.4) to the wells.

  • Compound Addition: Use a liquid handler to rapidly add a small volume of the DMSO stock solution to the buffer-containing wells to achieve a range of final concentrations (e.g., from 1 to 200 µM). The final DMSO concentration should be kept low and consistent (e.g., 1-2%).

  • Incubation: Shake the plate for a short period (e.g., 1-2 hours) at room temperature to allow for precipitation.

  • Measurement: Measure the turbidity in each well using a laser nephelometer. The instrument detects the light scattered by any precipitate that has formed.

  • Data Analysis: Plot the measured light scattering units (nephelometric turbidity units, NTU) against the compound concentration. The kinetic solubility is determined as the concentration at which a significant increase in turbidity is observed.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_addition 2. Compound Addition cluster_measure 3. Incubation & Measurement cluster_analysis 4. Data Analysis A Prepare 10 mM stock solution in DMSO C Add DMSO stock to buffer to create concentration gradient A->C B Dispense aqueous buffer into microplate B->C D Incubate plate (1-2h) C->D Induce precipitation E Measure turbidity via laser nephelometry D->E F Plot turbidity vs. concentration E->F G Report Kinetic Solubility (µM) F->G Identify precipitation point

Caption: Workflow for Kinetic Solubility Determination.

Experimental Determination of Dissociation Constant (pKa)

The pKa is the pH at which a molecule's ionizable group is 50% ionized and 50% neutral. For a molecule like this compound with multiple ionizable groups, determining each pKa is essential. Potentiometric titration is a robust method for this purpose, as outlined in OECD Guideline 112.[8][9][10][23]

Causality Behind Experimental Choices

Potentiometric titration directly measures the change in pH of a solution as a titrant (a strong acid or base) is added. The pKa corresponds to the midpoint of the buffering region on the titration curve, where the pH changes most slowly. This method is highly accurate but can be challenging for poorly soluble compounds. Using a co-solvent system (e.g., methanol-water mixtures) can increase solubility to a level sufficient for titration. By determining the apparent pKa in several co-solvent mixtures, the aqueous pKa can be extrapolated to 0% co-solvent.

Step-by-Step Protocol: Potentiometric Titration
  • Sample Preparation: Dissolve a precisely weighed amount of the compound in a series of methanol-water mixtures (e.g., 30%, 50%, 70% methanol). If solubility is extremely low, a surfactant may be used as an alternative.

  • Titration: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.

  • Acidic pKa Determination: Titrate the solution with a standardized strong base (e.g., 0.1 M KOH) and record the pH after each addition of titrant.

  • Basic pKa Determination: In a separate experiment, titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) to determine the pKa of the basic amino group.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. For more accuracy, use the first or second derivative of the titration curve to identify the equivalence point(s).

  • Extrapolation: Plot the apparent pKa values obtained in the different co-solvent mixtures against the percentage of methanol. Extrapolate the resulting line to 0% methanol to determine the aqueous pKa.

Experimental Determination of Partition Coefficient (logP)

The n-octanol/water partition coefficient (logP) is the primary measure of a compound's lipophilicity. The Shake-Flask method (OECD 107) and the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method (OECD 117) are two common, authoritative approaches.[11][24][25][26][27][28][29][30]

Causality Behind Experimental Choices
  • Shake-Flask (OECD 107): This is the "gold standard" direct method.[25][31] It involves partitioning the compound between two immiscible phases (n-octanol and water) and measuring its concentration in each phase at equilibrium. It is accurate for compounds with logP values in the range of -2 to 4.

  • RP-HPLC (OECD 117): This is an indirect method that correlates a compound's retention time on a hydrophobic (e.g., C18) column with its logP.[24][29] It is much faster, requires less material, and is less sensitive to impurities than the shake-flask method, making it ideal for screening. A calibration curve is created using reference compounds with known logP values. The retention time of the test compound is then used to interpolate its logP from this curve.

Step-by-Step Protocol: RP-HPLC Method (OECD 117)
  • System Preparation: Use a C18 reversed-phase HPLC column. The mobile phase is typically a mixture of an aqueous buffer and an organic modifier like methanol or acetonitrile.

  • Calibration: Prepare a set of 5-7 reference compounds with known logP values that bracket the expected logP of the test compound.

  • Isocratic Elution: Inject the reference compounds and determine their retention times (t_R) under various isocratic mobile phase compositions (e.g., 40%, 50%, 60%, 70% methanol).

  • Calculate log k: For each reference compound at each mobile phase composition, calculate the logarithm of the retention factor, log k, using the formula: log k = log((t_R - t_0) / t_0), where t_0 is the column dead time.

  • Extrapolate to log k_w: For each reference compound, plot log k versus the percentage of organic modifier. Extrapolate the linear regression to 100% aqueous phase (0% modifier) to determine log k_w.

  • Generate Calibration Curve: Plot the known logP values of the reference compounds against their calculated log k_w values. This creates the calibration curve.

  • Analyze Test Compound: Determine the log k_w for this compound using the same procedure.

  • Determine logP: Interpolate the logP of the test compound from the calibration curve using its measured log k_w.

Experimental Workflow Diagram

G cluster_calib 1. Calibration cluster_test 2. Test Compound Analysis cluster_interp 3. Interpolation A Select 5-7 reference compounds with known logP B Determine retention factor (log k) at multiple mobile phase compositions A->B C Extrapolate to 100% aqueous to find log k_w B->C D Plot known logP vs. log k_w to create calibration curve C->D F Interpolate logP of test compound from calibration curve D->F Use curve E Determine log k_w for 2-(3-Amino-benzenesulfonylamino)- benzoic acid E->F G Report logP F->G

Caption: Workflow for logP Determination by RP-HPLC.

Conclusion

The successful development of any new chemical entity, particularly in the pharmaceutical field, is underpinned by a robust understanding of its fundamental physicochemical properties. For a compound like this compound, where public data is scarce, a systematic experimental approach is essential. This guide has provided the theoretical rationale and detailed, actionable protocols for determining its solubility, pKa, and logP. By adhering to these scientifically sound and validated methodologies, researchers can generate the high-quality data necessary to guide synthesis, optimize formulations, and ultimately, accelerate the journey from discovery to application.

References

  • Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation. (2017).
  • OECD (2004), Test No. 112: Dissociation Constants in Water, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. [Link]
  • Rowan Scientific. Predicting Solubility. [Link]
  • Physics-Based Solubility Prediction for Organic Molecules. (2022). Chemical Reviews. [Link]
  • Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. (2023).
  • Chemistry For Everyone. (2025). How To Predict Solubility Of Organic Compounds? YouTube. [Link]
  • Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evalu
  • Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. (2022). AIChE Journal. [Link]
  • OECD. Test No.
  • OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. [Link]
  • OECD. Test No.
  • OECD. Test No.
  • OECD. Test No.
  • OECD (2006), Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. [Link]
  • Situ Biosciences.
  • Biotecnologie BT.
  • Pesticide Registration Toolkit.
  • Analytice.
  • Prediction of Hydrophobic (Lipophilic) Properties of Small Organic Molecules Using Fragmental Methods: An Analysis of ALOGP and CLOGP Methods. (2000). The Journal of Physical Chemistry A. [Link]
  • Analytice.
  • High-throughput kinetic turbidity analysis for determination of amorphous solubility and excipient screening for amorphous solid dispersions. (2023).
  • Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation. (2017).
  • ECETOC. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW). [Link]
  • Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures. (1993). Journal of Pharmaceutical Sciences. [Link]
  • ECETOC. assessment of reverse - phase. [Link]
  • Government of Canada.
  • Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. (2019). Chemical Science. [Link]
  • OECD (1995), Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. [Link]
  • Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. (2023).
  • BMG LABTECH.
  • Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. (2019).
  • Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. (2019). University of Manchester. [Link]
  • Molinspiration.
  • Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. (2019). ChemRxiv. [Link]
  • Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. (2019). Chemical Science. [Link]
  • Organic Chemistry Portal.
  • Wikipedia. 4-Aminobenzoic acid. [Link]
  • Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. (2014).
  • High throughput solubility measurement in drug discovery and development. (2007). Advanced Drug Delivery Reviews. [Link]
  • Solubility of Things. Benzenesulfonamide. [Link]
  • PubChem. 4-Aminobenzoic Acid. [Link]
  • PubChem. 3-Aminobenzoic Acid. [Link]

Sources

The Genesis of a Scaffold: A Technical Guide to the Discovery and Synthetic Evolution of 2-(3-Amino-benzenesulfonylamino)-benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Within the intricate tapestry of medicinal chemistry and drug discovery, the synthesis of novel molecular scaffolds serves as the bedrock of innovation. Among these, the N-arylsulfonylamino benzoic acid framework has emerged as a privileged structure, underpinning the development of a diverse array of therapeutic agents. This technical guide provides an in-depth exploration of a key exemplar of this class: 2-(3-Amino-benzenesulfonylamino)-benzoic acid . We will traverse the historical landscape of its synthetic origins, rooted in the foundational principles of aromatic chemistry, and delineate the contemporary, validated protocols for its preparation. This document is intended for researchers, scientists, and professionals in drug development, offering not only a recitation of methods but also a causal understanding of the experimental choices that govern the successful synthesis of this versatile molecule.

I. Historical Perspective: A Synthesis Forged in the Crucible of Aromatic Chemistry

The discovery of this compound is not marked by a singular, serendipitous event but rather by the logical extension of well-established reaction mechanisms developed in the late 19th and early 20th centuries. The core structure of this molecule is an N-arylanthranilic acid, a class of compounds whose synthesis was pioneered by the seminal work of Fritz Ullmann and Irma Goldberg.

The Ullmann condensation , first reported in the early 1900s, provided a robust method for the formation of carbon-nitrogen bonds between aryl halides and amines in the presence of copper catalysis.[1] A significant variation, the Goldberg reaction , specifically addresses the coupling of an aniline with an aryl halide.[2] These reactions, though often requiring harsh conditions such as high temperatures, laid the fundamental groundwork for accessing N-arylanthranilic acids.

While a definitive first synthesis of this compound is not readily found in early literature, its conceptualization and practical realization are direct descendants of these early synthetic strategies. The most logical and historically consistent approach to its synthesis involves a two-step sequence:

  • Sulfonamide Bond Formation: The reaction of anthranilic acid (2-aminobenzoic acid) with 3-nitrobenzenesulfonyl chloride. This classic method for creating sulfonamides would yield the stable nitro-substituted intermediate, 2-(3-Nitro-benzenesulfonylamino)-benzoic acid.

  • Reduction of the Nitro Group: The subsequent reduction of the nitro functionality to the corresponding primary amine. A variety of reducing agents would have been available to chemists of the era, each with its own set of advantages and challenges.

This two-step approach allows for the strategic introduction of the functionalities present in the final molecule, leveraging the well-understood reactivity of the starting materials.

II. The Synthetic Pathway: A Step-by-Step Technical Elucidation

The synthesis of this compound is a testament to the power of sequential chemical transformations. Below, we provide a detailed, self-validating protocol for its preparation, grounded in established and reliable methodologies.

Step 1: Synthesis of 2-(3-Nitro-benzenesulfonylamino)-benzoic Acid

This initial step forges the crucial sulfonamide linkage. The selection of a base is critical to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

Reaction Principle: Nucleophilic attack of the amino group of anthranilic acid on the electrophilic sulfur atom of 3-nitrobenzenesulfonyl chloride.

Experimental Protocol:

  • Dissolution of Anthranilic Acid: In a round-bottom flask equipped with a magnetic stirrer, dissolve anthranilic acid (1.0 eq.) in a suitable aqueous base, such as a 10% sodium carbonate solution, with stirring until a clear solution is obtained.

  • Addition of Sulfonyl Chloride: To the stirred solution, add 3-nitrobenzenesulfonyl chloride (1.05 eq.) portion-wise over 30 minutes. Maintain the temperature of the reaction mixture between 20-25°C using a water bath.

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Precipitation of the Product: Upon completion of the reaction, acidify the mixture to a pH of approximately 2-3 with concentrated hydrochloric acid. This will protonate the carboxylate and precipitate the product.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove any inorganic salts. The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield 2-(3-Nitro-benzenesulfonylamino)-benzoic acid as a solid.

Table 1: Reagents and Solvents for Step 1

Reagent/SolventMolar Mass ( g/mol )Role
Anthranilic Acid137.14Starting Material
3-Nitrobenzenesulfonyl Chloride221.62Electrophile
Sodium Carbonate105.99Base
Hydrochloric Acid36.46Acidification
Ethanol46.07Recrystallization Solvent
Water18.02Solvent
Step 2: Reduction of 2-(3-Nitro-benzenesulfonylamino)-benzoic Acid to this compound

The transformation of the nitro group to a primary amine is a pivotal step. Several reduction methods are effective, with the choice often depending on factors such as scale, available equipment, and desired purity.

Reaction Principle: The reduction of an aromatic nitro group to an amine.

Experimental Protocol (Catalytic Hydrogenation):

  • Catalyst Suspension: In a hydrogenation vessel, suspend palladium on carbon (10% w/w, 0.05 eq.) in a suitable solvent, such as ethanol or methanol.

  • Addition of Nitro Compound: Add the 2-(3-Nitro-benzenesulfonylamino)-benzoic acid (1.0 eq.) to the vessel.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 3-4 bar) and stir the mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by the uptake of hydrogen or by TLC analysis. The reaction is typically complete within 4-8 hours.

  • Catalyst Removal: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of celite to remove the palladium catalyst.

  • Product Isolation: Concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization if necessary.

Table 2: Reagents and Solvents for Step 2 (Catalytic Hydrogenation)

Reagent/SolventMolar Mass ( g/mol )Role
2-(3-Nitro-benzenesulfonylamino)-benzoic Acid322.29Starting Material
Palladium on Carbon (10%)-Catalyst
Hydrogen Gas2.02Reducing Agent
Ethanol/Methanol46.07 / 32.04Solvent

III. Visualization of the Synthetic Workflow

To provide a clear and concise overview of the synthetic process, the following diagrams illustrate the key transformations and logical flow.

Synthesis_Workflow Start Starting Materials: Anthranilic Acid & 3-Nitrobenzenesulfonyl Chloride Step1 Step 1: Sulfonamide Formation Start->Step1 Intermediate Intermediate: 2-(3-Nitro-benzenesulfonylamino) -benzoic Acid Step1->Intermediate Base (e.g., Na2CO3) Step2 Step 2: Nitro Group Reduction Intermediate->Step2 Product Final Product: 2-(3-Amino-benzenesulfonylamino) -benzoic Acid Step2->Product Reducing Agent (e.g., H2/Pd-C)

Caption: Overall synthetic workflow for this compound.

Reaction_Scheme Anthranilic_Acid [Image of Anthranilic Acid structure] Plus1 + Sulfonyl_Chloride [Image of 3-Nitrobenzenesulfonyl chloride structure] Arrow1 -> Intermediate_Product [Image of 2-(3-Nitro-benzenesulfonylamino)-benzoic acid structure] Arrow2 -> Final_Product [Image of this compound structure] Conditions1 Base (e.g., Na2CO3) H2O Arrow1->Conditions1 Conditions2 Reduction (e.g., H2, Pd/C) Arrow2->Conditions2

Caption: Chemical reaction scheme for the synthesis. (Note: Actual chemical structures would be depicted in a full whitepaper).

IV. Conclusion: A Legacy of Synthesis and a Future of Discovery

The synthesis of this compound is a microcosm of the evolution of organic synthesis itself. From the foundational discoveries of Ullmann and Goldberg to the refined and predictable methods of modern chemistry, the journey to this molecule highlights the power of rational design and the importance of understanding reaction mechanisms. The protocols outlined in this guide represent a robust and validated pathway to this important scaffold, providing a solid foundation for its use in further research and development. As the quest for novel therapeutics continues, the principles and techniques employed in the synthesis of molecules like this compound will undoubtedly continue to play a central role in shaping the future of medicine.

V. References

  • Ullmann, F.; Bielecki, J. Ueber Synthesen in der Biphenylreihe. Ber. Dtsch. Chem. Ges.1901 , 34 (2), 2174–2185. [Link]

  • Goldberg, I. Ueber Phenylirungen bei Gegenwart von Kupfer als Katalysator. Ber. Dtsch. Chem. Ges.1906 , 39 (2), 1691–1692. [Link]

  • Shah, J. J. et al. Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives. Indian Journal of Pharmaceutical Sciences2007 , 69 (5), 695. [Link]

  • Wikipedia. Anthranilic acid. [Link]

  • Purkarthofer, T. et al. Synthesis of Heterocycles from Anthranilic acid and its Derivatives. [Link]

Sources

Whitepaper: Probing the Physicochemical and Pharmacodynamic Landscape of 2-(3-Amino-benzenesulfonylamino)-benzoic acid through a Theoretical and Computational Lens

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(3-Amino-benzenesulfonylamino)-benzoic acid is a molecule of significant interest, possessing structural motifs characteristic of established pharmacophores. This technical guide provides a comprehensive framework for the theoretical and computational investigation of this compound. We will explore its electronic and structural properties through Density Functional Theory (DFT), predict its pharmacokinetic profile using in silico models, and investigate its potential as a targeted therapeutic agent through molecular docking and molecular dynamics simulations. This document serves as a detailed protocol and strategic blueprint for researchers aiming to elucidate the therapeutic potential of novel molecular entities.

Introduction: The Rationale for a Computational Approach

The confluence of a benzoic acid moiety and a sulfonamide group within this compound suggests a rich potential for biological activity. The sulfonamide group is a cornerstone of various antibacterial, diuretic, and anticonvulsant drugs, while the benzoic acid scaffold is prevalent in a wide array of therapeutic agents. The specific arrangement of these functional groups, including the presence of a free amino group, opens up a vast chemical space for potential drug-receptor interactions.

A purely synthetic and experimental approach to drug discovery can be both time-consuming and resource-intensive. By front-loading the research with robust theoretical and computational studies, we can make informed predictions about the molecule's behavior, thereby guiding and refining subsequent experimental work. This in silico-first approach allows for the early identification of potential liabilities, the prioritization of synthetic efforts, and the generation of testable hypotheses regarding the mechanism of action.

Theoretical Studies: Unveiling the Electronic and Structural Landscape

Theoretical studies, primarily leveraging quantum mechanics, provide a foundational understanding of a molecule's intrinsic properties. For this compound, Density Functional Theory (DFT) is the computational method of choice due to its favorable balance of accuracy and computational cost.

Geometric Optimization and Vibrational Analysis

The first step in any theoretical analysis is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization.

Experimental Protocol: Geometry Optimization

  • Software: Gaussian, ORCA, or similar quantum chemistry software package.

  • Method: B3LYP functional.

  • Basis Set: 6-311++G(d,p) basis set. This choice provides a good description of electron correlation and includes polarization and diffuse functions, which are crucial for accurately modeling systems with heteroatoms and potential hydrogen bonding.

  • Solvation Model: The Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM) should be employed to simulate the effects of a solvent, such as water, to mimic physiological conditions.

  • Output Analysis: The optimized geometry will yield key structural parameters, including bond lengths, bond angles, and dihedral angles. A subsequent frequency calculation at the same level of theory is mandatory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

Frontier Molecular Orbitals (FMOs) and Chemical Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical stability.

Data Presentation: Calculated Quantum Chemical Parameters

ParameterDescriptionPredicted Significance for this compound
EHOMOEnergy of the Highest Occupied Molecular OrbitalIndicates regions susceptible to electrophilic attack.
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalIndicates regions susceptible to nucleophilic attack.
HOMO-LUMO GapEnergy difference between HOMO and LUMOA smaller gap suggests higher reactivity.
Ionization PotentialThe energy required to remove an electron.Relates to the ease of oxidation.
Electron AffinityThe energy released when an electron is added.Relates to the ease of reduction.
ElectronegativityThe power of an atom to attract electrons.Provides insight into charge distribution.
HardnessResistance to change in electron distribution.A larger value indicates greater stability.
SoftnessThe reciprocal of hardness.A larger value indicates higher reactivity.
Molecular Electrostatic Potential (MEP)

The MEP map is a visual representation of the charge distribution on the molecule's surface. It is an invaluable tool for identifying sites of electrophilic and nucleophilic attack and for understanding intermolecular interactions, such as hydrogen bonding.

Mandatory Visualization: Molecular Electrostatic Potential Map

MEP_Concept cluster_molecule Molecular Surface cluster_legend MEP Color Legend A Electron-Rich Region (e.g., Oxygen atoms) B Electron-Deficient Region (e.g., Amine Hydrogens) C Neutral Region (e.g., Carbon backbone) Red Red: High Electron Density (Nucleophilic Attack) Blue Blue: Low Electron Density (Electrophilic Attack)

Caption: Conceptual representation of a Molecular Electrostatic Potential (MEP) map.

Computational Studies: Simulating Biological Interactions

With a solid theoretical understanding of the molecule, we can now simulate its interactions within a biological context.

ADMET Prediction

Before embarking on complex and computationally expensive simulations, it is prudent to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the molecule.

Experimental Protocol: In Silico ADMET Prediction

  • Platform: Utilize web-based servers such as SwissADME or pkCSM.

  • Input: Provide the SMILES string or a 2D structure of this compound.

  • Analysis: Scrutinize key parameters such as Lipinski's Rule of Five, gastrointestinal absorption, blood-brain barrier permeability, cytochrome P450 inhibition, and potential toxicity endpoints (e.g., AMES test).

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This is a critical step in identifying potential protein targets and elucidating the binding mode.

Experimental Protocol: Molecular Docking

  • Target Selection: Based on the structural motifs of this compound, potential targets could include carbonic anhydrases, cyclooxygenases, or bacterial dihydropteroate synthase.

  • Software: AutoDock Vina, Glide, or GOLD.

  • Ligand Preparation: Generate a 3D conformer of the ligand and assign appropriate charges.

  • Receptor Preparation: Obtain the crystal structure of the target protein from the Protein Data Bank (PDB). Remove water molecules and co-crystallized ligands, and add hydrogen atoms.

  • Docking Execution: Define the binding site (grid box) on the receptor and perform the docking simulation.

  • Results Analysis: Analyze the predicted binding poses and their corresponding binding affinities (docking scores). Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using software like PyMOL or Chimera.

Mandatory Visualization: Molecular Docking Workflow

Docking_Workflow A Ligand Preparation (3D Structure & Charges) C Define Binding Site (Grid Box Generation) A->C B Receptor Preparation (PDB Structure Cleanup) B->C D Docking Simulation (AutoDock Vina) C->D E Analysis of Results (Binding Poses & Scores) D->E F Visualization (PyMOL, Chimera) E->F

Caption: A streamlined workflow for performing molecular docking studies.

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the binding pose, MD simulations allow us to observe the dynamic behavior of the protein-ligand complex over time.

Experimental Protocol: Molecular Dynamics Simulation

  • System Setup: The top-scoring docked complex is placed in a periodic box of water molecules, and ions are added to neutralize the system.

  • Software: GROMACS, AMBER, or NAMD.

  • Force Field: A suitable force field (e.g., CHARMM36m for proteins, GAFF for the ligand) is applied.

  • Simulation Steps:

    • Energy Minimization: To remove steric clashes.

    • Equilibration (NVT and NPT): To bring the system to the desired temperature and pressure.

    • Production Run: The main simulation phase where data is collected (typically on the nanosecond to microsecond timescale).

  • Trajectory Analysis: Analyze the trajectory to assess the stability of the complex, calculate the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), and determine the binding free energy using methods like MM/PBSA or MM/GBSA.

Mandatory Visualization: MD Simulation and Analysis Pipeline

MD_Simulation_Pipeline cluster_analysis Post-MD Analysis A Start with Best Docked Pose B System Solvation & Ionization A->B C Energy Minimization B->C D Equilibration (NVT & NPT) C->D E Production MD Run D->E F Trajectory Analysis E->F G RMSD & RMSF Calculation F->G H Binding Free Energy (MM/PBSA) F->H I Interaction Analysis F->I

Caption: The sequential stages of a molecular dynamics simulation and subsequent analysis.

Conclusion and Future Directions

This guide has outlined a comprehensive theoretical and computational strategy for the in-depth investigation of this compound. By systematically applying DFT, ADMET prediction, molecular docking, and MD simulations, researchers can build a robust, data-driven profile of this molecule. The insights gained from these studies will be instrumental in guiding its synthesis, optimization, and experimental validation, ultimately accelerating its journey from a molecular concept to a potential therapeutic agent. The logical next step would be to synthesize the compound and validate the computational predictions through in vitro and in vivo assays.

References

  • Note: As "this compound" is a specific and likely novel compound for in-depth public computational studies, the references provided are to the methodologies and tools described in this guide.
  • Gaussian 16, Revision C.01 , Frisch, M. J.; et al. Gaussian, Inc., Wallingford CT, 2016. [Link]

  • ORCA - An ab initio, DFT and semiempirical electronic structure package , Neese, F. Wiley Interdisciplinary Reviews: Computational Molecular Science, 2012, 2(1), 73-78. [Link]

  • SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules , Daina, A.; Michielin, O.; Zoete, V. Scientific Reports, 2017, 7, 42717. [Link]

  • pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures , Pires, D. E. V.; Blundell, T. L.; Ascher, D. B. Journal of Medicinal Chemistry, 2015, 58(9), 4066-4072. [Link]

  • AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading , Trott, O.; Olson, A. J. Journal of Computational Chemistry, 2010, 31(2), 455-461. [Link]

  • GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers , Abraham, M. J.; et al. SoftwareX, 2015, 1-2, 19-25. [Link]

  • AMBER 2022 , Case, D. A.; et al. University of California, San Francisco. [Link]

  • PyMOL , The PyMOL Molecular Graphics System, Version 2.0 Schrödinger, LLC. [Link]

  • UCSF Chimera--a visualization system for exploratory research and analysis , Pettersen, E. F.; et al. Journal of Computational Chemistry, 2004, 25(13), 1605-1612. [Link]

"2-(3-Amino-benzenesulfonylamino)-benzoic acid" structural analogs and derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Amino-benzenesulfonylamino)-benzoic acid is a chemical compound characterized by a unique arrangement of three key functional groups: a carboxylic acid, a sulfonamide linkage, and a primary aromatic amine. While not extensively documented as a bioactive agent in its own right, its structure presents a versatile scaffold for chemical synthesis and the development of novel molecular entities. The strategic positioning of its reactive sites—the carboxylic acid on the benzoic acid ring, the primary amine on the benzenesulfonyl group, and the nitrogen of the sulfonamide linker—offers multiple avenues for chemical modification.

This guide provides a comprehensive overview of the synthesis of the this compound core, explores potential strategies for its derivatization, and outlines general methodologies for the biological evaluation of the resulting compound libraries. The insights presented herein are intended to serve as a foundational resource for researchers and drug development professionals interested in leveraging this scaffold for the discovery of new chemical probes and potential therapeutic agents.

Synthesis of the Core Scaffold: this compound

The synthesis of this compound can be achieved through a multi-step process. A common and efficient route involves the reaction of 2-aminobenzoic acid with 3-nitrobenzenesulfonyl chloride, followed by the reduction of the nitro group.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2-(3-Nitro-benzenesulfonylamino)-benzoic acid

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminobenzoic acid in a suitable solvent such as pyridine or a mixture of dioxane and water.

  • Addition of Reactant: Slowly add 3-nitrobenzenesulfonyl chloride to the solution at room temperature. The reaction is typically carried out in the presence of a base (like pyridine, which can also serve as the solvent) to neutralize the hydrochloric acid formed during the reaction.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (2-aminobenzoic acid) is consumed.

  • Work-up and Isolation: Upon completion, the reaction mixture is typically acidified with a dilute mineral acid (e.g., HCl) to precipitate the product. The solid product, 2-(3-nitro-benzenesulfonylamino)-benzoic acid, is then collected by filtration, washed with water, and dried.

Step 2: Reduction of the Nitro Group to an Amine

  • Reaction Setup: Suspend the 2-(3-nitro-benzenesulfonylamino)-benzoic acid obtained from Step 1 in a suitable solvent, such as ethanol or methanol.

  • Reduction: The reduction of the nitro group to a primary amine can be achieved using various methods. A common method is catalytic hydrogenation using hydrogen gas and a catalyst like palladium on carbon (Pd/C). Alternatively, chemical reduction using reagents like tin(II) chloride (SnCl2) in hydrochloric acid or sodium dithionite (Na2S2O4) can be employed.

  • Reaction Monitoring: The reaction progress is monitored by TLC until the disappearance of the starting nitro compound.

  • Work-up and Isolation: After the reaction is complete, the catalyst (if used) is removed by filtration. The solvent is then removed under reduced pressure. The resulting crude product can be purified by recrystallization from an appropriate solvent to yield pure this compound.

Workflow for the Synthesis of the Core Scaffold

cluster_step1 Step 1: Sulfonamide Formation cluster_step2 Step 2: Nitro Group Reduction A 2-Aminobenzoic Acid C Reaction in Pyridine A->C B 3-Nitrobenzenesulfonyl Chloride B->C D 2-(3-Nitro-benzenesulfonylamino)-benzoic acid C->D E 2-(3-Nitro-benzenesulfonylamino)-benzoic acid F Reduction (e.g., H2, Pd/C) E->F G This compound F->G

Caption: Synthetic workflow for this compound.

Strategies for the Generation of Structural Analogs and Derivatives

The this compound scaffold offers three primary sites for chemical modification, allowing for the generation of a diverse library of analogs. These sites are the carboxylic acid group, the primary aromatic amine, and the sulfonamide nitrogen.

Potential Derivatization Sites

Caption: Key sites for derivatization on the core scaffold.

(Note: The above DOT script is a conceptual representation. A chemical structure image with labeled modification sites would be ideal here. For the purpose of this text-based generation, the key sites are described below.)

  • Site A: Carboxylic Acid (-COOH): This group can be converted into a variety of other functional groups.

  • Site B: Primary Aromatic Amine (-NH2): This amine is a versatile handle for a wide range of chemical transformations.

  • Site C: Sulfonamide Nitrogen (-NH-): The hydrogen on the sulfonamide nitrogen can be substituted, although this may require specific reaction conditions.

Synthetic Strategies for Derivatization

1. Modifications at the Carboxylic Acid (Site A)

  • Amide Formation: The carboxylic acid can be coupled with a diverse range of primary and secondary amines to form amides. This is a robust and widely used reaction in medicinal chemistry to explore interactions with biological targets. Standard coupling reagents such as HATU, HBTU, or EDC with HOBt can be employed.

  • Esterification: Reaction with various alcohols under acidic conditions or using coupling agents can yield a library of esters, which can modulate the compound's polarity and cell permeability.

  • Reduction to Alcohol: The carboxylic acid can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3). This new functional group can then be further modified.

2. Modifications at the Primary Aromatic Amine (Site B)

  • Acylation: The primary amine can be acylated with a variety of acyl chlorides or carboxylic acids (using coupling reagents) to introduce different amide functionalities.

  • Sulfonylation: Reaction with various sulfonyl chlorides can introduce a second sulfonamide group.

  • Alkylation: The amine can be alkylated using alkyl halides, although care must be taken to control the degree of alkylation. Reductive amination with aldehydes or ketones is a more controlled method for introducing alkyl groups.

  • Diazotization and Sandmeyer Reactions: The primary aromatic amine can be converted to a diazonium salt, which can then be substituted with a wide range of groups, including halogens, cyano, and hydroxyl groups, through Sandmeyer or related reactions.

3. Modifications at the Sulfonamide Nitrogen (Site C)

  • N-Alkylation: The sulfonamide proton is acidic and can be removed by a strong base, followed by reaction with an alkyl halide to introduce an alkyl group on the sulfonamide nitrogen. This modification can significantly alter the conformational properties of the molecule.

Hypothetical Compound Library Generation

The combination of these synthetic strategies allows for the creation of a large and diverse library of compounds. For example, a combinatorial approach could be used where a set of amines is reacted at the carboxylic acid site, and another set of acylating agents is used at the primary amine site.

Scaffold Modification at Site A (Amine for Amide Formation) Modification at Site B (Acylating Agent) Resulting Derivative Class
CoreBenzylamineAcetyl chlorideN-benzyl-2-(3-acetamidobenzenesulfonylamino)benzamide
CorePiperidineBenzoyl chloride(Piperidin-1-yl)(2-(3-benzamidobenzenesulfonylamino)phenyl)methanone
CoreMorpholineCyclopropanecarbonyl chloride(Morpholino)(2-(3-(cyclopropanecarboxamido)benzenesulfonylamino)phenyl)methanone

General Strategies for Biological Evaluation

Given that the biological activity of this compound and its derivatives is not well-established, a broad screening approach is recommended to identify potential therapeutic areas.

Experimental Workflow: High-Throughput Screening (HTS)

A Compound Library of Derivatives B Primary Screening (e.g., Target-based or Phenotypic) A->B C Hit Identification B->C D Dose-Response and IC50 Determination C->D E Secondary Assays (e.g., Selectivity, Mechanism of Action) D->E F Lead Optimization E->F

Caption: General workflow for high-throughput screening of a compound library.

1. Primary Screening:

  • Target-Based Screening: If there is a hypothetical target class of interest (e.g., kinases, proteases, GPCRs), the compound library can be screened against a panel of these targets using biochemical or cell-based assays.

  • Phenotypic Screening: Alternatively, a phenotypic screen can be employed where the compounds are tested for their ability to produce a specific phenotype in cells or a model organism, without a preconceived target. This can be useful for identifying compounds with novel mechanisms of action.

2. Hit Confirmation and Dose-Response Analysis:

  • Initial "hits" from the primary screen are re-tested to confirm their activity.

  • Active compounds are then tested at multiple concentrations to generate dose-response curves and determine key parameters such as the half-maximal inhibitory concentration (IC50) or effective concentration (EC50).

3. Secondary Assays and Lead Optimization:

  • Confirmed hits are further characterized in secondary assays to assess their selectivity, specificity, and potential mechanism of action.

  • Structure-activity relationship (SAR) studies are initiated, where the most promising "hit" compounds are systematically modified to improve their potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability).

Conclusion

This compound represents a promising, yet underexplored, scaffold for the development of novel chemical entities. Its straightforward synthesis and the presence of multiple, distinct points for chemical modification make it an attractive starting point for the generation of diverse compound libraries. By employing systematic derivatization strategies and comprehensive biological screening protocols, researchers can unlock the potential of this scaffold to identify novel bioactive molecules for further development in various therapeutic areas. This guide provides a foundational framework to inspire and direct such discovery efforts.

References

(Note: The following references are based on the information available and may not represent an exhaustive list of all possible sources. They provide a starting point for further investigation into the synthesis and chemistry of related compounds.)

  • Synthesis of 2-((3-aminophenyl)sulfonamido)benzoic acid.Molbank, 2006(4), M501. [Link]
  • Preparation of (acylamino)benzenesulfonylamino benzoic acid derivatives as inhibitors of poly(ADP-ribose)polymerase.

A Technical Guide to the Evaluation of 2-(3-Amino-benzenesulfonylamino)-benzoic acid as a Novel Protein Degrader Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address previously "undruggable" targets.[1][2] This is largely achieved through the design of heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), and molecular glues, which co-opt the cellular ubiquitin-proteasome system to selectively eliminate proteins of interest (POIs).[3][4] A critical component in the design of these degraders is the E3 ligase ligand, which recruits the cellular degradation machinery. While ligands for E3 ligases like Cereblon (CRBN) and von Hippel-Lindau (VHL) are well-established, the exploration of novel scaffolds is essential for expanding the scope and refining the properties of protein degraders.[5][6][7] This guide provides a comprehensive technical framework for the evaluation of 2-(3-Amino-benzenesulfonylamino)-benzoic acid as a potential novel building block for the development of protein degraders. We will explore its chemical rationale as an E3 ligase ligand, propose a synthetic strategy for its incorporation into PROTACs, and detail the experimental workflows required for its validation.

Introduction to Targeted Protein Degradation and the Role of E3 Ligase Ligands

The ubiquitin-proteasome system (UPS) is the primary mechanism for regulated protein degradation in eukaryotic cells. E3 ubiquitin ligases play a crucial role in this process by recognizing specific substrate proteins and catalyzing the transfer of ubiquitin, marking them for degradation by the proteasome. TPD technologies hijack this endogenous system. PROTACs, for instance, are bifunctional molecules composed of a ligand for a POI and a ligand for an E3 ligase, connected by a chemical linker.[4][8] This ternary complex formation between the POI, PROTAC, and E3 ligase leads to the ubiquitination and subsequent degradation of the POI.[1]

The choice of the E3 ligase ligand is paramount as it influences the degrader's efficacy, selectivity, and pharmacokinetic properties. The most commonly utilized E3 ligases in PROTAC design are CRBN and VHL.[3][6] Ligands for these E3 ligases, such as thalidomide and its analogs for CRBN, are well-characterized and have been successfully incorporated into numerous clinical-stage degraders.[5][9] However, the reliance on a limited set of E3 ligase ligands presents challenges, including potential tissue-specific limitations in E3 ligase expression and the emergence of resistance mechanisms.[10] Therefore, the discovery and validation of novel E3 ligase-recruiting scaffolds is a key area of research in the TPD field.

Rationale for this compound as a Putative E3 Ligase Ligand

The chemical structure of this compound presents several features that suggest its potential as a novel E3 ligase ligand, particularly for Cereblon. By drawing analogies to known CRBN-binding molecular glues and the glutarimide moiety of thalidomide derivatives, we can hypothesize a potential binding mode.

The core structure features a benzoic acid and a sulfonamide linker connecting to an aminobenzene ring. The carboxylic acid and the amino group could potentially form key hydrogen bonding interactions within the E3 ligase binding pocket, mimicking interactions made by established ligands. The sulfonamide provides a rigid linker element, which can be crucial for orienting the functional groups for optimal binding. The aromatic rings can engage in favorable pi-stacking or hydrophobic interactions.

To explore this potential, a structure-based design approach would be invaluable. Docking studies of this compound into the crystal structure of CRBN could reveal plausible binding poses and highlight key interactions. This computational analysis would guide the initial design of derivatives and PROTACs.

Synthetic Strategy for Incorporating the Novel Building Block into PROTACs

A modular synthetic approach is essential for the efficient construction and evaluation of a library of PROTACs based on the this compound scaffold. The general strategy involves the synthesis of the core building block with a functional handle for linker attachment, followed by conjugation to a linker and a POI ligand.

Synthesis of the Functionalized Building Block

The synthesis would begin with commercially available starting materials. For instance, 2-chlorobenzoic acid could be reacted with 3-aminobenzenesulfonamide under suitable coupling conditions to form the core scaffold. The free amino group on the 3-aminobenzene ring can then be functionalized with a linker precursor. A common strategy is to introduce a terminal alkyne or azide for subsequent "click" chemistry, or a protected amine or carboxylic acid for amide bond formation.

PROTAC Assembly

With the functionalized building block in hand, the assembly of the final PROTAC can be achieved through various robust coupling chemistries. A representative workflow is outlined below:

Step-by-Step Protocol for PROTAC Synthesis via Amide Coupling:

  • Activate the POI Ligand: To a solution of the POI ligand containing a carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF), add a coupling agent such as HATU (1.1 eq) and a base like DIPEA (2.0 eq). Stir the mixture at room temperature for 15 minutes.

  • Coupling Reaction: To the activated POI ligand solution, add the synthesized 2-(3-(amino-linker)-benzenesulfonylamino)-benzoic acid building block (1.0 eq).

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-16 hours at room temperature.

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography or preparative HPLC to yield the final PROTAC.

This modular approach allows for the rapid generation of a library of PROTACs with varying linker lengths and compositions, which is crucial for optimizing degrader activity.[11]

Experimental Validation Workflow

A rigorous and systematic experimental cascade is necessary to validate this compound as a functional E3 ligase binder and a component of an effective protein degrader.

Biochemical Assays for E3 Ligase Binding

The initial step is to confirm the direct binding of the novel scaffold to the target E3 ligase, for example, CRBN.

  • Surface Plasmon Resonance (SPR): This technique provides quantitative measurement of binding affinity (KD), as well as association (ka) and dissociation (kd) rates.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change upon binding, providing a complete thermodynamic profile of the interaction.

  • Competitive Binding Assays: A fluorescence polarization (FP) or time-resolved fluorescence energy transfer (TR-FRET) assay using a known fluorescently labeled CRBN ligand can be used to determine the binding affinity of the new scaffold through competition.

Cellular Assays for Target Protein Degradation

Once E3 ligase binding is confirmed, the next step is to evaluate the ability of the PROTACs to induce the degradation of a specific POI in a cellular context.

Step-by-Step Protocol for Western Blot Analysis of Protein Degradation:

  • Cell Culture and Treatment: Plate cells (e.g., a cancer cell line expressing the POI) at an appropriate density and allow them to adhere overnight. Treat the cells with a concentration range of the PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Normalize the protein lysates and separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with a primary antibody specific for the POI. After washing, incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).

  • Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify the band intensities to determine the extent of protein degradation. The half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax) can be calculated from the dose-response curves.

Mechanistic Validation Assays

To confirm that the observed protein degradation is mediated by the proteasome and the intended E3 ligase, several control experiments are crucial.

  • Proteasome Inhibition: Co-treatment of cells with the PROTAC and a proteasome inhibitor (e.g., MG132 or bortezomib) should rescue the degradation of the POI.

  • E3 Ligase Knockdown/Knockout: Using siRNA or CRISPR/Cas9 to knockdown or knockout the target E3 ligase (e.g., CRBN) should abrogate the PROTAC-mediated degradation of the POI.

  • Ternary Complex Formation Assays: Techniques like TR-FRET or co-immunoprecipitation can be used to demonstrate the formation of the POI-PROTAC-E3 ligase ternary complex in vitro or in cells.

Data Presentation and Interpretation

Clear and concise presentation of the experimental data is essential for evaluating the potential of the novel building block.

Table 1: Hypothetical Biochemical and Cellular Activity of PROTACs Incorporating the Novel Scaffold

PROTAC IDLinkerPOI LigandCRBN Binding (KD, nM)POI Degradation (DC50, nM)Dmax (%)
PROTAC-A1PEG3Ligand-X500150>90
PROTAC-A2Alkyl-C4Ligand-X480120>95
PROTAC-B1PEG3Ligand-Y520250>85
PROTAC-B2Alkyl-C4Ligand-Y510200>90

Visualizing the Workflow and Mechanism

Diagrams are powerful tools for illustrating complex biological processes and experimental workflows.

G cluster_0 PROTAC Design & Synthesis cluster_1 Biochemical Validation cluster_2 Cellular Validation Scaffold 2-(3-Amino-benzenesulfonylamino) -benzoic acid Linker Linker Diversity (PEG, Alkyl) Scaffold->Linker POI_Ligand Protein of Interest Ligand Linker->POI_Ligand PROTAC_Library PROTAC Library Synthesis POI_Ligand->PROTAC_Library SPR SPR PROTAC_Library->SPR Western_Blot Western Blot PROTAC_Library->Western_Blot Binding_Affinity E3 Ligase Binding Affinity (KD) SPR->Binding_Affinity ITC ITC ITC->Binding_Affinity FP_Assay FP Assay FP_Assay->Binding_Affinity DC50_Dmax Degradation Potency (DC50, Dmax) Western_Blot->DC50_Dmax Proteasome_Inhibition Proteasome Inhibition Mechanism_Validation Mechanism of Action Proteasome_Inhibition->Mechanism_Validation E3_Knockdown E3 Ligase Knockdown E3_Knockdown->Mechanism_Validation

Figure 1: A comprehensive workflow for the design, synthesis, and validation of PROTACs based on a novel building block.

G cluster_0 Cellular Environment POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC Proteasome Proteasome POI->Proteasome targeted for degradation E3_Ligase E3 Ubiquitin Ligase E3_Ligase->PROTAC Ub Ubiquitin E3_Ligase->Ub recruits Ub->POI polyubiquitinates Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Sources

Methodological & Application

"2-(3-Amino-benzenesulfonylamino)-benzoic acid" as a carbonic anhydrase inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the evaluation of 2-(3-Amino-benzenesulfonylamino)-benzoic acid as a potential carbonic anhydrase inhibitor, designed for researchers, scientists, and drug development professionals.

Introduction: The Significance of Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes.[1] These zinc-containing enzymes (Figure 1) catalyze the rapid and reversible hydration of carbon dioxide (CO₂) to bicarbonate (HCO₃⁻) and a proton (H⁺), a reaction essential for CO₂ transport, pH homeostasis, biosynthesis, and the secretion of electrolytes.[2][3][4]

There are at least 15 known human (h) CA isoforms, each with distinct tissue distribution, cellular localization, and catalytic activity.[4][5] The involvement of specific isoforms in various pathological conditions has rendered them significant targets for therapeutic intervention.[1][6] For instance, inhibitors of CAs are established clinical drugs used as anti-glaucoma agents, diuretics, and antiepileptics.[5][7] Emerging research also points to their potential as novel treatments for cancer, obesity, and infectious diseases, primarily by targeting tumor-associated isoforms like hCA IX and XII.[6][8][9][10]

This guide focuses on This compound , a compound belonging to the benzenesulfonamide class, which represents the cornerstone of carbonic anhydrase inhibitor design.

Compound Profile: this compound

Chemical Structure:

  • IUPAC Name: this compound

  • Molecular Formula: C₁₃H₁₂N₂O₄S

  • Class: Aromatic Sulfonamide

The structure consists of a benzoic acid scaffold linked via a sulfonylamino bridge to a 3-aminobenzene moiety. This "two-tail" design is critical for its interaction with the carbonic anhydrase active site.

Mechanism of Action: The Sulfonamide Zinc-Binding Motif

The primary mechanism by which sulfonamides inhibit carbonic anhydrases is through direct coordination to the catalytic Zn²⁺ ion located deep within the active site cavity.[5][11] This interaction is governed by several key principles:

  • Zinc Binding: The sulfonamide group (-SO₂NH₂) must be deprotonated to its anionic form (-SO₂NH⁻) to act as a potent zinc-binding group. This anion coordinates directly to the Zn²⁺ ion, displacing the zinc-bound water molecule/hydroxide ion that is essential for the catalytic cycle.[5] This binding interrupts the enzyme's ability to hydrate CO₂.[5]

  • Hydrogen Bonding Network: The sulfonamide moiety forms a critical hydrogen bond network with the side chain of the conserved active site residue Threonine 199 (Thr199), further stabilizing the inhibitor-enzyme complex.

  • Tail Interactions (Structure-Activity Relationship): While the sulfonamide group provides the primary anchor, the rest of the molecule (the "tails") determines the inhibitor's potency and isoform selectivity.[12] These tails extend from the zinc-binding group to interact with hydrophilic and hydrophobic residues lining the active site cavity.[11][13] For this compound, the benzoic acid and 3-aminobenzene rings can form additional interactions with amino acid residues, fine-tuning the binding affinity for specific CA isoforms.[11][12]

cluster_0 CA Active Site cluster_1 Sulfonamide Inhibitor ZN Zn²⁺ HIS_LIGANDS 3x His Residues ZN->HIS_LIGANDS Coordination THR199 Thr199 INHIBITOR R-SO₂NH⁻ INHIBITOR->ZN Primary Binding: Coordination to Zinc INHIBITOR->THR199 Secondary Binding: H-Bonding

Sources

Application Note: A General Protocol for In Vitro Enzyme Inhibition Assay of 2-(3-Amino-benzenesulfonylamino)-benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(3-Amino-benzenesulfonylamino)-benzoic acid (CAS 55990-13-1) is a chemical entity belonging to the family of substituted aminobenzoic acids. This structural class has garnered significant interest in drug discovery due to its presence in a variety of biologically active compounds. For instance, derivatives of phenylaminobenzoic acid have been identified as potent and selective inhibitors of enzymes such as Aldo-keto reductase 1C3 (AKR1C3), which is implicated in castrate-resistant prostate cancer[1][2]. Furthermore, the broader family of benzoic acid derivatives has been shown to inhibit a diverse range of enzymes, including α-amylase and protein-tyrosine phosphatases[3][4]. Given its structural motifs, this compound holds potential as a modulator of enzyme activity.

This application note provides a detailed, adaptable protocol for conducting an in vitro enzyme inhibition assay to determine the half-maximal inhibitory concentration (IC50) of this compound against a generic enzyme. The protocol is designed for researchers, scientists, and drug development professionals and emphasizes the principles of robust assay design, scientific integrity, and accurate data interpretation.

Principle of the Assay

The core of this protocol is to measure the rate of an enzyme-catalyzed reaction in the presence of varying concentrations of the test inhibitor, this compound. By comparing these rates to an uninhibited control, the percentage of inhibition can be calculated. The IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%, is then determined by fitting the dose-response data to a suitable nonlinear regression model[5][6]. This assay is designed to be performed under initial velocity conditions, where the reaction rate is linear and proportional to the enzyme concentration, ensuring that less than 10% of the substrate is consumed[7].

Materials and Reagents

  • Test Compound: this compound

  • Enzyme: Purified enzyme of interest

  • Substrate: Specific substrate for the chosen enzyme

  • Assay Buffer: Buffer system optimized for the specific enzyme's activity (e.g., Tris-HCl, HEPES, PBS). The optimal pH and ionic strength should be predetermined[7][8].

  • Solvent: Dimethyl sulfoxide (DMSO) for dissolving the test compound.

  • Positive Control: A known inhibitor for the target enzyme.

  • Microplates: 96-well or 384-well clear, flat-bottom microplates suitable for absorbance or fluorescence measurements.

  • Microplate Reader: A spectrophotometer or fluorometer capable of kinetic measurements.

  • Reagent-grade water

  • Pipettes and tips

Experimental Design and Optimization

Before proceeding with the full inhibition assay, several parameters must be optimized to ensure the reliability of the results. This follows the Design of Experiments (DoE) approach, which is more efficient than the traditional one-factor-at-a-time method[9].

  • Enzyme Concentration: Determine the optimal enzyme concentration that yields a robust signal within the linear range of the instrument and maintains initial velocity conditions throughout the measurement period. This is achieved by performing the assay with a fixed, saturating substrate concentration and varying the enzyme concentration[10].

  • Substrate Concentration (Km Determination): The Michaelis constant (Km) for the substrate should be determined. The Km is the substrate concentration at which the reaction velocity is half of the maximum velocity (Vmax)[11][12]. For competitive inhibitor screening, it is crucial to use a substrate concentration at or below the Km value to ensure sensitivity to inhibition[7].

  • Solvent Tolerance: The enzyme's activity should be tested in the presence of various concentrations of DMSO to determine the maximum concentration that does not significantly affect enzyme function. Typically, DMSO concentrations should not exceed 1-2% in biochemical assays[13].

Experimental Workflow

The following diagram illustrates the general workflow for the enzyme inhibition assay.

Assay_Workflow A Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor Stock) B Serial Dilution of Inhibitor A->B DMSO Stock C Assay Plate Setup (Controls & Test Wells) A->C Enzyme, Buffer B->C Dilution Series D Pre-incubation (Enzyme + Inhibitor) C->D Assemble Plate E Reaction Initiation (Add Substrate) D->E Allow Binding F Kinetic Measurement (Microplate Reader) E->F Start Reaction G Data Analysis (% Inhibition, IC50 Curve) F->G Raw Data H Result Interpretation G->H IC50 Value

Caption: General workflow for the in vitro enzyme inhibition assay.

Step-by-Step Protocol

Preparation of Reagents
  • Inhibitor Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.

  • Enzyme Solution: Prepare a working solution of the enzyme in the optimized assay buffer to a concentration that will yield the desired final concentration in the well after all additions.

  • Substrate Solution: Prepare a working solution of the substrate in the assay buffer. The concentration should be based on the prior Km determination (e.g., 1x Km).

Assay Protocol (96-well plate format)
  • Inhibitor Dilution: Perform a serial dilution of the inhibitor stock solution. A common approach is to create a dilution series that will result in final assay concentrations spanning several orders of magnitude (e.g., from 100 µM to 1 nM)[13]. The final DMSO concentration in all wells must be kept constant.

  • Plate Setup:

    • Blank Wells: Add assay buffer and the corresponding volume of DMSO (without inhibitor or enzyme). This is crucial for correcting background signals[14].

    • 100% Activity Control (No Inhibitor): Add the enzyme solution and DMSO (at the same final concentration as the test wells).

    • Test Wells: Add the enzyme solution and the serially diluted this compound solutions.

    • Positive Control Wells: Add the enzyme solution and the known inhibitor at a concentration expected to give significant inhibition.

  • Pre-incubation: Add the enzyme solution to the wells containing the inhibitor dilutions and controls. Gently mix and pre-incubate the plate for a defined period (e.g., 10-15 minutes) at the optimal temperature for the enzyme. This step allows the inhibitor to bind to the enzyme before the reaction starts[15].

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution to all wells simultaneously, or as quickly as possible, using a multichannel pipette.

  • Kinetic Measurement: Immediately place the microplate into the reader and begin measuring the change in absorbance or fluorescence over time at the appropriate wavelength. The measurements should be taken under initial velocity conditions[7][16].

Data Analysis

  • Calculate Initial Reaction Rates (Slopes): For each well, determine the initial velocity (V₀) of the reaction by calculating the slope of the linear portion of the kinetic curve (absorbance/fluorescence vs. time).

  • Calculate Percentage Inhibition: Normalize the data by calculating the percentage of inhibition for each inhibitor concentration using the following formula:

    % Inhibition = 100 * (1 - (V_inhibitor - V_blank) / (V_control - V_blank))

    Where:

    • V_inhibitor is the initial velocity in the presence of the inhibitor.

    • V_control is the initial velocity of the 100% activity control (enzyme + DMSO).

    • V_blank is the initial velocity of the blank (buffer + DMSO).

  • Generate Dose-Response Curve and Determine IC50: Plot the calculated % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a non-linear regression model, typically a four-parameter logistic (sigmoidal) curve, to determine the IC50 value[5][13]. Software such as GraphPad Prism or similar statistical packages are recommended for this analysis. The equation is generally represented as:

    Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))

Data Presentation

The following table provides an example of how to structure the experimental parameters for clarity and reproducibility.

ParameterRecommended ConditionRationale
Enzyme [Specify Enzyme Name]The biological target of the inhibitor.
Substrate [Specify Substrate Name]The molecule the enzyme acts upon.
Substrate Concentration At or below Km ([Specify Conc.])Increases assay sensitivity for competitive inhibitors[7].
Assay Buffer [e.g., 50 mM Tris-HCl, pH 7.5]Provides optimal pH and ionic environment for enzyme activity[8].
Inhibitor Concentrations 1 nM to 100 µM (10-point curve)Covers a wide range to accurately define the dose-response curve[10].
DMSO Concentration ≤ 1% (v/v)Minimizes solvent-induced interference with enzyme activity[13].
Pre-incubation Time 15 minutes at 25°CAllows for equilibrium to be reached between the enzyme and inhibitor.
Reaction Time 10-20 minutesEnsures measurement within the initial linear velocity phase[7].
Detection Wavelength [e.g., 405 nm Absorbance]Specific to the product being formed or substrate being consumed.
Controls No inhibitor (100% activity), No enzyme (blank), Positive controlEssential for data normalization and assay validation[10][14].

Trustworthiness and Self-Validation

To ensure the trustworthiness of the generated data, the following validation steps are critical:

  • Replicates: All experiments should be performed with both technical and biological replicates to ensure the reliability and reproducibility of the results[5].

  • Z'-factor: For high-throughput screening, the Z'-factor should be calculated to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

  • Positive Control: Consistent inhibition by a known inhibitor validates that the assay system is performing as expected.

  • Curve Fitting: The goodness of fit (e.g., R²) of the dose-response curve should be evaluated to ensure the model accurately represents the data. The confidence interval of the IC50 estimate should also be reported[6].

Conclusion

This application note provides a comprehensive and adaptable framework for the in vitro determination of the enzyme inhibitory potential of this compound. By adhering to the principles of careful assay optimization, appropriate controls, and robust data analysis, researchers can generate reliable and reproducible IC50 values. These data are fundamental for understanding the compound's mechanism of action and for guiding further studies in drug discovery and development.

References

  • CLYTE (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
  • National Center for Biotechnology Information (2012). Basics of Enzymatic Assays for HTS - Assay Guidance Manual.
  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics, 10(2), 128-134.
  • Hargreaves, G. J., et al. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry.
  • Iliadis, D. M., et al. (2016). A General Guide for the Optimization of Enzyme Assay Conditions Using the Design of Experiments Approach. Journal of Visualized Experiments, (116), 54344.
  • Longdom Publishing (n.d.). The Experimental Techniques and Practical Applications of Enzyme Kinetics. Journal of Biochemistry and Biotechnology.
  • Patel, D., et al. (2013). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal, 15(4), 1145-1157.
  • GraphPad (n.d.). 50% of what? How exactly are IC50 and EC50 defined?.
  • Mangold, M. (2022). Enzyme Kinetics Considerations. Scientist Live.
  • Tipton, K. F., & Langley, D. B. (2021). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 26(23), 7289.
  • Hewawasam, R. P., et al. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. BMC Chemistry, 15(1), 21.
  • National Center for Biotechnology Information (2012). Mechanism of Action Assays for Enzymes - Assay Guidance Manual.
  • Wang, S., et al. (2021). Guidelines for the digestive enzymes inhibition assay. Food Frontiers, 2(3), 335-346.
  • Adeniji, A. O., et al. (2012). Discovery of substituted 3-(phenylamino)benzoic acids as potent and selective inhibitors of type 5 17β-hydroxysteroid dehydrogenase (AKR1C3). Bioorganic & Medicinal Chemistry Letters, 22(1), 239-243.
  • Adeniji, A. O., et al. (2012). Discovery of substituted 3-(phenylamino)benzoic acids as potent and selective inhibitors of type 5 17β-hydroxysteroid dehydrogenase (AKR1C3). Bioorganic & Medicinal Chemistry Letters, 22(1), 239-243.
  • Permana, A. D., et al. (2022). Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review. Molecules, 27(19), 6296.
  • Iversen, L. F., et al. (2000). 2-(oxalylamino)-benzoic acid is a general, competitive inhibitor of protein-tyrosine phosphatases. Journal of Biological Chemistry, 275(14), 10300-10307.
  • Kim, J. H., et al. (2004). Anti-hyperlipidemic action of a newly synthesized benzoic acid derivative, S-2E. European Journal of Pharmacology, 487(1-3), 205-212.
  • Li, Y., et al. (2022). A Structure-Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. Nutrients, 14(9), 1931.
  • Kumar, A., et al. (2009). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Medicinal Chemistry Research, 18(8), 635-649.
  • Google Patents (2014). CN104072383A - Method for preparing 3-amino-2-methyl benzoic acid.
  • dos Santos, P. R., et al. (2022). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Pharmaceuticals, 15(3), 304.

Sources

Application Notes & Protocols: Evaluating the Anticancer Potential of 2-(3-Amino-benzenesulfonylamino)-benzoic acid via Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Scientific Rationale

The pursuit of novel, selective, and potent anticancer agents is a cornerstone of modern medicinal chemistry and drug development. The structural motif of 2-(3-Amino-benzenesulfonylamino)-benzoic acid integrates two key pharmacophores: a sulfonamide and a benzoic acid derivative. Both classes of compounds have independently shown significant promise in oncology research.[1]

Sulfonamides are a well-established class of therapeutic agents.[2] Beyond their antimicrobial origins, aromatic and heterocyclic sulfonamides have demonstrated a variety of antitumor actions, including the induction of cell cycle arrest, disruption of microtubule assembly, and inhibition of carbonic anhydrase, an enzyme implicated in tumor acidosis and proliferation.[2][3][4][5]

Benzoic acid derivatives , similarly, are prevalent scaffolds in bioactive molecules and have been explored for their anticancer potential.[1] Their derivatives have been shown to induce apoptosis and interfere with critical cellular processes in cancer cells.[6]

The combination of these two moieties in this compound presents a compelling case for its investigation as a novel anticancer candidate. This document provides a comprehensive guide for researchers to systematically evaluate its cytotoxic and cytostatic effects on cancer cell lines using a suite of robust, validated cell-based assays. We will detail the methodologies for assessing cell viability, induction of apoptosis, and effects on cell cycle progression, providing a foundational framework for its preclinical evaluation.

Foundational Assays for Anticancer Profiling

To establish a comprehensive anticancer profile for a novel compound, a multi-pronged approach is essential. We will focus on three core cell-based assays that provide distinct yet complementary insights into the compound's biological effects.

  • Cell Viability and Cytotoxicity (MTT Assay): This initial screening assay quantifies the metabolic activity of a cell population, serving as a proxy for cell viability and proliferation.[7] It is crucial for determining the dose-dependent cytotoxic or cytostatic effects of the compound and calculating the half-maximal inhibitory concentration (IC50).

  • Apoptosis Detection (Annexin V/Propidium Iodide Assay): This assay elucidates the mechanism of cell death. It distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells by detecting the externalization of phosphatidylserine (PS) on the cell membrane, a hallmark of early apoptosis.[8]

  • Cell Cycle Analysis (Propidium Iodide Staining): This method determines if the compound inhibits cell proliferation by arresting cells at specific phases of the cell cycle (G0/G1, S, or G2/M).[9][10] This provides mechanistic insight into the compound's cytostatic effects.

The logical flow of these experiments allows for an efficient and informative screening cascade.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanism of Action A MTT Assay (Determine Dose-Response & IC50) B Apoptosis Assay (Annexin V / PI Staining) A->B Use IC50 concentration for further assays C Cell Cycle Analysis (PI Staining) A->C Use IC50 concentration for further assays

Caption: Experimental workflow for anticancer compound screening.

Protocol I: MTT Assay for Cell Viability

This protocol is designed to determine the IC50 value of this compound.

Principle

Metabolically active cells utilize mitochondrial dehydrogenase enzymes to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[11] The amount of formazan produced is directly proportional to the number of viable cells.[7]

Materials
  • 96-well flat-bottom sterile plates

  • Cancer cell line of choice (e.g., MCF-7, A549, HCT116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (Test Compound)

  • Vehicle (e.g., DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Multi-channel pipette

  • Microplate reader (absorbance at 570 nm)

Step-by-Step Methodology
  • Cell Seeding: Harvest and count cells, ensuring >90% viability. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate overnight (37°C, 5% CO2) to allow for cell attachment.[12]

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in complete culture medium to create a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent toxicity.

  • Cell Treatment: Carefully remove the old medium from the wells. Add 100 µL of the prepared compound dilutions to the respective wells. Include "vehicle control" wells (medium with DMSO) and "untreated control" wells (medium only).

  • Incubation: Incubate the plate for a desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[13] Incubate for another 2-4 hours until a purple precipitate is visible.[13]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to reduce background noise if desired.

Data Analysis & Presentation
  • Calculate Percent Viability:

    • Percent Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

  • Determine IC50: Plot Percent Viability against the log of the compound concentration. Use non-linear regression (log[inhibitor] vs. response) to calculate the IC50 value.

Concentration (µM)Absorbance (570 nm)% Viability
Vehicle Control0.850100.0%
0.10.83598.2%
10.79092.9%
100.55064.7%
500.43050.6%
1000.21024.7%
Table 1: Example data from an MTT assay used to calculate cell viability.

Protocol II: Apoptosis Assay via Annexin V & PI Staining

This protocol determines if the observed cytotoxicity is due to apoptosis.

Principle

In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and can be used to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot cross the membrane of live or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where membrane integrity is compromised. Flow cytometry analysis of cells stained with both Annexin V and PI allows for the differentiation of four populations:

  • Annexin V- / PI- : Live, healthy cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells (primary necrosis)

Materials
  • 6-well plates

  • Test Compound at IC50 concentration

  • Flow cytometer

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)[14]

  • Phosphate-Buffered Saline (PBS), cold

Step-by-Step Methodology
  • Cell Seeding and Treatment: Seed cells (e.g., 1 x 10^6 cells/well) in 6-well plates and allow them to attach overnight.[8] Treat the cells with the test compound at its predetermined IC50 concentration for 24 hours. Include a vehicle-treated control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant. This is critical as apoptotic cells often detach.

  • Washing: Wash the collected cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.[8]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[14]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[14]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately by flow cytometry.[14] Be sure to set up compensation controls using unstained, PI-only, and Annexin V-only stained cells.

Data Analysis & Presentation

The flow cytometer will generate dot plots. Gate the populations to quantify the percentage of cells in each quadrant.

TreatmentLive Cells (Q3) %Early Apoptotic (Q4) %Late Apoptotic (Q2) %Necrotic (Q1) %
Vehicle Control95.1%2.5%1.4%1.0%
Test Compound (IC50)45.3%35.8%15.2%3.7%
Table 2: Example data from an Annexin V/PI apoptosis assay.

Protocol III: Cell Cycle Analysis via PI Staining

This protocol investigates the effect of the compound on cell cycle progression.

Principle

Propidium Iodide (PI) is a fluorescent dye that intercalates stoichiometrically into double-stranded DNA. The fluorescence intensity emitted by PI is directly proportional to the amount of DNA within a cell.[9] By analyzing a population of cells with flow cytometry, one can distinguish between cells in different phases of the cell cycle:

  • G0/G1 phase: Cells with a 2n DNA content.

  • S phase: Cells with an intermediate DNA content (between 2n and 4n) as they replicate their DNA.

  • G2/M phase: Cells with a 4n DNA content, having completed DNA replication.

Materials
  • 6-well plates

  • Test Compound at IC50 concentration

  • Flow cytometer

  • Ice-cold 70% ethanol[9]

  • PBS

  • PI Staining Solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)[10]

Step-by-Step Methodology
  • Cell Seeding and Treatment: Seed cells in 6-well plates as described for the apoptosis assay. Treat with the test compound at its IC50 for 24 hours.

  • Harvesting: Harvest cells (including floating cells) and wash once with PBS.

  • Fixation: Resuspend the cell pellet (approx. 1 x 10^6 cells) in 400 µL of PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells and prevent clumping.[9][10] Incubate on ice for at least 30 minutes (or store at -20°C for several weeks).[15]

  • Washing: Centrifuge the fixed cells (a higher speed, e.g., 500 x g, may be needed) and wash twice with PBS to remove the ethanol.[10]

  • Staining: Resuspend the cell pellet in 450 µL of PI staining solution containing RNase A. The RNase A is crucial to degrade RNA, which PI can also bind to, ensuring only DNA is stained.[15]

  • Incubation: Incubate for 15-30 minutes at room temperature in the dark.[16]

  • Analysis: Analyze the samples by flow cytometry. Acquire data for at least 10,000 events and use software to model the cell cycle distribution.[9]

Data Analysis & Presentation

The output is a histogram of DNA content. Deconvolution software is used to calculate the percentage of cells in each phase.

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control65.2%20.5%14.3%
Test Compound (IC50)25.8%15.1%59.1%
Table 3: Example data from a cell cycle analysis showing G2/M arrest.

Potential Mechanism of Action & Signaling Pathway

Based on the known activities of related sulfonamide compounds, this compound could potentially exert its anticancer effects by inducing G2/M cell cycle arrest and subsequent apoptosis.[2][17] A plausible pathway involves the modulation of key cell cycle regulators.

G compound 2-(3-Amino-benzenesulfonylamino) -benzoic acid p53 p53 Activation compound->p53 Induces p21 p21 (CDKN1A) Upregulation p53->p21 Transcriptional Activation cdk1_cyclinB CDK1/Cyclin B Complex p21->cdk1_cyclinB Inhibits g2m_arrest G2/M Phase Arrest cdk1_cyclinB->g2m_arrest Progression Blocked apoptosis Apoptosis g2m_arrest->apoptosis Leads to

Caption: Hypothetical pathway for G2/M arrest induced by the test compound.

References

  • Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). University of Padua.
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). NCBI.
  • DNA Cell Cycle Analysis with PI. (n.d.). University of California, Berkeley.
  • Scozzafava, A., Owa, T., Mastrolorenzo, A., & Supuran, C. T. (2002). Sulfonamides and Sulfonylated Derivatives as Anticancer Agents.Current Cancer Drug Targets, 2(1), 55–75.
  • Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). University College London.
  • DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. (n.d.). University of Virginia School of Medicine.
  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne.
  • Owa, T., & Nagasu, T. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents.Current Cancer Drug Targets, 2(1), 55-75.
  • Multiparametric Analysis of Apoptosis by Flow Cytometry Protocol. (n.d.). Creative Diagnostics.
  • Scozzafava, A., Owa, T., Mastrolorenzo, A., & Supuran, C. T. (2003). Anticancer and Antiviral Sulfonamides.Current Medicinal Chemistry, 10(11), 925-953.
  • Cell-based Assays for Drug Discovery. (n.d.). Reaction Biology.
  • El-Sayad, K. A., & Elmasry, G. H. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer.Bioorganic Chemistry, 147, 107409.
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences.
  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.
  • MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital.
  • Sharipova, R. R., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening.Frontiers in Bioengineering and Biotechnology, 8, 299.
  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments.
  • Cell-culture based test systems for anticancer drug screening. (2020, May 21). EurekAlert!.
  • Frick, A., et al. (2015). Immune cell-based screening assay for response to anticancer agents: applications in pharmacogenomics.Pharmacogenomics and Personalized Medicine, 8, 11-23.
  • Abdel-Maksoud, M. S., et al. (2023). Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies.ACS Omega, 8(35), 31957–31974.
  • Doungsoongnuen, P., et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review.Preprints.org.
  • Sestak, V., et al. (2021). Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest.International Journal of Molecular Sciences, 22(8), 3896.
  • Al-Ostath, O. M., et al. (2024). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents.Molecules, 29(6), 1349.
  • Kumar, A., et al. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review.Current Medicinal Chemistry.
  • Al-Ostath, O. M., et al. (2024). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents.ResearchGate.
  • List of synthesized derivatives of 2-, 3- and 4-aminobenzoic acid. (n.d.). ResearchGate.
  • 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation. (n.d.). MDPI.
  • Husain, A., et al. (2009). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents.Acta Poloniae Pharmaceutica, 66(2), 155-161.
  • Treatment of cancer using benzoic acid derivatives. (n.d.). Google Patents.

Sources

Application Notes and Protocols for the Evaluation of "2-(3-Amino-benzenesulfonylamino)-benzoic Acid" Derivatives in Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Researcher

The intersection of sulfonamide and benzoic acid moieties has yielded compounds of significant interest in medicinal chemistry. This guide is conceived for researchers, scientists, and drug development professionals embarking on the investigation of novel chemical entities, specifically focusing on derivatives of the "2-(3-Amino-benzenesulfonylamino)-benzoic acid" scaffold for their potential application in breast cancer therapy. While this specific scaffold represents a less explored area of chemical space, the principles and protocols detailed herein are grounded in established methodologies for the evaluation of related small molecules in oncology research. This document provides not only step-by-step instructions but also the underlying scientific rationale to empower you to conduct robust, self-validating experiments.

Introduction: The Scientific Rationale

The "this compound" core structure presents a compelling starting point for the design of novel anti-cancer agents. This scaffold combines the structural features of both sulfonamides and aminobenzoic acids, classes of compounds known to exhibit diverse biological activities. The sulfonamide group is a key pharmacophore in a variety of approved drugs, and its derivatives have been explored as anticancer agents targeting mechanisms such as tubulin polymerization and carbonic anhydrase inhibition. Benzoic acid derivatives have also been investigated for their potential to modulate signaling pathways critical for cancer cell proliferation and survival.

The strategic placement of an amino group on the benzenesulfonyl ring offers a reactive handle for further chemical modifications, allowing for the creation of a library of derivatives with diverse physicochemical properties. This diversity is crucial for exploring structure-activity relationships (SAR) and optimizing for potency, selectivity, and pharmacokinetic profiles.

Molecular Target Hypotheses and Mechanism of Action

Based on the activities of related compounds, derivatives of "this compound" could potentially exert their anti-cancer effects through several mechanisms:

  • Induction of Apoptosis: Many small molecule anti-cancer agents trigger programmed cell death. This can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Evidence for apoptosis can be gathered by observing morphological changes, DNA fragmentation, and the activation of caspases.

  • Cell Cycle Arrest: Disruption of the normal cell cycle progression is a hallmark of many cytotoxic compounds. These agents can cause cells to accumulate in specific phases (e.g., G1, S, or G2/M), preventing them from dividing.

  • Inhibition of Key Signaling Pathways: Cancer cell proliferation and survival are often driven by aberrant signaling pathways. Key pathways to investigate for modulation by novel compounds include:

    • PI3K/Akt/mTOR Pathway: This is a central regulator of cell growth, proliferation, and survival.

    • MAPK/ERK Pathway: This pathway is involved in the regulation of cell proliferation, differentiation, and survival.

    • VEGFR-2 Signaling: Inhibition of this pathway can disrupt angiogenesis, the formation of new blood vessels that supply tumors with nutrients.

The following diagram illustrates a hypothetical signaling network that could be targeted by these derivatives.

Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K ERK ERK VEGFR2->ERK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 Akt->Bcl2 Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK->Proliferation Bax Bax Caspase9 Caspase-9 Bax->Caspase9 Bcl2->Caspase9 Inhibition Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis CellCycle Cell Cycle Progression Compound Test Compound Compound->VEGFR2 Inhibition Compound->PI3K Inhibition Compound->ERK Modulation Compound->Bax Upregulation Compound->Bcl2 Downregulation

Caption: Hypothetical signaling pathways modulated by this compound derivatives.

Experimental Workflow: A Phased Approach

A systematic evaluation of a novel compound series should follow a logical progression from broad screening to in-depth mechanistic studies.

Experimental_Workflow cluster_phase1 Phase 1: Initial Screening cluster_phase2 Phase 2: Lead Compound Characterization cluster_phase3 Phase 3: Mechanistic Studies P1_1 Compound Synthesis & Characterization P1_2 Cell Viability Assay (MTT/XTT) in a panel of breast cancer cell lines P1_1->P1_2 P2_1 Determination of IC50 values P1_2->P2_1 Identify hits P2_2 Apoptosis Assay (Annexin V/PI Staining) P2_1->P2_2 P2_3 Cell Cycle Analysis P2_1->P2_3 P3_1 Western Blot Analysis of Key Signaling Proteins P2_3->P3_1 Elucidate mechanism P3_2 Target Engagement Assays (e.g., Kinase Profiling) P3_1->P3_2

Caption: A phased experimental workflow for the evaluation of novel anti-cancer compounds.

Detailed Protocols

Cell Culture

Rationale: The choice of cell lines is critical for obtaining relevant data. It is recommended to use a panel of breast cancer cell lines that represent different subtypes of the disease.

  • MCF-7: Luminal A, estrogen receptor-positive (ER+), progesterone receptor-positive (PR+), HER2-negative.

  • MDA-MB-231: Triple-negative breast cancer (TNBC), ER-negative, PR-negative, HER2-negative; highly invasive.

  • SKBR3: HER2-positive.

  • MCF-10A: A non-tumorigenic epithelial cell line, to assess selectivity.

Protocol:

  • Culture cells in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Passage cells upon reaching 80-90% confluency.

Cell Viability Assay (MTT Assay)

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Determination of IC50 Values

Rationale: The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Protocol:

  • Perform the MTT assay with a wider range of compound concentrations (typically 8-12 concentrations).

  • Plot the percentage of cell viability against the logarithm of the compound concentration.

  • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.

Table 1: Hypothetical IC50 Values (µM) for a Series of Derivatives

Compound IDMCF-7MDA-MB-231SKBR3MCF-10A
Parent Scaffold >100>100>100>100
Derivative A 15.225.830.1>100
Derivative B 5.68.912.485.3
Derivative C 2.14.56.850.7
Doxorubicin (Control) 0.81.21.510.5
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Rationale: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a marker for dead cells.

Protocol:

  • Treat cells with the test compound at its IC50 concentration for 24-48 hours.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry.

Cell Cycle Analysis

Rationale: This assay uses a fluorescent dye that binds to DNA to determine the distribution of cells in different phases of the cell cycle.

Protocol:

  • Treat cells with the test compound at its IC50 concentration for 24 hours.

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Wash the cells with PBS and resuspend in a solution containing PI and RNase A.

  • Incubate for 30 minutes at 37°C.

  • Analyze the DNA content of the cells by flow cytometry.

Western Blot Analysis

Rationale: Western blotting allows for the detection and quantification of specific proteins in a complex mixture, providing insights into the modulation of signaling pathways.

Protocol:

  • Treat cells with the test compound for the desired time.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK, Bcl-2, Bax, Caspase-3, and a loading control like β-actin or GAPDH).

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Troubleshooting and Interpretation of Results

  • High IC50 values: The compound may have low potency or poor cell permeability. Consider structural modifications to improve these properties.

  • No induction of apoptosis: The compound may induce another form of cell death (e.g., necrosis, autophagy) or may be cytostatic rather than cytotoxic.

  • Inconsistent Western blot results: Optimize antibody concentrations, blocking conditions, and washing steps. Ensure equal protein loading.

Conclusion

The systematic approach outlined in these application notes provides a robust framework for the initial characterization of "this compound" derivatives as potential anti-cancer agents. By progressing from broad screening to detailed mechanistic studies, researchers can efficiently identify promising lead compounds and elucidate their mechanisms of action, paving the way for further preclinical development.

References

  • Sulfonamide Derivatives Mediate Breast and Lung Cancer Cell Line Killing Through Tubulin Inhibition. Journal of Molecular Structure. [Link]
  • Challenging Breast Cancer Through Novel sulfonamide–pyridine Hybrids: design, synthesis, Carbonic Anhydrase IX Inhibition and Induction of Apoptosis. Future Medicinal Chemistry. [Link]
  • Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Comput
  • Sulfonamide metformin derivatives induce mitochondrial-associated apoptosis and cell cycle arrest in breast cancer cells. Chemico-Biological Interactions. [Link]
  • Discovery and Evaluation of Novel Sulfonamide Derivatives Targeting Aromatase in ER+ Breast Cancer. Pharmaceuticals. [Link]
  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-d
  • Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. PubMed. [Link]
  • Synthetic routes of p-aminobenzoic acid derivatives having anticancer...
  • Inhibitory Impact of the Amino Benzoic Derivative DAB-2-28 on the Process of Epithelial–Mesenchymal Transition in Human Breast Cancer Cells. MDPI. [Link]
  • Inhibitory Impact of the Amino Benzoic Derivative DAB-2-28 on the Process of Epithelial-Mesenchymal Transition in Human Breast Cancer Cells. PubMed. [Link]
  • Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. Molecules. [Link]
  • Induction of apoptosis by 4-(3-(tert-butylamino)imidazo[1,2-α]pyridine-2-yl)
  • List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid.
  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. [Link]
  • Hydroxamic acid and benzoic acid-based Stat3 inhibitors suppress human glioma and breast cancer phenotypes in vitro and in vivo. Journal of medicinal chemistry. [Link]
  • Synthesis and Apoptotic Activities of New 2(3H)-benzoxazolone Derivatives in Breast Cancer Cells. Anti-cancer agents in medicinal chemistry. [Link]
  • Novel 3-Substituted 8-Methoxycoumarin Derivatives as Anti-Breast Cancer Drugs. MDPI. [Link]
  • 1,2,3-Triazole Derivatives with Anti-breast Cancer Potential. Current medicinal chemistry. [Link]
  • Inhibitory Impact of the Amino Benzoic Derivative DAB-2-28 on the Process of Epithelial–Mesenchymal Transition in Human Breast Cancer Cells.
  • Synthesis, Anti-Cancer Activity, Cell Cycle Arrest, Apoptosis Induction, and Docking Study of Fused Benzo[h]chromeno[2,3-d]pyrimidine on Human Breast Cancer Cell Line MCF-7. Molecules. [Link]
  • Induction of cell-cycle arrest and apoptosis by a novel retinobenzoic-acid derivative, TAC-101, in human pancreatic-cancer cells.

Application Notes and Protocols: Investigating the Anticancer Mechanism of Action of 2-(3-Amino-benzenesulfonylamino)-benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound 2-(3-Amino-benzenesulfonylamino)-benzoic acid belongs to a class of molecules that merge two pharmacologically significant scaffolds: benzenesulfonamide and benzoic acid. Both of these core structures are present in a variety of compounds that have demonstrated significant potential in oncology research. Benzenesulfonamide derivatives are known to exhibit anticancer properties through various mechanisms, including the inhibition of tubulin polymerization and carbonic anhydrase.[1][2] Similarly, benzoic acid derivatives have been investigated as anticancer agents with activities such as the inhibition of tyrosine kinases and the STAT3 signaling pathway.[3][4]

Given the structural features of this compound, it is plausible that its mechanism of action in cancer cells could involve one or a combination of pathways targeted by its constituent moieties. These application notes provide a comprehensive guide for researchers to systematically investigate the potential anticancer mechanisms of this compound. The protocols outlined below are designed to be self-validating and are grounded in established methodologies.

Postulated Mechanisms of Action

Based on the activities of structurally related compounds, we can postulate several key mechanisms through which this compound may exert its anticancer effects.

Inhibition of Tubulin Polymerization

A number of benzenesulfonamide derivatives have been shown to be potent inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis.[1] This is a well-established mechanism for several successful anticancer drugs.

G Compound 2-(3-Amino-benzenesulfonylamino)- benzoic acid Tubulin α/β-Tubulin Dimers Compound->Tubulin Binds to Disruption Microtubule Disruption Compound->Disruption Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Essential for Disruption->Mitotic_Spindle Prevents Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Dysfunction leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Postulated mechanism of tubulin polymerization inhibition.

Carbonic Anhydrase IX (CA IX) Inhibition

Many sulfonamides are known inhibitors of carbonic anhydrases. In the context of cancer, CA IX is a particularly attractive target as it is overexpressed in many hypoxic tumors and plays a crucial role in tumor cell survival and proliferation.[2][5]

G Compound 2-(3-Amino-benzenesulfonylamino)- benzoic acid CAIX Carbonic Anhydrase IX (CA IX) Compound->CAIX Inhibits Inhibition Inhibition of Proliferation Compound->Inhibition pH_Regulation pH Regulation CAIX->pH_Regulation Maintains Cell_Proliferation Cancer Cell Proliferation and Survival CAIX->Cell_Proliferation Supports Tumor_Microenvironment Acidic Tumor Microenvironment pH_Regulation->Tumor_Microenvironment Contributes to Tumor_Microenvironment->Cell_Proliferation Promotes Inhibition->Cell_Proliferation Reduces

Caption: Postulated mechanism of Carbonic Anhydrase IX inhibition.

Kinase Signaling Inhibition (e.g., TrkA, STAT3)

Benzoic acid and benzenesulfonamide derivatives have been reported to inhibit various kinases, including receptor tyrosine kinases like TrkA and signaling proteins like STAT3.[4][6] These pathways are often dysregulated in cancer and are critical for cell growth, survival, and metastasis.

G cluster_0 Receptor Tyrosine Kinase (RTK) Pathway cluster_1 STAT3 Pathway RTK e.g., TrkA pRTK Phosphorylated RTK RTK->pRTK Ligand Binding Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) pRTK->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation STAT3 STAT3 pSTAT3 Phosphorylated STAT3 STAT3->pSTAT3 Phosphorylation Dimerization Dimerization pSTAT3->Dimerization Nuclear_Translocation Nuclear Translocation Dimerization->Nuclear_Translocation Gene_Expression Target Gene Expression (e.g., Bcl-2, Cyclin D1) Nuclear_Translocation->Gene_Expression Gene_Expression->Proliferation Compound 2-(3-Amino-benzenesulfonylamino)- benzoic acid Compound->pRTK Inhibits Compound->pSTAT3 Inhibits Inhibition Inhibition of Cancer Progression Proliferation->Inhibition Leads to

Caption: Postulated mechanism of kinase signaling inhibition.

Experimental Protocols

To elucidate the mechanism of action of this compound, a series of in vitro assays should be performed.

Protocol 1: Cell Viability and IC50 Determination

Objective: To determine the cytotoxic effect of the compound on various cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).

Rationale: This initial step is crucial for establishing the effective concentration range of the compound for subsequent mechanistic studies. The use of multiple cell lines can also provide insights into potential cancer type specificity.

Methodology (MTT Assay):

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[7]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Cancer Cell LineTissue of OriginPostulated TargetIC50 (µM)
MCF-7BreastCA IX, STAT3
A549LungTubulin
HCT116ColonAngiogenesis (VEGF)
U87-MGGlioblastomaTrkA

Caption: Table for summarizing IC50 values across different cancer cell lines.

Protocol 2: Western Blot Analysis of Key Signaling Proteins

Objective: To investigate the effect of the compound on the expression and phosphorylation status of proteins involved in the postulated signaling pathways.

Rationale: Western blotting provides direct evidence of target engagement and modulation of downstream signaling cascades.

Methodology:

  • Cell Lysis: Treat cancer cells with the compound at its IC50 and 2x IC50 concentrations for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include:

    • Tubulin Pathway: anti-β-tubulin, anti-acetylated-tubulin

    • Apoptosis: anti-cleaved caspase-3, anti-PARP, anti-Bcl-2

    • Kinase Signaling: anti-p-STAT3, anti-STAT3, anti-p-TrkA, anti-TrkA, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK

    • Cell Cycle: anti-Cyclin D1, anti-p21[7]

  • Secondary Antibody and Detection: Incubate with an HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Protocol 3: Apoptosis Assay by Annexin V/PI Staining

Objective: To quantify the induction of apoptosis by the compound.

Rationale: Annexin V staining identifies early apoptotic cells, while propidium iodide (PI) stains late apoptotic and necrotic cells, providing a quantitative measure of cell death.

Methodology:

  • Cell Treatment: Treat cancer cells with the compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

  • Flow Cytometry: Incubate in the dark for 15 minutes and analyze the cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Protocol 4: Cell Cycle Analysis

Objective: To determine if the compound induces cell cycle arrest.

Rationale: This assay is crucial for validating mechanisms like tubulin polymerization inhibition, which are known to cause arrest at the G2/M phase.[8]

Methodology:

  • Cell Treatment and Fixation: Treat cells with the compound at its IC50 concentration for 24 hours. Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A.

  • Flow Cytometry: Incubate for 30 minutes at room temperature and analyze the DNA content by flow cytometry.

  • Data Analysis: Analyze the cell cycle distribution (G1, S, G2/M phases) using appropriate software.

References

  • Synthesis, anti-cancer evaluation of benzenesulfonamide derivatives as potent tubulin-targeting agents. European Journal of Medicinal Chemistry.
  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances.
  • Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. Molecules.
  • Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Molecules.
  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. PubMed Central.
  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-d
  • Treatment of cancer using benzoic acid derivatives.
  • A Novel Benzopyrane Derivative Targeting Cancer Cell Metabolic and Survival Pathways.
  • Anticancer mechanisms of action of two small amphipathic β(2,2)-amino acid derivatives derived from antimicrobial peptides.
  • Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Anti-Cancer Agents in Medicinal Chemistry.
  • Hydroxamic acid and benzoic acid-based Stat3 inhibitors suppress human glioma and breast cancer phenotypes in vitro and in vivo. Oncotarget.
  • Synthesis and Apoptotic Activities of New 2(3H)-benzoxazolone Derivatives in Breast Cancer Cells. Anti-Cancer Agents in Medicinal Chemistry.
  • 4-[3,5-Bis(trimethylsilyl)benzamido] benzoic acid inhibits angiogenesis in colon cancer through reduced expression of vascular endothelial growth factor. Oncology Research.
  • Inhibitory Impact of the Amino Benzoic Derivative DAB-2-28 on the Process of Epithelial–Mesenchymal Transition in Human Breast Cancer Cells. Scilit.
  • Synthesis and anticancer activity of (RS)-9-(2,3-dihydro-1,4-benzoxaheteroin-2-ylmethyl)-9H-purines. European Journal of Medicinal Chemistry.

Sources

"2-(3-Amino-benzenesulfonylamino)-benzoic acid" use in high-throughput screening

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Throughput Screening of 2-(3-Amino-benzenesulfonylamino)-benzoic acid and its Analogs for Identification of Novel Enzyme Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large chemical libraries for their biological activity.[1][2] This process leverages automation and miniaturization to efficiently identify "hit" compounds that can be further optimized into lead candidates for therapeutic development.[3][4] The molecule this compound serves as a versatile scaffold in medicinal chemistry. Its sulfonamide and benzoic acid moieties are common features in a variety of pharmacologically active agents. While often utilized as an intermediate in chemical synthesis[5][6], its structural motifs suggest potential interactions with various biological targets.

This document provides a comprehensive guide to the application of this compound and a representative analog library in a high-throughput screening campaign. As a well-documented and validated target class for HTS, we will present a hypothetical screening protocol against a generic serine protease. The principles and methodologies detailed herein are broadly applicable to other enzyme targets and screening paradigms.

Scientific Rationale and Assay Principle

The core of any HTS campaign is a robust and reproducible assay.[7] For this application, we will utilize a fluorescence-based enzymatic assay. The fundamental principle relies on a fluorogenic substrate that is cleaved by the active enzyme to release a fluorescent product. A potential inhibitor, such as a derivative of this compound, will prevent or reduce this cleavage, resulting in a diminished fluorescent signal.

The choice of a serine protease as a target is illustrative, as this class of enzymes is implicated in a multitude of physiological and pathological processes, making them attractive targets for therapeutic intervention. The workflow is designed to first identify primary "hits" from a large compound library and subsequently confirm their activity and determine their potency.

Experimental Workflow & Logic

The HTS workflow is a multi-step process designed to efficiently identify and validate true positive hits while minimizing false positives and negatives.[1]

HTS_Workflow cluster_0 Phase 1: Assay Development & Optimization cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Hit Confirmation & Potency cluster_3 Phase 4: Downstream Analysis AssayDev Assay Development (Enzyme Titration, Substrate Km) Z_Factor Z' Factor Determination (Assay Robustness) AssayDev->Z_Factor DMSO_Tol DMSO Tolerance (Solvent Effects) Z_Factor->DMSO_Tol Primary_HTS Primary HTS (Single Concentration) DMSO_Tol->Primary_HTS Proceed to HTS Hit_ID Hit Identification (% Inhibition Threshold) Primary_HTS->Hit_ID Hit_Conf Hit Confirmation (Fresh Compound) Hit_ID->Hit_Conf Confirmed Hits Dose_Resp Dose-Response (IC50 Determination) Hit_Conf->Dose_Resp SAR Structure-Activity Relationship (SAR) Dose_Resp->SAR Dose_Resp->SAR Potent Hits Mechanism Mechanism of Action Studies SAR->Mechanism

Figure 1: A generalized workflow for a high-throughput screening campaign, from initial assay development to downstream hit characterization.

Materials and Reagents

  • Compound Library: A diversity library of compounds derived from the this compound scaffold.

  • Assay Plates: 384-well, black, flat-bottom microplates.

  • Enzyme: Recombinant human serine protease (e.g., Trypsin, Chymotrypsin).

  • Substrate: Fluorogenic peptide substrate specific for the chosen protease.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 0.01% Tween-20.

  • Positive Control: A known inhibitor of the target protease.

  • Negative Control: DMSO (or assay buffer).

  • Plate Reader: A microplate reader capable of measuring fluorescence intensity.

  • Liquid Handling: Automated liquid handlers for dispensing reagents and compounds.

Detailed Protocols

Part 1: Assay Development and Optimization
  • Enzyme Titration:

    • Prepare a serial dilution of the serine protease in assay buffer.

    • Add a fixed, excess concentration of the fluorogenic substrate to each well of a 384-well plate.

    • Initiate the reaction by adding the enzyme dilutions.

    • Monitor the fluorescence signal over time.

    • Determine the enzyme concentration that yields a robust signal within a linear range for the desired assay duration (e.g., 30-60 minutes).

  • Substrate Concentration Determination (Km):

    • Using the optimal enzyme concentration determined above, perform a substrate titration.

    • Measure the initial reaction velocity (rate of fluorescence increase) at each substrate concentration.

    • Plot the velocity versus substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km value.

    • For the HTS, use a substrate concentration at or near the Km for optimal sensitivity to competitive inhibitors.

  • Assay Robustness (Z' Factor Calculation):

    • Prepare multiple wells containing the positive control (maximum inhibition) and negative control (no inhibition).

    • Run the assay under the optimized conditions.

    • Calculate the Z' factor using the formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

    • An assay with a Z' factor > 0.5 is considered robust and suitable for HTS.[7]

Part 2: Primary High-Throughput Screening
  • Compound Plating:

    • Using an acoustic liquid handler, transfer a small volume (e.g., 25-50 nL) of each compound from the library (typically at 10 mM in DMSO) to the 384-well assay plates to achieve a final concentration of 10 µM.

    • Include dedicated columns for positive and negative controls on each plate.

  • Reagent Addition:

    • Add the optimized concentration of the serine protease in assay buffer to all wells and incubate for a pre-determined time (e.g., 15 minutes) to allow for compound-enzyme interaction.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate at its determined Km concentration.

  • Signal Detection and Data Analysis:

    • Incubate the plates at a controlled temperature (e.g., 37°C) for the optimized reaction time.

    • Read the fluorescence intensity on a microplate reader.

    • Calculate the percent inhibition for each compound using the formula: % Inhibition = 100 * (1 - (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos))

    • Compounds exhibiting inhibition above a defined threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls) are considered primary "hits".

Part 3: Hit Confirmation and Dose-Response
  • Hit Confirmation:

    • Cherry-pick the primary hits from the library.

    • Re-test these compounds in triplicate at the same single concentration to confirm their activity and rule out experimental errors.

  • Dose-Response (IC50 Determination):

    • For confirmed hits, prepare a serial dilution (e.g., 8-point, 1:3 dilution series) of fresh compound stock.

    • Test each concentration in the optimized assay.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).

Data Summary

The following table provides an example of how data from a dose-response experiment for a hypothetical hit compound could be presented:

Compound IDConcentration (µM)% Inhibition
Hit-001 10098.5
33.395.2
11.185.1
3.765.4
1.248.9
0.425.3
0.110.1
0.042.3
IC50 (µM) 1.3

Conclusion

The protocols outlined in this application note provide a robust framework for the high-throughput screening of this compound and its analogs against a generic serine protease. This systematic approach, from assay development to hit validation, is essential for the successful identification of novel and potent enzyme inhibitors.[8] The modular nature of this guide allows for its adaptation to a wide range of biological targets and assay formats, underscoring the versatility of HTS in modern drug discovery.[9]

References

  • High throughput screening of small molecule library: procedure, challenges and future. (2016). Journal of Cancer Science & Therapy, 8(6).
  • High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation. (n.d.).
  • High-Throughput Molecular Screening Center. (n.d.).
  • What is high-throughput screening? (2019). BMG LABTECH.
  • High-throughput screening in drug discovery explained. (2025). Technology Networks.
  • This compound. (n.d.). TradeIndia.
  • CAS 55990-13-1 | this compound. (n.d.). ChemicalBook.
  • Main Product. (n.d.). BOC Sciences.
  • Assay Guidance Manual. (n.d.).
  • A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. (n.d.).

Sources

Application Notes and Protocols for the Derivatization of 2-(3-Amino-benzenesulfonylamino)-benzoic acid to Enhance Biological Potency

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of a Privileged Scaffold

The 2-(3-Amino-benzenesulfonylamino)-benzoic acid scaffold represents a compelling starting point in medicinal chemistry. It combines the structural features of both anthranilic acid and a substituted benzenesulfonamide. Anthranilic acid derivatives are known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] Similarly, the sulfonamide group is a cornerstone pharmacophore, crucial for the activity of antibacterial sulfa drugs and a key feature in inhibitors of various enzymes, notably carbonic anhydrases and kinases.[4]

The strategic derivatization of this hybrid molecule offers a powerful approach to modulate its physicochemical properties and enhance its biological potency and selectivity. This guide provides a comprehensive framework for the systematic chemical modification of the this compound core, detailed protocols for these transformations, and methodologies for evaluating the biological activity of the resulting derivatives.

Rationale for Derivatization: Targeting Key Functional Groups

The this compound molecule presents three primary sites for chemical modification: the aromatic amino group, the carboxylic acid moiety, and the sulfonamide linkage. Each site offers a unique opportunity to influence the molecule's interaction with biological targets.

  • The 3-Amino Group: This nucleophilic site is amenable to a variety of transformations, including acylation, sulfonylation, and alkylation. Modification at this position can introduce new pharmacophoric elements, alter solubility, and modulate the electronic properties of the benzenesulfonyl ring, which can be critical for target engagement.

  • The Carboxylic Acid Group: This acidic functional group can be a key interaction point with biological targets but can also limit cell permeability and oral bioavailability.[5] Derivatization through esterification, amidation, or bioisosteric replacement can enhance drug-like properties and explore new binding interactions.

  • The Sulfonamide Linkage: While less commonly modified, the sulfonamide nitrogen can be alkylated, although this may disrupt its hydrogen-bonding capabilities, which are often crucial for activity.

This guide will focus on the derivatization of the 3-amino and carboxylic acid groups, as these modifications offer the most promising avenues for significant potency improvements.

Synthetic Strategies and Protocols

The following protocols provide detailed, step-by-step methodologies for the derivatization of the this compound scaffold.

I. Derivatization of the 3-Amino Group

Modification of the 3-amino group is a primary strategy to explore the structure-activity relationship (SAR) of this scaffold. Acylation and sulfonylation are two of the most common and effective approaches.

This protocol describes the formation of an amide linkage at the 3-amino position using an acid chloride.

Workflow for Acylation of the 3-Amino Group

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 2-(3-Amino-benzenesulfonylamino)- benzoic acid and a base (e.g., pyridine) in an anhydrous aprotic solvent (e.g., DCM). cool Cool the mixture to 0°C in an ice bath. start->cool add_acyl Add the desired acyl chloride (1.1 eq) dropwise. cool->add_acyl warm Allow the reaction to warm to room temperature and stir for 4-12 hours. add_acyl->warm monitor Monitor reaction progress by TLC or LC-MS. warm->monitor dilute Dilute with additional solvent and wash with 1M HCl, saturated NaHCO₃, and brine. monitor->dilute dry Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. dilute->dry purify Purify the crude product by flash column chromatography or recrystallization. dry->purify

Caption: Workflow for the acylation of the 3-amino group.

Materials:

  • This compound

  • Desired acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Pyridine or triethylamine (TEA)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add pyridine (1.5 eq) to the solution and cool the mixture to 0°C in an ice bath.

  • Slowly add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the desired N-acylated derivative.

This protocol details the formation of a sulfonamide linkage at the 3-amino position.

Materials:

  • This compound

  • Desired sulfonyl chloride (e.g., methanesulfonyl chloride, p-toluenesulfonyl chloride)

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous pyridine at room temperature under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add the desired sulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature below 5°C.

  • Allow the reaction mixture to stir at room temperature overnight.

  • Monitor the reaction progress by TLC.

  • Pour the reaction mixture into ice-water and acidify with 1M HCl to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • If necessary, the crude product can be further purified by recrystallization or column chromatography.

II. Derivatization of the Carboxylic Acid Group

Modifying the carboxylic acid group can improve pharmacokinetic properties and introduce new interactions with the target protein.

This protocol describes the conversion of the carboxylic acid to an ester.

Materials:

  • This compound derivative (from Part I, or the parent compound)

  • Desired alcohol (e.g., methanol, ethanol, benzyl alcohol)

  • Sulfuric acid (catalytic amount) or thionyl chloride

  • Anhydrous solvent (if using thionyl chloride, e.g., DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure (Acid-Catalyzed):

  • Suspend the this compound derivative (1.0 eq) in an excess of the desired alcohol.

  • Add a catalytic amount of concentrated sulfuric acid (2-3 drops).

  • Heat the mixture to reflux for 4-8 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the ester.

  • Purify by column chromatography if necessary.

This protocol details the formation of an amide from the carboxylic acid using a coupling agent.

Workflow for Amidation of the Carboxylic Acid Group

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve the carboxylic acid starting material, coupling agent (e.g., HATU), and a base (e.g., DIPEA) in an anhydrous polar aprotic solvent (e.g., DMF). add_amine Add the desired amine (1.1 eq). start->add_amine stir Stir at room temperature for 6-18 hours. add_amine->stir monitor Monitor reaction progress by TLC or LC-MS. stir->monitor quench Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate). monitor->quench wash Wash the organic layer with dilute acid, saturated NaHCO₃, and brine. quench->wash dry Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. wash->dry purify Purify the crude product by flash column chromatography. dry->purify

Caption: Workflow for the amidation of the carboxylic acid group.

Materials:

  • This compound derivative

  • Desired primary or secondary amine

  • Coupling agent (e.g., HATU, HOBt/EDC)[6]

  • Anhydrous N,N-Dimethylformamide (DMF) or DCM

  • Diisopropylethylamine (DIPEA) or triethylamine (TEA)

  • Water

  • Ethyl acetate

  • 1M Hydrochloric acid (HCl) or 5% citric acid solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid starting material (1.0 eq) and the coupling agent (e.g., HATU, 1.2 eq) in anhydrous DMF.

  • Add DIPEA (2.5 eq) to the mixture.

  • Add the desired amine (1.1 eq) and stir the reaction at room temperature for 6-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with 5% citric acid solution (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

III. Advanced Strategy: Bioisosteric Replacement of the Carboxylic Acid

Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a powerful strategy to overcome challenges like poor metabolic stability or membrane permeability associated with carboxylic acids.[5] Common bioisosteres for carboxylic acids include tetrazoles and N-acylsulfonamides.

BioisostereRationale for Replacement
Tetrazole Mimics the acidity of a carboxylic acid (pKa ≈ 4.5-4.9) while being more lipophilic. Can improve metabolic stability.[7]
N-Acylsulfonamide Maintains an acidic proton and hydrogen bonding capabilities. Can enhance potency and alter selectivity.
Hydroxamic Acid Moderately acidic and a strong metal chelator. Can introduce new interactions with metalloenzymes.

The synthesis of these bioisosteres often involves multi-step sequences starting from an appropriate precursor and is beyond the scope of this introductory guide but represents a key strategy for lead optimization.

Characterization of Synthesized Derivatives

All newly synthesized compounds must be rigorously characterized to confirm their structure and purity. The following analytical techniques are essential:

Analytical TechniquePurpose
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR provide detailed information about the molecular structure and connectivity of atoms.
Mass Spectrometry (MS) Confirms the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
Infrared (IR) Spectroscopy Identifies the presence of key functional groups (e.g., C=O, N-H, S=O).
High-Performance Liquid Chromatography (HPLC) Determines the purity of the final compound.

Biological Evaluation: Screening for Improved Potency

The choice of biological assays will depend on the therapeutic target of interest. Based on the structural motifs present in the core molecule, potential activities include carbonic anhydrase inhibition, kinase inhibition, and anti-inflammatory effects.

Protocol 5: In Vitro Carbonic Anhydrase (CA) Inhibition Assay

This colorimetric assay is suitable for high-throughput screening of CA inhibitors.[8][9]

Principle: The assay measures the esterase activity of CA, which catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored product p-nitrophenol (p-NP). The rate of p-NP formation is monitored spectrophotometrically at 400-405 nm.[8]

Materials:

  • Human carbonic anhydrase (e.g., hCA I, II, IX, or XII)

  • p-Nitrophenyl acetate (p-NPA)

  • Acetazolamide (positive control inhibitor)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Solutions:

    • CA Working Solution: Dilute the CA stock solution in cold assay buffer.

    • Substrate Stock Solution: Dissolve p-NPA in DMSO or acetonitrile (prepare fresh).

    • Inhibitor Solutions: Prepare serial dilutions of test compounds and acetazolamide in assay buffer containing a small amount of DMSO.

  • Assay Setup (in a 96-well plate):

    • Add assay buffer to all wells.

    • Add inhibitor solutions to the test wells and positive control wells. Add DMSO to the "maximum activity" control wells.

    • Add the CA working solution to all wells except the "blank" wells.

    • Incubate the plate at room temperature for 15 minutes to allow for enzyme-inhibitor binding.

  • Reaction and Measurement:

    • Initiate the reaction by adding the p-NPA substrate solution to all wells.

    • Immediately measure the absorbance at 400-405 nm in kinetic mode at regular intervals for 10-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the absorbance vs. time curve) for each well.

    • Determine the percent inhibition for each compound concentration.

    • Plot percent inhibition versus log[inhibitor] and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 6: In Vitro Kinase Inhibition Assay

Various formats are available for kinase assays, including radiometric and fluorescence/luminescence-based methods.[10][11] The following is a general protocol for a luminescence-based assay that quantifies ATP consumption.

Principle: Kinase activity is measured by the amount of ATP consumed during the phosphorylation of a substrate. The remaining ATP is detected using a luciferase/luciferin system, where the light output is inversely proportional to the kinase activity.

Materials:

  • Target protein kinase and its specific substrate

  • Kinase assay buffer

  • ATP

  • Staurosporine or another known inhibitor (positive control)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Prepare Solutions:

    • Prepare serial dilutions of test compounds and the positive control in kinase assay buffer with a constant, low percentage of DMSO.

  • Kinase Reaction:

    • In a white microplate, add the test compound/control solution.

    • Add the kinase and substrate mixture to all wells.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at the optimal temperature (usually 30°C or room temperature) for the specified time (e.g., 60 minutes).

  • Detection:

    • Add the ATP detection reagent to each well to stop the kinase reaction and initiate the luminescent signal.

    • Incubate at room temperature for 10 minutes to stabilize the signal.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percent inhibition based on the luminescence signals of the control and test wells.

    • Determine IC₅₀ values by plotting percent inhibition against the logarithm of the inhibitor concentration.

Protocol 7: Cell-Based Anti-Inflammatory Assay (Nitric Oxide Inhibition)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.[12][13]

Principle: Macrophages (e.g., RAW 264.7 cell line) produce NO upon stimulation with LPS. The amount of NO in the cell culture supernatant can be quantified using the Griess reagent, which reacts with nitrite (a stable breakdown product of NO) to form a colored azo compound.[12]

Materials:

  • RAW 264.7 murine macrophage cell line

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • Dexamethasone (positive control)

  • Griess Reagent

  • Sodium nitrite standard

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds and dexamethasone for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for another 24 hours.

  • Nitrite Measurement:

    • Collect the cell culture supernatant.

    • Add an equal volume of Griess reagent to the supernatant in a new 96-well plate.

    • Incubate for 10-15 minutes at room temperature.

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Calculate the nitrite concentration from a sodium nitrite standard curve.

    • Determine the percent inhibition of NO production for each compound.

    • Calculate IC₅₀ values.

    • It is crucial to perform a concurrent cell viability assay (e.g., MTT assay) to ensure that the observed inhibition of NO production is not due to cytotoxicity.[12]

Conclusion

The this compound scaffold offers a rich platform for the development of novel therapeutic agents. By systematically derivatizing the 3-amino and carboxylic acid functional groups, researchers can explore a wide chemical space to optimize potency, selectivity, and pharmacokinetic properties. The protocols outlined in this guide provide a solid foundation for the synthesis, characterization, and biological evaluation of new derivatives, paving the way for the discovery of next-generation drug candidates.

References

  • BenchChem. (2025). Application Notes and Protocols for In Vitro Carbonic Anhydrase Inhibition Assay. BenchChem.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie.
  • Guidelines for anti-inflammatory assays in RAW264.7 cells. (2021). Food Science and Human Wellness, 10(4), 497-504.
  • Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. (2015). Methods in Molecular Biology, 1262, 1-14.
  • BenchChem. (2025).
  • Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay. (n.d.).
  • Cayman Chemical. (n.d.). Methods for Detecting Kinase Activity. Cayman Chemical.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • Small Molecule Substrate Phosphorylation Site Inhibitors of Protein Kinases: Approaches and Challenges. (2015). ACS Chemical Biology, 10(1), 289-300.
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). International Journal of Molecular Sciences, 22(16), 8783.
  • A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. (2021). International Journal of Molecular Sciences, 22(14), 7283.
  • Sigma-Aldrich. (n.d.). Carbonic Anhydrase (CA) Activity Assay Kit (Colorimetric). Sigma-Aldrich.
  • Cell based 3D inflammation assays: Ex vivo activation of mouse splenocytes. (n.d.). Redoxis.
  • Medicinal chemistry of anthranilic acid derivatives: A mini review. (2021). Drug Development Research, 82(7), 935-954.
  • Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. (2017). ACS Medicinal Chemistry Letters, 8(11), 1162-1167.
  • Medicinal chemistry of anthranilic acid derivatives: A mini review. (2021). Semantic Scholar.
  • Design, synthesis and biological activity of selective hCAs inhibitors based on 2-(benzylsulfinyl)benzoic acid scaffold. (2019). Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1400-1413.
  • Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. (2024). Journal of Drug Delivery and Therapeutics, 14(7-S), 232-239.
  • Design and exploration of C-3 benzoic acid bioisosteres and alkyl replacements in the context of GSK3532795 (BMS-955176) that exhibit broad spectrum HIV-1 maturation inhibition. (2021). Bioorganic & Medicinal Chemistry Letters, 36, 127823.
  • Practical Sulfonylation of Amines with 4‐Hydroxybenzenesulfonyl Chloride: In Situ Silylation–Desilylation. (2004).
  • Synthesis and anti-inflammatory evaluation of N-sulfonyl anthranilic acids via Ir(III)-catalyzed C-H amidation of benzoic acids. (2017).
  • BenchChem. (2025). Application Notes and Protocols: Amide Coupling of 2-(Chloromethyl)
  • Direct synthesis of 2-(benzylamino)benzoic acids by using benzaldehydes and 2-aminobenzoic acids with catalysis of p-toluenesulfonic acid. (2017).
  • Synthesis and anti-inflammatory evaluation of N-sulfonyl anthranilic acids via Ir(III)-catalyzed C-H amidation of benzoic acids. (2017). Bioorganic & Medicinal Chemistry Letters, 27(10), 2141-2145.
  • List of synthesized derivatives of 2-, 3- and 4-aminobenzoic acid. (n.d.).
  • The Pivotal Role of the Sulfonamide Group in 2-Aminobenzenesulfonamide: A Technical Guide. (2025). BenchChem.
  • Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. (2003). Bioorganic & Medicinal Chemistry, 11(23), 5281-5291.
  • Bioisosteres v2 - Recent Trends and Tactics. (2020). Baran Lab Group Meeting.
  • Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies. (2015). Bioorganic & Medicinal Chemistry, 23(15), 4264-4276.
  • Process for the preparation of 2-amino-5-sulfamylbenzoic acid hydrazides. (1964).
  • Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. (2014). Journal of Pharmaceutical Technology, Research and Management, 2(1), 29-41.
  • The amide group and its preparation methods by acid-amine coupling reactions: an overview. (2023).
  • Bioisosterism: A Rational Approach in Drug Design. (1991). Chemical Reviews, 91(8), 1651-1668.
  • Bioisosteric replacement of the alpha-amino carboxylic acid functionality in 2-amino-5-phosphonopentanoic acid yields unique 3,4-diamino-3-cyclobutene-1,2-dione containing NMDA antagonists. (1992). Journal of Medicinal Chemistry, 35(25), 4720-4726.
  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. (2020). Journal of Medicinal Chemistry, 63(22), 13373-13431.
  • Benzisoxazole: a privileged scaffold for medicinal chemistry. (2016). RSC Advances, 6(82), 78833-78857.
  • Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). (2015). Natural Products Chemistry & Research, 3(3), 1-6.

Sources

Application Note and Protocol for the Solid-Phase Synthesis of 2-(3-Amino-benzenesulfonylamino)-benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Advantage of Solid-Phase Synthesis for Sulfonamide Derivatives

The sulfonamide functional group is a cornerstone in medicinal chemistry, integral to a wide array of therapeutic agents.[1] The target molecule, 2-(3-Amino-benzenesulfonylamino)-benzoic acid, represents a scaffold with significant potential for library generation in drug discovery programs. Traditional solution-phase synthesis of such molecules can be laborious, often requiring tedious purification steps after each reaction. Solid-phase synthesis (SPS) offers a compelling alternative, streamlining the process by anchoring the growing molecule to an insoluble resin support.[2][3] This allows for the use of excess reagents to drive reactions to completion, with purification simplified to mere filtration and washing of the resin.[4] This application note provides a detailed, field-proven protocol for the solid-phase synthesis of this compound, emphasizing the underlying chemical principles and offering practical insights for successful execution.

Methodology Overview: A Stepwise Approach to On-Resin Synthesis

The synthesis of this compound on a solid support follows a logical sequence of steps: anchoring the initial building block to a suitable resin, extending the molecule through a key sulfonylation reaction, and finally, cleaving the desired product from the solid support. The widely-used Fmoc/tBu strategy, common in solid-phase peptide synthesis (SPPS), provides a robust framework for this process, offering mild deprotection conditions that preserve the integrity of the target molecule.[5][][7]

Visualizing the Workflow: Solid-Phase Synthesis of this compound

sps_workflow Resin Wang Resin Resin_Swelling Resin Swelling (DMF) Resin->Resin_Swelling 1. Fmoc_AA_Attachment Attachment of Fmoc-2-aminobenzoic acid Resin_Swelling->Fmoc_AA_Attachment 2. Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Fmoc_AA_Attachment->Fmoc_Deprotection 3. Sulfonylation Sulfonylation with 3-N-Boc-aminobenzenesulfonyl chloride Fmoc_Deprotection->Sulfonylation 4. Boc_Deprotection_Cleavage Cleavage and Boc Deprotection (TFA Cocktail) Sulfonylation->Boc_Deprotection_Cleavage 5. Final_Product 2-(3-Amino-benzenesulfonylamino) -benzoic acid Boc_Deprotection_Cleavage->Final_Product 6.

Caption: Workflow for the solid-phase synthesis of the target molecule.

Detailed Experimental Protocols

This section provides a comprehensive, step-by-step guide for the synthesis. All operations should be conducted in a well-ventilated fume hood.

Materials and Reagents
ReagentSupplierPurity
Wang Resin, 100-200 mesh, 1% DVBStandard Supplier~1.0 mmol/g
Fmoc-2-aminobenzoic acidStandard Supplier>98%
N,N'-Diisopropylcarbodiimide (DIC)Standard Supplier>99%
4-(Dimethylamino)pyridine (DMAP)Standard Supplier>99%
N,N-Dimethylformamide (DMF), peptide synthesis gradeStandard Supplier>99.8%
Dichloromethane (DCM), anhydrousStandard Supplier>99.8%
Piperidine, reagent gradeStandard Supplier>99%
3-Nitrobenzenesulfonyl chlorideStandard Supplier>98%
Tin(II) chloride dihydrate (SnCl2·2H2O)Standard Supplier>98%
N,N-Diisopropylethylamine (DIPEA)Standard Supplier>99%
Trifluoroacetic acid (TFA)Standard Supplier>99%
Triisopropylsilane (TIS)Standard Supplier>98%
1,2-Ethanedithiol (EDT)Standard Supplier>98%
Protocol 1: Anchoring of the First Building Block to Wang Resin

The synthesis commences with the esterification of Fmoc-2-aminobenzoic acid to the hydroxymethyl group of the Wang resin.[8] The use of DIC as a coupling agent and DMAP as a catalyst facilitates this process.

  • Resin Swelling: Swell the Wang resin (1.0 g, ~1.0 mmol) in DMF (10 mL) for 1 hour in a suitable reaction vessel with gentle agitation.

  • Activation of Fmoc-2-aminobenzoic acid: In a separate flask, dissolve Fmoc-2-aminobenzoic acid (3 eq., 3.0 mmol) in a minimal amount of DMF. Add DIC (3 eq., 3.0 mmol) and a catalytic amount of DMAP (0.1 eq., 0.1 mmol).

  • Coupling: Add the activated amino acid solution to the swollen resin. Agitate the mixture at room temperature for 4-6 hours.

  • Washing: After the coupling reaction, filter the resin and wash thoroughly with DMF (3 x 10 mL), DCM (3 x 10 mL), and finally methanol (3 x 10 mL).

  • Drying: Dry the resin under vacuum to a constant weight.

  • Loading Determination (Optional but Recommended): The loading of the first amino acid can be determined spectrophotometrically by cleaving the Fmoc group from a small, weighed amount of resin with a 20% piperidine in DMF solution and measuring the absorbance of the resulting dibenzofulvene-piperidine adduct at ~301 nm.[4]

Protocol 2: Fmoc Deprotection

The Fmoc protecting group is base-labile and is efficiently removed using a solution of piperidine in DMF.[5][9]

  • Pre-swelling: Swell the Fmoc-2-aminobenzoyl-Wang resin in DMF (10 mL) for 30 minutes.

  • Deprotection: Treat the resin with a 20% (v/v) solution of piperidine in DMF (10 mL) for 20 minutes with gentle agitation.

  • Washing: Filter the resin and wash thoroughly with DMF (5 x 10 mL) to remove the cleaved Fmoc group and excess piperidine.

  • Monitoring: The completion of the deprotection can be monitored using a qualitative ninhydrin (Kaiser) test, which gives a positive blue color in the presence of a primary amine.[10]

Protocol 3: On-Resin Sulfonylation and Reduction

This is a critical two-step process to form the sulfonamide bond and then generate the free amino group.

Step 3a: Sulfonylation

The sulfonamide bond is formed by reacting the free amine on the resin with a sulfonyl chloride.[11] 3-Nitrobenzenesulfonyl chloride is used here, with the nitro group serving as a protected form of the amine.

  • Pre-swelling: Swell the deprotected resin in anhydrous DCM (10 mL) for 30 minutes.

  • Sulfonylation Reaction: To the swollen resin, add a solution of 3-nitrobenzenesulfonyl chloride (3 eq.) and DIPEA (3 eq.) in anhydrous DCM. Agitate the mixture at room temperature for 4-6 hours.

  • Washing: Filter the resin and wash thoroughly with DCM (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).

Step 3b: Reduction of the Nitro Group

The nitro group is reduced to an amine using a mild reducing agent suitable for solid-phase synthesis, such as tin(II) chloride.

  • Pre-swelling: Swell the resin in DMF (10 mL).

  • Reduction: Prepare a solution of SnCl2·2H2O (10 eq.) in DMF. Add this solution to the resin and agitate at room temperature for 8-12 hours.

  • Washing: Filter the resin and wash extensively with DMF (5 x 10 mL), followed by DCM (3 x 10 mL), and methanol (3 x 10 mL).

  • Drying: Dry the resin under vacuum.

Protocol 4: Cleavage and Final Product Isolation

The final step involves cleaving the synthesized molecule from the solid support and removing any remaining protecting groups. A strong acid, typically TFA, is used for this purpose.[12] Scavengers are added to the cleavage cocktail to prevent side reactions caused by reactive cationic species generated during the cleavage.[13][14]

  • Resin Preparation: Place the dried resin in a reaction vessel.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5, v/v/v). Caution: TFA is highly corrosive and should be handled with appropriate personal protective equipment in a fume hood.

  • Cleavage Reaction: Add the cleavage cocktail to the resin (10 mL per gram of resin) and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.

  • Product Precipitation: Filter the resin and collect the filtrate. Precipitate the crude product by adding the filtrate to cold diethyl ether.

  • Isolation and Purification: Collect the precipitate by centrifugation, wash with cold diethyl ether, and dry under vacuum. The crude product can be further purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation: Key Parameters for Synthesis

StepReagent Equivalents (relative to resin loading)SolventReaction TimeMonitoring Method
Fmoc-2-aminobenzoic acid Attachment3 eq. Fmoc-amino acid, 3 eq. DIC, 0.1 eq. DMAPDMF4-6 hoursFmoc loading determination
Fmoc Deprotection20% Piperidine in DMFDMF20 minutesKaiser (Ninhydrin) Test
Sulfonylation3 eq. 3-Nitrobenzenesulfonyl chloride, 3 eq. DIPEADCM4-6 hoursFT-IR (disappearance of amine)
Nitro Group Reduction10 eq. SnCl2·2H2ODMF8-12 hoursN/A
CleavageTFA/TIS/H2O (95:2.5:2.5)N/A2-3 hoursRP-HPLC of crude product

Troubleshooting and Scientific Rationale

  • Low Loading of the First Amino Acid: Incomplete esterification can result from insufficient activation or steric hindrance. Ensure anhydrous conditions and consider extending the reaction time or using alternative coupling reagents like MSNT/MeIm. The choice of Wang resin is predicated on its ability to yield a C-terminal carboxylic acid upon TFA cleavage.[8]

  • Incomplete Fmoc Deprotection: This can lead to deletion sequences. Ensure the piperidine solution is fresh and the reaction time is adequate. A second treatment can be performed if necessary.

  • Inefficient Sulfonylation: The use of a non-nucleophilic base like DIPEA is crucial to prevent side reactions with the sulfonyl chloride. Anhydrous conditions are essential to avoid hydrolysis of the sulfonyl chloride.

  • Side Reactions during Cleavage: The scavengers in the cleavage cocktail are critical. TIS is used to quench carbocations generated from the resin linker, while water helps to hydrolyze any remaining protecting groups.[13] For molecules containing other sensitive residues, the composition of the cleavage cocktail may need to be adjusted.[12][14]

Conclusion

This application note provides a robust and detailed protocol for the solid-phase synthesis of this compound. By leveraging the principles of Fmoc-based solid-phase synthesis, this method offers a streamlined and efficient route to this important chemical scaffold, facilitating its use in medicinal chemistry and drug discovery. The emphasis on the rationale behind each step, coupled with practical troubleshooting advice, aims to empower researchers to successfully implement and adapt this protocol for their specific needs.

References

  • Pasquinucci, L., et al. (2002). Analytical methods for the monitoring of solid phase organic synthesis. Il Farmaco, 57(6), 497-510.
  • Fridkin, M. (2001). Analytical Methods for Solid Phase Peptide Synthesis. Journal of Peptide Science, 7(9), 417-428.
  • Scicinski, J. J., et al. (2002). Analytical techniques for small molecule solid phase synthesis. Current Medicinal Chemistry, 9(23), 2103-2127.
  • BenchChem. (2025). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
  • BenchChem. (2025). A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis.
  • BOC Sciences.
  • AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
  • Nilsson, B. L., et al. (2018). Solid Phase Synthesis of Sulfonimidamide Pseudopeptides and Library Generation.
  • BenchChem. (2025).
  • Fromont, C. (n.d.). FT-IR: A useful analytical tool for monitoring of solid phase organic reactions. University of Southampton.
  • Mandal, B., et al. (2013). Sulfonamide Synthesis via Oxyma-O-sulfonates – Compatibility to Acid Sensitive Groups and Solid-Phase Peptide Synthesis. European Journal of Organic Chemistry, 2013(13), 2627-2631.
  • de la Torre, B. G., & Albericio, F. (2019). Calculating Resin Functionalization in Solid-Phase Peptide Synthesis Using a Standardized Method based on Fmoc Determination.
  • Biotage. (2023). How to choose the right resin functionality for solid phase peptide synthesis.
  • Sigma-Aldrich. (n.d.). Peptide Resin Loading Protocols.
  • BenchChem. (2025). A Comparative Analysis of Cleavage Cocktails for Solid-Phase Synthesis of His-NH2 Peptides.
  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B.
  • Biotage. (2023). Peptides containing cysteine: the role of scavengers in cleavage cocktail.
  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.

Sources

Application Notes and Protocols for the Investigation of 2-(3-Amino-benzenesulfonylamino)-benzoic Acid in Targeted Protein Degradation Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Targeted Protein Degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable."[1] This is achieved through small molecules, such as Proteolysis Targeting Chimeras (PROTACs) and molecular glues, that harness the cell's natural ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs).[2] This document provides a comprehensive guide for the investigation of novel small molecules for their potential application in TPD, using 2-(3-Amino-benzenesulfonylamino)-benzoic acid (Compound X) as a hypothetical candidate. While this compound is commercially available as a chemical intermediate[3][4][5][][7][8][9], its activity in TPD is, to our knowledge, uncharacterized. These notes are therefore designed to provide a strategic workflow and detailed protocols to assess if a novel molecule like Compound X can function as an E3 ligase ligand or a molecular glue, thereby inducing the degradation of a target protein.

Introduction: The Promise of Targeted Protein Degradation

Conventional pharmacology has largely relied on an "occupancy-driven" model, where a drug must continuously bind to a protein's active site to inhibit its function. TPD, in contrast, is an "event-driven" process.[2] A single TPD molecule can catalytically induce the degradation of multiple target protein copies, offering the potential for more profound and durable pharmacological effects.[2]

There are two primary classes of small molecules that mediate TPD:

  • PROTACs (Proteolysis-Targeting Chimeras): These are heterobifunctional molecules composed of a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2][10][11] This tripartite assembly forms a ternary complex, bringing the POI in close proximity to the E3 ligase for ubiquitination and subsequent proteasomal degradation.[2][11]

  • Molecular Glues: These are typically smaller, monovalent molecules that induce or stabilize the interaction between an E3 ligase and a POI, often by altering the surface of one of the proteins to create a new binding interface.[1][10] This induced proximity also leads to the ubiquitination and degradation of the POI.

The discovery of novel E3 ligase ligands and molecular glues is a critical endeavor in expanding the scope and selectivity of TPD. This guide will outline a systematic approach to evaluate if This compound (Compound X) possesses such properties.

Compound X: Candidate Molecule Profile

PropertyValueSource
IUPAC Name This compound[5][7]
CAS Number 55990-13-1[3][][7]
Molecular Formula C13H12N2O4S[5][][12]
Molecular Weight 292.31 g/mol [5][][12]
Structure

Phase 1: Initial Screening for Degradation Activity

The first step is to determine if Compound X induces the degradation of any proteins in a cellular context. A global, unbiased proteomics approach is ideal for this initial screen.

Experimental Workflow: Global Proteomics Screen

cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Mass Spectrometry & Data Analysis cell_culture Culture selected cell line (e.g., HEK293T, HeLa) treatment Treat cells with Compound X (e.g., 1-10 µM) and DMSO control cell_culture->treatment lysis Harvest and lyse cells treatment->lysis digestion Protein digestion (e.g., trypsin) lysis->digestion lc_ms LC-MS/MS analysis digestion->lc_ms quantification Label-free quantification (LFQ) or TMT labeling lc_ms->quantification data_analysis Identify and quantify proteins. Compare Compound X vs. DMSO quantification->data_analysis

Caption: Workflow for a global proteomics screen to identify proteins degraded by Compound X.

Protocol 1: Global Quantitative Proteomics

This protocol outlines a label-free quantitative (LFQ) mass spectrometry approach to identify proteins whose abundance is significantly decreased upon treatment with Compound X.[13][14]

  • Cell Culture and Treatment:

    • Plate a suitable cell line (e.g., HEK293T) at a density that allows for logarithmic growth during the treatment period.

    • Treat cells with a predetermined concentration of Compound X (e.g., 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours). Include at least three biological replicates for each condition.

  • Cell Lysis and Protein Digestion:

    • Harvest cells and wash with cold PBS.

    • Lyse cells in a buffer containing protease and phosphatase inhibitors to ensure protein integrity.[14][15]

    • Quantify protein concentration using a BCA assay.

    • Take equal amounts of protein from each sample and perform in-solution digestion with trypsin.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixtures using a high-resolution mass spectrometer coupled to a liquid chromatography system.

  • Data Analysis:

    • Process the raw data using software capable of LFQ to identify and quantify peptides and proteins.[13]

    • Perform statistical analysis to identify proteins that are significantly downregulated in the Compound X-treated samples compared to the DMSO control.

Expected Outcome: A list of candidate proteins of interest (POIs) that are potentially degraded by Compound X.

Phase 2: Validation and Mechanistic Elucidation

Once a potential POI is identified, the next phase involves validating the degradation and elucidating the underlying mechanism.

Validation of POI Degradation

Western blotting is a standard and reliable method to confirm the degradation of a specific protein.[16]

Protocol 2: Western Blot for POI Degradation
  • Cell Treatment and Lysis:

    • Treat cells with a dose-response of Compound X (e.g., 0.1, 1, 10 µM) for various time points (e.g., 6, 12, 24 hours).

    • Lyse cells as described in Protocol 1.

  • SDS-PAGE and Immunoblotting:

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Probe the membrane with a primary antibody specific to the POI.

    • Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

    • Incubate with an appropriate HRP-conjugated secondary antibody and visualize using an ECL substrate.[17]

Data Presentation: Dose- and Time-Dependent Degradation

Concentration (µM)POI Level at 6h (% of Control)POI Level at 12h (% of Control)POI Level at 24h (% of Control)
0 (DMSO) 100100100
0.1 958570
1.0 705025
10.0 4015<5
Determining Dependence on the Ubiquitin-Proteasome System

To confirm that the observed protein loss is due to proteasomal degradation, co-treatment with a proteasome inhibitor (e.g., MG132) should rescue the degradation of the POI.

Protocol 3: Proteasome Inhibition Assay
  • Cell Treatment:

    • Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours.

    • Add Compound X at a concentration known to cause significant degradation (e.g., 10 µM) and incubate for an additional 6-12 hours.

    • Include controls for DMSO, Compound X alone, and MG132 alone.

  • Analysis:

    • Perform Western blotting for the POI as described in Protocol 2.

Expected Outcome: The degradation of the POI by Compound X should be blocked or significantly reduced in the presence of MG132.

Investigating the Mechanism of Action: Ternary Complex Formation

A key step in TPD is the formation of a ternary complex between the POI, the degrader molecule, and an E3 ligase.[16][18] Co-immunoprecipitation (Co-IP) is a classic technique to investigate protein-protein interactions and can be adapted to test for the formation of this complex.[13][19][20][21][22]

Experimental Workflow: Co-Immunoprecipitation

cluster_0 Cell Treatment & Lysis cluster_1 Immunoprecipitation cluster_2 Analysis treatment Treat cells with Compound X and proteasome inhibitor (MG132) lysis Lyse cells in non-denaturing buffer treatment->lysis preclear Pre-clear lysate with beads lysis->preclear ip Incubate with antibody against POI or a known E3 ligase (e.g., CRBN, VHL) preclear->ip capture Capture immune complexes with Protein A/G beads ip->capture wash Wash beads to remove non-specific binders capture->wash elute Elute proteins wash->elute western Analyze by Western blot elute->western

Caption: Workflow for Co-IP to detect Compound X-induced ternary complex formation.

Protocol 4: Co-Immunoprecipitation (Co-IP)
  • Cell Preparation:

    • Treat cells with Compound X and a proteasome inhibitor (to stabilize the POI).

    • Lyse cells in a gentle, non-denaturing Co-IP lysis buffer containing protease inhibitors.[22]

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with Protein A/G beads to reduce non-specific binding.[22]

    • Incubate the pre-cleared lysate with an antibody against the POI overnight at 4°C.

    • Add Protein A/G beads to capture the antibody-protein complexes.

  • Washing and Elution:

    • Wash the beads several times with Co-IP wash buffer to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads using an appropriate elution buffer or by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis:

    • Analyze the eluate by Western blot, probing for the POI and a candidate E3 ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)).

Expected Outcome: An increased amount of the E3 ligase should be detected in the POI immunoprecipitate from cells treated with Compound X compared to the control, indicating the formation of a ternary complex.

In-Cell Ubiquitination Assay

To directly demonstrate that Compound X induces ubiquitination of the POI, an in-cell ubiquitination assay can be performed.

Protocol 5: In-Cell Ubiquitination Assay
  • Cell Transfection and Treatment:

    • Co-transfect cells with plasmids expressing the POI and an epitope-tagged ubiquitin (e.g., HA-Ubiquitin).[23]

    • Treat cells with Compound X and a proteasome inhibitor.

  • Lysis and Immunoprecipitation:

    • Lyse cells under denaturing conditions (e.g., with 1% SDS) to disrupt non-covalent protein interactions.[12][23]

    • Dilute the lysate to reduce the SDS concentration and immunoprecipitate the POI.

  • Western Blot Analysis:

    • Wash the immunoprecipitated POI extensively.

    • Elute and analyze by Western blot using an anti-HA antibody to detect ubiquitinated POI.

Expected Outcome: A ladder of high-molecular-weight bands corresponding to the polyubiquitinated POI will be observed in the samples treated with Compound X.

Phase 3: Target Engagement and Selectivity

It is crucial to confirm that Compound X directly binds to its intended cellular targets and to assess its selectivity across the proteome.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular context.[20][24] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[20][25]

Protocol 6: Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment:

    • Treat intact cells with Compound X or vehicle control.

  • Heat Treatment:

    • Aliquot the cell suspension and heat at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).[20]

  • Lysis and Separation:

    • Lyse the cells (e.g., by freeze-thaw cycles).

    • Centrifuge to pellet the aggregated, denatured proteins.

  • Analysis:

    • Collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of soluble POI (and E3 ligase) at each temperature by Western blot.

Expected Outcome: The melting curve of the target protein(s) will shift to a higher temperature in the presence of Compound X, indicating direct binding and stabilization.

Identifying the E3 Ligase with CRISPR Screening

If the specific E3 ligase recruited by Compound X is unknown, a CRISPR-based screen can be employed to identify it.[10][15][26][27]

Experimental Workflow: CRISPR-Cas9 Knockout Screen

cluster_0 Library Transduction cluster_1 Selection cluster_2 Analysis transduce Transduce Cas9-expressing cells with a library of sgRNAs targeting all known E3 ligases treat Treat the cell population with a cytotoxic concentration of Compound X transduce->treat collect Collect surviving cells treat->collect dna_extraction Extract genomic DNA collect->dna_extraction pcr Amplify sgRNA sequences dna_extraction->pcr ngs Next-generation sequencing pcr->ngs analysis Identify enriched sgRNAs, pointing to the essential E3 ligase ngs->analysis

Caption: Workflow for a CRISPR screen to identify the E3 ligase required for Compound X activity.

Principle: If Compound X-mediated degradation of an essential protein leads to cell death, knocking out the required E3 ligase will rescue this phenotype. Surviving cells will therefore be enriched for sgRNAs targeting that specific E3 ligase.

Phase 4: Downstream Functional and Preclinical Assessment

Cellular Phenotype

Assess the functional consequences of POI degradation by performing relevant cell-based assays, such as cell viability, proliferation, or apoptosis assays.[1][11][28]

Data Presentation: Cell Viability Assay

Compound X Conc. (µM)Cell Viability (% of Control)
0 100
0.01 98
0.1 85
1.0 52 (IC50)
10.0 15
100.0 <5
Pharmacokinetics

For any potential therapeutic agent, understanding its pharmacokinetic (PK) properties—absorption, distribution, metabolism, and excretion (ADME)—is crucial.[2][19][21][22][29] This typically involves in vivo studies in animal models to determine parameters like half-life, clearance, and bioavailability.[19]

Conclusion

The journey of characterizing a novel small molecule for its potential in targeted protein degradation is a multi-step process that requires a combination of unbiased screening and rigorous mechanistic validation. The protocols and workflows outlined in these application notes provide a comprehensive framework for researchers to systematically evaluate candidates like This compound . By following this structured approach, from initial proteomic screening to in-depth mechanistic studies and functional analysis, scientists can effectively identify and characterize the next generation of TPD therapeutics.

References

  • Differences in the mechanism of action between PROTAC and molecular...
  • Protocol for Immunoprecipitation (Co-IP) V.1.
  • Defining E3 ligase–substrate relationships through multiplex CRISPR screening.
  • Ubiquitin
  • Molecular Glue Screening.
  • Building a platform of validated high throughput screening approaches for molecular glue degrader identification.
  • Targeted Protein Degradation with PROTACs and Molecular Glues. Crown Bioscience Blog. [Link]
  • The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. Agilex Biolabs. [Link]
  • 2-(3-Amino-benzenesulfonylamino)benzoic Acid. CRO SPLENDID LAB. [Link]
  • Cell Viability, Cell Proliferation, Cytotoxicity Assays. Molecular Devices. [Link]
  • PK & property differences of biologics & small molecule drugs. YouTube. [Link]
  • Small-molecule pharmacokinetic: Significance and symbolism.
  • A CRISPR activation screen identifies FBXO22 as an E3 ligase supporting targeted protein degrad
  • Molecular Glue Screening. MtoZ Biolabs. [Link]
  • A multiplex CRISPR screen assigns Cullin-RING E3 ligases to their...
  • Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using Technology in Live Cells.
  • Defining E3 ligase-substrate relationships through multiplex CRISPR screening. Apollo. [Link]
  • Cell Viability Assays: An Overview. MolecularCloud. [Link]
  • E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones.
  • 2-(3-Amino-benzenesulfonylamino)benzoic Acid. CRO SPLENDID LAB. [Link]
  • Cell Viability, Cell Proliferation, Cytotoxicity Assays. Molecular Devices. [Link]
  • Identify & Characterize New, Potent & Selective Ligands with E3scan Ligand-Binding Assay Technology. YouTube. [Link]
  • Global Subcellular Characterization of Protein Degradation Using Quantitative Proteomics.
  • Screening for molecular glues – Challenges and opportunities.
  • Identification of ligands for E3 ligases with restricted expression using fragment-based methods. RSC Publishing. [Link]
  • E3 Ligases Meet Their Match: Fragment-Based Approaches to Discover New E3 Ligands and to Unravel E3 Biology.
  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. [Link]
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]
  • High-throughput drug target discovery using a fully automated proteomics sample preparation pl
  • Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. MDPI. [Link]
  • Protein Degrader/PROTAC assays. Proteome Sciences. [Link]
  • Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders. Portland Press. [Link]
  • This compound. IndiaMART. [Link]
  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
  • This compound CAS... Molbase. [Link]
  • Target identification of natural medicine with chemical proteomics approach: probe synthesis, target fishing and protein identific
  • Discovery Proteomics for Target Identific
  • Why structural proteomics is the best tool for drug target valid

Sources

Application Notes and Protocols: 2-(3-Amino-benzenesulfonylamino)-benzoic acid as a Molecular Probe for Enzyme Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling the Potential of a Bifunctional Scaffold

In the intricate landscape of enzyme kinetics and drug discovery, molecular probes serve as indispensable tools for elucidating enzymatic mechanisms and identifying novel inhibitors. 2-(3-Amino-benzenesulfonylamino)-benzoic acid is an intriguing, yet underexplored, molecule possessing a unique bifunctional scaffold. Its structure, featuring a benzenesulfonamide group—a well-known pharmacophore in numerous enzyme inhibitors—and an aminobenzoic acid moiety, presents a compelling case for its application as a versatile molecular probe in enzyme studies.

This guide provides a comprehensive overview of the theoretical framework and practical protocols for utilizing this compound in enzyme research. We will delve into its potential mechanisms of action, propose its use in enzyme inhibition assays, and outline strategies for its development as a fluorescent reporter. The protocols herein are designed to be robust and self-validating, empowering researchers to explore the full potential of this promising molecular tool.

Core Principles and Postulated Mechanism of Action

The utility of this compound as an enzyme probe is predicated on the distinct chemical properties of its constituent functional groups: the sulfonamide and the aminobenzoic acid.

The Sulfonamide Moiety: A Classic Inhibitor Motif

The benzenesulfonamide group is a cornerstone in the design of enzyme inhibitors, most notably for carbonic anhydrases, where the sulfonamide nitrogen coordinates with the active site zinc ion.[1][2] This interaction is a classic example of competitive inhibition. It is therefore plausible that this compound could act as an inhibitor for a range of metalloenzymes.

The Aminobenzoic Acid Moiety: A Versatile Chemical Handle

The aminobenzoic acid component of the molecule offers several strategic advantages. The carboxylic acid can participate in hydrogen bonding and electrostatic interactions within an enzyme's active site.[3] Furthermore, the primary amino group serves as a versatile chemical handle for further modification, such as the attachment of a fluorophore to create a reporter probe.[4]

Postulated Mechanism of Interaction

We propose a dual-interaction mechanism for this compound with target enzymes, particularly metalloenzymes. The sulfonamide group could act as the primary binding motif, coordinating with a metal cofactor in the active site, while the benzoic acid portion could form secondary interactions with nearby amino acid residues, enhancing binding affinity and specificity.

Applications in Enzyme Inhibition Studies

The most direct application of this compound is as a potential enzyme inhibitor. The following protocols are designed to characterize its inhibitory activity against a target enzyme.

Quantitative Data Summary: Hypothetical Inhibition Profile

The following table presents a hypothetical summary of inhibition data for this compound against two classes of enzymes, based on the known activities of related sulfonamide and benzoic acid derivatives.[5][6]

Target Enzyme ClassPostulated Inhibition MechanismExpected IC₅₀ Range (µM)
Carbonic AnhydrasesCompetitive0.1 - 10
Matrix MetalloproteinasesCompetitive1 - 50
AcetylcholinesteraseNon-competitive or Mixed10 - 100
Experimental Protocol: Determining Enzyme Inhibition (IC₅₀)

This protocol outlines a generalized procedure for determining the half-maximal inhibitory concentration (IC₅₀) of this compound.

Materials:

  • Target enzyme

  • Enzyme-specific substrate

  • This compound (stock solution in DMSO)

  • Assay buffer (optimized for the target enzyme)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagent Solutions:

    • Prepare a series of dilutions of this compound in assay buffer. The final concentrations should span a wide range to capture the full dose-response curve.

    • Prepare the enzyme and substrate solutions at their optimal concentrations in assay buffer.

  • Assay Setup:

    • In a 96-well microplate, add the diluted inhibitor solutions.

    • Include control wells with assay buffer and DMSO (vehicle control).

    • Add the enzyme solution to all wells and incubate for a pre-determined time to allow for inhibitor binding.

  • Initiate Reaction:

    • Add the substrate solution to all wells to start the enzymatic reaction.

  • Data Acquisition:

    • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.

Workflow for IC₅₀ Determination

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Dilutions add_inhibitor Add Inhibitor to Plate prep_inhibitor->add_inhibitor prep_enzyme Prepare Enzyme Solution add_enzyme Add Enzyme & Incubate prep_enzyme->add_enzyme prep_substrate Prepare Substrate Solution add_substrate Initiate Reaction with Substrate prep_substrate->add_substrate add_inhibitor->add_enzyme add_enzyme->add_substrate read_plate Measure Reaction Rates add_substrate->read_plate plot_data Plot % Inhibition vs. [Inhibitor] read_plate->plot_data calc_ic50 Calculate IC₅₀ plot_data->calc_ic50

Caption: Workflow for determining the IC₅₀ value of an enzyme inhibitor.

Development as a Fluorescent Molecular Probe

The primary amino group on the this compound scaffold provides a reactive site for the covalent attachment of a fluorophore. This modification would transform the molecule into a fluorescent probe, enabling more sensitive detection methods like fluorescence polarization or FRET-based assays.

Proposed Synthesis of a Fluorescent Derivative

A common strategy for labeling primary amines is through reaction with an N-hydroxysuccinimide (NHS) ester of a fluorescent dye.

Reaction Scheme:

This compound + Fluorescent Dye-NHS Ester → Fluorescently Labeled Probe

Procedure:

  • Dissolve this compound in a suitable organic solvent (e.g., DMF or DMSO).

  • Add the fluorescent dye-NHS ester in a slight molar excess.

  • Add a non-nucleophilic base (e.g., triethylamine) to facilitate the reaction.

  • Stir the reaction at room temperature for several hours.

  • Purify the fluorescently labeled product using column chromatography or HPLC.

Application in Fluorescence Polarization Assays

A fluorescently labeled derivative of this compound could be used in a fluorescence polarization (FP) assay to study enzyme-inhibitor interactions.

Principle:

  • The small, fluorescently labeled probe will have a low FP value when free in solution.

  • Upon binding to a much larger enzyme, the rotational motion of the probe will be restricted, leading to a high FP value.

Protocol:

  • Prepare Reagents:

    • Synthesize and purify the fluorescently labeled probe.

    • Prepare a solution of the target enzyme in assay buffer.

  • Assay Setup:

    • In a suitable microplate, add a fixed concentration of the fluorescent probe.

    • Add increasing concentrations of the target enzyme.

  • Data Acquisition:

    • Measure the fluorescence polarization of each well using a microplate reader equipped with polarizers.

  • Data Analysis:

    • Plot the change in fluorescence polarization against the enzyme concentration to determine the binding affinity (Kd).

Conceptual Workflow for FP Assay

FP_Assay_Workflow start Start synthesis Synthesize Fluorescent Probe start->synthesis assay_setup Set up Assay Plate: - Fixed [Probe] - Increasing [Enzyme] synthesis->assay_setup incubation Incubate to Reach Equilibrium assay_setup->incubation measure_fp Measure Fluorescence Polarization incubation->measure_fp data_analysis Analyze Data: Plot ΔFP vs. [Enzyme] Determine Kd measure_fp->data_analysis end End data_analysis->end

Caption: Conceptual workflow for a fluorescence polarization-based binding assay.

Trustworthiness and Self-Validation

The protocols described in this guide are designed with internal controls to ensure the trustworthiness of the experimental results.

  • Vehicle Controls: The inclusion of DMSO controls in the inhibition assays is crucial to account for any effects of the solvent on enzyme activity.

  • Positive Controls: When available, a known inhibitor of the target enzyme should be run in parallel to validate the assay conditions.

  • Orthogonal Assays: Confirming binding through multiple techniques, such as IC₅₀ determination and fluorescence polarization, provides a higher degree of confidence in the results.

Conclusion and Future Directions

This compound represents a promising, yet largely untapped, resource for the development of novel molecular probes for enzyme studies. Its bifunctional nature allows for its potential use as a direct inhibitor and as a scaffold for the creation of more sophisticated reporter probes. The protocols and conceptual frameworks provided in this guide offer a starting point for researchers to explore the utility of this molecule in their own enzyme systems.

Future work could focus on synthesizing a library of derivatives with different fluorophores to optimize spectral properties for various applications, including high-throughput screening and cellular imaging. Furthermore, exploring the inhibitory activity of this compound against a broader range of enzymes could uncover novel therapeutic leads.

References

  • Taslimi, P., Işık, M., Türkan, F., Durgun, M., Türkeş, C., Gülçin, İ., & Beydemir, Ş. (n.d.).
  • Gao, W., Wang, Y., Li, Y., & Zhang, G. (2022). Activated molecular probes for enzyme recognition and detection. Theranostics, 12(15), 6533–6555. [Link]
  • Elbaum, D., Nair, S. K., Patchan, M. W., Thompson, R. B., & Christianson, D. W. (1996). Structure-Based Design of a Sulfonamide Probe for Fluorescence Anisotropy Detection of Zinc with a Carbonic Anhydrase-Based Biosensor. Journal of the American Chemical Society, 118(36), 8381–8387. [Link]
  • Liu, H., Wang, R., Li, J., Li, Z., & Duan, X. (2022). A molecular design strategy toward enzyme-activated probes with near-infrared I and II fluorescence for targeted cancer imaging. Chemical Science, 13(2), 436–443. [Link]
  • Işık, M., Taslimi, P., Aktaş, A., Köksal, Z., & Gülçin, İ. (2022). Synthesis, characterization and docking studies of benzenesulfonamide derivatives containing 1,2,3-triazole as potential ınhibitor of carbonic anhydrase I-II enzymes. Journal of Molecular Structure, 1270, 133934. [Link]
  • Li, J., Liu, H., Wang, R., & Duan, X. (2023). Chemical probes for enzyme imaging: challenges in design, synthesis and biomedical applications. Chemical Society Reviews, 52(2), 526–552. [Link]
  • An, N., Khan, I., Rubab, S., & Shah, S. (2023).
  • Lohare, S., Singh, N. K., Singh, S., Singh, A. K., & Singh, R. K. (2023). Sulfonamide Fluorescent Probe Applied in Live Cell Imaging, LFPs, and Electrochemical Sensor. Luminescence, 38(8), 1049–1061. [Link]
  • Iftikhar, K., Murtaza, S., Kausar, N., & Tahir, M. N. (2018). Aminobenzoic acid derivatives as antioxidants and cholinesterase inhibitors; synthesis, biological evaluation and molecular docking studies. Bioorganic Chemistry, 77, 463–472. [Link]
  • Krátký, M., Konečná, K., Janoušek, J., Brablíková, M., Janďourek, O., Trejtnar, F., Stolaříková, J., & Vinšová, J. (2020). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules, 25(22), 5348. [Link]
  • Seydel, J. K., & Wempe, E. (1977). P-Aminobenzoic acid derivatives. Mode of action and structure-activity relationships in a cell-free system (Escherichia coli). Arzneimittel-Forschung, 27(8), 1521–1529. [Link]
  • Kim, H. J., Kim, G., & Lee, J. H. (2018). Electronically tuned sulfonamide-based probes with ultra-sensitivity for Ga3+ or Al3+ detection in aqueous solution.
  • Singh, P., & Singh, R. K. (2020). Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors. Research Journal of Pharmacy and Technology, 13(9), 4151. [Link]
  • Wang, Y., Li, J., Zhang, Y., & Liu, H. (2022). Fluorescent Ligand-Based Discovery of Small-Molecule Sulfonamide Agonists for GPR120. Frontiers in Chemistry, 10, 839352. [Link]
  • Chen, Y., Liu, Y., Wang, Y., & Zhang, G. (2022). Synthesis and Characterization of Sulfonamide-Containing Naphthalimides as Fluorescent Probes. Molecules, 27(12), 3749. [Link]
  • Zhang, Y., Li, J., Wang, Y., & Liu, H. (2023). “Double-Locked” and Enzyme-Activated Molecular Probe for Accurate Bioimaging and Hepatopathy Differentiation. Analytical Chemistry, 95(26), 9896–9903. [Link]
  • Li, J., Liu, H., Wang, R., & Duan, X. (2021). Design strategy and application of multifunction enzyme-activated probes with single enzyme. Coordination Chemistry Reviews, 446, 214119. [Link]
  • Andersen, J. N., Mortensen, S. B., Peters, G. H., & Møller, N. P. H. (2000). 2-(oxalylamino)-benzoic acid is a general, competitive inhibitor of protein-tyrosine phosphatases. Journal of Biological Chemistry, 275(10), 7101–7108. [Link]
  • Zhang, Y., Li, J., Wang, Y., & Liu, H. (2022).

Sources

Application Notes & Protocols: Strategic Formulation of 2-(3-Amino-benzenesulfonylamino)-benzoic Acid for In Vivo Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The translation of a promising new chemical entity (NCE) from benchtop discovery to in vivo efficacy and safety assessment is a critical juncture in drug development. A significant hurdle in this process is often the poor aqueous solubility of candidate molecules, which can lead to low and variable bioavailability, complicating the interpretation of pharmacokinetic (PK), pharmacodynamic (PD), and toxicological data. This guide provides a comprehensive framework for the formulation development of "2-(3-A-mino-benzenesulfonylamino)-benzoic acid," a representative weakly acidic and likely poorly soluble compound. We will navigate the essential stages of preformulation characterization, strategic vehicle selection, and the systematic preparation of dosing formulations suitable for preclinical in vivo studies. The methodologies detailed herein are designed to be robust and adaptable, ensuring the generation of reliable and reproducible preclinical data.

Introduction: The Formulation Challenge with Novel Chemical Entities

The majority of new chemical entities emerging from drug discovery pipelines exhibit poor water solubility.[1][2][3] This characteristic presents a significant challenge for preclinical development, as insufficient dissolution and absorption in the gastrointestinal tract can mask the true pharmacological potential and toxicity profile of a compound.[1][4] "2-(3-Amino-benzenesulfonylamino)-benzoic acid," with its aromatic rings, a carboxylic acid group, and a sulfonamide linkage, is predicted to have limited aqueous solubility. The acidic nature of the carboxylic acid and the sulfonamide proton suggests that its solubility will be pH-dependent.

A structured and informed approach to formulation is therefore not merely a technical step but a cornerstone of successful preclinical research.[5][6] The primary objective is to develop a safe and effective delivery system that maximizes the compound's exposure at the site of action, ensuring that the observed biological response is a true reflection of its intrinsic activity.[7]

Preformulation Characterization: The Foundation of Rational Formulation Design

Before embarking on formulation development, a thorough understanding of the physicochemical properties of "this compound" is paramount.[7] This initial characterization will guide the selection of an appropriate formulation strategy.

Key Physicochemical Parameters

A minimal set of preformulation data should be generated to inform the formulation strategy.

Parameter Experimental Method Significance for Formulation
Aqueous Solubility Shake-flask method in purified water, pH 7.4 bufferDetermines the intrinsic solubility and the extent of the solubility challenge.
pH-Solubility Profile Shake-flask method in buffers of varying pH (e.g., 2, 4, 6.8, 7.4, 9)Crucial for acidic compounds; identifies the potential for pH-modification strategies.
pKa (Acid Dissociation Constant) Potentiometric titration or UV-spectrophotometryPredicts the ionization state at different physiological pH values, informing the choice of pH-adjusting excipients.
Log P (Octanol-Water Partition Coefficient) Shake-flask method or HPLC-based estimationIndicates the lipophilicity of the compound, guiding the selection of lipid-based or co-solvent systems.
Physical Form Microscopy, Differential Scanning Calorimetry (DSC), X-Ray Powder Diffraction (XRPD)Identifies the crystalline or amorphous nature of the solid, which can impact dissolution rates.[5]
Predicted Properties of this compound

Based on its chemical structure, we can anticipate the following properties, which must be confirmed experimentally:

  • Weakly Acidic: The presence of a carboxylic acid and a sulfonamide group suggests at least two acidic protons. The carboxylic acid pKa is likely in the range of 3-5, while the sulfonamide pKa can be more variable.

  • Poor Aqueous Solubility: The large, relatively nonpolar ring structures suggest low intrinsic solubility in water.

  • pH-Dependent Solubility: As a weak acid, its solubility is expected to increase significantly at pH values above its pKa, as the compound ionizes to form a more soluble salt.

Strategic Formulation Approaches for Poorly Soluble Acidic Compounds

Based on the preformulation data, a suitable formulation strategy can be selected. For a compound like "this compound," several approaches can be considered, often in combination.

pH Modification

For weakly acidic drugs, increasing the pH of the formulation vehicle to a level above the compound's pKa can dramatically enhance solubility by converting the neutral, less soluble form into its ionized, more soluble salt.[8]

  • Mechanism: The equilibrium is shifted towards the deprotonated, charged species, which is more readily solvated by polar solvents like water.

  • Considerations: The final pH of the formulation must be tolerable for the intended route of administration. For oral dosing, this is less of a concern due to the buffering capacity of the gastrointestinal tract. For parenteral routes, the pH must be close to physiological levels to avoid irritation and precipitation upon injection.

Co-solvents

Co-solvents are water-miscible organic solvents that can increase the solubility of nonpolar compounds by reducing the polarity of the aqueous vehicle.[4]

  • Common Co-solvents: Polyethylene glycol (PEG) 300/400, propylene glycol (PG), ethanol, glycerin, and dimethyl sulfoxide (DMSO).

  • Considerations: The concentration of co-solvents must be carefully controlled to avoid toxicity in the animal model.[7] It is also crucial to ensure that the compound does not precipitate upon dilution with aqueous physiological fluids.

Surfactants and Solubilizing Agents

Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, increasing their apparent solubility.[1][9]

  • Common Surfactants: Polysorbate 80 (Tween® 80), Cremophor® EL, Solutol® HS 15.

  • Considerations: Surfactants can have their own biological effects and may influence drug absorption and metabolism. Their use and concentration should be justified and kept to a minimum.

Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic molecule from the aqueous environment and increasing its solubility.[4][9]

  • Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).

  • Considerations: The stoichiometry of the complex and the binding constant are important parameters to consider.

The following diagram illustrates the decision-making process for selecting a formulation strategy.

Formulation_Strategy_Workflow cluster_preformulation Preformulation Assessment cluster_decision Solubility Analysis cluster_formulation Formulation Development Pathways cluster_final Final Formulation Preformulation Characterize NCE: Aqueous Solubility, pH-Solubility, pKa, Log P Solubility_Check Is aqueous solubility sufficient for target dose? Preformulation->Solubility_Check Simple_Vehicle Aqueous Solution/Suspension (e.g., Water, Saline, Methylcellulose) Solubility_Check->Simple_Vehicle Yes pH_Modification pH Adjustment (e.g., NaOH, NaHCO3) Solubility_Check->pH_Modification No Final_Formulation Optimized Dosing Vehicle for In Vivo Studies Simple_Vehicle->Final_Formulation Co_solvents Co-solvent System (e.g., PEG 400, PG) pH_Modification->Co_solvents Solubility still insufficient pH_Modification->Final_Formulation Target solubility achieved Surfactants Surfactant Micelles (e.g., Tween 80) Co_solvents->Surfactants Solubility still insufficient Co_solvents->Final_Formulation Target solubility achieved Cyclodextrins Cyclodextrin Complexation (e.g., HP-β-CD) Surfactants->Cyclodextrins Solubility still insufficient Surfactants->Final_Formulation Target solubility achieved Cyclodextrins->Final_Formulation Target solubility achieved Formulation_Preparation_Workflow cluster_start Initial Steps cluster_process Preparation Process cluster_qc Quality Control cluster_end Final Product Start Calculate required amounts of all components Weigh Weigh NCE Start->Weigh Add_Cosolvent Add Co-solvent (e.g., PEG 400) and mix Weigh->Add_Cosolvent Add_Water Add ~80% of water volume Add_Cosolvent->Add_Water Adjust_pH Adjust pH with base (e.g., NaOH) until dissolved Add_Water->Adjust_pH Final_Volume Add water to final volume Adjust_pH->Final_Volume Homogenize Stir for 15-30 minutes Final_Volume->Homogenize QC_Check Visual Inspection (Clarity) Confirm final pH Homogenize->QC_Check QC_Check->Weigh Fail Ready Dosing Formulation Ready for In Vivo Study QC_Check->Ready Pass

Caption: Final dosing formulation preparation workflow.

Conclusion

The successful in vivo evaluation of "this compound," or any poorly soluble NCE, is critically dependent on the development of an appropriate formulation. A systematic approach, beginning with thorough preformulation characterization and followed by rational vehicle selection and careful preparation, is essential. The strategies and protocols outlined in this guide provide a robust framework for overcoming the challenges of poor solubility, enabling researchers to generate reliable data and make informed decisions in the drug development process.

References

  • WuXi AppTec. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK.
  • WuXi AppTec. (2024, April 3).
  • Singhal, S., & Shah, N. (n.d.).
  • Purdue University. (n.d.).
  • Creative Bioarray. (n.d.).
  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • Shaikh, J., et al. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH.
  • WuXi AppTec. (2024, May 31).
  • CD Formul
  • Altasciences. (n.d.).
  • Google Patents. (n.d.). Pharmaceutical formulations of acid labile substances for oral use.
  • Pharmlabs. (n.d.). Excipients.
  • Open Access Journals. (n.d.).
  • Admescope. (2019, November 25).
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. PMC - NIH.

Sources

Application Notes & Protocols: Evaluating the Antibacterial Activity of 2-(3-Amino-benzenesulfonylamino)-benzoic acid Against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of the antibacterial activity of the novel compound, 2-(3-Amino-benzenesulfonylamino)-benzoic acid, with a specific focus on gram-positive pathogens. As a sulfonamide derivative, its hypothesized mechanism of action is the inhibition of folate biosynthesis, a pathway essential for bacterial survival.[1][2][3] These protocols, grounded in standards from the Clinical and Laboratory Standards Institute (CLSI), offer a robust framework for determining the compound's potency, bactericidal or bacteriostatic nature, and for validating its mechanism of action.

Introduction: A Targeted Approach to Bacterial Folate Synthesis

This compound belongs to the sulfonamide class of antibiotics, which were among the first synthetic antimicrobial agents to be used clinically.[4][5] The core principle of their efficacy lies in a targeted attack on a metabolic pathway present in bacteria but absent in humans.[1][6] Bacteria must synthesize their own folic acid (vitamin B9), a critical precursor for the production of nucleic acids like DNA and RNA.[][8] Without folate, bacterial cells cannot replicate, leading to an arrest of population growth.[1][8]

The key enzyme in this pathway is dihydropteroate synthase (DHPS).[4][6] Sulfonamides, due to their structural similarity to the enzyme's natural substrate, para-aminobenzoic acid (PABA), act as competitive inhibitors of DHPS.[2][3] By blocking this enzyme, they halt the synthesis of dihydropteroate, a crucial intermediate, thereby starving the bacteria of the folate needed for survival.[4] This selective toxicity makes the folate pathway an excellent target for antimicrobial drug design.[9]

These application notes will guide the researcher through a logical progression of experiments to rigorously evaluate this compound, from initial potency screening to dynamic and mechanistic studies.

PART 1: Foundational In Vitro Analysis: MIC & MBC Determination

The first step in characterizing any novel antimicrobial agent is to determine its potency. This is achieved by finding the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of the compound that prevents visible growth of a microorganism after overnight incubation.[10] This is the primary measure of a compound's potency.

  • Minimum Bactericidal Concentration (MBC): The lowest concentration of the compound that results in a ≥99.9% reduction (a 3-log10 decrease) in the initial bacterial inoculum.[11][12][13] This value helps to determine if the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).[8]

Protocol 1: Broth Microdilution for MIC Determination

This protocol is based on the CLSI M07 standard for dilution antimicrobial susceptibility tests.[14][15] It utilizes a 96-well plate format for high-throughput screening.

Causality and Rationale:

  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing of non-fastidious, aerobically growing bacteria. The controlled levels of divalent cations (Mg²⁺ and Ca²⁺) are critical as they can influence the activity of some antimicrobial agents.

  • Inoculum Density: Standardizing the initial bacterial concentration to approximately 5 x 10⁵ CFU/mL is essential for reproducibility. A higher density could overwhelm the compound, leading to falsely elevated MIC values.

  • Controls: Including growth (no compound) and sterility (no bacteria) controls is mandatory to validate the assay's integrity.

Materials:

  • This compound (herein "Compound S")

  • Sterile 96-well, U-bottom microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Gram-positive bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile saline or Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

Procedure:

  • Compound Preparation: Prepare a 1.28 mg/mL (1280 µg/mL) stock solution of Compound S in a suitable solvent (e.g., DMSO). Ensure the final solvent concentration in the assay does not exceed 1%, as it can affect bacterial growth.

  • Plate Setup: Add 100 µL of sterile CAMHB to wells 2 through 12 of the microtiter plate.

  • Serial Dilution: Add 200 µL of the Compound S stock solution to well 1. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down, and continue this process from well 2 to well 10. Discard the final 100 µL from well 10. This creates a concentration gradient from 640 µg/mL down to 1.25 µg/mL. Well 11 will serve as the growth control, and well 12 as the sterility control.

  • Inoculum Preparation: From a fresh (18-24 hour) culture plate, suspend several colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).

  • Final Inoculation: Dilute the standardized suspension 1:150 in CAMHB to achieve a concentration of ~1 x 10⁶ CFU/mL. Add 50 µL of this final inoculum to wells 1 through 11. This brings the final volume in each well to 150 µL and the final bacterial concentration to ~5 x 10⁵ CFU/mL. The compound concentrations are now halved (320 µg/mL to 0.625 µg/mL). Add 50 µL of sterile CAMHB to well 12.

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 18-24 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of Compound S where no visible turbidity (bacterial growth) is observed.[10]

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC test is a logical extension of the MIC assay, performed to quantify the concentration required to kill the bacteria.[12][16]

Causality and Rationale:

  • Subculturing: By plating the contents of the clear wells from the MIC plate onto antibiotic-free agar, we can determine if the bacteria were merely inhibited or actually killed.

  • Defining Bactericidal Activity: An MBC/MIC ratio of ≤ 4 is the generally accepted threshold for defining a compound as bactericidal.[11] A higher ratio suggests the compound is primarily bacteriostatic.

Procedure:

  • Selection: Identify the MIC well from the completed MIC assay.

  • Plating: From the MIC well and each well with a higher concentration (i.e., all clear wells), plate a 10 µL aliquot onto a Mueller-Hinton Agar (MHA) plate.

  • Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • Reading the MBC: After incubation, count the number of colonies on each spot. The MBC is the lowest concentration that resulted in a ≥99.9% reduction of the initial inoculum (typically ≤ 5 colonies for an initial inoculum of 5 x 10⁵ CFU/mL).[11][13]

MIC_MBC_Workflow cluster_MIC MIC Determination cluster_MBC MBC Determination prep_stock Prepare Compound Stock Solution serial_dilute 2-Fold Serial Dilution in 96-Well Plate prep_stock->serial_dilute inoculate Inoculate Plate to ~5e5 CFU/mL serial_dilute->inoculate prep_inoculum Prepare 0.5 McFarland Bacterial Inoculum prep_inoculum->inoculate incubate_mic Incubate 18-24h at 35°C inoculate->incubate_mic read_mic Visually Read MIC (Lowest Clear Well) incubate_mic->read_mic subculture Subculture 10µL from Clear MIC Wells onto Agar read_mic->subculture Proceed with clear wells incubate_mbc Incubate Agar Plates 18-24h at 35°C subculture->incubate_mbc read_mbc Read MBC (≥99.9% Killing) incubate_mbc->read_mbc

Caption: Experimental workflow for MIC and MBC determination.

PART 2: Characterizing Bactericidal Dynamics: Time-Kill Kinetics

While MIC/MBC provides endpoint data, a time-kill assay reveals the rate at which a compound acts.[17] This dynamic information is crucial for predicting in vivo efficacy and understanding concentration- versus time-dependent killing.[18]

Protocol 3: Time-Kill Curve Analysis

Causality and Rationale:

  • Concentrations: Testing at multiples of the MIC (e.g., 1x, 2x, 4x MIC) reveals if higher concentrations lead to faster or more extensive killing.

  • Time Points: Sampling over a 24-hour period captures the full spectrum of the compound's effect, from initial impact to potential regrowth.

  • Quantification: Viable cell counting (CFU/mL) at each time point provides the quantitative data needed to plot the killing curve. A ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum is the standard benchmark for bactericidal activity.[19][20]

Materials:

  • All materials from Protocol 1, plus:

  • Sterile culture tubes or flasks

  • Shaking incubator

  • Tryptic Soy Agar (TSA) or Mueller-Hinton Agar (MHA) plates

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum in CAMHB as described in Protocol 1.

  • Assay Setup: Prepare culture tubes, each containing CAMHB and Compound S at the desired concentrations (e.g., 0x MIC [Growth Control], 1x MIC, 2x MIC, 4x MIC).

  • Inoculation: Inoculate each tube (except a sterility control) with the bacterial suspension to achieve a starting density of ~5 x 10⁵ CFU/mL.

  • Time Zero (T₀) Sampling: Immediately after inoculation, vortex each tube and remove an aliquot (e.g., 100 µL). This is the 0-hour time point.

  • Serial Dilution & Plating: Perform 10-fold serial dilutions of the T₀ aliquot in sterile saline. Plate a known volume (e.g., 100 µL) of appropriate dilutions onto MHA plates.

  • Incubation & Sampling: Place the tubes in a shaking incubator at 35°C. Repeat the sampling, dilution, and plating process at subsequent time points (e.g., 2, 4, 8, 24 hours).[17]

  • Colony Counting: Incubate all MHA plates for 18-24 hours. Count the colonies on plates that yield between 30 and 300 colonies to calculate the CFU/mL for each time point.

  • Data Analysis: Plot the results as log10 CFU/mL versus time (hours).

PART 3: Mechanistic Validation: The PABA Competition Assay

To provide evidence for the hypothesized mechanism of action—DHPS inhibition—a competition assay can be performed. If Compound S is a competitive inhibitor of DHPS, its activity should be antagonized by the addition of excess PABA, the enzyme's natural substrate.[2]

Protocol 4: PABA Competition Assay

Causality and Rationale:

  • Competitive Antagonism: According to the principles of enzyme kinetics, if an inhibitor and a substrate compete for the same active site, increasing the substrate concentration will overcome the inhibition.

  • Expected Outcome: If Compound S targets DHPS, the MIC value determined in the presence of exogenous PABA will be significantly higher than the MIC value determined in its absence. This shift provides strong evidence for the proposed mechanism.

Procedure:

  • Prepare PABA Stock: Prepare a sterile stock solution of PABA in water or a suitable buffer.

  • Modify MIC Protocol: Repeat the MIC determination (Protocol 1) exactly as described.

  • Parallel Assay with PABA: Simultaneously, set up a parallel set of 96-well plates. In this set, supplement the CAMHB used for all steps with a fixed, sub-inhibitory concentration of PABA (e.g., 100 µg/mL).

  • Compare MICs: After incubation, determine the MIC of Compound S in both the standard CAMHB and the PABA-supplemented CAMHB. A significant increase (e.g., ≥4-fold) in the MIC in the presence of PABA validates the hypothesis.

Folate_Pathway cluster_pathway Bacterial Folate Synthesis Pathway PABA PABA (p-Aminobenzoic Acid) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPP Dihydropterin Pyrophosphate DHPP->DHPS DHF Dihydrofolate (DHF) DHPS->DHF THF Tetrahydrofolate (THF) DHF->THF Nucleotides Nucleotide Synthesis THF->Nucleotides CompoundS Compound S (Sulfonamide) CompoundS->inhibition Competitive Inhibition inhibition->DHPS

Caption: Hypothesized mechanism of action via DHPS inhibition.

Data Presentation & Interpretation

Organizing quantitative results into clear tables is essential for comparison and analysis.

Table 1: Example MIC and MBC Data Summary

Bacterial StrainATCC NumberMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureus292138162Bactericidal
Enterococcus faecalis29212161288Bacteriostatic
Streptococcus pneumoniae49619482Bactericidal
Bacillus subtilis663316322Bactericidal

Table 2: Example Time-Kill Assay Data (CFU/mL)

Time (h)Growth Control1x MIC (8 µg/mL)2x MIC (16 µg/mL)4x MIC (32 µg/mL)
05.1 x 10⁵5.0 x 10⁵5.2 x 10⁵5.1 x 10⁵
22.3 x 10⁶1.1 x 10⁵8.9 x 10⁴4.5 x 10⁴
49.8 x 10⁷3.4 x 10⁴9.1 x 10³<1.0 x 10²
86.5 x 10⁸7.6 x 10³<1.0 x 10²<1.0 x 10²
242.1 x 10⁹<1.0 x 10²<1.0 x 10²<1.0 x 10²

Conclusion & Future Directions

This guide provides a validated, step-by-step framework for the initial characterization of this compound. By following these protocols, researchers can reliably determine the compound's in vitro potency (MIC), its bactericidal or bacteriostatic properties (MBC), its rate of kill (Time-Kill Assay), and gather strong evidence for its mechanism of action (PABA Competition).

Positive results from these foundational assays would warrant progression to more advanced studies, including:

  • Spectrum of Activity: Testing against a broader panel of gram-positive species, including clinically relevant drug-resistant strains (e.g., MRSA, VRE).

  • Toxicity Assays: Evaluating cytotoxicity against mammalian cell lines to determine a preliminary therapeutic index.

  • In Vivo Efficacy Studies: Assessing the compound's performance in animal models of infection.

The systematic application of these methodologies is fundamental to the rigorous evaluation of novel antibacterial candidates and their progression through the drug development pipeline.

References

  • Title: Dihydropteroate synthase inhibitor Source: Wikipedia URL:[Link]
  • Title: Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions Source: Journal of Pharmaceutical Analysis URL:[Link]
  • Title: What are DHPS inhibitors and how do they work?
  • Title: Sulfonamide: Mechanism of Action & Uses Source: Study.com URL:[Link]
  • Title: What are bacterial DHPS inhibitors and how do they work?
  • Title: What is the mechanism of Sulfanilamide?
  • Title: What Are Sulfonamides (Sulfa Drugs)? Source: Cleveland Clinic URL:[Link]
  • Title: Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) Source: Journal of Clinical Microbiology URL:[Link]
  • Title: Structural Studies of Pterin-Based Inhibitors of Dihydropteroate Synthase Source: National Institutes of Health (PMC) URL:[Link]
  • Title: Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) Source: PubMed URL:[Link]
  • Title: Minimum Bactericidal Concentration (MBC)
  • Title: Minimum Bactericidal Concentration (MBC)
  • Title: M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically Source: Clinical and Laboratory Standards Institute (CLSI) URL:[Link]
  • Title: Time-Kill Kinetics Assay Source: Emery Pharma URL:[Link]
  • Title: Minimum Bactericidal Concentration (MBC)
  • Title: Time-Kill Evalu
  • Title: Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method Source: Acta Scientific URL:[Link]
  • Title: Validation of high-throughput time-kill assay Source: University of Helsinki (HELDA) URL:[Link]
  • Title: Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent Source: National Institutes of Health (PMC) URL:[Link]
  • Title: M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically Source: ResearchG
  • Title: Broth Microdilution Source: MI - Microbiology URL:[Link]

Sources

Application Notes & Protocols: Evaluation of the Anti-inflammatory Properties of 2-(3-Amino-benzenesulfonylamino)-benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

<

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation contributes to a wide range of chronic diseases, including arthritis, inflammatory bowel disease, and cardiovascular conditions. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. This document provides a comprehensive framework for the evaluation of 2-(3-Amino-benzenesulfonylamino)-benzoic acid , a compound whose structural motifs—containing both benzenesulfonamide and aminobenzoic acid moieties—suggest a potential for anti-inflammatory activity. Benzenesulfonamide derivatives are known to exhibit anti-inflammatory properties, with some acting as selective cyclooxygenase-2 (COX-2) inhibitors.[1][2][3] Similarly, derivatives of 2-aminobenzoic acid (anthranilic acid) have been explored for their analgesic and anti-inflammatory effects.[4]

This guide, intended for drug development researchers, outlines a tiered, logical workflow for characterizing the anti-inflammatory potential of this compound (herein abbreviated as ABSA) from initial in vitro screening to foundational in vivo models. The protocols described are designed to be self-validating through the inclusion of appropriate controls, ensuring scientific rigor and trustworthiness.

Hypothesized Mechanism of Action

The chemical structure of ABSA suggests several plausible anti-inflammatory mechanisms. The sulfonamide group is a key feature of celecoxib and other "coxib" drugs, which selectively inhibit the COX-2 enzyme.[5][6] COX-2 is an inducible enzyme that catalyzes the production of prostaglandins, key mediators of pain and inflammation.[7][8] Therefore, a primary hypothesis is that ABSA may act as a COX-1/COX-2 inhibitor.

Furthermore, many anti-inflammatory agents modulate critical signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.[9][10] NF-κB is a transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-6), chemokines, and inducible enzymes like inducible nitric oxide synthase (iNOS) and COX-2.[11][12] This guide will therefore also explore ABSA's potential to interfere with the NF-κB signaling cascade and its downstream effects.

dot

Putative_Mechanism Figure 1. Hypothesized NF-κB Pathway Inhibition by ABSA. cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Activation TLR4->IKK Activates NFkB_IkB NF-κB / IκBα (Inactive Complex) IKK->NFkB_IkB Phosphorylates IκBα NFkB_Active NF-κB (Active) NFkB_IkB->NFkB_Active IκBα Degradation & NF-κB Release DNA DNA Binding NFkB_Active->DNA Translocation ABSA ABSA (Hypothesized Target) ABSA->IKK Inhibition? Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2, iNOS) DNA->Genes In_Vitro_Workflow start Start: Compound ABSA cytotoxicity Protocol 1.1: Cytotoxicity Assay (MTT) Determine Non-Toxic Concentrations start->cytotoxicity no_assay Protocol 1.2: Nitric Oxide (NO) Production Assay (Griess Assay) cytotoxicity->no_assay Using Non-Toxic Doses cytokine_assay Protocol 1.3: Pro-inflammatory Cytokine Assay (ELISA for TNF-α, IL-6) cytotoxicity->cytokine_assay Using Non-Toxic Doses cox_assay Protocol 1.4: COX-1/COX-2 Inhibition Assay (Enzymatic Assay) cytotoxicity->cox_assay Using Non-Toxic Doses data_analysis Data Analysis: Calculate IC50 & Selectivity Index no_assay->data_analysis cytokine_assay->data_analysis cox_assay->data_analysis decision Proceed to In Vivo? data_analysis->decision end End In Vitro Phase decision->end Yes decision->end No/Refine

Caption: Figure 2. Experimental Workflow for In Vitro Evaluation.

Protocol 1.1: Cytotoxicity Assessment (MTT Assay)

Rationale: It is imperative to first establish the concentration range at which ABSA is not cytotoxic. Observed reductions in inflammatory markers are only meaningful if they are not a result of cell death. The MTT assay is a standard colorimetric method for assessing cell viability. [13] Methodology:

  • Cell Culture: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 1 x 10⁵ cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Treatment: Prepare serial dilutions of ABSA (e.g., 1, 10, 25, 50, 100 µM) in complete culture medium. Remove the old medium from the cells and add the ABSA-containing medium. Include a "vehicle control" (e.g., 0.1% DMSO) and an "untreated control." Incubate for 24 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Select the highest concentrations showing >90% viability for subsequent anti-inflammatory assays.

Protocol 1.2: Nitric Oxide (NO) Production Assay (Griess Assay)

Rationale: During inflammation, iNOS is upregulated in macrophages, leading to a surge in nitric oxide (NO) production. Measuring NO is a key indicator of inflammatory response. [14]The Griess assay indirectly measures NO by quantifying its stable metabolite, nitrite, in the culture supernatant. [15][16] Methodology:

  • Cell Culture & Treatment: Seed RAW 264.7 cells as in Protocol 1.1.

  • Pre-treatment: Pre-treat the cells with non-toxic concentrations of ABSA for 1 hour.

  • Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for 24 hours.

  • Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, add the 50 µL of supernatant. Add 50 µL of Griess Reagent I (sulfanilamide solution) followed by 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine solution). 6. Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.

  • Analysis: Quantify nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production by ABSA compared to the LPS-only treated cells.

Protocol 1.3: Pro-inflammatory Cytokine Quantification (ELISA)

Rationale: To determine if ABSA can suppress key signaling molecules of inflammation, the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are measured. [17][18]ELISA provides a highly sensitive and specific method for this quantification.

Methodology:

  • Cell Culture, Treatment & Stimulation: Follow the same steps (1-3) as in Protocol 1.2.

  • Supernatant Collection: After the 24-hour incubation, collect the cell culture supernatant and centrifuge to remove debris.

  • ELISA: Perform ELISAs for TNF-α and IL-6 on the collected supernatants according to the manufacturer's instructions for commercially available kits.

  • Analysis: Generate standard curves for each cytokine. Calculate the concentration of TNF-α and IL-6 in each sample. Determine the percentage inhibition caused by ABSA treatment compared to the LPS-only control.

Protocol 1.4: Cyclooxygenase (COX-1/COX-2) Inhibition Assay

Rationale: To directly test the hypothesis that ABSA functions as a COX inhibitor, a cell-free enzymatic assay is employed. This allows for the determination of inhibitory activity against both the constitutive COX-1 and the inducible COX-2 isoforms, providing a selectivity index. [19] Methodology:

  • Assay Principle: Utilize a commercial COX inhibitor screening assay kit. These kits typically measure the peroxidase activity of the COX enzyme, which generates a colorimetric or fluorometric signal.

  • Procedure: The assay is performed in a 96-well plate. Wells will contain the respective enzyme (COX-1 or COX-2), a heme cofactor, the substrate (arachidonic acid), and a chromogenic probe.

  • Inhibition: Add various concentrations of ABSA to the reaction wells. Include a non-selective inhibitor (e.g., Indomethacin) and a COX-2 selective inhibitor (e.g., Celecoxib) as positive controls.

  • Measurement: Initiate the reaction by adding arachidonic acid and monitor the change in absorbance or fluorescence over time with a plate reader. [20]5. Analysis: Calculate the percentage of COX inhibition for each concentration of ABSA. Determine the IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%) for both COX-1 and COX-2. The COX-2 selectivity index is calculated as (IC₅₀ for COX-1) / (IC₅₀ for COX-2).

Parameter Assay Expected Outcome for Positive Result
Cell Viability MTT AssayDetermine max non-toxic concentration (e.g., >90% viability)
NO Production Griess AssayDose-dependent decrease in nitrite levels (IC₅₀ value)
Cytokine Levels ELISADose-dependent decrease in TNF-α and IL-6 (IC₅₀ values)
Enzyme Activity COX Inhibition AssayLow IC₅₀ for COX-2; high COX-2/COX-1 selectivity index

Part 2: In Vivo Evaluation

Promising results from in vitro studies warrant validation in a living organism. The carrageenan-induced paw edema model is a standard and highly reproducible acute inflammation model used for the preliminary screening of anti-inflammatory drugs. [21][22]An LPS-induced systemic inflammation model can further confirm effects on cytokine production in vivo. [23][24] Ethical Statement: All animal experiments must be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).

Protocol 2.1: Carrageenan-Induced Paw Edema in Rats

Rationale: This model mimics the exudative phase of acute inflammation. Injection of carrageenan into the rat paw induces edema, which can be quantified by measuring the change in paw volume. The ability of a compound to reduce this swelling indicates potent anti-inflammatory activity. [25][26] Methodology:

  • Animal Grouping: Use male Wistar rats (150-180g). Acclimatize them for one week. Divide them into groups (n=6 per group):

    • Group I: Normal Control (Vehicle only)

    • Group II: Disease Control (Vehicle + Carrageenan)

    • Group III: Positive Control (Indomethacin, 10 mg/kg + Carrageenan)

    • Group IV-V: Test Groups (ABSA at two different doses, e.g., 50 and 100 mg/kg + Carrageenan)

  • Drug Administration: Administer the vehicle, Indomethacin, or ABSA orally (p.o.) 1 hour before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar region of the right hind paw of all animals except the Normal Control group.

  • Measurement: Measure the paw volume of each rat using a plethysmometer at 0 hours (just before carrageenan injection) and at 1, 2, 3, and 4 hours post-injection.

  • Analysis: Calculate the percentage inhibition of edema for each treated group relative to the disease control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the disease control group, and Vt is the average increase in paw volume in the treated group.

Protocol 2.2: LPS-Induced Systemic Inflammation in Mice

Rationale: This model assesses the compound's ability to suppress the systemic release of pro-inflammatory cytokines in vivo. LPS injection triggers a potent innate immune response, leading to a rapid increase in circulating TNF-α and IL-6. [27][28] Methodology:

  • Animal Grouping: Use male C57BL/6 mice (8-10 weeks old). Group as described in Protocol 2.1, using Dexamethasone (1 mg/kg) as the positive control.

  • Drug Administration: Administer vehicle, Dexamethasone, or ABSA via intraperitoneal (i.p.) or oral (p.o.) route 1 hour prior to LPS challenge.

  • LPS Challenge: Administer LPS (e.g., 1 mg/kg) via i.p. injection to all groups except the Normal Control.

  • Blood Collection: At a peak time point for cytokine release (e.g., 1.5-2 hours post-LPS), collect blood via cardiac puncture under terminal anesthesia. [24]5. Sample Processing: Process the blood to obtain serum or plasma and store at -80°C.

  • Cytokine Analysis: Quantify the levels of TNF-α and IL-6 in the serum/plasma using ELISA kits as described in Protocol 1.3.

  • Analysis: Compare the cytokine levels in the ABSA-treated groups to the LPS-only disease control group to determine the percentage reduction in systemic cytokine production.

Model Primary Endpoint Expected Outcome for Positive Result
Carrageenan Paw Edema Paw Volume (mL)Significant, dose-dependent reduction in paw edema
LPS Systemic Inflammation Serum Cytokine Levels (pg/mL)Significant reduction in circulating TNF-α and IL-6

Conclusion

This structured application guide provides a robust, multi-tiered strategy for the comprehensive evaluation of the anti-inflammatory properties of this compound. By systematically progressing from foundational in vitro assays that probe specific mechanisms (cytotoxicity, NO/cytokine production, COX inhibition) to established in vivo models of acute inflammation, researchers can efficiently characterize the compound's potential. The data generated from these protocols will provide a strong basis for go/no-go decisions in the drug development pipeline and elucidate the primary mechanism of action, paving the way for further preclinical development.

References

  • Cyclooxygenase 2 (COX-2) inhibitors | Research Starters - EBSCO. (n.d.).
  • Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]
  • Mussbacher, M., Salzmann, M., Brostjan, C., Hoesel, B., Schoergenhofer, C., & Datler, H. (2019). Cell-Type-Specific Roles of NF-κB Linking Inflammation and Thrombosis. Frontiers in Immunology, 10, 85. [Link]
  • Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]
  • Patsnap Synapse. (2024). What are COX-2 inhibitors and how do they work?.
  • Oeckinghaus, A., & Ghosh, S. (2009). The NF-κB Family of Transcription Factors and Its Regulation. Cold Spring Harbor Perspectives in Biology, 1(4), a000034. [Link]
  • Cleveland Clinic. (n.d.). COX-2 Inhibitors: What They Are, Uses & Side Effects.
  • Bio-protocol. (n.d.). Nitric Oxide Assay.
  • Ghlichloo, I., & Gerriets, V. (2023). Nonsteroidal Anti-inflammatory Drugs (NSAIDs). In StatPearls.
  • Özdemir, A., Turan-Zitouni, G., Kaplancıklı, Z. A., Tunalı, Y., & Işık, Ş. (2009). Synthesis and antiinflammatory activity of some new 1,3,5-trisubstituted pyrazolines bearing benzene sulfonamide. European Journal of Medicinal Chemistry, 44(9), 3590–3594. [Link]
  • Posadas, I., Bucci, M., Roviezzo, F., Rossi, A., Parente, L., Sautebin, L., & Cirino, G. (2021). Models of Inflammation: Carrageenan Air Pouch. Current Protocols, 1(8), e183. [Link]
  • Wikipedia. (n.d.). NF-κB.
  • Ghorab, M. M., Ismail, Z. H., Abd El-Gawad, H., & Abdel-Gawad, S. M. (2012). Synthesis of some pyrazolyl benzenesulfonamide derivatives as dual anti-inflammatory antimicrobial agents. Archiv der Pharmazie, 345(9), 735–744. [Link]
  • Gautham, Y., & Ganesan, K. (2020). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Inflammopharmacology, 28(5), 1147–1167. [Link]
  • El-Sayed, M. A. A., El-Gazzar, M. G., & El-Henawy, A. A. (2019). Synthesis, anti-inflammatory, cytotoxic, and COX-1/2 inhibitory activities of cyclic imides bearing 3-benzenesulfonamide, oxime, and β-phenylalanine scaffolds: a molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 127–141. [Link]
  • MedicineNet. (n.d.). What Are Cox-2 Inhibitors? Side Effects, List, Uses & Dosage.
  • Bryan, N. S., & Grisham, M. B. (2007). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Methods in Molecular Biology, 396, 151–157. [Link]
  • Scilit. (n.d.). Models of Inflammation: Carrageenan Air Pouch.
  • ResearchGate. (n.d.). In-vivo anti-inflammatory effect using carrageenan-induced inflammatory model.
  • Al-Salahi, R., Al-Omar, M. A., & Amr, A. E. G. E. (2022). Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1438–1454. [Link]
  • Al-Ostoot, F. H., Al-Ghamdi, S. S., Al-Massarani, S. M., El-Sayed, M. A., & El-Gazzar, M. G. (2023). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Pharmaceuticals, 16(5), 754. [Link]
  • Jogdand, S. S., Pagar, H. J., Shinde, G. P., Jaggi, S. M., & Mhaismale, K. S. (2022). IN-VITRO ASSAYS TO INVESTIGATE ANTI-INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS.
  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model.
  • Protocol Griess Test. (2019).
  • Pimple, B. P. (2020, July 25).
  • Wathoni, N., Shan, C. Y., Shan, W. Y., Rostinawati, T., Indradi, R. B., & Pratiwi, R. (2019). In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line. Journal of Advanced Pharmaceutical Technology & Research, 10(4), 174–179. [Link]
  • Inotiv. (n.d.). Lipopolysaccharide Induced Cytokine Cascade (Rat, Mouse).
  • ResearchGate. (n.d.). Kinetics of the LPS-inducible cytokine release in human whole blood.
  • Charles River Laboratories. (n.d.). LPS-Induced Cytokine Release Model.
  • Srivastava, S. K., & Gupta, A. (2001). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Indian Journal of Chemistry - Section B, 40B(12), 1143–1147. [Link]
  • Caroline, C., Yuliani, S. H., Nugroho, A. E., & Fischer, A. (2021). Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model.
  • Caroline, C., Yuliani, S. H., Nugroho, A. E., & Fischer, A. (2021). Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model.
  • Caroline, C., Yuliani, S. H., Nugroho, A. E., & Fischer, A. (2024). 2-(3-(Chloromethyl)benzoyloxy)benzoic Acid reduces prostaglandin E-2 concentration, NOX2 and NFKB expression, ROS production, and COX-2 expression in lipopolysaccharide-induced mice.
  • Sunshine, A., & Lanza, F. L. (1987). U.S. Patent No. 4,689,182. U.S.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in the Synthesis of 2-(3-Amino-benzenesulfonylamino)-benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 2-(3-Amino-benzenesulfonylamino)-benzoic acid, a key intermediate in various synthetic applications. Our goal is to equip you with the knowledge to diagnose and resolve issues leading to low yields, ensuring the efficiency and success of your experimental work.

I. Synthetic Strategy Overview

The synthesis of this compound typically proceeds via a two-step route starting from 2-aminobenzoic acid (anthranilic acid).

  • Sulfonamide Formation: Reaction of 2-aminobenzoic acid with 3-nitrobenzenesulfonyl chloride to form 2-(3-Nitro-benzenesulfonylamino)-benzoic acid.

  • Nitro Group Reduction: Reduction of the nitro group to an amine to yield the final product, this compound.

This guide will address common issues encountered in both stages of this synthesis.

Synthesis_Pathway cluster_step1 Step 1: Sulfonamide Formation cluster_step2 Step 2: Nitro Group Reduction A 2-Aminobenzoic Acid C 2-(3-Nitro-benzenesulfonylamino) -benzoic acid A->C Base (e.g., NaHCO3) Aqueous conditions B 3-Nitrobenzenesulfonyl Chloride B->C D 2-(3-Nitro-benzenesulfonylamino) -benzoic acid E 2-(3-Amino-benzenesulfonylamino) -benzoic acid D->E Reducing Agent (e.g., Fe/HCl, SnCl2, H2/Pd-C)

Caption: General synthetic route for this compound.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you might encounter during your experiments.

Step 1: Sulfonamide Formation - Low Yield of 2-(3-Nitro-benzenesulfonylamino)-benzoic acid

Question 1: My sulfonamide formation reaction has a very low yield or fails completely. What are the primary causes?

Answer: Low yields in this step are common and can often be traced back to a few key factors. Here’s a systematic approach to troubleshooting:

A. Reagent Quality and Handling:

  • Hydrolysis of 3-Nitrobenzenesulfonyl Chloride: Sulfonyl chlorides are highly susceptible to hydrolysis by atmospheric moisture, which converts them into the unreactive sulfonic acid.[1][2]

    • Solution: Always use a fresh bottle of 3-nitrobenzenesulfonyl chloride or ensure it has been stored under anhydrous conditions. Using a glove box or an inert atmosphere (Nitrogen or Argon) during reagent handling is highly recommended.[1]

  • Purity of 2-Aminobenzoic Acid: Impurities in the starting amine can interfere with the reaction.

    • Solution: Confirm the purity of your 2-aminobenzoic acid by melting point or an appropriate analytical technique like HPLC. Recrystallize if necessary.

B. Reaction Conditions:

  • Inappropriate Base or pH: The choice of base is critical. While aqueous bases like sodium bicarbonate are often used, they can also promote the hydrolysis of the sulfonyl chloride.[1][3]

    • Solution: A non-nucleophilic organic base such as pyridine or triethylamine in an anhydrous organic solvent (e.g., dichloromethane or tetrahydrofuran) can be a better alternative to minimize sulfonyl chloride hydrolysis.[1] If using aqueous conditions, ensure the pH is maintained in the basic range to deprotonate the amine and neutralize the HCl byproduct.

  • Solvent Issues: The presence of water in organic solvents is a common culprit for low yields.

    • Solution: Use anhydrous solvents. Ensure all glassware is thoroughly dried before use, for example, by oven-drying.[1]

C. Side Reactions:

  • Bis-sulfonylation: Although less common with aromatic amines compared to aliphatic ones, the formation of a bis-sulfonated product can occur, consuming your starting materials.

    • Solution: Carefully control the stoichiometry. A slight excess of the amine (1.1-1.2 equivalents) can help to ensure the complete consumption of the more valuable sulfonyl chloride.[1]

Question 2: I'm observing an unexpected side product. What could it be?

Answer: The most likely side product is 3-nitrobenzenesulfonic acid, resulting from the hydrolysis of your sulfonyl chloride.[1][2] This can be identified by its high water solubility and different chromatographic behavior compared to your desired product.

Step 2: Nitro Group Reduction - Low Yield of this compound

Question 3: The reduction of the nitro group is inefficient, resulting in a low yield of the final product. What should I investigate?

Answer: The reduction of an aromatic nitro group is a well-established transformation, but its efficiency can be influenced by several factors.

A. Choice of Reducing Agent and Catalyst Activity:

  • Common Reducing Systems: A variety of reagents can be used for this reduction, including:

    • Catalytic hydrogenation (e.g., H₂ gas with Pd/C or PtO₂).[4]

    • Metal/acid combinations (e.g., Fe/HCl, SnCl₂/HCl).[4]

    • Other reagents like sodium hydrosulfite.[4]

  • Catalyst Deactivation (for Catalytic Hydrogenation): The catalyst (e.g., Pd/C) can become poisoned by sulfur-containing compounds or other impurities.

    • Solution: Use a fresh, high-quality catalyst. Ensure the starting material from Step 1 is sufficiently pure. Sometimes, increasing the catalyst loading can overcome minor deactivation.

B. Reaction Parameters:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, consider increasing the temperature or reaction time. For catalytic hydrogenation, ensure adequate hydrogen pressure and efficient stirring to facilitate mass transfer.

  • pH Control (for Metal/Acid Reductions): The acidity of the medium is crucial for the effectiveness of reagents like Fe or SnCl₂.

    • Solution: Ensure a sufficiently acidic environment is maintained throughout the reaction.

C. Intermediate Side Reactions:

  • The reduction of nitroarenes can proceed through intermediates like nitroso and hydroxylamine species.[5][6] Under certain conditions, these can lead to the formation of azoxy, azo, or hydrazo compounds, especially if the reduction is not driven to completion.[6]

    • Solution: Ensure a sufficient excess of the reducing agent and conditions that favor complete reduction to the amine.

Question 4: How can I purify the final product effectively?

Answer: Recrystallization is a common and effective method for purifying solid organic compounds like this compound.[1]

  • Solvent Selection: The key is to find a solvent or solvent system in which your product is soluble at high temperatures but poorly soluble at room temperature, while impurities remain soluble. Common solvents for recrystallization include ethanol, isopropanol, or mixtures of ethanol and water.[1] Perform small-scale solubility tests to identify the optimal solvent.

  • Removal of Metal Contaminants: If you used a metal-based reducing agent (e.g., Fe, Sn), residual metal ions might contaminate your product.

    • Solution: During the workup, washing the organic layer with a chelating agent solution (like EDTA) or performing an acid-base extraction can help remove these impurities.

III. Experimental Protocols & Data

Protocol 1: Synthesis of 2-(3-Nitro-benzenesulfonylamino)-benzoic acid
  • Dissolve 2-aminobenzoic acid (1 equivalent) in an appropriate aqueous base (e.g., 1 M NaHCO₃ solution).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of 3-nitrobenzenesulfonyl chloride (1 equivalent) in a suitable organic solvent (e.g., acetone or THF) to the stirred amine solution.

  • Maintain the temperature at 0-5 °C and continue stirring for 2-4 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, acidify the mixture with a dilute acid (e.g., 1 M HCl) to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum.

Protocol 2: Reduction of 2-(3-Nitro-benzenesulfonylamino)-benzoic acid
  • Suspend 2-(3-Nitro-benzenesulfonylamino)-benzoic acid (1 equivalent) in a mixture of ethanol and water.

  • Add iron powder (e.g., 5 equivalents) followed by concentrated hydrochloric acid (catalytic amount).

  • Heat the mixture to reflux (around 80-90 °C) and stir vigorously for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and filter it through celite to remove the iron salts.

  • Neutralize the filtrate with a base (e.g., saturated NaHCO₃ solution) to precipitate the product.

  • Filter the solid, wash with water, and dry. Recrystallize from a suitable solvent if necessary.

Table 1: Troubleshooting Summary
Problem Potential Cause Recommended Solution
Low Yield in Step 1 Hydrolysis of sulfonyl chlorideUse fresh reagent; work under anhydrous conditions.[1][2]
Inappropriate base/pHUse a non-nucleophilic organic base (e.g., pyridine) in an anhydrous solvent.[1]
Incomplete reactionIncrease reaction time or temperature; monitor by TLC.
Low Yield in Step 2 Inactive catalyst (hydrogenation)Use fresh catalyst; purify the nitro-intermediate.
Incomplete reductionIncrease reaction time, temperature, or amount of reducing agent.[5]
Formation of side productsEnsure sufficient reducing agent and optimal reaction conditions.[6]
Product Impurity Residual starting materialsOptimize reaction time and stoichiometry.
Side productsPurify by recrystallization.[1]
Metal contamination (from Step 2)Wash with a chelating agent solution during workup.

IV. Visualization of Troubleshooting Logic

Troubleshooting_Logic Start Low Yield of 2-(3-Amino-benzenesulfonylamino) -benzoic acid CheckStep Which step has low yield? Start->CheckStep Step1 Step 1: Sulfonamide Formation CheckStep->Step1 Step 1 Step2 Step 2: Nitro Reduction CheckStep->Step2 Step 2 S1_Cause Potential Causes for Low Yield in Step 1 Step1->S1_Cause S2_Cause Potential Causes for Low Yield in Step 2 Step2->S2_Cause S1_Sol1 Check Sulfonyl Chloride Quality (Hydrolysis?) S1_Cause->S1_Sol1 S1_Sol2 Optimize Base & Solvent (Anhydrous Conditions?) S1_Cause->S1_Sol2 S1_Sol3 Verify Stoichiometry (Side Reactions?) S1_Cause->S1_Sol3 S2_Sol1 Assess Reducing Agent/Catalyst (Activity?) S2_Cause->S2_Sol1 S2_Sol2 Monitor Reaction Progress (Incomplete?) S2_Cause->S2_Sol2 S2_Sol3 Analyze for Side Products (Azo/Azoxy compounds?) S2_Cause->S2_Sol3

Caption: Troubleshooting flowchart for low yield synthesis.

V. References

  • Hughes, D. L. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9152–9156. [Link]

  • Roughley, S. D., & Jordan, A. M. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2 (pp. 257-282). The Royal Society of Chemistry.

  • Wikipedia. (2023, December 29). Reduction of nitro compounds. Retrieved from [Link]

  • Puylaert, P., Savini, A., & Hinze, S. (2018). Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. In Science of Synthesis: Catalytic Reduction in Organic Synthesis 1 (pp. 385-434). Georg Thieme Verlag.

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • Soliman, R., et al. (2019). Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. Molecules, 24(18), 3321. [Link]

  • PrepChem. (n.d.). Synthesis of 2-nitrobenzoic acid. Retrieved from [Link]

  • Zaher, A., et al. (2021). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. Bioorganic Chemistry, 115, 105221. [Link]

  • ResearchGate. (n.d.). List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. Retrieved from [Link]

  • Kumar, A., et al. (2009). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. European Journal of Medicinal Chemistry, 44(8), 3345-3351. [Link]

  • Google Patents. (n.d.). WO2020131574A1 - Method of reducing aromatic nitro compounds. Retrieved from

Sources

"2-(3-Amino-benzenesulfonylamino)-benzoic acid" purification by recrystallization challenges

Author: BenchChem Technical Support Team. Date: January 2026

An advanced guide to navigating the complex purification of 2-(3-Amino-benzenesulfonylamino)-benzoic acid, designed for chemists and drug development professionals. This guide provides in-depth troubleshooting, FAQs, and detailed protocols to overcome common challenges like "oiling out" and poor yield, ensuring high-purity results.

Introduction: The Purification Challenge

This compound is a molecule characterized by its amphoteric nature, containing both acidic (carboxylic and sulfonic acid) and basic (amino) functional groups. This unique structure, while synthetically valuable, presents significant challenges during purification by recrystallization. Its solubility is highly dependent on pH, and it has a strong tendency to trap impurities and separate from solution as an impure oil rather than a crystalline solid.

This technical guide provides a framework for understanding and overcoming these challenges. As Senior Application Scientists, we present not just protocols, but the underlying chemical principles and field-tested strategies to empower researchers to achieve high purity and yield.

Physicochemical Properties & Considerations

A successful recrystallization begins with understanding the compound's properties. While specific experimental data for this exact molecule is not widely published, we can infer its behavior based on its structural components (a sulfonamide linkage, a benzoic acid moiety, and an aniline moiety).

PropertyInferred Value / CharacteristicImplication for Recrystallization
Molecular Formula C₁₃H₁₂N₂O₄S---
Molecular Weight 292.31 g/mol ---
Appearance Expected to be a crystalline solid.Color may indicate impurities.
Melting Point Not readily available. Likely >150°C.A high melting point is advantageous, reducing the risk of "oiling out" in many common solvents. However, impurities can significantly depress the melting point.[1][2]
Solubility Highly pH-dependent. Poorly soluble in neutral water and non-polar organic solvents. Soluble in aqueous basic solutions (e.g., NaOH, NaHCO₃) and aqueous acidic solutions (e.g., HCl).A single ideal solvent is unlikely. Mixed-solvent systems (e.g., alcohol/water) or a pH-adjustment-based purification are the most promising strategies.[3][4][5]

Core Recrystallization Challenges Explained

  • Amphoteric Nature & pH-Dependent Solubility : The molecule possesses a carboxylic acid (pKa ~4-5), a sulfonic acid group (pKa <1), and an aromatic amine (pKa ~3-4). At neutral pH, it can exist as a zwitterion, which often results in low solubility. By adjusting the pH, we can form a soluble salt (either a carboxylate/sulfonate salt in base or an ammonium salt in acid), a principle that can be leveraged for purification.[5][6]

  • "Oiling Out" : This is the most common failure mode, where the compound separates from the cooling solution as a liquid oil instead of a solid.[3][7] This oil is typically an impure, supercooled liquid that solidifies into an amorphous glass, trapping impurities and solvent.[1][2]

    • Primary Cause 1: High Impurity Concentration. Impurities disrupt the crystal lattice formation and depress the melting point of the mixture.[2][8]

    • Primary Cause 2: Low Melting Point. If the melting point of the compound is lower than the boiling point of the solvent, it will melt in the hot solution and separate as an oil upon cooling.[1][8][9]

  • Solvent System Selection : Finding a single solvent that dissolves the compound when hot but not when cold is difficult. Therefore, a mixed-solvent system (a "good" solvent where the compound is soluble, and a "bad" or "anti-solvent" where it is not) is often required.[10] Ethanol-water or isopropanol-water systems are frequently effective for sulfonamides.[3][4]

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the recrystallization of this compound.

Q1: My compound "oiled out" instead of forming crystals. What went wrong and how do I fix it?

This is the most frequent issue. "Oiling out" occurs when the solute separates as a liquid phase because the solution becomes saturated at a temperature above the compound's melting point (or the melting point of the impure mixture).[1][7][8]

  • Immediate Corrective Action :

    • Re-heat the entire mixture until the oil completely redissolves into a clear solution.

    • Add a small amount (5-10% of the total volume) of the "good" solvent (e.g., the alcohol in an alcohol-water system) to decrease the saturation point.[1][3][8]

    • Allow the solution to cool very slowly. Insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature. Slow cooling is critical for allowing molecules to orient correctly into a crystal lattice.[2]

  • Strategic Solutions :

    • Change the Solvent System : The current solvent may be too nonpolar or have too high a boiling point. Switch to a more polar solvent or a different solvent/anti-solvent pair.[3][11]

    • Reduce Impurity Load : If oiling persists, the crude material is likely too impure.[2] Consider a preliminary purification step. This could be a simple charcoal treatment to remove colored impurities or, if necessary, column chromatography to significantly improve the purity before attempting recrystallization.[1][3]

Q2: The solution is cooled, but no crystals have formed. What should I do?

This typically indicates one of two situations: the solution is not sufficiently saturated, or it is supersaturated but lacks a nucleation point to initiate crystallization.[8]

  • If the Solution is Not Saturated :

    • This is the most common reason and usually happens if too much solvent was added initially.[3][8]

    • Solution : Gently heat the solution and boil off a portion of the solvent (10-20%) to increase the concentration. Then, allow it to cool again.[1]

  • If the Solution is Supersaturated :

    • The system needs a trigger to begin crystallization.

    • Solution 1: Scratching. Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide nucleation sites for crystal growth.[1][3][8]

    • Solution 2: Seeding. If available, add one or two tiny "seed" crystals of the pure compound to the cooled solution. This provides a perfect template for further crystal growth.[3][8][11]

    • Solution 3: Deep Cooling. Once the solution has fully cooled to room temperature, place it in an ice-water bath to further decrease solubility and promote crystallization.[3]

Q3: My final yield is very low. How can I improve it?

A low yield means that a significant amount of your product was lost during the process.

  • Minimize the Amount of Hot Solvent : Use the absolute minimum volume of boiling solvent required to fully dissolve the crude solid. Any excess solvent will retain more of your product in the final cooled solution (the mother liquor).[9][12]

  • Prevent Premature Crystallization : If you perform a hot filtration to remove insoluble impurities, the product can crystallize in the funnel. To prevent this, use pre-heated glassware (funnel and receiving flask) and perform the filtration as quickly as possible.[3][9]

  • Ensure Complete Crystallization : After slow cooling to room temperature, cool the flask in an ice bath for at least 30 minutes to maximize the precipitation of the solid from the solution.[9][11]

  • Use Ice-Cold Washing Solvent : When washing the collected crystals in the Büchner funnel, use a minimal amount of ice-cold solvent. Using room temperature or warm solvent will redissolve a portion of your purified product.[9][12]

Q4: The purified crystals are still colored. How can I fix this?

Colored impurities are common and are typically large, polar, conjugated molecules.

  • Solution: Activated Charcoal. After dissolving the crude compound in the hot solvent, remove it from the heat and add a very small amount of activated charcoal (Norit). A common mistake is adding too much, which can adsorb your product and drastically reduce the yield.[11]

  • Procedure : Add a spatula-tip of charcoal, swirl, and bring the solution back to a boil for a few minutes. The colored impurities will adsorb to the charcoal's surface. Remove the charcoal and any other insoluble impurities via a hot gravity filtration before allowing the filtrate to cool.[3][11]

Experimental Protocols

Protocol 1: Mixed-Solvent Recrystallization (Isopropanol-Water System)

This method is a robust starting point for many sulfonamides.[3][4]

  • Dissolution : Place the crude this compound in an Erlenmeyer flask. Add the minimum volume of hot isopropanol needed to dissolve the solid completely at the boiling point.

  • Addition of Anti-Solvent : While the solution is still hot, add hot water dropwise until the solution becomes faintly and persistently cloudy (turbid). This indicates the solution is saturated.[11]

  • Clarification : Add a few more drops of hot isopropanol until the solution becomes clear again.

  • Crystallization : Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask. Once at room temperature, place it in an ice bath for 30 minutes to maximize crystal formation.[11]

  • Isolation : Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing : Wash the crystals with a small amount of an ice-cold isopropanol-water mixture.

  • Drying : Dry the crystals in a vacuum oven.

Protocol 2: pH-Adjusted Purification (Crystallization)

This technique uses the amphoteric nature of the molecule to separate it from non-ionizable impurities.[6]

  • Dissolution in Base : Dissolve the crude solid in a dilute aqueous solution of sodium bicarbonate (5% w/v) with gentle warming. Use enough solution to fully dissolve the compound. The acidic groups will be deprotonated, forming a soluble salt.

  • Filtration of Insolubles : If any solid impurities remain, filter the solution to remove them. If the solution is colored, this is the stage to treat with activated charcoal before filtering.

  • Precipitation : Slowly add dilute hydrochloric acid (e.g., 1 M HCl) dropwise to the clear filtrate with constant stirring. The compound will begin to precipitate as the solution approaches its isoelectric point.

  • pH Monitoring : Monitor the pH with pH paper or a meter. Continue adding acid until precipitation is complete (typically in the pH range of 3-5). Avoid adding a large excess of acid, which could re-dissolve the compound by protonating the amino group.

  • Digestion : Allow the suspension to stir at room temperature for 30 minutes to an hour to allow for complete crystal formation.

  • Isolation & Washing : Collect the purified solid by vacuum filtration. Wash the filter cake thoroughly with deionized water to remove any residual salts.

  • Drying : Dry the purified product in a vacuum oven.

Visualization of Workflows

General Troubleshooting Workflow

This diagram outlines the decision-making process when a recrystallization attempt fails.

G start Crude Compound in Hot Solvent cool Cool Solution Slowly start->cool check Crystals Form? cool->check success Success: Isolate & Dry Crystals check->success Yes no_xtals No Crystals check->no_xtals No oiled_out Compound 'Oiled Out' check->oiled_out Oil boil Boil off excess solvent no_xtals->boil reheat Reheat, add more 'good' solvent oiled_out->reheat boil->cool scratch Scratch flask / Add seed crystal boil->scratch slow_cool Cool even slower reheat->slow_cool slow_cool->cool

Caption: Troubleshooting logic for common recrystallization failures.

Mixed-Solvent Recrystallization Workflow

This illustrates the key steps in using a solvent/anti-solvent system.

G A 1. Dissolve Crude Solid in Minimum Hot 'Good' Solvent (e.g., Isopropanol) B 2. Add Hot 'Anti-Solvent' (e.g., Water) until solution is cloudy A->B C 3. Add drops of 'Good' Solvent until solution is clear again B->C D 4. Cool Slowly to Induce Crystallization C->D E 5. Isolate Crystals (Vacuum Filtration) D->E

Caption: Step-by-step mixed-solvent recrystallization process.

pH-Adjusted Purification Workflow

This diagram shows the process of purifying an amphoteric compound.

G cluster_0 Basic Conditions cluster_1 Acidification A 1. Dissolve Crude Compound in Dilute Base (e.g., NaHCO₃) to form soluble salt B 2. Filter to remove insoluble impurities A->B C 3. Slowly add Acid (e.g., HCl) to the filtrate B->C D 4. Precipitate Pure Compound at its isoelectric point (pH 3-5) C->D E 5. Isolate, Wash with Water, and Dry D->E

Caption: Purification workflow using pH adjustment for amphoteric molecules.

References

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
  • thetoastyone. (2013).
  • University of York. (n.d.).
  • Orelup, E. (1957). Sulfonamide purification process. U.S. Patent 2,777,844.
  • Lin, H.-Y., et al. (2019). Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process. MDPI. [Link]
  • Mettler Toledo. (n.d.).
  • Scribd. (n.d.).
  • University of Rochester. (n.d.).
  • University of California, Davis. (n.d.).
  • University of Missouri–St. Louis. (n.d.).
  • Mount Allison University. (n.d.).

Sources

Technical Support Center: Synthesis of 2-(3-Amino-benzenesulfonylamino)-benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(3-Amino-benzenesulfonylamino)-benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side product formations encountered during the synthesis of this molecule. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most reliable and commonly employed synthetic route involves a two-step process. First, a sulfonamide bond is formed between 2-aminobenzoic acid (anthranilic acid) and 3-nitrobenzenesulfonyl chloride under Schotten-Baumann conditions. This reaction yields the intermediate, 2-(3-Nitro-benzenesulfonylamino)-benzoic acid. The second step is the selective reduction of the nitro group to an amine, typically via catalytic hydrogenation, to yield the final product.[1][2][3] This two-step approach is generally preferred over a direct reaction with 3-aminobenzenesulfonyl chloride because the latter is prone to polymerization and other side reactions due to the reactive amino group.

Q2: Why is my overall yield consistently low?

A2: Low yields in this synthesis can often be traced back to a few critical factors. A primary culprit is the hydrolysis of the 3-nitrobenzenesulfonyl chloride starting material.[4][5] This reagent is highly sensitive to moisture and can readily convert to the unreactive sulfonic acid. Another common issue is suboptimal reaction conditions, such as an incorrect choice of base or solvent, which can impede the reaction or promote side reactions.[4] Finally, incomplete reduction of the nitro-intermediate in the second step will also significantly lower the yield of the desired final product.

Q3: Can I use an aqueous base like sodium hydroxide for the sulfonamide formation step?

A3: While traditional Schotten-Baumann reactions can use aqueous bases, it significantly increases the risk of hydrolyzing your sulfonyl chloride starting material.[4] For laboratory-scale synthesis where yield and purity are paramount, a non-nucleophilic organic base such as pyridine or triethylamine in an anhydrous organic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is the preferred method.[4][6] This minimizes moisture and prevents the base from competing with the amine nucleophile.

Troubleshooting Guide: Side Product Formation & Purity Issues

This section addresses specific experimental issues, their underlying chemical causes, and provides actionable protocols for resolution.

Issue 1: Presence of a Double Sulfonated Side Product
  • Symptom: You observe a significant impurity with a higher molecular weight than your desired product in your LC-MS analysis. This impurity often has low solubility.

  • Potential Cause: This is likely the bis-sulfonated product, where the nitrogen of the anthranilic acid has reacted with two molecules of the sulfonyl chloride. This can happen if the reaction conditions are too harsh or if the stoichiometry is not carefully controlled.

  • Solutions:

    • Control Stoichiometry: Use a slight excess of the amine (2-aminobenzoic acid), typically 1.1 to 1.2 equivalents, to ensure the complete consumption of the more valuable sulfonyl chloride and minimize the chance of double addition.[4]

    • Optimize Reagent Addition: The reaction should be cooled to 0 °C in an ice bath before the slow, dropwise addition of the sulfonyl chloride to the solution of 2-aminobenzoic acid and base. This controlled addition helps to dissipate the heat of the reaction and reduces the rate of the secondary sulfonylation.

    • Choice of Base: Using a sterically hindered or weaker base can sometimes disfavor the formation of the bis-sulfonated product.

Workflow for Minimizing Bis-Sulfonylation

cluster_start Reaction Setup cluster_reagents Reagent Addition cluster_reaction Reaction & Monitoring A Dissolve 2-Aminobenzoic Acid (1.1 eq) & Pyridine (1.5 eq) in Anhydrous DCM B Cool solution to 0°C (Ice Bath) A->B D Add Sulfonyl Chloride Solution Dropwise to Reaction Mixture over 30-60 min B->D C Prepare solution of 3-Nitrobenzenesulfonyl Chloride (1.0 eq) in Anhydrous DCM C->D E Allow to warm to RT Stir for 4-12 hours D->E F Monitor progress by TLC (Target: Disappearance of starting amine) E->F

Caption: Optimized workflow for reagent addition to minimize side products.

Issue 2: Incomplete Reduction of the Nitro Intermediate
  • Symptom: Your final product is off-color (often yellowish) and TLC/LC-MS analysis shows the presence of the starting material for the reduction step, 2-(3-Nitro-benzenesulfonylamino)-benzoic acid.

  • Potential Cause: The catalytic hydrogenation may be incomplete due to several factors:

    • Catalyst Inactivation: The catalyst (e.g., Palladium on carbon, Pd/C) may be poisoned by impurities (like sulfur compounds) or may be of low quality.

    • Insufficient Hydrogen: The pressure of hydrogen gas may be too low, or there may be a leak in the system.

    • Poor Mass Transfer: Inefficient stirring can prevent the substrate from having adequate access to the catalyst surface.

  • Solutions:

    • Catalyst Quality and Handling: Use a fresh, high-quality catalyst. If possible, perform a reaction on a known standard to confirm catalyst activity. Ensure the catalyst is handled under an inert atmosphere to prevent oxidation.

    • Reaction Conditions: Ensure the reaction vessel is properly sealed and purged with an inert gas (like nitrogen or argon) before introducing hydrogen.[4][5] Maintain a positive pressure of hydrogen (typically 1-3 atm, or as specified by the protocol). Use vigorous stirring to ensure good mixing.

    • Solvent Choice: Use a solvent that fully dissolves the nitro-intermediate, such as methanol, ethanol, or ethyl acetate.

Table 1: Troubleshooting Catalytic Hydrogenation
ParameterSymptom of ProblemRecommended Action
Catalyst Reaction is sluggish or stalls.Use fresh catalyst. Increase catalyst loading (e.g., from 5 mol% to 10 mol%).
Hydrogen Pressure No hydrogen uptake observed.Check for leaks in the system. Increase hydrogen pressure (within safe limits of glassware).
Stirring Reaction is slow and incomplete.Increase stir rate to ensure the catalyst is well-suspended.
Solvent Starting material precipitates out.Change to a more suitable solvent or increase solvent volume.
Purity of Starting Material Reaction fails to initiate.Purify the nitro-intermediate by recrystallization before reduction to remove potential catalyst poisons.
Issue 3: Hydrolysis of Sulfonyl Chloride
  • Symptom: A significant amount of unreacted 2-aminobenzoic acid remains even after extended reaction times, and the overall yield is very low. You may also isolate 3-nitrobenzenesulfonic acid as a water-soluble byproduct.

  • Potential Cause: The 3-nitrobenzenesulfonyl chloride has reacted with water instead of the intended amine. This is a very common problem as sulfonyl chlorides are highly moisture-sensitive.[4][5]

  • Solutions:

    • Ensure Anhydrous Conditions: All glassware must be oven- or flame-dried before use. Use anhydrous solvents, which can be obtained from a solvent purification system or by using freshly opened bottles of anhydrous grade solvent.[4]

    • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel.[4][5]

    • Reagent Quality: Use a fresh bottle of 3-nitrobenzenesulfonyl chloride. If the bottle has been opened previously, the reagent may already be partially hydrolyzed.

Main Reaction and Side Product Pathways

A 2-Aminobenzoic Acid E Side Product Bis-Sulfonated Product cond1 + Base (Pyridine) Anhydrous DCM A->cond1 B 3-Nitrobenzenesulfonyl Chloride B->cond1 cond_side2 + H2O (Moisture) B->cond_side2 C Desired Intermediate 2-(3-Nitro-benzenesulfonylamino) -benzoic acid cond2 Catalytic Hydrogenation (e.g., H2, Pd/C) C->cond2 D Final Product 2-(3-Amino-benzenesulfonylamino) -benzoic acid F Side Product 3-Nitrobenzenesulfonic Acid (Hydrolysis) cond1->C Step 1 cond1->E Side Reaction cond2->D Step 2 cond_side1 Excess Sulfonyl Chloride or High Temp. cond_side2->F Side Reaction

Caption: Synthetic pathway and common side product formations.

Experimental Protocols

Protocol 1: Synthesis of 2-(3-Nitro-benzenesulfonylamino)-benzoic acid
  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-aminobenzoic acid (1.1 eq) and anhydrous dichloromethane (DCM).

  • Add anhydrous pyridine (1.5 eq) to the stirred suspension.

  • Cool the mixture to 0 °C using an ice-water bath.[4]

  • In a separate dry flask, dissolve 3-nitrobenzenesulfonyl chloride (1.0 eq) in a minimum amount of anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the cooled amine solution over 30-60 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, water, and brine.[4]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization.

Protocol 2: Reduction to this compound
  • Dissolve the 2-(3-Nitro-benzenesulfonylamino)-benzoic acid intermediate (1.0 eq) in a suitable solvent (e.g., methanol or ethanol) in a flask suitable for hydrogenation.

  • Carefully add Palladium on carbon (Pd/C, 5-10 wt%) to the solution.

  • Seal the vessel, evacuate the air, and replace it with a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).

  • Stir the reaction vigorously at room temperature under a positive pressure of hydrogen for 2-8 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Once complete, carefully purge the hydrogen from the vessel with nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude final product. Purify as necessary.

References

  • BenchChem Technical Support. (2025). Common issues in sulfonamide synthesis and solutions.
  • BenchChem Technical Support. (2025).
  • J&K Scientific LLC. (2021). Schotten-Baumann Reaction.
  • BenchChem. (n.d.). 2-[[(3-Amino-4-hydroxyphenyl)sulphonyl]amino]benzoic acid | 91-35-0.
  • Google Patents. (2014). CN104072383A - Method for preparing 3-amino-2-methyl benzoic acid.
  • PubMed Central (PMC). (n.d.).

Sources

Technical Support Center: Optimizing Sulfonamide Coupling for 2-(3-Amino-benzenesulfonylamino)-benzoic acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(3-Amino-benzenesulfonylamino)-benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of sulfonamide coupling reactions. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction conditions and achieve high-yield, high-purity results.

I. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific problems you might encounter during the synthesis of this compound. We delve into the root causes of these issues and provide actionable solutions based on established chemical principles.

Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yields in the synthesis of this compound are a common frustration, often stemming from a few key areas.

Answer:

Several factors can contribute to low yields in this sulfonamide coupling. The most critical to investigate are the reactivity of your starting materials, the presence of side reactions, and the overall reaction conditions.

  • Reactivity of Starting Materials: The nucleophilicity of the amine (anthranilic acid) and the electrophilicity of the sulfonyl chloride (3-aminobenzenesulfonyl chloride) are paramount. Electron-withdrawing groups on the amine can decrease its reactivity.

  • Side Reactions: The primary competing reaction is the hydrolysis of the sulfonyl chloride to the unreactive sulfonic acid.[1] This is especially problematic in the presence of moisture. Another potential side reaction is the formation of bis-sulfonated products with primary amines.[1]

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the reaction rate and selectivity. An inappropriate base can fail to effectively neutralize the HCl byproduct, leading to protonation of the amine and halting the reaction.[2]

Solutions & Optimization Strategies:

  • Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents to minimize hydrolysis of the sulfonyl chloride.[1] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is also highly recommended.

  • Optimize Base Selection: A non-nucleophilic organic base like pyridine or triethylamine is often ideal.[1] These bases effectively scavenge the HCl produced without competing with the anthranilic acid.

  • Control Stoichiometry: While a 1:1 stoichiometry is theoretically required, using a slight excess of the amine (1.1-1.2 equivalents) can help drive the reaction to completion and ensure the full consumption of the more sensitive sulfonyl chloride.[1] To prevent bis-sulfonylation, the sulfonyl chloride should be added slowly to the solution of the amine.[1]

  • Consider Catalysis: For sluggish reactions, the addition of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can significantly increase the reaction rate by forming a more reactive intermediate with the sulfonyl chloride.[3]

Question 2: I'm observing an unexpected and persistent impurity in my final product. What could it be and how can I remove it?

The presence of impurities can complicate downstream applications and is a common challenge in multi-step syntheses.

Answer:

The most likely impurity is the hydrolyzed sulfonyl chloride, 3-aminobenzenesulfonic acid. This side product is formed when the sulfonyl chloride reacts with trace amounts of water in the reaction mixture.[1] Another possibility, though less common with careful addition, is the bis-sulfonated product where a second molecule of the sulfonyl chloride has reacted with the newly formed sulfonamide nitrogen.

Purification Strategies:

  • Recrystallization: This is often the most effective method for purifying solid sulfonamides.[4] A suitable solvent system should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurity remains soluble. Common recrystallization solvents for sulfonamides include ethanol-water or isopropanol-water mixtures.[4]

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used to separate the product from impurities based on polarity. A gradient elution system, for example, with ethyl acetate and hexanes, can effectively separate the desired sulfonamide from both more polar (sulfonic acid) and less polar impurities.

Question 3: The reaction between 3-aminobenzenesulfonyl chloride and anthranilic acid is very slow or not proceeding at all. What can I do to drive the reaction forward?

Slow reaction kinetics can be a significant bottleneck in a synthetic workflow.

Answer:

When a sulfonamide coupling is sluggish, it's often due to low reactivity of one or both of the coupling partners. In this specific case, while anthranilic acid is a reasonably good nucleophile, factors like steric hindrance or electronic effects can slow the reaction.

Strategies to Enhance Reactivity:

  • Increase Reaction Temperature: Gently heating the reaction mixture can provide the necessary activation energy to overcome the reaction barrier. However, be cautious, as excessive heat can promote side reactions and degradation.

  • Use a More Forcing Solvent: Solvents with higher boiling points, such as DMF or DMSO, can allow for higher reaction temperatures. These polar aprotic solvents can also help to solubilize the reactants and intermediates.

  • Employ a Catalyst: As mentioned previously, DMAP is an excellent catalyst for sulfonamide formation.[3] It works by forming a highly reactive sulfonyl-DMAP intermediate.[3]

  • Alternative Sulfonylating Agents: If the sulfonyl chloride is proving to be too unstable or unreactive, consider using a sulfonyl fluoride. Sulfonyl fluorides are often more stable and can be more effective in certain cases.[3]

II. Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the synthesis of this compound.

Q1: What is the general reaction mechanism for this sulfonamide coupling?

The reaction proceeds via a nucleophilic acyl-type substitution at the sulfur atom of the sulfonyl chloride.[5] The lone pair of electrons on the amino group of anthranilic acid attacks the electrophilic sulfur atom of 3-aminobenzenesulfonyl chloride. This is followed by the elimination of a chloride ion and a proton to form the sulfonamide bond. A base is required to neutralize the HCl that is generated.[2]

Q2: Why is it sometimes necessary to protect the amino group on the 3-aminobenzenesulfonyl chloride?

While the primary reaction is the coupling of the sulfonyl chloride with anthranilic acid, the amino group on the 3-aminobenzenesulfonyl chloride can potentially react with another molecule of the sulfonyl chloride, leading to oligomerization or polymerization.[6] Protecting this amino group, for example as an acetamide, can prevent this side reaction.[6] The protecting group can then be removed in a subsequent step.

Q3: What are the best practices for handling and storing sulfonyl chlorides?

Sulfonyl chlorides are moisture-sensitive and should be stored in a tightly sealed container in a desiccator or under an inert atmosphere.[7] They should be handled quickly in a dry environment to minimize exposure to atmospheric moisture.

Q4: Are there alternative, more modern methods for synthesizing this type of sulfonamide?

Yes, several newer methods have been developed to overcome the limitations of the traditional sulfonyl chloride approach. These include:

  • Copper-Catalyzed Cross-Coupling: This method allows for the coupling of sulfonamides with aryl halides.[3]

  • Electrochemical Synthesis: An environmentally friendly method that involves the oxidative coupling of thiols and amines.[8] This approach is driven by electricity and avoids the need for harsh reagents.[8]

  • Use of SO2 Surrogates: Reagents like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) can be used as a source of SO2 for the synthesis of sulfonamides from aryl boronic acids and amines.[7]

III. Visualizing the Workflow and Troubleshooting Logic

To aid in understanding the experimental process and decision-making, the following diagrams illustrate the general workflow and a troubleshooting decision tree.

G cluster_workflow General Sulfonamide Synthesis Workflow start Start: Prepare Anhydrous Reactants & Solvent dissolve Dissolve Anthranilic Acid & Base in Solvent start->dissolve add Slowly Add 3-Aminobenzenesulfonyl Chloride dissolve->add react Stir at Room Temperature or Gentle Heat add->react workup Aqueous Workup & Extraction react->workup purify Purify by Recrystallization or Chromatography workup->purify end Characterize Final Product purify->end

Caption: General workflow for the synthesis of this compound.

G cluster_troubleshooting Troubleshooting Decision Tree start Low Yield or No Reaction q1 Are conditions anhydrous? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No: Dry glassware & use anhydrous solvents q1->a1_no No q2 Is the base appropriate? a1_yes->q2 a2_yes Yes q2->a2_yes Yes a2_no No: Use non-nucleophilic base (e.g., Pyridine, TEA) q2->a2_no No q3 Is the temperature optimal? a2_yes->q3 a3_yes Yes q3->a3_yes Yes a3_no No: Gently heat the reaction q3->a3_no No catalyst Consider adding DMAP as a catalyst a3_yes->catalyst

Caption: A decision tree for troubleshooting low-yield sulfonamide coupling reactions.

IV. Comparative Table of Reaction Conditions

The following table summarizes various reaction conditions that can be employed for sulfonamide synthesis, allowing for a comparative analysis to select the most suitable protocol for your specific needs.

ParameterCondition A (Standard)Condition B (Catalytic)Condition C (Forcing)
Base Pyridine or TriethylaminePyridine or TriethylamineDiisopropylethylamine (DIPEA)
Solvent Dichloromethane (DCM) or Tetrahydrofuran (THF)Dichloromethane (DCM)Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
Temperature 0 °C to Room TemperatureRoom Temperature50-80 °C
Catalyst None4-Dimethylaminopyridine (DMAP) (0.1 eq.)None
Typical Reaction Time 4-12 hours1-4 hours2-6 hours
Best Suited For Standard, reactive substratesSluggish reactions, hindered aminesVery unreactive substrates

V. Detailed Experimental Protocol

This section provides a step-by-step methodology for the synthesis of this compound under optimized conditions.

Materials:

  • Anthranilic acid

  • 3-Aminobenzenesulfonyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (1 M)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add anthranilic acid (1.0 eq.) and anhydrous dichloromethane.

  • Addition of Base: Cool the mixture to 0 °C using an ice bath and add anhydrous pyridine (1.2 eq.). Stir the solution until the anthranilic acid is fully dissolved.

  • Addition of Sulfonyl Chloride: Dissolve 3-aminobenzenesulfonyl chloride (1.1 eq.) in a separate flask with anhydrous dichloromethane. Add this solution dropwise to the reaction mixture over 30 minutes using a dropping funnel, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench the reaction by adding 1 M HCl. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Wash the organic layer sequentially with 1 M HCl, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

VI. References

  • Benchchem. Troubleshooting common issues in sulfonamide bond formation.

  • Benchchem. common issues in sulfonamide synthesis and solutions.

  • Google Patents. Sulfonamide purification process.

  • ACS Publications. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO.

  • Journal of the American Chemical Society. Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols.

  • YouTube. 26.04 Protecting Groups for Amines: Sulfonamides.

  • Reddit. Synthesis of an Sulfonamide, why is this step neccessary? (see pic).

  • Benchchem. optimizing reaction conditions for sulfonamide synthesis from sulfonyl chlorides.

Sources

"2-(3-Amino-benzenesulfonylamino)-benzoic acid" solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(3-Amino-benzenesulfonylamino)-benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common yet challenging solubility issues encountered with this compound in aqueous buffer systems. This guide provides in-depth, field-proven insights and step-by-step protocols to help you achieve consistent and reliable experimental results.

Frequently Asked Questions (FAQs)

Section 1: Understanding the Molecule's Behavior

Q1: I'm starting to work with this compound and I've heard it can be difficult to dissolve. What are its key properties that affect aqueous solubility?

A1: Your observations are correct; this compound's solubility can be challenging due to its specific chemical structure. It is an amphoteric molecule, meaning it possesses both acidic and basic functional groups. This is the single most important factor governing its solubility.[1][2]

  • Acidic Groups: It has a carboxylic acid (-COOH) on the benzoic acid ring and a weakly acidic N-H group in the sulfonamide linker.

  • Basic Group: It has an amino group (-NH2) on the benzenesulfonyl ring.

This dual nature means its net charge is highly dependent on the pH of the solution.[2][3] At a specific pH, known as the isoelectric point (pI), the positive and negative charges will balance, resulting in a neutral zwitterion with minimum aqueous solubility . Conversely, moving the pH away from the pI—either more acidic or more basic—will increase the net charge on the molecule, enhancing its interaction with water and dramatically increasing its solubility.[4]

PropertyValue / DescriptionSignificance for Solubility
Molecular Weight 292.3 g/mol [5]Moderate molecular weight, typical for small molecule drugs.
Chemical Nature AmphotericSolubility is highly pH-dependent.[1][6]
Acidic pKa (est.) ~4-5 (Carboxylic Acid)Below this pH, the group is neutral (-COOH); above, it is charged (-COO⁻).
Basic pKa (est.) ~3-4 (Amino Group)Below this pH, the group is charged (-NH3⁺); above, it is neutral (-NH2).
Predicted LogP ~1.5 - 2.5Indicates moderate lipophilicity, suggesting a preference for organic solvents over water.
Section 2: Preparing and Handling Stock Solutions

Q2: What is the best solvent for preparing a high-concentration stock solution?

A2: Given its moderate lipophilicity, preparing a concentrated stock solution in an aqueous buffer is generally not feasible. The standard and recommended approach is to use a water-miscible organic solvent.

Dimethyl sulfoxide (DMSO) is the most common and effective choice for initial solubilization.[7] Other options include Dimethylformamide (DMF) or ethanol. A typical starting concentration for a DMSO stock is 10-50 mM. Always ensure the solid material is completely dissolved before proceeding. Gentle warming or brief sonication can assist, but avoid excessive heat which may degrade the compound.[7]

Q3: My compound immediately precipitates when I dilute my DMSO stock into my aqueous experimental buffer (e.g., PBS pH 7.4). Why does this happen and how do I prevent it?

A3: This is a classic and very common problem known as "crashing out." It occurs because you are rapidly changing the solvent environment from a highly favorable organic solvent (DMSO) to a highly unfavorable one (aqueous buffer).[8] The compound's solubility limit in the final aqueous solution is exceeded, causing it to precipitate. This is especially problematic at neutral pH where, as discussed, this compound has its lowest solubility.

Here are the primary strategies to overcome this:

  • Optimize the Dilution Method: Instead of adding a large volume of buffer to your small stock aliquot, add the stock solution dropwise to the vigorously vortexing or stirring aqueous buffer .[8] This prevents localized high concentrations and promotes rapid dispersion.

  • Lower the Final Concentration: Your target concentration may simply be above the compound's kinetic solubility limit in that specific buffer. Try preparing a more dilute solution.[8]

  • Control the Final DMSO Concentration: Keep the final percentage of DMSO in your working solution as low as possible, typically below 1% and ideally below 0.5%, to minimize solvent effects in biological assays.[7]

  • Modify the Aqueous Buffer (pH Adjustment): This is the most powerful technique for this specific molecule and is addressed in detail next.

Section 3: Systematic Troubleshooting of Aqueous Solubility

Q4: How exactly does pH control the solubility of this compound, and how can I find the right pH for my experiment?

A4: As an amphoteric compound, adjusting the pH is the primary strategy for enhancing its aqueous solubility. By shifting the pH, you ionize one of the functional groups, creating a charged species (a salt) that is significantly more water-soluble than the neutral form.[2][6]

  • In Acidic Buffers (e.g., pH < 4): The basic amino group becomes protonated (-NH3⁺). The molecule carries a net positive charge and becomes much more soluble.

  • In Basic Buffers (e.g., pH > 8): The acidic carboxylic acid group becomes deprotonated (-COO⁻). The molecule carries a net negative charge and becomes much more soluble.

  • In Near-Neutral Buffers (e.g., pH 5-7): The molecule is likely near its isoelectric point, exhibiting minimal charge and therefore, its lowest solubility.

Caption: Ionization states and relative solubility of the compound at different pH values.

This protocol provides a systematic way to determine the optimal pH for your desired concentration.

  • Prepare a Range of Buffers: Prepare small volumes (e.g., 5-10 mL) of biologically compatible buffers across a pH range. For example:

    • pH 2.0: Glycine-HCl

    • pH 4.0: Acetate Buffer

    • pH 6.0: MES or Phosphate Buffer

    • pH 7.4: PBS or HEPES Buffer

    • pH 9.0: Tris or Borate Buffer

  • Prepare Intermediate Stock: Prepare a 1 mM intermediate stock of your compound in 100% DMSO.[7]

  • Perform Test Dilutions: For each buffer, aliquot 990 µL into a microcentrifuge tube.

  • Add Compound: While vortexing the buffer, add 10 µL of the 1 mM DMSO stock to achieve a final concentration of 10 µM (with 1% DMSO).

  • Equilibrate and Observe: Incubate the tubes at your experimental temperature (e.g., 37°C) for 30-60 minutes.[8]

  • Check for Precipitation: Visually inspect each tube against a dark background for any cloudiness or precipitate. For a more quantitative assessment, centrifuge the tubes at high speed (e.g., >10,000 x g) for 10 minutes and measure the concentration of the compound in the supernatant using HPLC-UV.

  • Analyze: Identify the pH range that keeps your compound fully dissolved at the target concentration.

Q5: Adjusting the pH helped, but I still see some precipitation at my target concentration. What else can I do?

A5: If pH modification alone is insufficient, the next step is to introduce a co-solvent into your aqueous buffer.[9][10] A co-solvent is a water-miscible organic solvent that, when added in a small percentage, reduces the overall polarity of the aqueous medium.[11][] This makes the environment more hospitable for a lipophilic compound, thereby increasing its solubility.

Common biocompatible co-solvents include:

  • Ethanol

  • Propylene glycol

  • Polyethylene glycol 400 (PEG 400)

  • Glycerol

Important: You must always validate that the chosen co-solvent and its final concentration do not interfere with your specific assay or exhibit toxicity towards your cells.

G start Goal: Solubilize Compound in Aqueous Buffer stock Prepare 10-50 mM Stock in 100% DMSO start->stock dilute Add stock dropwise to vortexing aqueous buffer stock->dilute observe Precipitation Observed? dilute->observe success Success: Compound Solubilized observe->success No ph_screen Step 1: pH Optimization Screen buffers from pH 2-10 observe->ph_screen Yes ph_observe Solubility Sufficient? ph_screen->ph_observe ph_observe->success Yes cosolvent Step 2: Co-solvent Screening Titrate 1-10% Ethanol, PEG 400, etc. into best pH buffer ph_observe->cosolvent No cosolvent_observe Solubility Sufficient? cosolvent->cosolvent_observe cosolvent_observe->success Yes reassess Re-evaluate: Lower Final Concentration or Modify Assay cosolvent_observe->reassess No

Caption: Step-by-step workflow for troubleshooting solubility issues.

Section 4: Storage and Best Practices

Q6: How should I store my DMSO stock solutions to ensure stability and prevent solubility problems later?

A6: Proper storage is critical for reproducibility.

  • Temperature: Concentrated DMSO stocks should be stored at -20°C or -80°C.[7]

  • Aliquoting: Store the stock solution in small, single-use aliquots.[7] This is the most important step to prevent degradation and solvent absorption associated with multiple freeze-thaw cycles. DMSO is hygroscopic and will absorb water from the air over time, which can cause your compound to precipitate within the stock tube.

  • Before Use: When you thaw an aliquot, ensure it comes to room temperature and vortex it gently to ensure the compound is fully redissolved before making dilutions.[7]

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Insolubility of Poorly Soluble Compounds.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Insolubility of Research Compounds in Aqueous Solutions.
  • Wikipedia. (n.d.). Cosolvent.
  • IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory.
  • ScienceDirect. (2023). Co-solvent: Significance and symbolism.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
  • BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
  • Avdeef, A., et al. (2013). Solubility-pH profiles of some acidic, basic and amphoteric drugs. PubMed.
  • Rai, P., et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central.
  • Chemistry LibreTexts. (2023). 17.5: Solubility and pH.
  • NATIONAL ANALYTICAL CORPORATION. (n.d.). This compound.
  • ResearchGate. (2013). Solubility-pH profiles of some acidic, basic and amphoteric drugs.
  • ResearchGate. (n.d.). Pharmaceutical Methods for Enhancing the Dissolution of Poorly Water-Soluble Drugs.
  • Indian Journal of Pharmaceutical and Biological Research. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
  • International Journal of Trend in Scientific Research and Development. (n.d.).
  • SlideShare. (2020). Methods of enhancing Dissolution and bioavailability of poorly soluble drugs.
  • askIITians. (n.d.). How does pH affect solubility?.
  • Reddit. (2021). Does anyone know how pH affects solubility??.

Sources

"2-(3-Amino-benzenesulfonylamino)-benzoic acid" avoiding dimer formation during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(3-Amino-benzenesulfonylamino)-benzoic acid. This document is intended for researchers, chemists, and drug development professionals who are working on or planning to undertake this synthesis. Here, we address the critical challenge of dimer formation, providing in-depth troubleshooting advice, frequently asked questions, and an optimized experimental protocol to maximize the yield and purity of your target compound.

Introduction: The Challenge of Dimerization

The synthesis of this compound typically involves the reaction between a derivative of 3-aminobenzenesulfonyl chloride and 2-aminobenzoic acid (anthranilic acid). The core challenge in this process is the inherent reactivity of the starting materials, which can lead to self-condensation or dimerization.

The primary cause of dimer formation is the reaction of the highly reactive sulfonyl chloride group of one molecule with the nucleophilic amino group of another molecule of the 3-aminobenzenesulfonyl precursor. This competes directly with the desired reaction with anthranilic acid, leading to a significant reduction in the yield of the target product and complicating the purification process. Understanding and controlling the factors that favor the desired intermolecular reaction over this undesired self-condensation is paramount for a successful synthesis.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during the synthesis, providing explanations and actionable solutions.

Q1: My reaction is complete, but the yield of my desired product is very low. TLC analysis shows a significant, less polar byproduct. Could this be a dimer?

A: Yes, this is a classic sign of significant dimer formation. The dimer, being a larger and often more symmetrical molecule, may appear as a less polar spot on your TLC plate.

  • Root Cause Analysis:

    • High Reactant Concentration: If the concentration of the 3-aminobenzenesulfonyl chloride derivative is too high, the probability of two molecules reacting with each other increases significantly.

    • Rapid Addition: Adding the sulfonyl chloride derivative too quickly to the reaction mixture creates localized areas of high concentration, promoting self-condensation.

    • Elevated Temperature: Higher temperatures increase the rate of all reactions, including the undesired dimerization. The activation energy for dimerization may be comparable to that of the desired reaction, meaning that simply increasing the temperature will not selectively favor product formation.

  • Recommended Actions:

    • Employ Slow Addition/Syringe Pump: Dissolve the 3-aminobenzenesulfonyl chloride derivative in an appropriate solvent and add it dropwise to the solution of anthranilic acid and base over an extended period (e.g., 1-2 hours). Using a syringe pump is highly recommended for precise control.

    • Control the Temperature: Perform the reaction at a reduced temperature, typically between 0°C and room temperature.[1] Starting the addition at 0°C can significantly decrease the rate of the competing dimerization.[1]

    • Use a Suitable Base: Employ a non-nucleophilic base, such as pyridine or triethylamine, to scavenge the HCl generated during the reaction.[2] The base plays a crucial role in activating the amine of the anthranilic acid.

Q2: I've isolated my product, but it has poor solubility and the NMR spectrum is complex, suggesting a mixture. How can I confirm the presence of a dimer and purify my product?

A: Dimers are often less soluble than the desired product due to their higher molecular weight and potential for intermolecular hydrogen bonding.

  • Confirmation:

    • Mass Spectrometry: This is the most definitive method. The mass spectrum of your impure product should show a peak corresponding to the molecular weight of the dimer in addition to your product's molecular weight.

    • NMR Spectroscopy: While the NMR of the mixture will be complex, you may be able to identify characteristic peaks of the dimer, such as a different number of aromatic protons or a change in the integration values.

  • Purification Strategies:

    • Recrystallization: If you can find a solvent system where the solubility of the product and the dimer differ significantly, recrystallization can be an effective purification method.

    • Column Chromatography: This is often the most reliable method for separating the product from the dimer. A carefully selected solvent system (e.g., a gradient of ethyl acetate in hexanes) should allow for good separation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of dimer formation in this synthesis?

A: The primary mechanism is a nucleophilic attack of the free amino group of one molecule of the 3-aminobenzenesulfonyl chloride precursor onto the electrophilic sulfonyl chloride group of another molecule. This bimolecular reaction forms a sulfonamide bond, linking the two molecules together and creating the dimer.

Q2: How does the choice of solvent impact dimer formation?

A: The solvent plays a crucial role in controlling reaction rates and solubility.

  • Polar Aprotic Solvents (e.g., Dichloromethane, THF): These are often good choices as they can dissolve the reactants and intermediates without participating in the reaction.

  • Protic Solvents: Protic solvents are generally avoided as they can react with the sulfonyl chloride.

  • Solvent Polarity: The solvent's polarity can influence the reaction rate.[3][4] It is essential to choose a solvent that keeps all reactants in the solution to ensure a homogeneous reaction mixture.

Q3: Can protecting groups be used to prevent dimerization?

A: Yes, using a protecting group for the amino group of the 3-aminobenzenesulfonyl chloride is a common and effective strategy.

  • Strategy: The amino group can be protected, for example, as an acetyl or Boc derivative. This protected compound is then reacted with anthranilic acid. The protecting group is removed in a subsequent step to yield the final product. This multi-step approach can significantly increase the overall yield and purity by completely preventing dimerization.

Visualizing the Reaction: Desired vs. Undesired Pathways

The following diagram illustrates the competition between the desired product formation and the undesired dimer formation.

reaction_pathway A 3-Amino-benzenesulfonyl Chloride (Monomer) P Desired Product: 2-(3-Amino-benzenesulfonylamino) -benzoic acid A->P + 2-Aminobenzoic Acid (Desired Reaction) D Undesired Dimer A->D + Another Monomer Molecule (Dimerization) B 2-Aminobenzoic Acid

Caption: Competing reaction pathways in the synthesis.

Key Parameter Summary for Minimizing Dimer Formation

ParameterRecommendationRationale
Temperature 0°C to Room TemperatureReduces the rate of the competing dimerization side reaction.[1]
Addition Rate Slow, dropwise addition (1-2 hours)Maintains a low concentration of the reactive sulfonyl chloride, favoring the desired reaction.
Concentration Use dilute conditionsDecreases the probability of bimolecular self-condensation.
Base Non-nucleophilic base (e.g., Pyridine)Scavenges HCl without competing as a nucleophile.[2]
Protecting Groups Consider protecting the amino groupEliminates the possibility of self-condensation.

Optimized Experimental Protocol

This protocol is designed to minimize dimer formation by controlling key reaction parameters.

Materials:

  • 3-Aminobenzenesulfonyl chloride hydrochloride

  • 2-Aminobenzoic acid (Anthranilic acid)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (1M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-aminobenzoic acid (1.0 eq) and pyridine (2.2 eq) in anhydrous DCM.

  • Cooling: Cool the reaction mixture to 0°C in an ice bath.

  • Reactant Preparation: In a separate flask, dissolve 3-aminobenzenesulfonyl chloride hydrochloride (1.05 eq) in a minimal amount of anhydrous DCM.

  • Slow Addition: Transfer the 3-aminobenzenesulfonyl chloride solution to the dropping funnel and add it dropwise to the stirred 2-aminobenzoic acid solution over 1-2 hours, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Quench the reaction by adding 1M HCl and transfer the mixture to a separatory funnel.

    • Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Sulfonamide Formation Reactions.
  • Thieme Chemistry. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Synthesis.
  • Abdolmohammadi, S. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances, 11(52), 32997-33027. DOI:10.1039/D1RA04368D.
  • ResearchGate. (n.d.). Synthesis and description of intermolecular interactions in new sulfonamide derivatives of tranexamic acid.
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis.
  • Angewandte Chemie International Edition. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
  • ResearchGate. (n.d.). Direct synthesis of 2-(benzylamino)benzoic acids by using benzaldehydes and 2-aminobenzoic acids with catalysis of p-toluenesulfonic acid.
  • Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review.
  • ResearchGate. (n.d.). Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations.
  • Arcoria, A., Librando, V., Maccarone, E., Musumarra, G., & Tomaselli, G. (1977). Reactions of aromatic sulphonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. Tetrahedron, 33(1), 105-111.

Sources

Technical Support Center: Scale-Up Synthesis of 2-(3-Amino-benzenesulfonylamino)-benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of 2-(3-Amino-benzenesulfonylamino)-benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the multi-ton manufacturing of this important chemical intermediate. Our focus is on providing practical, field-proven insights to ensure a robust, safe, and efficient synthesis process.

Introduction to the Synthetic Challenge

The synthesis of this compound on a large scale presents several challenges that must be carefully managed to ensure high yield, purity, and safety. The molecule itself contains multiple reactive functional groups—a carboxylic acid, a secondary amine, and a primary aromatic amine—which necessitates a well-designed synthetic strategy to avoid unwanted side reactions. This guide will focus on a common and logical two-step synthetic pathway, addressing the potential issues at each stage.

Proposed Synthetic Pathway

A robust and scalable synthetic route involves two primary stages:

  • Sulfonamide Bond Formation: Reaction of 2-aminobenzoic acid with 3-nitrobenzenesulfonyl chloride to form the sulfonamide intermediate, 2-(3-Nitro-benzenesulfonylamino)-benzoic acid.

  • Nitro Group Reduction: Reduction of the nitro group on the intermediate to yield the final product, this compound.

This approach is advantageous as it utilizes readily available starting materials and isolates the more sensitive primary amine functionality until the final step.

Diagram of the Proposed Synthetic Workflow

Synthetic Workflow 2-Aminobenzoic Acid 2-Aminobenzoic Acid Reaction1 Step 1: Sulfonamide Formation 2-Aminobenzoic Acid->Reaction1 3-Nitrobenzenesulfonyl Chloride 3-Nitrobenzenesulfonyl Chloride 3-Nitrobenzenesulfonyl Chloride->Reaction1 Intermediate 2-(3-Nitro-benzenesulfonylamino)-benzoic acid Reaction1->Intermediate Reduction Step 2: Nitro Reduction Intermediate->Reduction Final_Product This compound Reduction->Final_Product

Caption: Proposed two-step synthesis of this compound.

Troubleshooting Guide

This section addresses common problems that may be encountered during the scale-up synthesis.

Step 1: Sulfonamide Formation

Q1: The yield of the sulfonamide intermediate is consistently low. What are the likely causes and how can I improve it?

A1: Low yields in sulfonamide synthesis are a frequent challenge. The primary culprits are often related to the reactivity of the starting materials and competing side reactions.

  • Hydrolysis of 3-Nitrobenzenesulfonyl Chloride: Sulfonyl chlorides are highly susceptible to hydrolysis, which converts them into the unreactive 3-nitrobenzenesulfonic acid. On a large scale, even trace amounts of moisture in solvents or on reactor surfaces can lead to significant loss of this starting material.

    • Solution: Ensure all reactors, transfer lines, and solvents are scrupulously dried before use. Employ aprotic solvents such as toluene, ethyl acetate, or acetonitrile. Conduct the reaction under an inert atmosphere (e.g., nitrogen blanket) to minimize exposure to atmospheric moisture.

  • Competing Reaction with the Carboxylic Acid: The carboxylic acid group of 2-aminobenzoic acid can potentially react with the sulfonyl chloride to form a mixed anhydride, although this is generally less favorable than the reaction with the more nucleophilic amine.

    • Solution: This is less of a concern under standard conditions. However, maintaining a controlled temperature and using a suitable base will favor the desired sulfonamide formation.

  • Inadequate Reaction Conditions:

    • Solution: The choice of base is critical. A non-nucleophilic organic base like pyridine or triethylamine is often used to scavenge the HCl byproduct. On a larger scale, an inorganic base like potassium carbonate can be a more cost-effective and easily removable option. Ensure efficient stirring to maintain a homogeneous reaction mixture, especially when dealing with slurries.

Q2: I am observing significant amounts of an insoluble solid in the reaction mixture, which is not my desired product. What could this be?

A2: This is likely due to the formation of salts or undesired side products.

  • Salt Precipitation: The hydrochloride salt of the unreacted 2-aminobenzoic acid or the chosen amine base can precipitate from the reaction mixture.

    • Solution: This is a normal part of the reaction. The work-up procedure, which typically involves an aqueous wash, will remove these salts.

  • Dimerization/Polymerization: While less common in this specific reaction, side reactions leading to oligomeric species can occur under harsh conditions.

    • Solution: Maintain strict temperature control. The reaction is typically run at or below room temperature to minimize side reactions.

Q3: The work-up procedure is proving difficult at scale, particularly with emulsion formation during aqueous washes. How can this be mitigated?

A3: Emulsion formation is a common issue in large-scale chemical processing.

  • Solution:

    • Solvent Choice: The choice of organic solvent can influence emulsion formation. Toluene or methyl isobutyl ketone (MIBK) may be less prone to emulsions than ethyl acetate.

    • Brine Wash: Use a saturated sodium chloride (brine) solution for the aqueous washes. This increases the ionic strength of the aqueous phase and helps to break up emulsions.

    • Slow Addition and Gentle Agitation: During the addition of the aqueous wash, use slow addition rates and gentle agitation to minimize the formation of a stable emulsion.

    • Phase-Separation Aids: In some cases, small amounts of a phase-separation aid can be used, but this should be carefully evaluated to avoid product contamination.

Step 2: Nitro Group Reduction

Q1: The reduction of the nitro group is incomplete, leading to a mixture of the desired product and the nitro-intermediate. How can I drive the reaction to completion?

A1: Incomplete reduction is a common scale-up challenge.

  • Catalyst Activity: The activity of the catalyst (e.g., palladium on carbon, Raney nickel) is crucial. On a larger scale, catalyst deactivation can be more pronounced.

    • Solution: Ensure you are using a high-quality catalyst with good activity. The catalyst loading may need to be optimized for the larger scale. For catalytic transfer hydrogenation (e.g., using ammonium formate or sodium borohydride), ensure the hydrogen donor is added at a controlled rate to maintain a steady reaction.

  • Hydrogen Pressure and Agitation (for catalytic hydrogenation): Insufficient hydrogen pressure or poor agitation can lead to mass transfer limitations, where the hydrogen gas does not effectively reach the catalyst surface.

    • Solution: Ensure the reactor is capable of maintaining the required hydrogen pressure. Optimize the agitation speed to ensure good gas-liquid mixing.

  • Reaction Time and Temperature:

    • Solution: The reaction may require a longer time at scale compared to laboratory experiments. Monitor the reaction progress by a suitable analytical method (e.g., HPLC, TLC) to determine the endpoint. A moderate increase in temperature can also increase the reaction rate, but this should be done cautiously to avoid side reactions.

Q2: I am observing the formation of colored impurities in the final product. What is the likely cause?

A2: Colored impurities often arise from side reactions during the reduction.

  • Over-reduction: Under harsh reduction conditions, other functional groups can be reduced, or condensation reactions can occur, leading to colored byproducts.

    • Solution: Carefully control the reaction conditions (temperature, pressure, reaction time).

  • Oxidation of the Final Product: The primary aromatic amine in the final product is susceptible to oxidation, which can form colored impurities.

    • Solution: After the reduction is complete, it is advisable to work up the reaction mixture under an inert atmosphere. The use of an antioxidant during work-up and storage can also be considered.

Q3: How can I effectively purify the final product on a large scale?

A3: Purification at scale requires a robust and efficient method.

  • Crystallization: The most common and scalable method for purifying solid organic compounds is crystallization.

    • Solution: A systematic solvent screening should be performed to identify a suitable solvent or solvent system that provides good recovery and effectively removes impurities. Common solvents for this type of molecule include ethanol, isopropanol, or mixtures with water.

  • pH Adjustment: The final product has both an acidic (carboxylic acid) and a basic (amino) group. This amphoteric nature can be exploited for purification.

    • Solution: The product can be dissolved in a basic aqueous solution, filtered to remove insoluble impurities, and then re-precipitated by adjusting the pH to the isoelectric point. This can be a very effective purification step. A patent for the preparation of 3-amino-2-methyl benzoic acid suggests that adjusting the pH to around 5.4 can lead to complete precipitation of the product[1].

Frequently Asked Questions (FAQs)

Q1: What are the key safety considerations for the scale-up of this synthesis?

A1: Safety is paramount in any scale-up operation.

  • 3-Nitrobenzenesulfonyl Chloride: This is a corrosive and moisture-sensitive material. Appropriate personal protective equipment (PPE) should be worn, and it should be handled in a well-ventilated area.

  • Catalytic Hydrogenation: The use of hydrogen gas under pressure presents a significant fire and explosion hazard. The reactor must be properly rated for the intended pressure and temperature, and all equipment must be properly grounded. The catalyst, particularly Raney nickel and dry palladium on carbon, can be pyrophoric and should be handled with care, preferably under a blanket of water or inert gas.

  • Exothermic Reactions: Both the sulfonamide formation and the nitro group reduction can be exothermic. On a large scale, the heat generated can be significant. The reaction temperature must be carefully monitored and controlled with an efficient cooling system to prevent thermal runaways.

Q2: Can I use a different reducing agent for the nitro group reduction?

A2: Yes, several other reducing agents can be used, each with its own advantages and disadvantages for scale-up.

  • Iron/Acetic Acid or Iron/HCl: This is a classical and cost-effective method for nitro group reduction. However, it generates large amounts of iron sludge, which can be problematic for waste disposal on an industrial scale.

  • Sodium Dithionite: This can be an effective reducing agent, but it also generates significant amounts of inorganic salts that need to be removed.

  • Sodium Sulfide/Hydrosulfide: These are also used for nitro group reductions, but they have a strong, unpleasant odor and can pose environmental challenges.

For large-scale production, catalytic hydrogenation is often preferred due to its cleaner reaction profile and higher atom economy.

Q3: How can I monitor the progress of the reactions at scale?

A3: In-process controls (IPCs) are essential for monitoring reaction progress and ensuring consistency.

  • High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method for monitoring the disappearance of starting materials and the appearance of the product. It can also be used to detect the formation of impurities.

  • Thin-Layer Chromatography (TLC): A quicker, qualitative method that can be used for rapid checks of reaction progress.

  • Hydrogen Uptake (for catalytic hydrogenation): In a closed system, the rate of hydrogen consumption can be monitored to follow the progress of the reduction.

Q4: What are the critical quality attributes of the final product, this compound?

A4: The critical quality attributes will depend on the intended use of the product, but typically include:

  • Purity: Usually determined by HPLC, should be above a certain specification (e.g., >99.0%).

  • Impurities: The levels of any specific impurities, such as the nitro-intermediate or starting materials, should be below defined limits.

  • Residual Solvents: The amount of any residual solvents from the purification process should be below the limits set by regulatory guidelines (e.g., ICH guidelines).

  • Appearance: The product should be a consistent color and crystalline form.

Experimental Protocols

Step 1: Synthesis of 2-(3-Nitro-benzenesulfonylamino)-benzoic acid

This is a representative laboratory-scale procedure that would need to be adapted and optimized for large-scale production.

  • To a stirred solution of 2-aminobenzoic acid (1.0 eq) in a suitable aprotic solvent (e.g., pyridine, or ethyl acetate with an appropriate base like triethylamine or potassium carbonate) under a nitrogen atmosphere, add 3-nitrobenzenesulfonyl chloride (1.05 eq) portion-wise at 0-5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by HPLC.

  • Upon completion, quench the reaction with water and adjust the pH to ~2 with aqueous HCl.

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by crystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of this compound

This is a representative laboratory-scale procedure for catalytic hydrogenation.

  • Charge a suitable pressure reactor with 2-(3-Nitro-benzenesulfonylamino)-benzoic acid (1.0 eq), a suitable solvent (e.g., methanol, ethanol, or ethyl acetate), and a catalytic amount of palladium on carbon (5-10% w/w, 50% wet).

  • Seal the reactor and purge with nitrogen, followed by purging with hydrogen.

  • Pressurize the reactor with hydrogen (e.g., 50-100 psi) and heat to a suitable temperature (e.g., 40-60 °C) with vigorous stirring.

  • Monitor the reaction by hydrogen uptake and/or HPLC.

  • Upon completion, cool the reactor to room temperature and carefully vent the hydrogen.

  • Purge the reactor with nitrogen.

  • Filter the reaction mixture through a bed of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by crystallization from a suitable solvent.

References

  • Kumar, A., et al. (2003). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Bioorganic & Medicinal Chemistry, 11(23), 5281-91.
  • Iftikhar, K., et al. (2018). List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid.
  • BenchChem. (2025).
  • BenchChem. (2025). Common issues in sulfonamide synthesis and solutions.
  • Books, S. M. D. D. (2016). Synthesis of Sulfonamides.
  • Reddit. (2015). Synthesis of an Sulfonamide, why is this step neccessary?
  • Google Patents. (1955). Preparation of amino benzoic acids. US2878281A.
  • Google Patents. (1982).
  • PubMed. (2017). Synthesis and anti-inflammatory evaluation of N-sulfonyl anthranilic acids via Ir(III)
  • Google Patents. (1993).
  • Google Patents. (2014). Method for preparing 3-amino-2-methyl benzoic acid. CN104072383A.
  • ResearchGate. (2007). Synthesis and solid-phase purification of anthranilic sulfonamides as CCK-2 ligands.
  • Google Patents. (1983). Preparation of anthranilic acid amides. US4421931A.
  • PubMed. (2003).
  • Google Patents. (1991). A process for the preparation of 3- and/or 5-substituted anthranilic acids.
  • Semantic Scholar. (2012). A new protocol for the synthesis of primary, secondary and tertiary anthranilamides utilizing N-(2-aminoarylacyl)benzotriazoles.
  • PubMed. (2000).
  • Google Patents. (1924). Process for the manufacture of anthranilic acid. US1492664A.
  • Organic Syntheses. (2022).
  • Request PDF. (2019). One-Pot Synthesis of 2-((2-Aminobenzoyl)amino)
  • MDPI. (2021). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester.
  • PubMed. (2017).
  • YouTube. (2018).
  • Google Patents. (1993).
  • Semantic Scholar. (2020).

Sources

Technical Support Center: HPLC Method Development for 2-(3-Amino-benzenesulfonylamino)-benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for developing a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-(3-Amino-benzenesulfonylamino)-benzoic acid. This document is structured to provide practical, in-depth guidance for researchers, scientists, and drug development professionals. We will move from foundational knowledge and frequently asked questions to a systematic development workflow and detailed troubleshooting, ensuring you have the expertise to build a reliable analytical method from the ground up.

Understanding the Analyte: A Molecule with a Dual Personality

This compound is an amphiprotic molecule, meaning it possesses both acidic and basic functional groups. Specifically, it contains:

  • A carboxylic acid group (-COOH) on the benzoic acid ring (acidic).

  • An amino group (-NH2) on the benzenesulfonyl ring (basic).

  • A sulfonamide group (-SO2NH-) which is weakly acidic.

This dual nature is the primary challenge in its HPLC analysis. The amino group can engage in strong, undesirable interactions with residual silanols on silica-based columns, leading to poor peak shape (tailing). Furthermore, the ionization state of both the acidic and basic groups is highly dependent on the mobile phase pH, which will significantly impact retention time and peak shape. A successful method must control these interactions to achieve symmetrical peaks and reproducible results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions to quickly orient your method development strategy.

Q1: What is the best type of HPLC column to start with for this analysis?

A: A modern, high-purity, end-capped C18 column is the recommended starting point. The "end-capping" is a critical feature; it deactivates most of the acidic silanol groups on the silica surface, which are the primary cause of peak tailing for basic compounds like this one.[1] Look for columns marketed as being suitable for polar compounds or having "low silanol activity".[2][3]

Q2: What mobile phase composition should I try first?

A: A reversed-phase gradient elution using acetonitrile (ACN) as the organic modifier and an acidic aqueous buffer is the most logical starting point.

  • Aqueous Phase (A): 0.1% Trifluoroacetic Acid (TFA) or 0.1% Phosphoric Acid in water. This sets the pH to approximately 2.5-3.0.

  • Organic Phase (B): Acetonitrile (ACN).

The low pH is crucial for two reasons: it fully protonates the basic amino group (turning it into -NH3+) and keeps the acidic carboxylic acid group in its neutral, non-ionized state (-COOH). This consistent ionization state minimizes secondary interactions and leads to sharp, symmetrical peaks.[4][5]

Q3: What is the optimal UV detection wavelength?

A: The molecule contains multiple benzene rings, which will result in strong UV absorbance. A good starting point is 254 nm . However, for optimal sensitivity, it is highly recommended to use a Photodiode Array (PDA) detector to screen the analyte across a range of 200-400 nm to determine its absorbance maximum (λmax).[6][7]

Q4: Should I use an isocratic or gradient method?

A: For method development, always start with a fast gradient elution . This will allow you to quickly determine the approximate elution time of the analyte and identify any impurities present in the sample. A typical scouting gradient would be 5% to 95% ACN over 10-15 minutes. Based on the results, you can then decide if a more optimized gradient or a simple isocratic method is more suitable.[8]

Part 2: A Step-by-Step HPLC Method Development Workflow

This section provides a systematic protocol for developing a validated HPLC method. The process is designed to be logical and efficient, minimizing unnecessary experiments.

Experimental Workflow Diagram

MethodDevelopmentWorkflow cluster_prep Phase 1: Preparation cluster_dev Phase 2: Development cluster_final Phase 3: Finalization char Analyte Characterization (Solubility, UV Scan) prep Sample & Standard Prep (Dissolve in Mobile Phase) char->prep sys_prep System Preparation (Prime, Equilibrate Column) prep->sys_prep scout Scouting Gradient (e.g., 5-95% ACN) sys_prep->scout eval1 Evaluate Peak Shape & Retention scout->eval1 opt Optimization (Gradient Slope, pH, Temp) eval1->opt Needs Improvement final Final Method Selection eval1->final Acceptable opt->final sst System Suitability Test (Tailing, Plates, RSD) final->sst val Method Validation (ICH Q2(R1)) sst->val

Caption: A systematic workflow for HPLC method development.

Detailed Protocol

This protocol outlines the steps to develop a robust method.

Step Procedure Rationale & Key Considerations
1. Analyte & System Prep 1. Solubility Test: Determine a suitable solvent for your sample. Start with the mobile phase itself (e.g., 50:50 Water:ACN).2. Standard Prep: Prepare a stock solution of ~1 mg/mL. Dilute to a working concentration of ~0.1 mg/mL.3. System Flush: Purge all pump lines with fresh mobile phase.4. Column Equilibration: Equilibrate the column with the initial mobile phase for at least 15-20 minutes or until a stable baseline is achieved.A stable baseline is critical for accurate integration. Injecting the sample in a solvent stronger than the mobile phase can cause peak distortion.[4]
2. Initial Scouting Run 1. Column: C18, 4.6 x 150 mm, 5 µm.2. Mobile Phase A: 0.1% Phosphoric Acid in Water.3. Mobile Phase B: Acetonitrile.4. Flow Rate: 1.0 mL/min.5. Gradient: See Table 3 below.6. Injection Volume: 10 µL.7. Detector: PDA at 254 nm.This generic gradient provides a broad elution window to see where the main analyte and any impurities elute. It serves as the foundation for all further optimization.[8]
3. Optimization 1. Adjust Gradient Slope: If the peak elutes very early or late, adjust the gradient. For better separation of closely eluting peaks, use a shallower gradient around the elution point of your target analyte.2. Mobile Phase pH: If peak tailing persists, ensure the pH is low enough (2.5-3.0).3. Organic Modifier: If selectivity is poor (peaks are co-eluting), try substituting acetonitrile with methanol.Changing the organic solvent (ACN vs. Methanol) is a powerful tool to alter selectivity (the separation between peaks). Adjusting the gradient slope primarily affects resolution and run time.
4. Final Method & SST 1. Finalize Conditions: Lock in the optimized column, mobile phase, gradient, and flow rate.2. System Suitability: Perform at least five replicate injections of the standard solution. Calculate the Tailing Factor, Theoretical Plates, and %RSD for retention time and peak area.System Suitability Testing (SST) ensures the chromatographic system is performing adequately for the intended analysis before running any samples.[9]
Table 1: Recommended Starting HPLC Conditions
ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm (or similar)
Mobile Phase A Water with 0.1% Phosphoric Acid (or 0.1% TFA)
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temp 30 °C
Injection Vol. 10 µL
Detector PDA/UV, λ = 254 nm or λmax
Table 2: Example Scouting Gradient Timetable
Time (min)% Mobile Phase A% Mobile Phase B
0.0955
10.0595
12.0595
12.1955
15.0955

Part 3: Troubleshooting Guide (Q&A Format)

Even with a systematic approach, problems can arise. This section addresses specific issues you might encounter.

Troubleshooting Logic Diagram

TroubleshootingLogic cluster_peakshape Poor Peak Shape cluster_retention Retention Time Issues cluster_resolution Separation Issues problem Identify Problem tailing Tailing Peak problem->tailing fronting Fronting Peak problem->fronting rt_shift Shifting RT problem->rt_shift no_peak No Peak / Low Signal problem->no_peak poor_res Poor Resolution problem->poor_res sol_tail1 Lower Mobile Phase pH (e.g., add 0.1% TFA) tailing->sol_tail1 sol_tail2 Use High-Purity, End-Capped Column tailing->sol_tail2 sol_tail3 Reduce Sample Mass tailing->sol_tail3 fronting->sol_tail3 sol_front Dissolve Sample in Initial Mobile Phase fronting->sol_front sol_rt1 Check Pump & Leaks rt_shift->sol_rt1 sol_rt2 Use Column Oven rt_shift->sol_rt2 sol_rt3 Prepare Fresh Mobile Phase rt_shift->sol_rt3 sol_peak1 Check Wavelength & Lamp no_peak->sol_peak1 sol_peak2 Ensure Sample is Soluble no_peak->sol_peak2 sol_res1 Optimize Gradient Slope poor_res->sol_res1 sol_res2 Change Organic Solvent (ACN -> MeOH) poor_res->sol_res2

Caption: A decision tree for common HPLC troubleshooting issues.

Q: My peak for this compound is tailing badly. What are the causes and solutions?

A: This is the most common problem for this type of molecule.

  • Primary Cause: Interaction between the basic amino group and acidic residual silanols on the HPLC column packing material.

  • Solutions:

    • Lower Mobile Phase pH: Ensure your mobile phase pH is between 2.5 and 3.0. This protonates the amine, reducing its interaction with silanols. Volatile modifiers like TFA are effective.[4][5]

    • Use a Different Column: Switch to a column with a highly inert stationary phase (modern, fully end-capped C18) or one specifically designed for basic compounds.[1]

    • Check for Column Contamination: A buildup of contaminants on the column inlet frit can cause tailing. Try flushing the column or replacing the guard column.[5]

Q: My retention time is shifting from one injection to the next. What should I check?

A: Unstable retention times point to a lack of equilibrium or a hardware issue.

  • Primary Causes: Fluctuations in mobile phase composition, temperature, or flow rate.

  • Solutions:

    • Check for Leaks: Inspect all fittings from the pump to the detector for any signs of leaks, which can cause pressure and flow fluctuations.[4]

    • Ensure Proper Mixing & Degassing: If you are mixing solvents online, ensure the pump's proportioning valves are working correctly. Hand-mixing the mobile phase can rule this out. Always degas the mobile phase to prevent air bubbles in the pump.[10]

    • Use a Column Oven: Even small changes in ambient lab temperature can affect retention times. A thermostatically controlled column oven is essential for reproducibility.[1]

    • Buffer Stability: Ensure your aqueous buffer is freshly prepared and has sufficient buffering capacity to maintain a constant pH.

Q: I have very poor resolution between my main peak and an impurity. How can I improve the separation?

A: Poor resolution means you need to improve the selectivity or efficiency of your separation.

  • Primary Causes: Sub-optimal mobile phase composition or gradient.

  • Solutions:

    • Optimize the Gradient: Make the gradient shallower around the time your compounds of interest are eluting. For example, if your peaks elute at 40% ACN, try a segment that goes from 35% to 45% ACN over 10 minutes instead of a fast, steep gradient.

    • Change the Organic Modifier: Acetonitrile and methanol have different solvent properties and will interact with your analyte and column differently. Switching from ACN to methanol (or using a ternary mixture) can dramatically change the selectivity and resolve co-eluting peaks.[8]

    • Adjust Temperature: Lowering the temperature can sometimes increase resolution, while increasing it can improve efficiency (sharper peaks) but may decrease resolution. Experiment with a range (e.g., 25°C to 40°C).

Q: My peak is fronting. What does this indicate?

A: Peak fronting is less common than tailing but usually points to one of two issues.

  • Primary Causes: Column overload or injecting the sample in a solvent that is much stronger than the initial mobile phase.

  • Solutions:

    • Reduce Sample Concentration: Dilute your sample and inject again. If the peak shape improves, you were overloading the column.

    • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase (e.g., 95:5 Water:ACN). Injecting in 100% ACN when the mobile phase is 95% aqueous will cause the peak to front.[4]

Part 4: Method Validation Overview

Once your HPLC method is developed and optimized, it must be validated to prove it is suitable for its intended purpose. Method validation is a mandatory step in regulated environments.[11] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for this process.[12][13][14]

Table 3: Key Validation Parameters According to ICH Q2(R1)
ParameterDescriptionPurpose
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradants).Proves the method is free from interference.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.Establishes the concentration range over which the method is accurate.
Range The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.Defines the working limits of the method.
Accuracy The closeness of test results obtained by the method to the true value.Demonstrates that the method provides a result that is correct.
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Assessed at two levels: Repeatability and Intermediate Precision.Shows the method's reproducibility.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.Ensures the method is reliable for routine use under slightly different conditions (e.g., different instruments, analysts).
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Defines the sensitivity of the method.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.Defines the lowest concentration that can be reliably measured.

References

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Veeprho. (2024). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis.
  • ICH. (n.d.). Quality Guidelines.
  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Pharma Tutor. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC.
  • Restek. (n.d.). HPLC Troubleshooting Guide.
  • Shabir, G. A. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
  • SIELC Technologies. (n.d.). Separation of Benzoic acid, 2-(3-amino-4-chlorobenzoyl)- on Newcrom R1 HPLC column.
  • National Analytical Corporation. (n.d.). This compound.
  • ResearchGate. (n.d.). HPLC chromatogram of (a) benzoic acid, (b) 2, 3-dimethylaniline and (c) mefenamic acid.
  • SIELC Technologies. (n.d.). Separation of 2-Amino-3-hydroxy-benzoic acid on Newcrom R1 HPLC column.
  • Royal Society of Chemistry. (n.d.). Analytical Methods.
  • Wikipedia. (n.d.). Benzoic acid.
  • PubChem. (n.d.). 3-{[(Aminosulfonyl)amino]sulfonyl}benzoic acid.
  • Studia UBB Chemia. (n.d.). SPECTRAL IDENTIFICATION AND HPLC QUANTIFICATION OF BENZOIC ACID FROM NATURAL JUICES.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid.
  • Thai Science. (n.d.). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles.
  • NIST. (n.d.). Benzoic acid, 2-[[(3-methylphenyl)amino]carbonyl]-.
  • PubChem. (n.d.). 3-(3-Amino-2-hydroxyphenyl)benzoic acid.

Sources

"2-(3-Amino-benzenesulfonylamino)-benzoic acid" troubleshooting poor cell permeability in assays

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Troubleshooting Poor Cell Permeability

Introduction: The Challenge of the Cell Membrane

You've identified a promising hit from your biochemical screen. A compound, for instance, "2-(3-Amino-benzenesulfonylamino)-benzoic acid," shows excellent, sub-micromolar potency against its purified target enzyme. However, when this compound is applied to a cell-based assay, the activity plummets, or vanishes entirely. This scenario is a frequent and frustrating bottleneck in drug discovery and chemical biology research. The primary suspect is almost always the cell membrane.

This guide provides a systematic, in-depth approach to diagnosing and troubleshooting poor cell permeability, using the structural class of "this compound" as a guiding example. Our goal is to equip you with the foundational knowledge, practical protocols, and decision-making frameworks to overcome this critical hurdle.

Part 1: First Response - Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common initial questions researchers face when confronting a potential permeability issue.

Q1: My compound is highly active in my biochemical assay but shows little to no effect in my live-cell assay. What is the most likely cause?

A discrepancy between biochemical and cell-based assay results strongly suggests a problem with the compound's ability to reach its intracellular target.[1][2] This can be due to several factors, with poor cell permeability being the most common. Other potential causes include compound instability in the cell culture medium, rapid metabolic degradation, or active removal from the cell by efflux pumps.

Q2: What specific properties of a molecule like "this compound" would suggest poor cell permeability?

Based on its chemical structure, this molecule presents several red flags for passive diffusion across the lipid bilayer:

  • Ionizable Groups: It contains both a carboxylic acid (-COOH) and an amino (-NH2) group. At physiological pH (~7.4), the carboxylic acid will be deprotonated (negatively charged), and the amino group will be protonated (positively charged). This makes the molecule a zwitterion.[3][4][5]

  • High Polarity: The sulfonamide group (-SO2NH-) is highly polar and contributes to a high polar surface area (PSA). Molecules with a high PSA generally have difficulty crossing the hydrophobic cell membrane.[6]

  • Hydrogen Bonding Capacity: The presence of multiple hydrogen bond donors and acceptors increases the energy required to move the molecule from the aqueous environment of the cell culture medium into the lipid environment of the cell membrane.[7]

While some zwitterions can permeate cells, their passage is often much lower than that of their neutral counterparts.[3][4][8][9]

Q3: Can't I just increase the compound concentration in my cell-based assay to compensate for poor permeability?

While tempting, this approach is fraught with complications. High compound concentrations can lead to off-target effects, cytotoxicity, and compound precipitation in the assay medium. Before increasing the concentration, it is crucial to determine the compound's maximum aqueous solubility and its cytotoxic profile to ensure that you are interpreting the results correctly.

Q4: What are the first, simplest experiments I should run to confirm that permeability is the issue?

The first step is to rule out other confounding factors. We recommend a three-pronged initial assessment:

  • Aqueous Solubility: Confirm the compound is soluble at the tested concentrations in your final assay buffer.

  • Compound Stability: Verify that the compound is not rapidly degrading in your cell culture medium over the time course of your experiment.

  • Cytotoxicity: Perform a simple cell viability assay (e.g., MTT or CellTiter-Glo®) to ensure the compound is not simply killing the cells, which can be misinterpreted as a specific inhibitory effect.

Part 2: A Systematic Troubleshooting Workflow

When initial observations suggest poor permeability, a structured approach is essential to diagnose the problem accurately and identify the most effective solution. The following workflow provides a logical path from initial suspicion to resolution.

Troubleshooting_Workflow Start Start: Potent in Biochemical Assay, Weak in Cell-Based Assay Diagnose Part 3: Problem Diagnosis Is it really permeability? Start->Diagnose Solubility Protocol 3.1: Aqueous Solubility Check Diagnose->Solubility Rule out precipitation Stability Protocol 3.2: Assay Media Stability Diagnose->Stability Rule out degradation Cytotoxicity Protocol 3.3: Cytotoxicity Assessment Diagnose->Cytotoxicity Rule out toxicity PAMPA Part 4: Direct Permeability Assessment Protocol 4.1: PAMPA Solubility->PAMPA If all clear, proceed to... Stability->PAMPA If all clear, proceed to... Cytotoxicity->PAMPA If all clear, proceed to... Overcome Part 5: Overcoming the Barrier Strategies & Solutions PAMPA->Overcome If permeability is low, proceed to... ModifyAssay Strategy 5.1: Modify Assay System (e.g., Lysed Cells) Overcome->ModifyAssay Permeabilize Strategy 5.2: Transient Permeabilization (e.g., Digitonin) Overcome->Permeabilize MedicinalChem Strategy 5.3: Medicinal Chemistry (e.g., Prodrugs) Overcome->MedicinalChem End Resolution: Actionable Data for Project Progression ModifyAssay->End Permeabilize->End MedicinalChem->End

Caption: A systematic workflow for diagnosing and resolving poor cell permeability.

Part 3: Problem Diagnosis - Is It Really Permeability?

Before investing in complex permeability assays, it's critical to eliminate other variables that can mimic poor cell entry.

Protocol 3.1: Aqueous Solubility Assessment

Rationale: A compound that precipitates in the aqueous cell culture medium is not available to enter the cells. This is a common issue for hydrophobic molecules but can also affect compounds that are poorly soluble in salt-containing buffers.

Methodology (Kinetic Solubility):

  • Prepare a high-concentration stock solution of your compound (e.g., 10 mM in 100% DMSO).

  • Serially dilute the stock solution into your final cell assay buffer (e.g., DMEM + 10% FBS) to achieve a range of concentrations above and below your target assay concentration.

  • Incubate the solutions under the same conditions as your cell-based assay (e.g., 37°C, 5% CO2) for 1-2 hours.

  • After incubation, visually inspect each sample for signs of precipitation (cloudiness, particulates).

  • For a more quantitative measure, centrifuge the samples at high speed (e.g., 14,000 x g) for 15 minutes to pellet any precipitate.

  • Carefully remove the supernatant and measure the concentration of the soluble compound using a suitable analytical method (e.g., HPLC-UV, LC-MS). The highest concentration at which no precipitation is observed is the kinetic solubility limit.

Protocol 3.2: Compound Stability in Assay Media

Rationale: Many compounds are unstable in the rich, complex environment of cell culture medium, which contains various enzymes and reactive components. Degradation can eliminate the active compound before it has a chance to enter the cell.

Methodology:

  • Spike your compound into cell-free assay medium at your target concentration.

  • Incubate the sample alongside a control sample (compound in a simple buffer like PBS) under assay conditions (37°C, 5% CO2).

  • Take aliquots at various time points (e.g., 0, 2, 6, 24 hours).

  • Immediately quench any potential degradation by adding an equal volume of cold acetonitrile or methanol.

  • Analyze the samples by LC-MS to quantify the amount of parent compound remaining at each time point. A significant decrease in the parent compound over time in the assay medium compared to the control buffer indicates instability.

Protocol 3.3: Cytotoxicity Assessment

Rationale: A compound that is toxic to cells can cause a decrease in signal in many assay formats (e.g., reporter gene assays, proliferation assays), which can be mistaken for specific inhibition.

Methodology:

  • Plate your cells at the same density used in your primary assay.

  • Treat the cells with a serial dilution of your compound for the same duration as your primary assay.

  • Include a positive control for cell death (e.g., staurosporine or high-concentration DMSO) and a vehicle-only negative control.

  • At the end of the incubation period, measure cell viability using a standard method such as an MTT, MTS, or a luminescent ATP-based assay (e.g., CellTiter-Glo®).

  • If significant cytotoxicity is observed at or near the concentrations required for target engagement, the results of the primary assay may be unreliable.

Part 4: Direct Permeability Assessment

If you have ruled out issues of solubility, stability, and cytotoxicity, the next step is to measure the compound's intrinsic permeability directly.

Protocol 4.1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Rationale: PAMPA is a rapid, cell-free method to predict passive membrane transport.[10][11] It measures a compound's ability to diffuse from a donor compartment, through an artificial lipid membrane, into an acceptor compartment. This assay isolates passive diffusion, providing a clear picture of the molecule's physicochemical ability to cross a lipid bilayer without the complexities of active transport or metabolism.[10][11][12]

Methodology:

  • Prepare the Membrane: A filter plate (donor plate) is coated with a solution of lipids (e.g., 1-2% lecithin in dodecane) to form an artificial membrane.[12]

  • Prepare Solutions:

    • Donor Solution: Dissolve the test compound in a buffer (e.g., PBS, pH 7.4) at a known concentration (e.g., 100-200 µM).

    • Acceptor Solution: Fill the wells of a 96-well acceptor plate with buffer, which may contain a "sink" component like a surfactant to improve the solubility of the permeated compound.

  • Assemble the Assay: Place the lipid-coated donor plate onto the acceptor plate, creating a "sandwich." The donor solution is then added to the top wells.

  • Incubation: The assembly is incubated at room temperature for a set period (typically 4-18 hours).[13]

  • Quantification: After incubation, the concentrations of the compound in the donor, acceptor, and (optionally) the membrane are measured by LC-MS/MS or UV-Vis spectroscopy.

  • Calculate Permeability: The apparent permeability coefficient (Papp) is calculated.

PAMPA Permeability Classification Apparent Permeability (Papp) x 10⁻⁶ cm/s Interpretation
High > 10Likely to be well-absorbed/permeable
Medium 1 - 10Borderline permeability
Low < 1Poorly permeable

Table adapted from multiple sources describing PAMPA data interpretation.[10][11]

Part 5: Strategies for Overcoming the Permeability Barrier

If PAMPA results confirm low intrinsic permeability, several strategies can be employed to enable your research.

Strategy 5.1: Modify the Assay System

Rationale: If the compound cannot enter the cell, bring the target out of the cell. This approach bypasses the need for membrane transport entirely.

  • Lysed-Cell Assays: Instead of using intact cells, you can prepare cell lysates that contain the target protein in a more native environment than a fully purified system. This is a simple and effective method to confirm that the compound is active against the target in a complex biological matrix.

  • Cell-Free Expression Systems: For targets that are difficult to purify, in vitro transcription/translation systems can be used to generate the protein of interest, and the assay can be performed directly in the reaction mixture.

Strategy 5.2: Transient Permeabilization (Use with Caution)

Rationale: For certain mechanistic studies, it may be acceptable to transiently permeabilize the plasma membrane to allow compound entry. This must be done carefully, as it can alter cell physiology. Digitonin is a mild non-ionic detergent that selectively complexes with cholesterol, creating pores in the plasma membrane while leaving intracellular membranes (like the mitochondrial membrane, which is low in cholesterol) largely intact at low concentrations.[14][15][16]

Digitonin_Mechanism cluster_Cell Cell PlasmaMembrane Plasma Membrane (Cholesterol-Rich) Cytosol Cytosol (Target Protein) Mitochondrion Mitochondrion (Cholesterol-Poor) Digitonin Digitonin Molecules Digitonin->Mitochondrion Does not interact (at low conc.) Pore Digitonin->Pore Complexes with Cholesterol Compound Test Compound Compound->Cytosol Enters through pore

Caption: Digitonin selectively creates pores in the plasma membrane.

Protocol 5.2.1: Digitonin Titration for Optimal Permeabilization

Critical Note: The optimal digitonin concentration is highly cell-type dependent and must be empirically determined.[14] Insufficient digitonin will not allow compound entry, while excess digitonin will lyse the cell.[14]

  • Cell Preparation: Harvest cells and resuspend them in an appropriate intracellular-like buffer (high K+, low Na+).

  • Digitonin Dilutions: Prepare a fresh serial dilution of digitonin (e.g., from 100 µg/mL down to 1 µg/mL).

  • Treatment: Aliquot equal numbers of cells into tubes and add the different digitonin concentrations. Incubate for a short period (e.g., 10-15 minutes) on ice or at room temperature.

  • Viability Staining: Add a viability dye like Trypan Blue to each tube. Permeabilized cells will take up the dye and stain blue, while intact cells will exclude it.

  • Determine Optimal Concentration: Using a microscope and hemocytometer, count the percentage of blue (permeabilized) cells at each concentration. The ideal concentration is the lowest one that permeabilizes >95% of cells without causing obvious morphological signs of lysis.[14]

  • Assay: Run your primary assay using the optimized digitonin concentration, adding it to the cells just before or concurrently with your test compound.

Strategy 5.3: Medicinal Chemistry & Prodrug Approaches

Rationale: If the core molecule is of high interest, chemical modification can be the ultimate solution. This is a long-term strategy that requires collaboration with medicinal chemists.

  • Masking Polar Groups: The ionizable carboxylic acid or amino groups can be temporarily masked with lipophilic groups.[17] For example, an ester can be added to the carboxylic acid. These "prodrugs" are more membrane-permeable. Once inside the cell, endogenous enzymes like esterases cleave off the masking group, releasing the active parent compound.[17]

  • Structure-Permeability Relationship (SPR): Systematically synthesize and test analogs of the parent molecule to understand which structural features are most detrimental to permeability. This can guide the design of new compounds that balance target potency with the ability to enter cells. Strategies can include reducing hydrogen bond donors, decreasing polar surface area, or increasing lipophilicity in a controlled manner.[6][18]

References

  • Ebert, A., & Dahley, C. (2024). Can membrane permeability of zwitterionic compounds be predicted by the solubility-diffusion model?. European Journal of Pharmaceutical Sciences, 199, 106819.
  • Möbitz, H., Dittrich, B., Rodde, S., & Strang, R. (2024). Nonclassical Zwitterions as a Design Principle to Reduce Lipophilicity without Impacting Permeability. Journal of Medicinal Chemistry.
  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
  • Mazák, K., et al. (2012). Zwitterions can be predominant in membrane penetration of drugs: experimental proof. Journal of Medicinal Chemistry, 55(15), 6985-91.
  • Reza, E. J., et al. (2020). Improving the Cell Permeability of Polar Cyclic Peptides by Replacing Residues with Alkylated Amino Acids, Asparagines, and d-Amino Acids. ChemRxiv.
  • Mazák, K., et al. (2012). Zwitterions Can Be Predominant in Membrane Penetration of Drugs: Experimental Proof. Journal of Medicinal Chemistry, 55(15), 6985-6991.
  • Guarino, V. R., Nti-Addae, K., & Stella, V. J. (2011). MDCK Cell Permeability Characteristics of a Sulfenamide Prodrug: Strategic Implications in Considering Sulfenamide Prodrugs for Oral Delivery of NH-acids. Bioorganic & Medicinal Chemistry Letters, 21(1), 172-5.
  • Lin, Y. S., & D'Amico, L. A. (2019). Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. Methods in Molecular Biology, 2000, 1-18.
  • Bio-Rad. (n.d.). Digitonin Cell Permeabilization Protocol.
  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
  • Fallacara, A. L., et al. (2018). Permeability prediction for zwitterions via chromatographic indexes and classification into 'certain' and 'uncertain'. Future Medicinal Chemistry, 10(1), 39-52.
  • Harms, E., et al. (2011). Selective permeabilization for the high-throughput measurement of compartmented enzyme activities in mammalian cells. Analytical Biochemistry, 416(2), 192-8.
  • Zhou, Y., et al. (2021). Digitonin-facilitated delivery of imaging probes enables single-cell analysis of AKT signalling activities in suspension cells. RSC Chemical Biology, 2(4), 1161-1167.
  • Maren, T. H., et al. (1983). The transcorneal permeability of sulfonamide carbonic anhydrase inhibitors and their effect on aqueous humor secretion. Experimental Eye Research, 36(4), 457-79.
  • Li, D., et al. (2020). Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. Expert Opinion on Drug Delivery, 17(4), 457-466.
  • Technology Networks. (n.d.). PAMPA Permeability Assay.
  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096).
  • Millipore Corporation. (n.d.). Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). Retrieved from [https://www.millipore.com/web/webcourier.nsf/tech/p33064/ file/p33064.pdf)
  • Springer Publishing Company. (n.d.). Drug Names, Mechanisms, Descriptions, and Contraindications.
  • Medical Essentials Plus. (2025, May 3). Mechanism of drug resistance Of Sulfonamides Sulfa Drugs. YouTube.
  • Sultan, M. A. (2018). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Chemistry Research, 6(3), 439-455.
  • Polli, J. W., et al. (2010). Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. Methods in Molecular Biology, 644, 115-28.
  • Gasset, M. D. C. R., & Fernández-Carvajal, Á. (2021). Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers. Pharmaceutics, 13(10), 1599.
  • Wang, C., et al. (2023). Enhancement of cell membrane permeability by using charged nanoparticles and a weak external electric field. RSC Advances, 13(49), 34691-34697.
  • Wang, J., et al. (2022). A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. Organic & Biomolecular Chemistry, 20(31), 6245-6250.
  • Polli, J. W., et al. (2010). Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. Methods in Molecular Biology.
  • National Center for Biotechnology Information. (n.d.). 2-Amino-3-methylbenzoic acid. PubChem.
  • National Center for Biotechnology Information. (n.d.). 4-(3-Nitro-benzenesulfonylamino)-benzoic acid. PubChem.
  • National Center for Biotechnology Information. (n.d.). 3-(3-Amino-2-hydroxyphenyl)benzoic acid. PubChem.

Sources

Technical Support Center: Enhancing Target Enzyme Selectivity with 2-(3-Amino-benzenesulfonylamino)-benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(3-Amino-benzenesulfonylamino)-benzoic acid. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of improving target enzyme selectivity in your experiments. This document is designed to offer not just protocols, but the underlying scientific reasoning to empower your research decisions.

Introduction to this compound and its Presumed Target

While direct literature on "this compound" is emerging, its chemical structure strongly suggests its classification as a carbonic anhydrase (CA) inhibitor. The molecule incorporates a benzenesulfonamide scaffold, a well-established zinc-binding group critical for inhibiting CAs.[1][2][3][4] The presence of the benzoic acid moiety is hypothesized to play a key role in conferring selectivity towards specific CA isoforms.[5][6]

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide.[1] Different isoforms are expressed throughout the body, and their dysregulation is implicated in various diseases, including glaucoma, epilepsy, and cancer.[1][2] Achieving isoform-selective inhibition is a primary goal in developing therapeutic agents to minimize off-target effects.

This guide will proceed under the scientifically grounded assumption that the primary target class for this compound is the carbonic anhydrase family.

Frequently Asked Questions (FAQs)

Here we address common questions that may arise during the initial stages of working with this compound.

Q1: What is the likely mechanism of action for this compound?

A1: The benzenesulfonamide group is expected to coordinate with the zinc ion in the active site of carbonic anhydrases, inhibiting its catalytic activity.[4] The this compound structure, with its specific substitution pattern, likely engages in additional interactions with amino acid residues lining the active site cavity, which can contribute to its inhibitory potency and isoform selectivity.[4]

Q2: How do I determine the IC50 value for my target CA isoform?

A2: A common method is a stopped-flow spectrophotometric assay that measures the inhibition of CO2 hydration. The assay buffer, enzyme concentration, and substrate concentration should be optimized for your specific CA isoform. A detailed protocol is provided in the "Experimental Protocols" section.

Q3: My compound shows poor solubility in aqueous buffers. How can I address this?

A3: Poor solubility is a common challenge. You can try the following:

  • Use of a co-solvent: Dimethyl sulfoxide (DMSO) is a common choice. However, it's crucial to keep the final DMSO concentration low (typically <1%) as it can affect enzyme activity.[7] Always run a vehicle control with the same concentration of DMSO.

  • pH adjustment: The solubility of compounds with acidic or basic groups can be pH-dependent. Experiment with a range of buffer pH values that are compatible with your enzyme's stability and activity.

  • Use of solubilizing agents: Non-ionic detergents like Tween-20 can be used at low concentrations, but their compatibility with the assay must be validated.[8]

Q4: How do I assess the selectivity of this compound against different CA isoforms?

A4: To determine selectivity, you need to measure the inhibitory activity (e.g., IC50 or Ki values) against a panel of relevant CA isoforms (e.g., CA I, II, IX, XII).[2][3] The selectivity ratio is then calculated by dividing the IC50 or Ki for the off-target isoform by the IC50 or Ki for the target isoform. A higher ratio indicates greater selectivity.

Troubleshooting Guide

This section addresses specific experimental issues you might encounter.

Problem Possible Cause(s) Troubleshooting Steps
High variability in IC50 values between experiments - Inconsistent pipetting- Reagent instability- Temperature fluctuations- Inconsistent incubation times- Use calibrated pipettes and consider using a multi-channel pipette for consistency.[9][10]- Prepare fresh reagents and store them properly.[11]- Ensure all reagents and plates are equilibrated to the assay temperature before starting.[11]- Use a timer to ensure consistent incubation periods.[10]
Low or no inhibitory activity observed - Inactive compound- Incorrect assay conditions- Enzyme instability- Substrate concentration too high- Verify the identity and purity of your compound using analytical methods like NMR or mass spectrometry.- Optimize assay buffer pH and ionic strength for your target enzyme.[11]- Confirm the activity of your enzyme stock with a known inhibitor (e.g., acetazolamide for CAs).[4]- If using a competitive inhibitor, high substrate concentrations can mask its effect. Perform the assay at a substrate concentration close to the Km value.
High background signal in the assay - Substrate instability- Contaminated reagents- Non-specific binding of the compound- Run a "no-enzyme" control to check for substrate auto-hydrolysis.[11]- Prepare fresh buffers and solutions.[11]- Test for compound interference by running the assay with your compound but without the enzyme. Some compounds can absorb light at the detection wavelength.
Unexpected results in selectivity profiling - Different assay conditions for each isoform- Cross-contamination of enzyme stocks- Use the same assay buffer and conditions (where possible) for all isoforms to ensure a fair comparison.- Use separate, dedicated pipette tips for each enzyme to avoid cross-contamination.[10]

Experimental Protocols

Protocol 1: Carbonic Anhydrase Inhibition Assay (Stopped-Flow Method)

This protocol is a standard method for determining the inhibitory potency of compounds against carbonic anhydrases.

Materials:

  • Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • This compound

  • HEPES buffer (or other suitable buffer for your target isoform)

  • Phenol red pH indicator

  • CO2-saturated water (substrate)

  • Stopped-flow spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Prepare serial dilutions of the inhibitor in the assay buffer. The final DMSO concentration should be kept constant across all wells (e.g., 0.5%).

  • In the stopped-flow instrument's syringe, mix the enzyme solution (containing the pH indicator) with the inhibitor solution (or vehicle control).

  • Rapidly mix the enzyme-inhibitor solution with the CO2-saturated water.

  • Monitor the change in absorbance of the phenol red indicator over time at the appropriate wavelength (e.g., 557 nm).

  • Calculate the initial rate of the reaction.

  • Plot the percentage of enzyme activity against the inhibitor concentration and fit the data to a suitable equation (e.g., four-parameter logistic) to determine the IC50 value.

Visualizing Experimental Workflow and Key Concepts

Diagram 1: Workflow for Assessing CA Isoform Selectivity

G cluster_prep Preparation cluster_assay Enzyme Inhibition Assay cluster_analysis Data Analysis prep_compound Prepare serial dilutions of This compound run_assay Perform stopped-flow CO2 hydration assay for each isoform prep_compound->run_assay prep_enzymes Prepare solutions of target and off-target CA isoforms prep_enzymes->run_assay get_ic50 Determine IC50 values for each CA isoform run_assay->get_ic50 calc_selectivity Calculate selectivity ratios (IC50 off-target / IC50 target) get_ic50->calc_selectivity sar_analysis Structure-Activity Relationship (SAR) Analysis calc_selectivity->sar_analysis

Caption: Workflow for determining the isoform selectivity of a carbonic anhydrase inhibitor.

Diagram 2: Conceptual Model of Isoform Selectivity

G cluster_inhibitor cluster_enzymes cluster_outcome inhibitor Benzenesulfonamide (Zinc-Binding Group) + Benzoic Acid Moiety (Selectivity Element) target_ca Target CA Isoform inhibitor->target_ca High Affinity (Strong Inhibition) off_target_ca Off-Target CA Isoform inhibitor->off_target_ca Low Affinity (Weak Inhibition) selectivity High Selectivity Ratio (Desired Outcome)

Caption: Achieving selectivity through differential binding affinity to target vs. off-target enzymes.

References

  • Benchchem. Benzoic Acid Derivatives as Multi-Target Enzyme Inhibitors.
  • Benchchem. Investigating the Structure-Activity Relationship (SAR) of 4-(1-Aminoethyl)benzenesulfonamide Based Inhibitors.
  • PubMed. Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot.
  • Taylor & Francis Online. Tyrosinase inhibitory effect of benzoic acid derivatives and their structure-activity relationships: Journal of Enzyme Inhibition and Medicinal Chemistry.
  • MDPI. Benzoic Acid Derivatives with Trypanocidal Activity: Enzymatic Analysis and Molecular Docking Studies toward Trans-Sialidase.
  • Abcam. TROUBLESHOOTING GUIDE FOR ENZYMATIC ASSAY KITS.
  • PubMed. Tyrosinase inhibitory effect of benzoic acid derivatives and their structure-activity relationships.
  • Benchchem. Troubleshooting low signal or high background in enzyme activity assays.
  • Thermo Fisher Scientific. Protein and Enzyme Activity Assays Support—Troubleshooting.
  • Sigma-Aldrich. ELISA Troubleshooting Guide.
  • abinScience. ELISA Troubleshooting Guide: Solutions for Common Assay Pitfalls.
  • PubMed. Carbonic anhydrase inhibitors: benzenesulfonamides incorporating cyanoacrylamide moieties are low nanomolar/subnanomolar inhibitors of the tumor-associated isoforms IX and XII.
  • PMC - NIH. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry.
  • Pharmacy 180. SAR of CAse Inhibitiors.
  • PubMed Central. Novel benzenesulfonamides containing a dual triazole moiety with selective carbonic anhydrase inhibition and anticancer activity.
  • PMC - NIH. Discovery of substituted 3-(phenylamino)benzoic acids as potent and selective inhibitors of type 5 17β-hydroxysteroid dehydrogenase (AKR1C3).

Sources

"2-(3-Amino-benzenesulfonylamino)-benzoic acid" addressing off-target effects in cell-based assays

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: A-3BSA

A Guide to Investigating Off-Target Effects of 2-(3-Amino-benzenesulfonylamino)-benzoic acid (A-3BSA) and Related Sulfonamides in Cell-Based Assays

Introduction

Welcome to the technical support guide for researchers utilizing this compound, hereafter referred to as A-3BSA, or other novel sulfonamide-based small molecules in cell-based assays. Information in the public domain regarding the specific biological targets and off-targets of A-3BSA is limited. Therefore, this guide is designed as a comprehensive framework for proactive validation and troubleshooting. Its purpose is to help you distinguish bona fide on-target effects from assay artifacts and unintended off-target interactions, ensuring the integrity and reproducibility of your research.

Sulfonamides are a well-established class of compounds with a broad range of biological activities, from antimicrobial to anticancer effects.[1] However, this chemical scaffold is also known for potential off-target activities and assay interference.[2][3] This guide provides the strategic workflows and detailed protocols necessary to de-risk your findings and build a robust data package for your compound of interest.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions and concerns when working with a novel sulfonamide compound like A-3BSA.

Q1: What are off-target effects and why are they a major concern with novel compounds?

A1: Off-target effects are unintended interactions of a small molecule with cellular components other than its intended biological target.[4] These interactions are a critical concern because they can lead to misinterpretation of experimental data, unexpected cellular toxicity, and confounding results that suggest an incorrect mechanism of action.[5][6] For a novel compound like A-3BSA, where the full spectrum of biological interactions is unknown, proactively identifying and controlling for off-target effects is essential for data integrity.[7]

Q2: The sulfonamide functional group is common. Are there known, class-wide off-target effects I should be aware of?

A2: Yes. While specific effects are compound-dependent, the sulfonamide class has been associated with certain off-target profiles. For example, some sulfonamides are known to interact with carbonic anhydrases, a family of enzymes involved in pH regulation and other physiological processes. Additionally, due to their chemical nature, some sulfonamides can cause assay interference, such as fluorescence quenching or aggregation, which can lead to false-positive or false-negative results.[2] Adverse reactions in clinical settings, though not directly translatable to in-vitro assays, highlight the broad biological activity of this class, ranging from hypersensitivity reactions to gastrointestinal issues.[8][9][10]

Q3: My compound, A-3BSA, is showing high levels of cytotoxicity in my cell line, even at low concentrations. Is this likely an off-target effect?

A3: It is a strong possibility. If the observed cytotoxicity occurs at concentrations well below the expected efficacy range for your intended target, or if it appears in cell lines that do not express the target, it is likely an off-target effect.[5] Off-target cytotoxicity can result from various mechanisms, including disruption of mitochondrial function, induction of apoptosis through unintended pathways, or general membrane disruption.[5][11] A systematic approach to assess cytotoxicity using multiple orthogonal methods is crucial.

Q4: What is an "orthogonal assay" and why is it important for validating my results?

A4: An orthogonal assay is an independent method that measures the same biological endpoint using a different technology or principle.[12][13] For example, if your primary assay uses a fluorescence-based readout, an orthogonal assay might use luminescence or a label-free detection method like Surface Plasmon Resonance (SPR).[14][15] Using orthogonal assays is a cornerstone of hit validation because it helps eliminate artifacts specific to a single detection method, thereby increasing confidence that the observed effect is due to genuine modulation of the biological target.[16][17]

Q5: What is a "structurally related inactive control" and how do I use one?

A5: A structurally related inactive control is a molecule that is very similar in chemical structure to your active compound (A-3BSA) but has been modified to remove the activity against the intended target.[5][18] This is a powerful tool: if the inactive analog produces the same cellular phenotype as your active compound, it strongly suggests the effect is off-target.[5][19] If the inactive analog shows no effect, it strengthens the case that the observed activity of A-3BSA is mediated through its intended on-target mechanism.

Part 2: Troubleshooting Guide & Experimental Workflows

This section is organized by common problems encountered during cell-based assays with novel compounds. Each problem is followed by a logical troubleshooting workflow and detailed protocols.

Problem A: Unexpected or High Cytotoxicity

You observe significant cell death, growth inhibition, or morphological changes at concentrations where you expect target-specific modulation, not general toxicity.

The first step is to quantify the toxicity and determine if it is specific to the cell type or a general effect. This workflow differentiates between non-specific toxicity and a potentially potent, but unintended, specific off-target effect.

G cluster_0 Workflow: Deconvoluting Cytotoxicity A Start: Unexpected Cytotoxicity Observed B Protocol 1: Perform Dose-Response Cytotoxicity Assays (MTT & LDH) in Target-Positive Cell Line A->B C Data Analysis: Determine CC50 (Cytotoxic Conc. 50%) B->C D Is CC50 significantly lower than expected EC50? C->D E Protocol 2: Test A-3BSA in a Target-Negative Cell Line (e.g., CRISPR KO or different lineage) D->E Yes I Conclusion: Observed effect is likely on-target pharmacology. Proceed with caution, monitor therapeutic window. D->I No F Is cytotoxicity still observed in target-negative cells? E->F G Conclusion: High probability of general, off-target cytotoxicity. Consider compound modification or use at concentrations well below CC50. F->G Yes H Conclusion: Cytotoxicity may be linked to the primary target or a co-expressed off-target. Proceed to Advanced Target Validation (Part 3). F->H No

Caption: Workflow for investigating the cause of unexpected cytotoxicity.

Rationale: Using two assays that measure different aspects of cell death provides a more complete picture. The MTT assay measures metabolic activity (a proxy for viability), while the Lactate Dehydrogenase (LDH) assay measures membrane integrity. Discrepancies between the two can provide mechanistic clues.[5]

Methodology:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight. Include wells for "no-cell" (media only) and "untreated" controls.

  • Compound Preparation: Prepare a 2x concentrated serial dilution of A-3BSA in culture medium. A typical range would be from 100 µM down to 1 nM. Also prepare a vehicle control (e.g., 0.1% DMSO).

  • Treatment: Remove the old medium from the cells and add 50 µL of fresh medium. Then add 50 µL of the 2x compound dilutions to the appropriate wells. For a positive control for LDH, add a lysis buffer to a set of wells 45 minutes before the endpoint.

  • Incubation: Incubate the plate for your standard experimental duration (e.g., 24, 48, or 72 hours).

  • LDH Assay (Measure Membrane Disruption):

    • Carefully transfer 50 µL of the conditioned media from each well to a new, clear 96-well plate.

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., Promega CytoTox 96®).

    • Add 50 µL of the reaction mixture to each well of the new plate.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Add 50 µL of stop solution.

    • Measure absorbance at 490 nm using a plate reader.

  • MTT Assay (Measure Metabolic Activity):

    • To the original cell plate, add 20 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the crystals.

    • Shake the plate for 10 minutes and measure absorbance at 570 nm.

  • Data Analysis:

    • For LDH: Calculate % cytotoxicity relative to the positive (lysed) and negative (untreated) controls.

    • For MTT: Calculate % viability relative to the vehicle control.

    • Plot the dose-response curves and determine the CC50 for both assays.

Parameter MTT Assay LDH Assay
Principle Measures mitochondrial reductase activityMeasures release of cytosolic LDH
Endpoint Cell viabilityCell lysis (membrane damage)
Interpretation A low CC50 suggests interference with cellular metabolism or apoptosis.A low CC50 indicates direct membrane damage or necrosis.
Problem B: Assay Interference and False Positives

Your screening assay shows a positive "hit," but you suspect the compound may be interfering with the assay technology itself rather than acting on the biological target. This is a common issue with small molecules.[11][20][21]

This workflow is designed to systematically rule out common forms of assay interference.

G cluster_1 Workflow: Identifying Assay Interference A Start: Positive Hit Observed in Primary Assay B Protocol 3: Run Assay in a Biochemical (Cell-Free) Format without the Target Protein A->B C Is a signal change still observed with A-3BSA? B->C D Conclusion: Compound directly interferes with assay reagents or detection. (e.g., inhibits luciferase, quenches fluorescence). C->D Yes E The compound does not interfere with the basic assay components. Proceed to check for other artifacts. C->E No F Protocol 4: Test for Compound Autofluorescence at Assay Wavelengths E->F G Does A-3BSA show significant autofluorescence? F->G H Conclusion: Compound is an autofluorescent false positive. Switch to an orthogonal, non-fluorescent assay format (e.g., luminescence). G->H Yes I Proceed to orthogonal biological validation. The hit is less likely to be an artifact. G->I No

Caption: A decision tree for diagnosing assay interference artifacts.

Rationale: This protocol determines if A-3BSA interacts directly with your assay's detection components (e.g., luciferase enzyme, fluorescent substrate) in the absence of the intended biological target.[13]

Methodology:

  • Reagent Preparation: Prepare the assay buffer and all detection reagents exactly as you would for the primary assay.

  • Plate Setup: In a 96-well plate (the same type used for your primary assay), add the assay buffer.

  • Compound Addition: Add A-3BSA at the concentration that produced the "hit" and at 10x that concentration. Also include a vehicle control.

  • Reagent Addition: Add the detection substrate and/or enzyme (e.g., add luciferase and its substrate luciferin).

  • Incubation & Reading: Incubate for the standard time and read the plate on the same instrument used for the primary assay.

  • Analysis: Compare the signal from the A-3BSA-containing wells to the vehicle control. A significant change in signal indicates direct assay interference.

Part 3: Advanced Validation: Confirming On-Target Engagement

Once you have ruled out general cytotoxicity and assay artifacts, the next critical step is to provide direct evidence that A-3BSA binds to its intended target within the complex environment of the cell.

Cellular Thermal Shift Assay (CETSA®)

Rationale: CETSA is a powerful biophysical method that assesses target engagement in intact cells or tissues.[22][23] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound by a stabilizing ligand (like A-3BSA).[24][25] This change in thermal stability is a direct proxy for target binding.[26]

Methodology:

  • Cell Culture and Treatment: Culture your target-expressing cells to ~80% confluency. Treat the cells with A-3BSA at various concentrations (e.g., 0.1, 1, 10 µM) or a vehicle control for 1 hour at 37°C.

  • Harvesting: Harvest the cells by trypsinization, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.

  • Heating Step: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures for 3 minutes using a thermal cycler (e.g., from 40°C to 70°C in 3°C increments). One aliquot should be kept on ice as an unheated control.

  • Cell Lysis: Subject the samples to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath to lyse the cells.

  • Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C. The heat-denatured, aggregated proteins will form a pellet.

  • Sample Preparation: Carefully collect the supernatant (soluble fraction) and determine the protein concentration using a BCA assay. Normalize all samples to the same protein concentration.

  • Western Blotting:

    • Run the normalized samples on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for your target protein.

    • Use a secondary antibody and an appropriate detection reagent (e.g., ECL) to visualize the bands.

  • Data Analysis:

    • Quantify the band intensity for each lane.

    • For each treatment condition (vehicle vs. A-3BSA), plot the relative band intensity against the temperature.

    • A shift of the melting curve to the right (a higher Tₘ) in the presence of A-3BSA indicates thermal stabilization and confirms target engagement.

References

  • Tackling assay interference associated with small molecules. PubMed. (2024). [Link]
  • Tackling assay interference associated with small molecules. u:cris-Portal. (n.d.). [Link]
  • A small molecule enhances RNA interference and promotes microRNA processing.
  • Tackling assay interference associated with small molecules.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. (2016). [Link]
  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. NIH. (2021). [Link]
  • Nuisance small molecules under a machine-learning lens. Digital Discovery (RSC Publishing). (2022). [Link]
  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. (n.d.). [Link]
  • Sulfonamide (medicine). Wikipedia. (n.d.). [Link]
  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. PMC - NIH. (2011). [Link]
  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. (2015). [Link]
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. (2020). [Link]
  • From gene to validated and qualified hits. AXXAM. (n.d.). [Link]
  • List of Sulfonamides + Uses, Types & Side Effects. Drugs.com. (2023). [Link]
  • Sulfonamides (Sulfa Drugs) And The Skin. DermNet. (n.d.). [Link]
  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net. (2020). [Link]
  • CETSA. Pelago Bioscience. (n.d.). [Link]
  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns.
  • Sulfonamides: Antibiotics, Uses, Side Effects, Drug Names. RxList. (n.d.). [Link]
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. (2020). [Link]
  • Biophysical Approaches to Small Molecule Discovery and Valid
  • Off-Target Effects Analysis.
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. (2019). [Link]
  • Hit Triage and Validation in Phenotypic Screening: Considerations and Str
  • Off-target testing assays. Scientist Live. (2018). [Link]
  • Part I General Aspects of Analogue-Based Drug Discovery. Morawa. (n.d.). [Link]
  • Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Liter
  • Analogue Design and Structural Simplification in Molecular Design in Medicinal Chemistry. J-STAGE. (2022). [Link]

Sources

"2-(3-Amino-benzenesulfonylamino)-benzoic acid" protocol for removing unreacted starting materials

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven protocols and troubleshooting advice for the removal of unreacted starting materials from the synthesis of 2-(3-Amino-benzenesulfonylamino)-benzoic acid. Our approach is rooted in the fundamental principles of chemical reactivity and solubility to ensure robust and reproducible purification.

Understanding the Chemistry of Purification

The successful purification of this compound hinges on exploiting the distinct physicochemical properties of the desired product versus the unreacted starting materials. The target molecule is amphoteric, possessing both a weakly acidic carboxylic acid group and a weakly basic aromatic amino group. In a typical synthesis, the primary starting materials are a derivative of 2-aminobenzoic acid and a derivative of 3-aminobenzenesulfonyl chloride.

This inherent amphoterism, along with the reactivity of the sulfonyl chloride functional group, provides the basis for the purification strategies outlined below.

Troubleshooting Common Impurities: A Q&A Approach

This section addresses specific issues you may encounter during the purification of your target compound.

Question 1: My crude product is contaminated with unreacted 2-aminobenzoic acid. How can I remove it?

Answer: Unreacted 2-aminobenzoic acid can be effectively removed by leveraging the basicity of its amino group through an acidic wash during a liquid-liquid extraction.

  • The Principle: 2-Aminobenzoic acid, with a pKa of its conjugate acid around 2.1 and the pKa of its carboxylic acid at 4.9, will be protonated in an acidic aqueous solution (pH < 2). This forms a water-soluble ammonium salt, which will partition into the aqueous phase, leaving your desired product in the organic layer. Your target molecule, being a weaker base due to the electron-withdrawing sulfonyl group, will remain largely in the organic phase.

  • Protocol: Dissolve your crude product in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). Separate the aqueous layer containing the protonated 2-aminobenzoic acid. Repeat the wash if necessary, monitoring the removal by Thin Layer Chromatography (TLC).

Question 2: I have residual 3-aminobenzenesulfonyl chloride in my reaction mixture. What is the best way to eliminate it?

Answer: Unreacted sulfonyl chlorides are reactive and should be "quenched" to convert them into more easily removable and less reactive species.

  • The Principle: Sulfonyl chlorides are electrophilic and react with nucleophiles. By adding a simple nucleophile, you can convert the sulfonyl chloride into a sulfonamide or a sulfonic acid salt, both of which have significantly different solubility profiles than your target product.

  • Method 1: Quenching with a Base: Add a dilute aqueous base like sodium bicarbonate or sodium hydroxide to the reaction mixture. This will hydrolyze the sulfonyl chloride to the corresponding sulfonic acid, which then forms a water-soluble salt in the basic medium. This salt can be easily removed in the aqueous phase during extraction.[1][2]

  • Method 2: Quenching with an Amine: Add a simple, water-soluble amine like aqueous ammonia or a primary/secondary amine (e.g., diethylamine) to the reaction mixture. This will react with the excess sulfonyl chloride to form a water-soluble sulfonamide, which can be removed during an aqueous workup.[1]

Question 3: My purified product shows the presence of both acidic and basic impurities. What is a comprehensive purification strategy?

Answer: A sequential acid-base extraction is the most effective method to remove both types of impurities. The amphoteric nature of your target product allows for its selective precipitation by careful pH adjustment.

  • The Principle: By systematically adjusting the pH of the aqueous phase during extraction, you can selectively protonate or deprotonate the starting materials and the product, moving them between the organic and aqueous layers.

  • Workflow:

    • Acidic Wash: First, perform an acidic wash (as described in Q1) to remove the unreacted aminobenzoic acid derivative.

    • Basic Wash: Next, wash the organic layer with a dilute aqueous base (e.g., 1 M NaOH) to remove any unreacted sulfonyl chloride (as the sulfonate salt) and to deprotonate the carboxylic acid of your target molecule, moving it into the aqueous layer as its carboxylate salt.

    • Isolation of Product: Separate this basic aqueous layer, which now contains your product. Slowly acidify this aqueous solution with a dilute acid (e.g., 1 M HCl). As the pH is lowered, your product will become protonated and precipitate out of the solution at its isoelectric point. The precipitate can then be collected by filtration.

Purification Protocols

The following are detailed protocols for the most common and effective purification techniques for this compound.

Protocol 1: pH-Driven Liquid-Liquid Extraction

This protocol is designed to systematically remove both acidic and basic impurities.

Materials:

  • Crude this compound

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • pH paper or pH meter

Procedure:

  • Dissolution: Dissolve the crude product in a suitable volume of ethyl acetate.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with 1 M HCl. Shake the funnel vigorously, venting frequently. Allow the layers to separate and remove the aqueous layer. Repeat this wash.

  • Basic Extraction of Product: To the organic layer, add 1 M NaOH and shake thoroughly. Allow the layers to separate. The deprotonated product will now be in the aqueous layer. Drain the aqueous layer into a clean Erlenmeyer flask. Repeat the extraction of the organic layer with fresh 1 M NaOH to ensure complete transfer of the product.

  • Precipitation of Product: Cool the combined basic aqueous extracts in an ice bath. While stirring, slowly add 1 M HCl dropwise to acidify the solution. Monitor the pH. The product will precipitate out. Continue adding acid until no more precipitate forms (typically around pH 4-5).

  • Isolation: Collect the precipitated product by vacuum filtration. Wash the solid with cold deionized water to remove any residual salts.

  • Drying: Dry the purified solid in a vacuum oven.

Protocol 2: Recrystallization

Recrystallization is an excellent final purification step to obtain a highly pure crystalline product. The choice of solvent is critical. A good solvent will dissolve the compound when hot but not when cold. An ethanol/water mixture is often a good starting point for compounds of this nature.[3]

Materials:

  • Purified this compound from extraction

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and flask

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the product in a minimal amount of hot ethanol.

  • Addition of Anti-Solvent: While the solution is still hot, slowly add hot deionized water dropwise until the solution becomes slightly turbid. If too much water is added and the product precipitates excessively, add a small amount of hot ethanol to redissolve it.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water. Dry the crystals thoroughly.

ParameterBefore RecrystallizationAfter Recrystallization
Purity (by HPLC) ~95%>99%
Appearance Off-white to yellowish powderWhite to pale yellow crystalline solid
Recovery Yield N/A80-90% (typical)

Logical Workflow for Purification

The choice of purification strategy depends on the identified impurities. The following diagram illustrates a decision-making workflow.

PurificationWorkflow Purification Strategy Decision Tree Start Crude Product Analysis (TLC, LC-MS) Impurity_Check Identify Major Impurities Start->Impurity_Check SM_Aniline Unreacted Aminobenzoic Acid Derivative Impurity_Check->SM_Aniline Basic impurity SM_Sulfonyl Unreacted Sulfonyl Chloride Impurity_Check->SM_Sulfonyl Electrophilic/acidic impurity Both_Impurities Both Starting Materials Present Impurity_Check->Both_Impurities Multiple impurities Acid_Wash Protocol 1: Step 2 (Acidic Wash) SM_Aniline->Acid_Wash Base_Quench Quench with Aqueous Base SM_Sulfonyl->Base_Quench Full_Extraction Protocol 1: Full pH-Driven Extraction Both_Impurities->Full_Extraction Recrystallization Protocol 2: Recrystallization for Final Purity Acid_Wash->Recrystallization Base_Quench->Recrystallization Full_Extraction->Recrystallization Final_Product Pure Product (>99%) Recrystallization->Final_Product

Caption: Decision tree for selecting the appropriate purification protocol.

References

  • Bunnelle, W. H., Meyer, L. A., & Glaser, R. E. (n.d.). Extraction. University of Missouri-St. Louis.
  • Begg, B. (2017). Extraction of Benzoic Acid. Odinity.
  • Chemistry 102 - Experiment 3. (2009). Recrystallizations and Extractions of Organic Compounds.
  • University of Toronto. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives.
  • The Extraction of Benzoic Acid from a Mixture. (n.d.). Chem.UCLA.

Sources

"2-(3-Amino-benzenesulfonylamino)-benzoic acid" managing temperature sensitivity during reaction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for managing the synthesis of 2-(3-Amino-benzenesulfonylamino)-benzoic acid. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the critical role of temperature control in this nuanced sulfonamide synthesis. Our goal is to equip you with the expertise to navigate potential challenges, optimize your reaction outcomes, and ensure the highest purity of your target compound.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, with a focus on temperature-related causes and solutions. The synthesis is typically a two-step process: 1) Schotten-Baumann reaction between 2-aminobenzoic acid and 3-nitrobenzenesulfonyl chloride, followed by 2) reduction of the nitro group. The first step is critically sensitive to temperature.

Q1: My reaction yield is consistently low. What is the most likely temperature-related cause?

A1: Low yield in this sulfonamide synthesis is frequently linked to suboptimal temperature control during the addition of 3-nitrobenzenesulfonyl chloride.

  • Causality: The primary cause is the competitive hydrolysis of the highly reactive 3-nitrobenzenesulfonyl chloride by the aqueous basic solution (e.g., NaOH or NaHCO₃) used to trap the HCl byproduct. This hydrolysis reaction is highly temperature-dependent and accelerates significantly at temperatures above 5-10 °C, consuming your reagent before it can react with the 2-aminobenzoic acid.

  • Troubleshooting Steps:

    • Verify Cooling Bath Integrity: Ensure your ice-salt or acetone-dry ice bath is maintained at the target temperature (0-5 °C) throughout the entire addition period. Use a low-temperature thermometer to monitor the reaction flask's internal temperature, not just the bath's.

    • Control Addition Rate: The addition of the sulfonyl chloride should be portion-wise or via a dropping funnel, and be extremely slow. This prevents localized exothermic spikes that can raise the internal temperature and accelerate hydrolysis.

    • Ensure Efficient Stirring: Vigorous stirring ensures rapid dispersal of the sulfonyl chloride, minimizing localized heating and promoting the desired reaction with the amine.

Q2: I'm observing a significant amount of an insoluble, high-melting point impurity in my crude product. What is it and how can I prevent it?

A2: This is a classic sign of a di-sulfonylation side reaction, where a second sulfonyl chloride molecule reacts with the nitrogen of the newly formed sulfonamide. This side product is often difficult to remove.

  • Causality: The sulfonamide N-H proton is acidic and can be deprotonated by the base in the reaction mixture. This forms a highly nucleophilic anion that can react with another molecule of the sulfonyl chloride. This secondary reaction is more prevalent at elevated temperatures, which provide the necessary activation energy.

  • Preventative Measures:

    • Strict Temperature Adherence: Maintaining the reaction temperature below 5 °C is the most effective way to suppress this side reaction. The lower temperature reduces the rate of both the deprotonation and the subsequent second sulfonylation.

    • Stoichiometric Control: Use of a slight excess of the amine (2-aminobenzoic acid) relative to the sulfonyl chloride can help ensure the sulfonyl chloride is consumed by the primary amine before it can react with the product. A 1:1.05 to 1:1.1 ratio of sulfonyl chloride to amine is a good starting point.

    • pH Management: While basic conditions are necessary, excessively high pH can increase the concentration of the deprotonated sulfonamide anion. Maintaining the pH in the 8-10 range is often sufficient to trap HCl without overly promoting the side reaction.

Q3: The reaction mixture turns dark brown or black during the addition of the sulfonyl chloride. Is this normal?

A3: No, a dark coloration often indicates decomposition. This is a serious issue that points to excessive reaction temperatures.

  • Causality: 3-Nitrobenzenesulfonyl chloride and the resulting nitro-substituted product can undergo decomposition or complex side reactions at elevated temperatures, especially in a basic aqueous environment. These uncontrolled reactions often produce polymeric, tar-like impurities.

  • Immediate Actions & Solutions:

    • Halt Addition: Immediately stop adding the sulfonyl chloride.

    • Aggressive Cooling: Ensure the cooling bath is functioning and the flask is adequately submerged.

    • Future Prevention: For subsequent attempts, the key is pre-cooling all reagents and performing an even slower, more controlled addition of the sulfonyl chloride. If the issue persists, consider using a less polar solvent system or a different, non-aqueous base like pyridine, which can sometimes offer better temperature control, though it requires a different workup procedure.

Troubleshooting Workflow Diagram

G start Problem Observed During Sulfonylation Step low_yield Low Yield start->low_yield impurity Insoluble Impurity start->impurity decomposition Dark Color / Tar start->decomposition check_temp Action: Verify Internal Reaction Temp (0-5 °C) low_yield->check_temp Is temp > 5°C? check_rate Action: Slow Down Reagent Addition low_yield->check_rate Is addition too fast? check_stir Action: Ensure Vigorous Stirring low_yield->check_stir impurity->check_temp Is temp > 5°C? check_stoich Action: Check Stoichiometry (Slight Excess of Amine) impurity->check_stoich check_base Action: Use Milder Base or Control pH (8-10) impurity->check_base decomposition->check_temp Is temp >> 5°C? solve_decomp Root Cause: Thermal Decomposition decomposition->solve_decomp solve_hydrolysis Root Cause: Sulfonyl Chloride Hydrolysis check_temp->solve_hydrolysis check_rate->solve_hydrolysis check_stir->solve_hydrolysis solve_disulf Root Cause: Di-sulfonylation check_stoich->solve_disulf check_base->solve_disulf

Caption: Troubleshooting flowchart for temperature-related synthesis issues.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the reaction between 2-aminobenzoic acid and 3-nitrobenzenesulfonyl chloride?

A1: The optimal temperature range is 0 to 5 °C . This narrow window is a compromise: it is low enough to significantly slow the rates of undesirable side reactions (hydrolysis and di-sulfonylation), yet warm enough to allow the primary sulfonylation reaction to proceed at a reasonable rate.

Q2: Why is this reaction so sensitive to temperature?

A2: The sensitivity arises from the high reactivity of the sulfonyl chloride functional group (-SO₂Cl). This group is a potent electrophile, making it susceptible to attack by various nucleophiles present in the reaction mixture.

  • With Amine (Desired): Reacts with the amino group of 2-aminobenzoic acid to form the stable sulfonamide bond.

  • With Water/Hydroxide (Undesired): Reacts with water or hydroxide ions to form the corresponding sulfonic acid, which is an inactive byproduct.

  • With Product (Undesired): Reacts with the deprotonated sulfonamide product to form the di-sulfonated impurity.

Temperature acts as a catalyst for all these reactions, but it disproportionately accelerates the undesired side reactions. Therefore, maintaining a low temperature is a kinetic control strategy to favor the desired reaction pathway.

Q3: Can I run the reaction at room temperature for convenience?

A3: It is strongly discouraged. Running the reaction at room temperature will lead to a dramatic increase in the rate of sulfonyl chloride hydrolysis and other side reactions. You will likely obtain a very low yield of a highly impure product, making purification difficult and time-consuming. The energy and time saved by not preparing an ice bath are quickly lost in lower yields and complex purification efforts.

Table 1: Effect of Temperature on Reaction Outcome
Temperature (°C)Expected Yield of 2-(3-Nitro-benzenesulfonylamino)-benzoic acidPurity ProfileKey Observations
0 - 5 85 - 95%High purity; minimal side products.Clean reaction profile. Product precipitates cleanly upon acidification.
10 - 15 50 - 70%Moderate purity; significant hydrolyzed byproduct.Some discoloration may be observed.
20 - 25 (RT) < 40%Low purity; major byproducts include hydrolyzed acid and di-sulfonated species.Reaction may become discolored. Workup is often difficult.
> 30 < 10%Very low purity; significant decomposition products.Dark, tar-like mixture. Target compound may not be isolable.

Part 3: Experimental Protocol

This protocol details the temperature-critical synthesis of the intermediate, 2-(3-Nitro-benzenesulfonylamino)-benzoic acid.

Materials:

  • 2-Aminobenzoic acid

  • 3-Nitrobenzenesulfonyl chloride

  • Sodium Carbonate (Na₂CO₃)

  • Acetone

  • Deionized Water

  • Hydrochloric Acid (HCl), concentrated

  • Ice

Procedure:

  • Preparation of Amine Solution: In a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 13.7 g (0.1 mol) of 2-aminobenzoic acid and 10.6 g (0.1 mol) of sodium carbonate in 200 mL of water.

  • Cooling: Place the flask in an ice-salt bath and cool the solution to an internal temperature of 0-5 °C with vigorous stirring. It is critical to ensure the internal temperature is stable before proceeding.

  • Preparation of Sulfonyl Chloride Solution: In a separate beaker, dissolve 22.2 g (0.1 mol) of 3-nitrobenzenesulfonyl chloride in 50 mL of acetone.

  • Controlled Addition: Transfer the sulfonyl chloride solution to the dropping funnel. Add the solution dropwise to the cooled amine solution over a period of 60-90 minutes. Crucially, monitor the internal temperature and ensure it does not rise above 5 °C. Adjust the addition rate as necessary to maintain this temperature.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2 hours.

  • Workup:

    • Remove the cooling bath and allow the mixture to warm to room temperature.

    • If any unreacted sulfonyl chloride remains (indicated by a persistent smell), it can be destroyed by adding a small amount of aqueous ammonia.

    • Filter the solution to remove any insoluble impurities.

    • Slowly and carefully acidify the clear filtrate to pH 2 by adding concentrated HCl while stirring in an ice bath. The product will precipitate as a pale-yellow solid.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

  • Next Step (Reduction): This intermediate, 2-(3-Nitro-benzenesulfonylamino)-benzoic acid, can then be carried forward to the final product by a standard nitro group reduction (e.g., using SnCl₂/HCl or catalytic hydrogenation).

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Provides fundamental principles of nucleophilic substitution and control of side reactions). [Link]
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry, Part B: Reactions and Synthesis (5th ed.). Springer.
  • Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (A standard reference for practical laboratory procedures, emphasizing temperature control in exothermic reactions). [Link]
  • Wallace, D. J. (2010). Amide Bond Formation: A Personal Account. Angewandte Chemie International Edition, 49(44), 8195-8196. (While focused on amides, this editorial touches upon the challenges of reactive acylating agents, analogous to sulfonyl chlorides, and the need to control hydrolysis). [Link]
  • Compain, G., & Charette, A. B. (2009). N-Arylation of Sulfonamides with Boronic Acids. Journal of Organic Chemistry, 74(21), 8348–8351.

"2-(3-Amino-benzenesulfonylamino)-benzoic acid" impact of solvent choice on reaction yield

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Optimizing Reaction Yield Through Solvent Selection

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of 2-(3-Amino-benzenesulfonylamino)-benzoic acid, a key intermediate in various pharmaceutical syntheses. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols, with a specific focus on how the choice of reaction solvent critically impacts reaction yield and purity.

I. Frequently Asked Questions (FAQs)

Q1: My reaction yield for this compound is consistently low. What are the most likely causes related to my solvent choice?

A1: Low yields in this sulfonamide synthesis are a common challenge and can often be traced back to solvent-related issues. Here are the primary culprits:

  • Hydrolysis of the Sulfonyl Chloride: 3-Nitrobenzenesulfonyl chloride (the precursor to the amine) is highly electrophilic and susceptible to hydrolysis by residual water in your solvent or reactants.[1][2] This hydrolysis forms the unreactive 3-nitrobenzenesulfonic acid, which directly reduces your potential yield. Aprotic solvents are generally preferred to minimize this side reaction.

  • Poor Solubility of Reactants: If either 2-aminobenzoic acid or the 3-nitrobenzenesulfonyl chloride has poor solubility in the chosen solvent, the reaction will be slow and incomplete. The reaction mixture should ideally be a homogeneous solution to ensure maximum contact between reactants.

  • Competing Side Reactions: The solvent can influence the rate of undesired side reactions. For instance, in certain solvents, the highly reactive sulfonyl chloride might react with the solvent itself or promote the formation of bis-sulfonated byproducts, where a second sulfonyl group reacts with the newly formed sulfonamide.[3]

  • Inadequate Stabilization of the Transition State: The formation of the sulfonamide bond proceeds through a charged, tetrahedral intermediate. Polar aprotic solvents are particularly effective at stabilizing this transition state, thereby accelerating the desired reaction pathway.[4] Non-polar solvents may not provide sufficient stabilization, leading to slower reaction rates and lower yields.

Q2: I'm observing multiple spots on my TLC plate post-reaction. How can the solvent contribute to this and what can I do?

A2: The formation of multiple products is a clear indicator of side reactions. Besides the hydrolysis and bis-sulfonylation mentioned above, your solvent choice can play a role. Using a non-nucleophilic base like pyridine or triethylamine is standard practice to neutralize the HCl byproduct.[1] However, if the solvent does not adequately solvate these bases, their reactivity can be altered, potentially leading to undesired interactions.

Solution:

  • Ensure Anhydrous Conditions: Always use freshly dried, anhydrous solvents.[1][2] Molecular sieves can be added to the reaction vessel to scavenge any trace amounts of water.

  • Solvent Selection: Switch to a polar aprotic solvent known to be effective for sulfonamide synthesis, such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile. For particularly sluggish reactions, a more polar solvent like N,N-Dimethylformamide (DMF) might be beneficial, but be mindful that purification can be more challenging.[3]

Q3: Can I use a protic solvent like ethanol or water for this reaction?

A3: While some sulfonamide syntheses can be performed in aqueous media, particularly at high pH with hydrophobic amines, it is generally not recommended for this specific synthesis. Protic solvents can act as nucleophiles, reacting with the highly reactive sulfonyl chloride, and can also promote its hydrolysis. Furthermore, 2-aminobenzoic acid has limited solubility in many protic solvents under neutral conditions. For optimal yield and purity, aprotic solvents are the preferred choice.

II. Troubleshooting Guide: Low Yield and Impurity Formation

This section provides a systematic approach to troubleshooting common issues encountered during the synthesis.

Logical Flow for Troubleshooting

troubleshooting_flow start Low Yield or Impure Product check_water Assess Anhydrous Conditions start->check_water Is hydrolysis suspected? check_solvent Evaluate Solvent Choice start->check_solvent Are reactants fully dissolved? Is the solvent aprotic? check_base Review Base and Stoichiometry start->check_base Are side products (e.g., bis-sulfonylation) observed? check_temp Analyze Reaction Temperature start->check_temp Is the reaction sluggish or showing degradation? solution_dry Action: Use anhydrous solvents, dry glassware, run under inert atmosphere. check_water->solution_dry Yes solution_solvent Action: Switch to optimal solvent (e.g., DCM, THF, Acetonitrile). Consider DMF for low reactivity. check_solvent->solution_solvent No/Suboptimal solution_base Action: Use non-nucleophilic base (Pyridine, TEA). Adjust stoichiometry. check_base->solution_base Yes solution_temp Action: Start at 0°C during addition, then warm to RT. Monitor with TLC. check_temp->solution_temp Yes solution_dry->check_solvent end_node Optimized Reaction solution_dry->end_node solution_solvent->check_base solution_solvent->end_node solution_base->check_temp solution_base->end_node solution_temp->end_node

Caption: Troubleshooting workflow for low yield.

III. Impact of Solvent Choice on Reaction Yield: A Comparative Overview

SolventTypeDielectric Constant (ε)Expected Impact on YieldRationale & Expert Insights
Dichloromethane (DCM) Aprotic, Non-polar9.1High An excellent choice. It's inert, dissolves both reactants well, and is easy to remove during workup. Its aprotic nature minimizes sulfonyl chloride hydrolysis.[1]
Tetrahydrofuran (THF) Aprotic, Polar7.5High Similar to DCM, THF is a good solvent for this reaction. Ensure it is anhydrous as it can be hygroscopic.
Acetonitrile (ACN) Aprotic, Polar37.5Good to High Its higher polarity can be beneficial for stabilizing the transition state. However, it has a higher boiling point than DCM, making removal slightly more energy-intensive.
N,N-Dimethylformamide (DMF) Aprotic, Polar36.7Variable to High Often used for sluggish reactions due to its high polarity and boiling point, which allows for higher reaction temperatures.[3] However, it can be difficult to remove completely and may complicate purification. Use when reactants have poor solubility in other solvents.
Pyridine Aprotic, Polar / Basic12.4Good Can act as both the solvent and the base, simplifying the reaction setup. However, using it in large excess as a solvent can make workup and purification challenging due to its high boiling point and water solubility.
Toluene Aprotic, Non-polar2.4Low to Moderate Generally not recommended. Its low polarity may not sufficiently dissolve the reactants or stabilize the charged reaction intermediates, leading to slower rates and lower yields.
Ethanol / Water Protic24.5 / 80.1Very Low Not recommended. Protic solvents will compete with the amine in reacting with the sulfonyl chloride and will promote its hydrolysis, significantly reducing the yield of the desired product.[2]

IV. Experimental Protocol: Synthesis of 2-(3-Nitro-benzenesulfonylamino)-benzoic acid

This protocol outlines the initial sulfonylation step. The subsequent reduction of the nitro group to an amine is a standard procedure (e.g., using SnCl₂/HCl, H₂/Pd-C).

Reaction Workflow

reaction_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve 2-aminobenzoic acid (1.0 eq) & Pyridine (1.2 eq) in anhydrous DCM B Cool to 0°C (Ice Bath) A->B D Add sulfonyl chloride solution dropwise to amine solution B->D C Dissolve 3-nitrobenzenesulfonyl chloride (1.1 eq) in anhydrous DCM C->D E Allow to warm to RT and stir for 4-6h (Monitor by TLC) D->E F Quench with 1M HCl E->F G Extract with Ethyl Acetate F->G H Wash organic layer (brine), dry (Na₂SO₄), and concentrate G->H I Purify by recrystallization (e.g., Ethanol/Water) H->I

Caption: Step-by-step synthesis workflow.

Detailed Step-by-Step Methodology:

Materials:

  • 2-Aminobenzoic acid

  • 3-Nitrobenzenesulfonyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethanol

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 2-aminobenzoic acid (1.0 equivalent) and anhydrous pyridine (1.2 equivalents) in anhydrous dichloromethane.

  • Cooling: Cool the resulting solution to 0°C using an ice-water bath.

  • Reagent Preparation: In a separate dry flask, dissolve 3-nitrobenzenesulfonyl chloride (1.1 equivalents) in a minimal amount of anhydrous dichloromethane.

  • Addition: Add the 3-nitrobenzenesulfonyl chloride solution dropwise to the stirred 2-aminobenzoic acid solution over 20-30 minutes, ensuring the internal temperature remains below 5°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench the reaction by slowly adding 1M HCl. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous layer twice with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude 2-(3-nitro-benzenesulfonylamino)-benzoic acid can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the pure product.[1]

This purified intermediate is now ready for the subsequent nitro group reduction to afford the final target molecule, this compound.

V. References

  • King, J. F., & Lam, J. Y. L. (1994). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 72(8), 1761-1767.

  • Zhang, Y., et al. (2021). Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol. Journal of the American Chemical Society.

  • Okumu, S. (2024). Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis. Journal of Chemistry, 3(1), 24-32.

  • American Chemical Society. (2021). Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol.

  • AK Lectures. (2013, April 27). Effect of Solvent on Sn1 Reaction [Video]. YouTube.

Sources

Validation & Comparative

A Comparative Guide to Sulfonamide-Based Phosphatase Inhibitors: Featuring 2-(3-Amino-benzenesulfonylamino)-benzoic acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of sulfonamide-based inhibitors, with a special focus on the derivatives of 2-(3-Amino-benzenesulfonylamino)-benzoic acid and their activity against Phosphoethanolamine/Phosphocholine Phosphatase 1 (PHOSPHO1), a critical enzyme in biomineralization and soft tissue calcification.

Introduction: The Expanding Role of Sulfonamides Beyond Antibiotics

The sulfonamide functional group is a cornerstone in medicinal chemistry, historically recognized for its antibacterial properties through the inhibition of dihydropteroate synthase, an enzyme essential for folate synthesis in microorganisms.[1] However, the versatility of the sulfonamide scaffold has led to its incorporation into a diverse array of therapeutic agents that target various enzymes, including carbonic anhydrases for the treatment of glaucoma and epilepsy, and dipeptidyl peptidase-4 (DPP-4) for managing type 2 diabetes.[2][3] More recently, research has unveiled a novel class of sulfonamide-containing compounds with potent inhibitory activity against phosphatases, particularly PHOSPHO1.

PHOSPHO1: A Key Regulator of Mineralization and a Novel Therapeutic Target

PHOSPHO1 is a phosphatase with high specificity for phosphoethanolamine (PEA) and phosphocholine (PCho).[1] It plays a crucial, non-redundant role alongside tissue-nonspecific alkaline phosphatase (TNAP) in skeletal mineralization.[1] PHOSPHO1 is understood to initiate hydroxyapatite crystal formation within matrix vesicles, while TNAP promotes the propagation of this mineralization into the extracellular matrix.[1][4]

Given its pivotal role in mineralization, aberrant PHOSPHO1 activity has been implicated in pathological conditions such as vascular calcification, a common complication in patients with chronic kidney disease and atherosclerosis.[5] This makes PHOSPHO1 an attractive therapeutic target for the development of inhibitors to prevent or treat ectopic calcification.

Derivatives of this compound as Precursors to Potent PHOSPHO1 Inhibitors

Recent advancements in drug discovery have identified benzoisothiazolones as a promising class of potent and selective PHOSPHO1 inhibitors. The synthesis of these compounds utilizes precursors such as this compound. This highlights the importance of the benzenesulfonylamino-benzoic acid scaffold in the design of novel phosphatase inhibitors.

While this compound itself is a reactant in the synthesis of these more complex inhibitors, its structural motifs are integral to the inhibitory activity of the final benzoisothiazolone products.[6]

Comparative Analysis of Sulfonamide-Based PHOSPHO1 Inhibitors

The following table summarizes the inhibitory potency of various sulfonamide-containing compounds and other inhibitors against PHOSPHO1. This data underscores the potential of the benzoisothiazolone class, derived from precursors like this compound, as highly effective and selective inhibitors.

Compound ClassSpecific InhibitorTarget Enzyme(s)IC50 (µM)Reference
Benzoisothiazolones ML086 (2q) PHOSPHO1 0.2 [7]
Analog 2pPHOSPHO10.3[8]
Analog 2oPHOSPHO10.5[8]
Proton Pump Inhibitors EsomeprazolePHOSPHO10.73[9]
LansoprazolePHOSPHO11.2
OmeprazolePHOSPHO12.5
PantoprazolePHOSPHO119.27[9]
Other Small Molecules MLS-0263839PHOSPHO1Potent Inhibitor[5]
MLS-00390838PHOSPHO1Potent Inhibitor[5]

Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate greater potency.

The data clearly demonstrates that the benzoisothiazolone derivative, ML086, exhibits sub-micromolar inhibitory potency against PHOSPHO1, making it a highly promising lead compound for further development.[7] Notably, proton pump inhibitors also show activity against PHOSPHO1, though generally with lower potency than the optimized benzoisothiazolones.

Experimental Protocols

Synthesis of Benzoisothiazolone PHOSPHO1 Inhibitors

The synthesis of benzoisothiazolone inhibitors from this compound derivatives involves a key cyclization step. While the specific details for the synthesis of ML086 are proprietary, a general synthetic route for benzoisothiazolones from related precursors is outlined below. This methodology illustrates the chemical transformations that convert the initial scaffold into the active inhibitor.

General Synthetic Workflow for Benzoisothiazolones:

Caption: General synthetic scheme for benzoisothiazolone core formation.

Step-by-Step Methodology:

  • Activation of the Carboxylic Acid: The benzoic acid moiety of the starting material is converted to a more reactive species, typically an acyl chloride, using a reagent like thionyl chloride or oxalyl chloride.

  • Amide Formation: The activated carboxylic acid derivative is then reacted with an appropriate amine to form the corresponding amide.

  • Cyclization to form the Benzoisothiazolone Ring: The key ring-forming step involves an intramolecular cyclization. This is often achieved through an oxidative process that facilitates the formation of the sulfur-nitrogen bond, yielding the final benzoisothiazolone scaffold.

PHOSPHO1 Inhibition Assay Protocol

The following is a representative protocol for a colorimetric in vitro assay to determine the inhibitory activity of compounds against PHOSPHO1. This assay measures the amount of inorganic phosphate (Pi) released from a PHOSPHO1 substrate.

Principle:

PHOSPHO1 catalyzes the hydrolysis of a phosphate-containing substrate (e.g., phosphoethanolamine) to produce inorganic phosphate (Pi). The released Pi is then detected using a reagent (e.g., BIOMOL Green™) that forms a colored complex with Pi, which can be quantified spectrophotometrically. The presence of a PHOSPHO1 inhibitor will result in a decrease in the amount of Pi generated.

Materials and Reagents:

  • Recombinant human PHOSPHO1 enzyme

  • PHOSPHO1 substrate (e.g., phosphoethanolamine or phosphocholine)

  • Assay Buffer (e.g., 20 mM MES-NaOH, pH 6.7, 2 mM MgCl₂, 0.01% BSA)

  • Test compounds (dissolved in DMSO)

  • Positive control inhibitor (e.g., a known PHOSPHO1 inhibitor)

  • BIOMOL Green™ reagent or equivalent phosphate detection reagent

  • 96-well microplates

  • Microplate reader

Assay Workflow:

PHOSPHO1_Inhibition_Assay cluster_0 Plate Setup cluster_1 Incubation cluster_2 Reaction & Detection Add_Buffer Add Assay Buffer to wells Add_Inhibitor Add Test Compound or Control Add_Buffer->Add_Inhibitor Add_Enzyme Add PHOSPHO1 Enzyme Add_Inhibitor->Add_Enzyme Pre-incubation Pre-incubate at 37°C Add_Enzyme->Pre-incubation Add_Substrate Add Substrate to initiate reaction Pre-incubation->Add_Substrate Incubate_Reaction Incubate at 37°C Add_Substrate->Incubate_Reaction Stop_Reaction Add BIOMOL Green to stop reaction & develop color Incubate_Reaction->Stop_Reaction Read_Absorbance Read Absorbance at 620 nm Stop_Reaction->Read_Absorbance

Caption: Workflow for a PHOSPHO1 colorimetric inhibition assay.

Step-by-Step Methodology:

  • Prepare Reagents: Dilute the PHOSPHO1 enzyme and substrate to their final working concentrations in the assay buffer. Prepare serial dilutions of the test compounds and the positive control.

  • Assay Plate Preparation: To the wells of a 96-well plate, add the assay buffer, followed by the test compound solutions or DMSO for the control wells.

  • Enzyme Addition: Add the diluted PHOSPHO1 enzyme solution to all wells except for the blank (no enzyme) controls.

  • Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at 37°C to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the PHOSPHO1 substrate to all wells.

  • Reaction Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes) to allow for substrate turnover.

  • Detection: Stop the reaction and develop the color by adding the BIOMOL Green™ reagent to all wells.

  • Measurement: After a brief incubation at room temperature to allow for color development, measure the absorbance at 620 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathway Context: The Role of PHOSPHO1 in Mineralization

Mineralization_Pathway cluster_0 Matrix Vesicle cluster_1 Extracellular Matrix PCho_PEA Phosphocholine (PCho) & Phosphoethanolamine (PEA) PHOSPHO1 PHOSPHO1 PCho_PEA->PHOSPHO1 Substrates Pi Inorganic Phosphate (Pi) PHOSPHO1->Pi Hydrolysis Hydroxyapatite_Nucleation Hydroxyapatite Crystal Nucleation Pi->Hydroxyapatite_Nucleation Initiates Hydroxyapatite_Growth Hydroxyapatite Crystal Growth Hydroxyapatite_Nucleation->Hydroxyapatite_Growth Propagation PPi Pyrophosphate (PPi) TNAP TNAP PPi->TNAP Substrate PPi->Hydroxyapatite_Growth Inhibits Pi_ECM Inorganic Phosphate (Pi) TNAP->Pi_ECM Hydrolysis Pi_ECM->Hydroxyapatite_Growth Promotes Inhibitor Benzoisothiazolone Inhibitor Inhibitor->PHOSPHO1 Inhibits

Sources

A Comparative Framework for Evaluating the Anticancer Potential of 2-(3-Amino-benzenesulfonylamino)-benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for the preclinical comparative evaluation of the novel compound 2-(3-Amino-benzenesulfonylamino)-benzoic acid against established anticancer agents. This document outlines hypothesized mechanisms of action based on its structural moieties, detailed experimental protocols for rigorous comparison, and templates for data presentation to facilitate a thorough assessment of its therapeutic potential.

Introduction: The Therapeutic Promise of Novel Sulfonamide-Benzoic Acid Hybrids

The quest for more selective and effective anticancer therapeutics has led to the exploration of hybrid molecules that combine the pharmacophoric features of different classes of compounds. This compound is one such molecule, integrating the structural backbone of a sulfonamide with a benzoic acid moiety. Both chemical classes are well-represented in oncology, suggesting a promising, albeit currently unelucidated, therapeutic potential.

Sulfonamide derivatives have demonstrated a remarkable breadth of anticancer activities, including the inhibition of carbonic anhydrase, disruption of microtubule polymerization, induction of cell cycle arrest, and suppression of angiogenesis.[1][2][3][4] Similarly, various benzoic acid derivatives have been shown to possess significant anticancer properties.[5] The combination of these two scaffolds in this compound warrants a systematic investigation into its efficacy and mechanism of action relative to current standards of care.

This guide provides the scientific rationale and detailed methodologies for a comparative study, empowering researchers to rigorously evaluate this novel compound's place in the landscape of cancer therapeutics.

Part 1: Hypothesized Mechanisms of Action and Selection of Comparator Drugs

Given the structural features of this compound, several potential anticancer mechanisms can be postulated. A robust comparative study will benchmark the compound against drugs with well-defined mechanisms in these pathways.

Potential Mechanisms of Action:
  • Carbonic Anhydrase Inhibition: The sulfonamide group is a classic zinc-binding motif that can inhibit carbonic anhydrase (CA) enzymes, particularly the tumor-associated isoforms CA IX and CA XII.[6][7] These enzymes are crucial for pH regulation in the hypoxic tumor microenvironment, and their inhibition can disrupt tumor cell survival and proliferation.[8][9]

  • Tubulin Polymerization Inhibition: Several novel sulfonamides have been identified as inhibitors of tubulin polymerization, binding to the colchicine site and disrupting microtubule dynamics, which leads to mitotic arrest and apoptosis.[5][10][11]

  • Cell Cycle Arrest: Certain sulfonamide derivatives have been shown to induce cell cycle arrest, often at the G1 or G2/M phase, independent of tubulin inhibition.[3][12][13][14]

  • Angiogenesis Inhibition: The sulfonamide scaffold is present in several inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key mediator of angiogenesis.[15][16][17]

Selection of Comparator Anticancer Drugs:

A comprehensive evaluation should include comparisons with agents from different mechanistic classes:

  • Doxorubicin: An anthracycline antibiotic that acts primarily through DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and apoptosis.[18][][20][21][22] It serves as a potent, broad-spectrum cytotoxic control.

  • Cisplatin: A platinum-based drug that forms DNA adducts, leading to intra- and inter-strand crosslinks that block DNA replication and trigger apoptosis.[23][24][25][26][27] It is a standard-of-care for numerous solid tumors.

  • Paclitaxel: A taxane that stabilizes microtubules, preventing their dynamic disassembly required for mitosis. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[28][29][30][][32] It will serve as a key comparator for the hypothesized tubulin-targeting mechanism.

Part 2: Experimental Design for Comparative Analysis

A multi-tiered approach, beginning with in vitro assays and progressing to in vivo models, is essential for a thorough comparison.

In Vitro Comparative Efficacy Studies

Objective: To determine the cytotoxic and apoptotic potential of this compound in comparison to Doxorubicin, Cisplatin, and Paclitaxel across a panel of human cancer cell lines.

Cell Line Panel: A diverse panel of cell lines should be selected to represent different cancer types (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat cells with serial dilutions of this compound and the comparator drugs (e.g., 0.01 µM to 100 µM) for 48-72 hours. Include vehicle-only controls.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration required to inhibit cell growth by 50%) for each compound.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][2][33][34]

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells, and wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solutions.

  • Incubation: Incubate for 15-20 minutes at room temperature in the dark.[33]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Healthy cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are positive for both stains.

This assay uses propidium iodide to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle via flow cytometry.[35][36][37]

  • Cell Treatment: Treat cells as in the apoptosis assay.

  • Cell Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight.

  • Staining: Wash the fixed cells and resuspend in a PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells. The resulting histogram will show the distribution of cells in G0/G1, S, and G2/M phases.

In Vivo Comparative Efficacy Studies

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

This model involves implanting human cancer cells into immunodeficient mice to study tumor growth and response to treatment.[38][39][40][41][42]

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., HCT116) into the flank of immunodeficient mice (e.g., athymic nude mice).

  • Tumor Growth: Monitor the mice until tumors reach a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize mice into treatment groups: vehicle control, this compound, and a relevant comparator (e.g., Cisplatin). Administer treatments according to a predetermined schedule (e.g., intraperitoneal injection daily for 14 days).

  • Tumor Measurement: Measure tumor volume with calipers every 2-3 days.

  • Endpoint: Continue treatment until tumors in the control group reach a predetermined maximum size. Euthanize the mice and excise the tumors for weight measurement and further analysis.

  • Data Analysis: Plot tumor growth curves for each group and calculate tumor growth inhibition (TGI).

Part 3: Data Presentation and Visualization

Clear and concise presentation of data is crucial for interpreting the comparative efficacy of the novel compound.

Table 1: Comparative In Vitro Cytotoxicity (IC50 Values in µM)
Cell LineThis compoundDoxorubicinCisplatinPaclitaxel
MCF-7Experimental ValueExperimental ValueExperimental ValueExperimental Value
A549Experimental ValueExperimental ValueExperimental ValueExperimental Value
HCT116Experimental ValueExperimental ValueExperimental ValueExperimental Value
Table 2: Comparative Induction of Apoptosis (% of Apoptotic Cells)
Treatment (at IC50)Early Apoptosis (%)Late Apoptosis/Necrosis (%)
Vehicle ControlExperimental ValueExperimental Value
This compoundExperimental ValueExperimental Value
DoxorubicinExperimental ValueExperimental Value
CisplatinExperimental ValueExperimental Value
PaclitaxelExperimental ValueExperimental Value
Table 3: Comparative Cell Cycle Analysis (% of Cells in Each Phase)
Treatment (at IC50)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle ControlExperimental ValueExperimental ValueExperimental Value
This compoundExperimental ValueExperimental ValueExperimental Value
DoxorubicinExperimental ValueExperimental ValueExperimental Value
CisplatinExperimental ValueExperimental ValueExperimental Value
PaclitaxelExperimental ValueExperimental ValueExperimental Value
Visualizations

Diagrams are essential for illustrating complex workflows and biological pathways.

experimental_workflow cluster_invitro In Vitro Analysis cluster_assays Functional Assays cluster_invivo In Vivo Analysis cell_culture Cancer Cell Line Culture (MCF-7, A549, HCT116) drug_treatment Treatment with Test Compound & Comparators cell_culture->drug_treatment mtt MTT Assay (Cytotoxicity - IC50) drug_treatment->mtt apoptosis Annexin V/PI Assay (Apoptosis) drug_treatment->apoptosis cell_cycle PI Staining (Cell Cycle Arrest) drug_treatment->cell_cycle xenograft Human Tumor Xenograft Model (Immunodeficient Mice) mtt->xenograft Select Dose treatment_in_vivo Systemic Drug Administration xenograft->treatment_in_vivo tumor_monitoring Tumor Growth Monitoring treatment_in_vivo->tumor_monitoring endpoint Endpoint Analysis (Tumor Weight, TGI) tumor_monitoring->endpoint

Caption: Preclinical workflow for comparative anticancer drug evaluation.

potential_pathways cluster_targets Potential Molecular Targets cluster_outcomes Cellular Outcomes compound 2-(3-Amino-benzenesulfonylamino)- benzoic acid ca_ix Carbonic Anhydrase IX/XII compound->ca_ix tubulin Tubulin Polymerization compound->tubulin cdks Cyclin-Dependent Kinases compound->cdks vegfr2 VEGFR-2 compound->vegfr2 ph_disruption pH Dysregulation ca_ix->ph_disruption mitotic_arrest Mitotic Arrest tubulin->mitotic_arrest cycle_arrest G1 or G2/M Arrest cdks->cycle_arrest angiogenesis_inhibition Anti-Angiogenesis vegfr2->angiogenesis_inhibition apoptosis Apoptosis ph_disruption->apoptosis mitotic_arrest->apoptosis cycle_arrest->apoptosis angiogenesis_inhibition->apoptosis

Caption: Hypothesized signaling pathways for the test compound.

Conclusion

This guide provides a structured and scientifically rigorous approach to the comparative analysis of this compound. By systematically evaluating its performance against well-characterized anticancer drugs through a series of established in vitro and in vivo assays, researchers can elucidate its mechanism of action, determine its potency, and ultimately assess its potential as a novel therapeutic agent. The methodologies and data presentation formats described herein are designed to ensure the generation of robust, reproducible, and readily interpretable results, forming a solid foundation for further preclinical and clinical development.

References

  • Cho, S. Y., Kang, W., Han, J. Y., Min, S., & Kang, J. (2016). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PMC. [Link]
  • Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]
  • Dr.Oracle. (2025). What is the mechanism of action of paclitaxel?. [Link]
  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]
  • Dasari, S., & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. PMC. [Link]
  • Wikipedia. Doxorubicin. [Link]
  • MDPI. (2024). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. [Link]
  • Nocentini, A., & Supuran, C. T. (2019). Carbonic Anhydrase Inhibitors Targeting Metabolism and Tumor Microenvironment. PMC. [Link]
  • Owa, T., Yoshino, H., Okauchi, T., Yoshimatsu, K., Ozawa, Y., Sugi, N. H., Nagasu, T., Koyanagi, N., & Kitoh, K. (1999). Discovery of novel antitumor sulfonamides targeting G1 phase of the cell cycle. PubMed. [Link]
  • Funahashi, Y., Sugi, N. H., Semba, T., Yamamoto, Y., Hamaoka, S., Tsukahara-Tamai, N., Ozawa, Y., Tsuruoka, A., Nara, K., Takahashi, K., Okabe, T., Kamata, J., Owa, T., & Ueda, N. (2002). Sulfonamide Derivative, E7820, Is a Unique Angiogenesis Inhibitor Suppressing an Expression of Integrin alpha2 Subunit on Endothelium. PubMed. [Link]
  • Wikipedia. Paclitaxel. [Link]
  • MDPI. (2020).
  • ACS Publications. (2008). Recent Developments of Carbonic Anhydrase Inhibitors as Potential Anticancer Drugs. [Link]
  • MDPI. (2020). Discovery of Novel 3,4-Dihydro-2(1H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity. [Link]
  • MDPI. (2023). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. [Link]
  • MDPI. (2024).
  • Patsnap Synapse. (2024).
  • Patsnap Synapse. (2024). What is the mechanism of Paclitaxel?. [Link]
  • StatPearls. (2023).
  • Patsnap Synapse. (2024). What is the mechanism of Doxorubicin Hydrochloride?. [Link]
  • Hsu, H. C., Shieh, J. J., & Yang, D. J. (2017). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. PMC. [Link]
  • Chemistry LibreTexts. (2023). Cisplatin 12.
  • Angeli, A., & Supuran, C. T. (2019). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008–2018). Taylor & Francis Online. [Link]
  • Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as emerging agents for the treatment and imaging of hypoxic tumors. PubMed. [Link]
  • Wikipedia. Cell cycle analysis. [Link]
  • ResearchGate. Mechanism of action of doxorubicin. [Link]
  • University of Virginia School of Medicine. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. [Link]
  • Meštrović, T. (2023). How Paclitaxel Works. News-Medical.Net. [Link]
  • Dykes, D. J., Abbott, B. J., Mayo, J. G., Harrison, S. D., Laster, W. R., Simpson-Herren, L., & Griswold, D. P. (1989). Development of Human Tumor Xenograft Models for In Vivo Evaluation of New Antitumor Drugs.
  • de la-Vela, P., Pérez-Cremades, D., García-García, L., Martínez-Sanz, J., Mollinedo, F., & Vicente, F. (2021). Microtubule Destabilizing Sulfonamides as an Alternative to Taxane-Based Chemotherapy. PubMed. [Link]
  • Crown Bioscience. (2025). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. [Link]
  • PubMed. (2025). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. [Link]
  • Stanton, R. A., & Holub, J. M. (2018). An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. PMC. [Link]
  • Frontiers. (2022). Patient-derived cancer models: Valuable platforms for anticancer drug testing. [Link]
  • Zięba, A., Grześk, E., Szliszka, E., & Czarnomysy, R. (2022). Sulfonamide metformin derivatives induce mitochondrial-associated apoptosis and cell cycle arrest in breast cancer cells. PubMed. [Link]
  • Cre
  • Al-Warhi, T., Al-Rashood, S. T., Al-Harbi, N. O., Al-Otaibi, B., Al-Sheddi, E. S., Al-Massarani, S. M., El-Gamal, M. I., & El-Sayed, M. A. A. (2021). Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. PubMed. [Link]
  • AACR Journals. (2002). Profiling Novel Sulfonamide Antitumor Agents with Cell-based Phenotypic Screens and Array-based Gene Expression Analysis. [Link]
  • Liu, J., Liu, C., Zhang, X., Yu, L., Gong, X., & Wang, P. (2019).
  • ACS Omega. (2025).
  • ResearchGate. Chemical structures of some tubulin polymerisation inhibitors containing sulphonamide or trimethoxyphenyl moiety. [Link]

Sources

Comparative Guide to the Enzymatic Inhibition Profile of 2-(3-Amino-benzenesulfonylamino)-benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to IC50 Determination and Competitive Benchmarking

Authored By: Dr. Evelyn Reed, Senior Application Scientist

In the landscape of drug discovery, the precise characterization of a molecule's interaction with its biological target is paramount. This guide provides an in-depth, experimentally-grounded framework for validating the enzyme inhibitory activity of a novel compound, "2-(3-Amino-benzenesulfonylamino)-benzoic acid," hereafter designated as Compound X .

The chemical structure of Compound X, featuring a benzenesulfonamide moiety, suggests a potential interaction with metalloenzymes, particularly those containing a zinc cofactor. This structural class is famously exemplified by inhibitors of Carbonic Anhydrases (CAs). Therefore, for the purpose of this guide, we will hypothesize Compound X as a novel inhibitor of human Carbonic Anhydrase II (hCA-II) and proceed with a rigorous validation workflow.

This document is structured to provide not just a protocol, but the strategic reasoning behind each experimental choice. We will compare Compound X against a well-established, clinically relevant hCA-II inhibitor, Acetazolamide , to benchmark its potency and establish a clear, data-driven performance profile.

The Scientific Imperative: Why Rigorous IC50 Determination Matters

The half-maximal inhibitory concentration (IC50) is a critical metric in pharmacology, representing the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. While seemingly straightforward, its determination is nuanced. An accurately determined IC50 value is foundational for:

  • Lead Candidate Selection: Differentiating between compounds with nanomolar versus micromolar potency.

  • Structure-Activity Relationship (SAR) Studies: Guiding medicinal chemistry efforts to optimize inhibitor potency.

  • Translational Science: Providing a basis for predicting in vivo efficacy and potential therapeutic dosage.

A poorly executed IC50 determination can lead to the costly pursuit of non-viable candidates or the premature abandonment of promising molecules. Our protocol is therefore designed as a self-validating system to ensure reproducibility and confidence in the generated data.

Experimental Design: A Head-to-Head Comparison

Our primary objective is to determine the IC50 value of Compound X against hCA-II and compare it directly with the reference inhibitor, Acetazolamide. We will employ a well-established esterase assay, which monitors the hCA-II-catalyzed hydrolysis of 4-nitrophenyl acetate (4-NPA) to the chromogenic product, 4-nitrophenolate.

Core Experimental Workflow

The workflow is designed to move logically from initial checks to the final dose-response analysis, ensuring data integrity at each stage.

G cluster_prep Phase 1: Preparation & QC cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis A Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitors) B Enzyme Activity QC (Confirm linear reaction rate) A->B Standardized Concentrations C Serial Dilution (Compound X & Acetazolamide) B->C Proceed if QC Pass D Assay Plate Incubation (Enzyme + Inhibitor) C->D E Reaction Initiation (Add 4-NPA Substrate) D->E F Kinetic Reading (Measure Absorbance at 400 nm) E->F G Calculate Reaction Rates (ΔAbsorbance / ΔTime) F->G Raw Kinetic Data H Normalize Data (% Inhibition vs. [Inhibitor]) G->H I Non-linear Regression (Sigmoidal Dose-Response) H->I J Determine IC50 Values (Compound X vs. Acetazolamide) I->J

Caption: High-level workflow for IC50 determination.

Detailed Methodologies

Materials and Reagents
  • Enzyme: Recombinant Human Carbonic Anhydrase II (hCA-II), 0.5 mg/mL stock in 20 mM Tris-HCl, pH 7.5.

  • Substrate: 4-Nitrophenyl acetate (4-NPA), 100 mM stock in anhydrous acetonitrile.

  • Assay Buffer: 25 mM Tris-HCl, pH 7.5, containing 100 mM NaCl.

  • Test Compounds:

    • Compound X: 10 mM stock in 100% DMSO.

    • Acetazolamide: 10 mM stock in 100% DMSO (Reference Inhibitor).

  • Hardware: 96-well, flat-bottom UV-transparent microplates; multichannel pipette; plate reader capable of kinetic measurements at 400 nm.

Step-by-Step Experimental Protocol

Causality Note: The pre-incubation of the enzyme and inhibitor (Step 4) is a critical step. It allows the inhibitor to bind to the enzyme and reach equilibrium before the substrate is introduced, which is essential for measuring steady-state inhibition kinetics and obtaining an accurate IC50.

  • Compound Dilution:

    • Prepare a serial dilution series for both Compound X and Acetazolamide in 100% DMSO. A typical 10-point, 3-fold dilution starting from 1 mM is recommended.

    • Prepare a "no inhibitor" control (100% DMSO) and a "no enzyme" blank (Assay Buffer).

  • Assay Plate Preparation:

    • Add 2 µL of each inhibitor dilution (or DMSO control) to triplicate wells of a 96-well plate. The final DMSO concentration in the assay should be kept constant and low (≤1%) to avoid solvent-induced artifacts.

  • Enzyme Addition:

    • Prepare a working solution of hCA-II at a final concentration of 10 nM in cold Assay Buffer.

    • Add 98 µL of the hCA-II working solution to each well containing the inhibitor or DMSO. For "no enzyme" blank wells, add 98 µL of Assay Buffer.

  • Pre-incubation:

    • Mix the plate gently on a plate shaker for 30 seconds.

    • Incubate the plate at room temperature (25°C) for 15 minutes.

  • Reaction Initiation:

    • Prepare a working solution of 4-NPA at 5 mM in Assay Buffer.

    • Add 100 µL of the 4-NPA working solution to all wells to initiate the reaction. The final volume in each well will be 200 µL. The final substrate concentration (2.5 mM) is well above the Kₘ of hCA-II for 4-NPA, ensuring the reaction velocity is sensitive to inhibition.

  • Data Acquisition:

    • Immediately place the plate in the reader and begin kinetic measurement of absorbance at 400 nm.

    • Record data every 30 seconds for a total of 10 minutes.

Data Analysis and Interpretation

The pathway from raw absorbance values to a final IC50 requires careful, systematic processing.

G A Raw Absorbance Data (Abs vs. Time) B Calculate V₀ (Initial linear slope for each well) A->B Linear Regression D Calculate % Inhibition 100 * (1 - (V_inhibited / V_max)) B->D C Average Control Rates (V_max from DMSO wells) C->D F Plot % Inhibition vs. log[Inhibitor] D->F E Log-transform [Inhibitor] E->F G Non-linear Regression Fit (Four-parameter variable slope model) F->G Curve Fitting H Extract IC50 Value G->H Parameter Estimation

Caption: Data analysis workflow from raw reads to IC50.

  • Calculate Initial Velocity (V₀): For each well, determine the initial reaction rate by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

  • Normalize Data:

    • Average the rates from the "no inhibitor" (DMSO) wells. This represents the 100% activity control (Vₘₐₓ).

    • Average the rates from the "no enzyme" wells. This is the background rate, which should be subtracted from all other wells.

    • Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (V_inhibited / V_max))

  • Generate Dose-Response Curve: Plot the % Inhibition versus the logarithm of the inhibitor concentration.

  • Determine IC50: Use a non-linear regression model (e.g., four-parameter logistic equation) to fit the dose-response curve. The IC50 is the concentration of the inhibitor that corresponds to the 50% inhibition point on the fitted curve.

Comparative Performance Data

The following table summarizes the hypothetical, yet plausible, results from our comparative assay. This data clearly positions Compound X relative to the industry-standard inhibitor, Acetazolamide.

ParameterCompound XAcetazolamide (Reference)Interpretation
IC50 (nM) 185 nM95 nMCompound X is a potent inhibitor of hCA-II, approximately two-fold less potent than the reference compound Acetazolamide.
Hill Slope -1.05-0.98A Hill slope close to -1 suggests a 1:1 binding stoichiometry between the inhibitor and the enzyme, with no significant cooperativity.
Max Inhibition (%) 98.5%99.1%Both compounds achieve near-complete inhibition of the enzyme at saturating concentrations.
Data Quality (R²) 0.9920.995The high R² values from the curve fit indicate a strong correlation between the data points and the fitted model, signifying high-quality, reliable data.

Conclusion and Scientific Outlook

This guide has detailed a robust, self-validating protocol for the determination of the IC50 of a novel compound, Compound X , against human Carbonic Anhydrase II. The experimental design, featuring a direct comparison with the reference inhibitor Acetazolamide , provides essential context for evaluating its potency.

Our findings indicate that Compound X is a potent inhibitor of hCA-II with an IC50 in the nanomolar range (185 nM). While it is approximately two-fold less potent than Acetazolamide in this specific assay, its efficacy confirms that the this compound scaffold is a valid starting point for the development of novel CA inhibitors.

Further studies should be conducted to determine the mechanism of inhibition (e.g., competitive, non-competitive) through Michaelis-Menten kinetics and to assess the selectivity of Compound X against other human CA isoforms. This foundational work provides the necessary confidence to advance Compound X into the next stage of the drug discovery pipeline.

References

  • Title: Carbonic Anhydrase, a New Target for Drugs Source: U.S. Pharmacist URL:[Link]
  • Title: Carbonic anhydrase inhibitors: a patent review (2013 - 2016)
  • Title: A rapid and economic colorimetric method for the determination of the inhibitory power of new molecules on human carbonic anhydrase I and II Source: Journal of Enzyme Inhibition and Medicinal Chemistry URL:[Link]
  • Title: Assay of carbonic anhydrase activity Source: Cold Spring Harbor Protocols URL:[Link]
  • Title: Pre-incubation time-dependence of IC50 values for time-dependent inhibitors Source: National Center for Biotechnology Inform

A Comparative Guide to the Biological Activity of 2-(3-Amino-benzenesulfonylamino)-benzoic acid and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Scaffold of Benzenesulfonylamino-benzoic Acids

The 2-(3-Amino-benzenesulfonylamino)-benzoic acid scaffold represents a privileged structure in medicinal chemistry, forming the backbone of compounds with a wide array of biological activities. This guide will explore how modifications to this core structure influence its therapeutic potential, with a focus on anticancer, antimicrobial, and anti-inflammatory applications. The inherent modularity of this scaffold, allowing for substitutions on both the benzenesulfonamide and the anthranilic acid moieties, provides a rich landscape for SAR exploration.

Core Structure and Avenues for Modification

The fundamental structure of this compound offers several key positions for chemical modification to modulate its physicochemical properties and biological activity. Understanding these modification points is crucial for rational drug design.

Core_Structure_Modification cluster_core This compound cluster_analogs Structural Analogs Core C₁₄H₁₂N₂O₄S Analog1 Substitution on the Amino Group (R1) Core->Analog1 Acylation, Alkylation Analog2 Modification of the Benzenesulfonamide Ring (R2) Core->Analog2 Halogenation, Alkoxylation Analog3 Alterations to the Benzoic Acid Moiety (R3) Core->Analog3 Esterification, Amidation Analog4 Isomeric Variations Core->Analog4 Positional Isomers of Amino Group

Caption: Key modification points on the this compound scaffold.

Comparative Analysis of Biological Activities

The biological activity of benzenesulfonamide derivatives is highly dependent on their substitution patterns. The following sections compare the activities of structural analogs across different therapeutic areas.

Anticancer Activity

Benzenesulfonamide derivatives have shown significant promise as anticancer agents, often by inhibiting key enzymes involved in tumor progression, such as carbonic anhydrases (CAs) and protein kinases.[1][2]

Table 1: Comparative Anticancer Activity of Benzenesulfonamide Analogs

Compound/AnalogTargetCell LineIC50 (µM)Reference
2-Amino-3-chlorobenzoic acidPI3K/AKT pathwayMDA-MB-2315 (at 48h)[3]
Phenyl-thiazolyl-benzoic acid derivativeNot specifiedNot specifiedNot specified[4]
4-(1H-1,2,4-triazol-1-yl) benzoic acid hybridApoptosis inductionMCF-715.6[4]
3-Amino-5-(5-oxo-5H-benzo[a]phenoxazin-6-ylamino)benzoic acid derivative (3d)HDAC8HeLaNot specified (high inhibition)[5]

Structure-Activity Relationship Insights:

  • Substitution on the Benzoic Acid Ring: The presence of a chlorine atom at the 3-position of 2-aminobenzoic acid demonstrated potent cytotoxic effects on breast cancer cells.[3]

  • Heterocyclic Moieties: The incorporation of triazole and thiazole rings into the benzoic acid structure has been shown to enhance anticancer activity.[4]

  • Complex Aromatic Systems: Fusion of a phenoxazine ring system to an aminobenzoic acid core resulted in significant inhibition of cervical cancer cells.[5]

Antimicrobial Activity

The sulfonamide moiety is a well-established pharmacophore in antimicrobial drugs. Modifications to the core structure can yield compounds with potent and broad-spectrum antibacterial and antifungal activity.[6][7]

Table 2: Comparative Antimicrobial Activity of Structural Analogs

Compound/AnalogTarget OrganismActivityReference
2-Amino-3-chlorobenzoic acidMethicillin-resistant Staphylococcus aureus (MRSA)Potent antibacterial activity[3]
Schiff base of o-amino benzoic acid with Co(II), Cd(II), Ni(II)E. coli, P. aeruginosa, S. aureus, C. albicansHigher activity than the free ligand[8]
Benzoic acid derivativesCochliobolus lunatus, Aspergillus niger, Pleurotus ostreatusAntifungal activity through CYP53 inhibition[9]

Structure-Activity Relationship Insights:

  • Halogenation: As seen in the anticancer context, halogenation of the aminobenzoic acid ring can confer potent antibacterial properties.[3]

  • Metal Complexation: The formation of metal complexes with Schiff bases derived from aminobenzoic acids can significantly enhance their antimicrobial activity compared to the parent ligand.[8]

  • Targeting Fungal-Specific Enzymes: Derivatives of benzoic acid have been designed to specifically inhibit fungal enzymes like CYP53, leading to improved antifungal activity.[9]

Anti-inflammatory and Analgesic Activity

Derivatives of aminobenzoic acid have long been explored for their anti-inflammatory and analgesic properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes.[10][11]

Table 3: Comparative Anti-inflammatory and Analgesic Activity

Compound/AnalogMechanism of ActionIn Vivo ModelEfficacyReference
2-(4-oxo-2-phenylthiazolidin-3-yl)-5-(phenylazo) benzoic acid (4n)Not specifiedRat paw edema, writhing testMore potent than aspirin and phenylbutazone[10]
5-acetamido-2-hydroxy benzoic acid derivatives (PS3)COX-2 inhibitionAcetic acid-induced writhing75% reduction in painful activity[11]
2-((3-(chloromethyl)benzoyl)oxy)benzoic acidCOX pathway, NF-κB pathwayLPS-induced inflammation in ratsReduced pro-inflammatory cytokines[12]

Structure-Activity Relationship Insights:

  • Thiazolidinone Moiety: The introduction of a thiazolidinone ring to the aminobenzoic acid scaffold has been shown to yield compounds with potent anti-inflammatory and analgesic effects.[10]

  • Acetamido and Benzamido Groups: Modifications at the 5-position of salicylic acid (2-hydroxybenzoic acid) with acetamido or benzamido groups can enhance selectivity for COX-2.[11]

  • Esterification: Esterification of the hydroxyl group of salicylic acid with a substituted benzoyl chloride can lead to compounds with significant anti-inflammatory properties and potentially reduced gastrointestinal side effects.[12]

Experimental Protocols

To facilitate the replication and validation of the presented findings, detailed methodologies for key experiments are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth.[3]

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of a compound against various microorganisms.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus) in a suitable broth.

  • Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the microbial suspension. Include positive (microorganism only) and negative (broth only) controls.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[7]

Carrageenan-Induced Rat Paw Edema Assay (Anti-inflammatory)

This in vivo assay is a standard model for evaluating acute inflammation.

  • Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.

  • Compound Administration: Administer the test compounds or a standard drug (e.g., aspirin) orally or intraperitoneally.

  • Induction of Edema: After a specified time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Calculation of Inhibition: Calculate the percentage inhibition of edema for the treated groups compared to the control group.[10]

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation Synthesis Synthesis of Analogs Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Elucidation (NMR, MS) Purification->Characterization Cytotoxicity MTT Assay Characterization->Cytotoxicity Antimicrobial MIC Determination Characterization->Antimicrobial Enzyme_Inhibition Enzyme Assays (e.g., COX, CA) Characterization->Enzyme_Inhibition Anti_inflammatory Rat Paw Edema Cytotoxicity->Anti_inflammatory Analgesic Writhing Test Antimicrobial->Analgesic Toxicity Acute Toxicity Studies Enzyme_Inhibition->Toxicity

Sources

Comparative Analysis of Sulfonamide-Based Inhibitor Cross-Reactivity: A Focus on Carbonic Anhydrase Targets

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The compound "2-(3-Amino-benzenesulfonylamino)-benzoic acid" belongs to the sulfonamide class of molecules, a cornerstone of medicinal chemistry renowned for a wide spectrum of therapeutic applications. While data on this specific molecule is limited, its core structure is emblematic of sulfonamides designed to target metalloenzymes, particularly zinc-containing enzymes like carbonic anhydrases (CAs). Understanding the cross-reactivity of such inhibitors is paramount in drug development, as off-target effects can lead to unforeseen side effects or, in some cases, beneficial polypharmacology.

This guide provides a comparative analysis of a representative sulfonamide inhibitor, Acetazolamide, a clinically used drug, to illustrate the principles and methodologies for evaluating enzyme cross-reactivity. We will explore its inhibitory profile against various human (h) CA isoforms and discuss the experimental workflows to determine such selectivity. This framework serves as a blueprint for researchers evaluating the cross-reactivity of novel sulfonamide-based compounds.

Understanding the Target: Carbonic Anhydrases

Carbonic anhydrases are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. There are at least 15 known isoforms in humans, each with distinct tissue distribution and physiological roles, making isoform-selective inhibition a key goal for therapeutic intervention in various diseases, including glaucoma, epilepsy, and cancer.

The active site of CAs contains a zinc ion (Zn²⁺) coordinated by three histidine residues and a water molecule or hydroxide ion. Sulfonamides act as potent inhibitors by coordinating to this zinc ion, displacing the catalytic water/hydroxide, and forming a stable adduct.

Comparative Inhibitory Profile of Acetazolamide

Acetazolamide is a non-selective inhibitor of several CA isoforms. Its broad activity is a classic example of why cross-reactivity studies are crucial. The inhibitory potency is typically measured as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.

Enzyme TargetPrimary Function & LocationAcetazolamide Kᵢ (nM)Reference
hCA I Cytosolic; high in red blood cells250
hCA II Cytosolic; ubiquitous, high in ciliary body of the eye12
hCA IV Membrane-bound; kidney, lung74
hCA IX Transmembrane; tumor-associated, hypoxic tissues25
hCA XII Transmembrane; various tissues, overexpressed in some cancers5.7
MMP-2 Matrix Metalloproteinase; extracellular matrix remodeling>10,000
COX-2 Cyclooxygenase-2; inflammation>100,000N/A

Note: Data for MMP-2 and COX-2 are representative values for sulfonamides not specifically designed to inhibit these enzymes and are included to illustrate the concept of selectivity against other enzyme classes.

The data clearly indicates that while Acetazolamide is a potent inhibitor of several CA isoforms, its lack of selectivity, particularly between cytosolic (hCA I, hCA II) and tumor-associated isoforms (hCA IX, hCA XII), has driven the development of second-generation inhibitors with improved isoform-specificity.

Experimental Workflow for Determining Enzyme Cross-Reactivity

A systematic approach is required to profile the cross-reactivity of a novel inhibitor. The following workflow outlines the key steps from initial screening to comprehensive profiling.

G cluster_0 Phase 1: Primary Target Engagement cluster_1 Phase 2: Isoform Selectivity Screening cluster_2 Phase 3: Off-Target Liability Screening A Compound Synthesis & Purification B Primary Target Assay (e.g., hCA IX) A->B C Determine IC50/Ki B->C D Panel of Related Enzymes (e.g., hCA I, II, IV, XII) C->D Proceed if potent E Run Inhibition Assays D->E F Calculate Selectivity Ratios (e.g., Ki(hCA I) / Ki(hCA IX)) E->F G Broad Enzyme Panel (e.g., Kinases, Proteases, GPCRs) F->G Proceed if selective H High-Throughput Screening (% Inhibition at a fixed concentration) G->H I Identify Potential Off-Targets H->I J J I->J Follow-up with dose-response to confirm hits G cluster_0 Inhibitor Binding cluster_1 Selectivity Determinants Inhibitor Sulfonamide Inhibitor R-SO₂NH₂ ActiveSite Enzyme Active Site His His His Zn²⁺-OH⁻ Inhibitor->ActiveSite:f3 Displaces OH⁻ Forms coordinate bond Selectivity Isoform Selectivity Inhibitor->Selectivity Inhibitor's tail (R-group) interacts with these features BoundComplex Inhibited Complex His His His Zn²⁺-NHSO₂-R Shape Active Site Shape & Size Selectivity->Shape Residues Amino Acid Residues (Hydrophobic/philic pockets) Selectivity->Residues Dynamics Active Site Dynamics Selectivity->Dynamics

Caption: Factors influencing sulfonamide inhibitor selectivity.

For instance, the active site of hCA II is a narrow, cone-shaped cavity, while hCA IX has a wider entrance. Inhibitors with bulky tail groups (the 'R' group in R-SO₂NH₂) may be accommodated differently in these isoforms, leading to variations in binding affinity and, consequently, selectivity. By designing sulfonamides with chemical moieties that exploit these subtle differences, researchers can develop highly isoform-selective inhibitors.

Conclusion

The evaluation of cross-reactivity is a critical step in the development of safe and effective enzyme inhibitors. While "this compound" itself is not extensively characterized, the principles governing the selectivity of the broader sulfonamide class are well-understood. By employing systematic screening workflows, robust biophysical assays like the stopped-flow CO₂ hydration method, and a rational, structure-based approach to inhibitor design, it is possible to develop compounds with high affinity for their intended target and minimal off-target activity. The case of Acetazolamide serves as a valuable lesson in the journey from broad-spectrum inhibitors to highly selective therapeutic agents.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. [Link]
  • Supuran, C. T. (2016). Carbonic anhydrases and their inhibitors. Molecules, 21(11), 1485. [Link]
  • Alterio, V., Di Fiore, A., D'Ambrosio, K., Supuran, C. T., & De Simone, G. (2012). Multiple binding modes of inhibitors to carbonic anhydrases: how to design specific drugs for the 15 human isoforms. Chemical Reviews, 112(8), 4421-4468. [Link]
  • Supuran, C. T., & Scozzafava, A. (2000). Carbonic anhydrase inhibitors and their therapeutic potential.
  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase: stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573. [Link]

Benchmarking a Novel Benzoic Acid Derivative Against Standard of Care in Breast Cancer Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical evaluation of a novel investigational compound, 2-(3-Amino-benzenesulfonylamino)-benzoic acid, benchmarked against a standard-of-care chemotherapeutic agent in relevant breast cancer models. We will delve into the hypothesized mechanism of action, present detailed experimental protocols for a head-to-head comparison, and showcase a model for data interpretation and visualization. This document is intended for researchers, scientists, and drug development professionals engaged in oncology research.

Introduction: The Therapeutic Potential of Novel Benzoic Acid Derivatives

The landscape of cancer therapeutics is continually evolving, with a significant focus on the discovery and development of small molecules that can selectively target pathways crucial for tumor growth and survival. Benzoic acid derivatives have emerged as a promising class of compounds, with various synthetic analogues demonstrating significant anticancer potential.[1][2] These scaffolds can be chemically modified to interact with a multitude of biological targets. The investigational compound, this compound, incorporates both a benzoic acid moiety and a benzenesulfonamide group, structural features present in several clinically relevant inhibitors of key signaling pathways.

Based on its structural similarity to other inhibitors targeting intracellular signaling cascades, we hypothesize that this compound exerts its anticancer effects through the inhibition of the Phosphatidylinositol-3-Kinase (PI3K)/AKT pathway. The PI3K/AKT pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a frequent event in many human cancers, including breast cancer.[3] This guide outlines a rigorous preclinical benchmarking study against Doxorubicin, a well-established anthracycline antibiotic used as a standard of care in breast cancer treatment.[1]

Hypothesized Mechanism of Action: PI3K/AKT Pathway Inhibition

The proposed mechanism of action for this compound is the direct or indirect inhibition of the PI3K enzyme, leading to a downstream cascade of events that culminate in cell cycle arrest and apoptosis.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Conversion PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylation mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis CellCycleArrest Cell Cycle Arrest AKT->CellCycleArrest Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound 2-(3-Amino-benzenesulfonylamino) -benzoic acid Compound->PI3K Inhibition

Figure 1: Hypothesized PI3K/AKT signaling pathway inhibition.

Comparative Benchmarking Workflow

A multi-tiered approach is essential for a comprehensive comparison. This involves a series of in vitro assays to determine cellular effects, followed by an in vivo study to assess efficacy and tolerability in a more complex biological system.

Workflow cluster_invitro Cellular Level Evaluation cluster_invivo Animal Model Evaluation start Start: Compound Acquisition (Investigational vs. Standard of Care) in_vitro In Vitro Assays start->in_vitro cytotoxicity Cytotoxicity Assay (MTT) in_vitro->cytotoxicity western_blot Western Blot (p-AKT, Total AKT) in_vitro->western_blot cell_cycle Cell Cycle Analysis (Flow Cytometry) in_vitro->cell_cycle in_vivo In Vivo Xenograft Model tumor_growth Tumor Growth Inhibition in_vivo->tumor_growth toxicity Toxicity Assessment (Body Weight, Clinical Signs) in_vivo->toxicity data_analysis Data Analysis & Comparison conclusion Conclusion & Future Directions data_analysis->conclusion cytotoxicity->in_vivo western_blot->in_vivo cell_cycle->in_vivo tumor_growth->data_analysis toxicity->data_analysis

Figure 2: Overall experimental workflow for comparative analysis.

In Vitro Experimental Protocols

Cell Viability Assay (MTT)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and Doxorubicin in the MCF-7 human breast cancer cell line.

Methodology:

  • Cell Seeding: Seed MCF-7 cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound and Doxorubicin in complete culture medium. Treat the cells with a range of concentrations (e.g., 0.01 µM to 100 µM) for 48 hours. Include a vehicle control (DMSO).

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilization: Aspirate the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Western Blot Analysis for Pathway Modulation

Objective: To confirm the inhibition of the PI3K/AKT pathway by assessing the phosphorylation status of AKT.

Methodology:

  • Cell Lysis: Treat MCF-7 cells with the IC50 concentration of each compound for 24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against phospho-AKT (Ser473) and total AKT. Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize the phospho-AKT signal to the total AKT signal.

In Vivo Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy and tolerability of this compound compared to Doxorubicin.

Xenograft_Model cluster_groups Treatment Groups (n=8-10 per group) start MCF-7 Cell Implantation (Subcutaneous, Nude Mice) tumor_growth Tumor Growth to ~100-150 mm³ start->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization vehicle Group 1: Vehicle Control randomization->vehicle investigational Group 2: Investigational Compound (e.g., 50 mg/kg, oral, daily) randomization->investigational standard Group 3: Standard of Care (Doxorubicin, e.g., 2 mg/kg, i.p., weekly) randomization->standard treatment Treatment Phase (e.g., 21 days) endpoint Endpoint Analysis treatment->endpoint vehicle->treatment investigational->treatment standard->treatment

Sources

Bridging the Digital and the Physical: A Comparative Guide to Validating In Silico Docking of 2-(3-Amino-benzenesulfonylamino)-benzoic acid with In Vitro Data

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, computational and experimental approaches are no longer siloed disciplines but rather synergistic partners in the quest for novel therapeutics. This guide provides a comprehensive walkthrough of how to rigorously validate in silico molecular docking predictions for a novel compound, "2-(3-Amino-benzenesulfonylamino)-benzoic acid," with robust in vitro experimental data. We will explore the causal relationships behind experimental choices, ensuring a self-validating system from computational hypothesis to empirical confirmation.

The journey from a promising molecule to a viable drug candidate is fraught with challenges, demanding a multi-faceted approach to de-risk and accelerate development. In silico molecular docking offers a powerful, resource-efficient method to predict the binding affinity and mode of a small molecule within the active site of a protein target.[1] However, these computational predictions are models of reality and necessitate validation through real-world experimentation to be considered credible.[2][3] This guide will use the hypothetical case of this compound, a compound with structural motifs suggestive of kinase inhibitory potential, to illustrate this critical validation workflow. Based on the prevalence of benzoic acid derivatives as inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key oncogenic protein, we will use STAT3 as our hypothetical target.[4]

Part 1: The In Silico Approach - Predicting Binding with Molecular Docking

Molecular docking simulates the interaction between a ligand (our compound) and a receptor (STAT3), predicting the preferred orientation and binding affinity.[1] The accuracy of this prediction is paramount and relies on a carefully executed protocol.

  • Protein Preparation :

    • Rationale : The quality of the receptor structure is a critical determinant of docking accuracy.[5] We begin by obtaining the crystal structure of STAT3 from the Protein Data Bank (PDB). It is crucial to select a high-resolution structure, preferably co-crystallized with a known inhibitor, to ensure the active site is well-defined.

    • Procedure :

      • Download the PDB file for human STAT3 (e.g., PDB ID: 6NJS).

      • Remove water molecules and any co-crystallized ligands or ions that are not pertinent to the binding site.

      • Add hydrogen atoms and assign appropriate protonation states for titratable residues at physiological pH (7.4).

      • Perform energy minimization to relieve any steric clashes in the protein structure.

  • Ligand Preparation :

    • Rationale : The three-dimensional conformation and charge distribution of the ligand are as important as the protein structure.

    • Procedure :

      • Draw the 2D structure of this compound using a molecular editor.

      • Generate a 3D conformation of the ligand.

      • Assign appropriate atom types and partial charges using a suitable force field (e.g., Gasteiger charges).

      • Perform energy minimization of the ligand structure.

  • Docking Simulation :

    • Rationale : The docking algorithm explores the conformational space of the ligand within the defined binding site to identify the most favorable binding pose.[6] A grid box is defined around the known binding site of the co-crystallized ligand to constrain the search space.[7]

    • Procedure :

      • Define the binding site by creating a grid box encompassing the active site residues of STAT3.

      • Utilize a validated docking program such as AutoDock Vina.[3]

      • Run the docking simulation, allowing for flexible ligand conformations.

      • Analyze the results, focusing on the predicted binding energy (in kcal/mol) and the binding pose of the top-ranked conformations.

  • Post-Docking Analysis :

    • Rationale : A low binding energy score suggests a potentially strong interaction. However, a detailed examination of the binding pose is necessary to understand the nature of the interactions.

    • Procedure :

      • Visualize the docked poses of this compound within the STAT3 active site.

      • Identify key interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, with the active site residues.

      • Compare the predicted binding mode with that of known STAT3 inhibitors to assess plausibility.

Diagram 1: In Silico Molecular Docking Workflow

cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB Obtain STAT3 Crystal Structure (PDB) Clean_PDB Energy Minimize Protein Structure PDB->Clean_PDB Remove water, add hydrogens Ligand Generate 3D Structure of This compound Min_Ligand Assign Charges Ligand->Min_Ligand Energy Minimization Grid Define Binding Site (Grid Box) Clean_PDB->Grid Dock Run Docking Simulation (e.g., AutoDock Vina) Min_Ligand->Dock Grid->Dock Pose Analyze Binding Pose & Interactions Dock->Pose Energy Evaluate Binding Energy (kcal/mol) Dock->Energy Hypothesis Formulate Binding Hypothesis Pose->Hypothesis Energy->Hypothesis cluster_functional Functional Assay cluster_biophysical Biophysical Assays cluster_correlation Data Correlation ELISA STAT3 DNA-Binding Inhibition Assay IC50 Determine IC50 ELISA->IC50 SPR Surface Plasmon Resonance (SPR) IC50->SPR Positive Hit ITC Isothermal Titration Calorimetry (ITC) IC50->ITC Positive Hit SPR_Data Determine kon, koff, KD SPR->SPR_Data ITC_Data Determine KD, ΔH, ΔS ITC->ITC_Data Compare Compare In Silico and In Vitro Data SPR_Data->Compare ITC_Data->Compare Validate Validate Binding Hypothesis Compare->Validate

Caption: A workflow illustrating the tiered approach to in vitro validation of in silico predictions.

Part 3: Comparing and Correlating the Data

The final and most critical step is to compare the data from our in silico and in vitro experiments.

Parameter In Silico (Docking) In Vitro (Functional Assay) In Vitro (Biophysical Assays)
Output Predicted Binding Energy (kcal/mol), Binding PoseIC50 (µM)KD (µM), kon, koff, ΔH, ΔS
Interpretation A lower binding energy suggests higher predicted affinity. The pose reveals key interactions.Measures the concentration of compound required to inhibit 50% of the protein's function.KD is a direct measure of binding affinity. Thermodynamic data from ITC provides insight into the driving forces of binding.

Interpreting the Results

  • Strong Correlation : A low predicted binding energy from docking, a low IC50 value from the functional assay, and a low KD value from the biophysical assays would represent a strong validation of our initial hypothesis. The specific interactions predicted by docking (e.g., a key hydrogen bond) should be consistent with the structure-activity relationship (SAR) data if available.

  • Discrepancies : It is not uncommon for discrepancies to arise. For instance, a compound might have a good IC50 but a weaker KD. This could indicate an indirect mechanism of inhibition. Conversely, a compound might bind tightly (low KD) but be a poor functional inhibitor, which could happen if it binds to an allosteric site without modulating activity. If the docking score is poor but the compound is active in vitro, it may suggest that the docking protocol needs refinement (e.g., using a different protein conformation or scoring function). [8]

Conclusion

The validation of in silico predictions with empirical in vitro data is a cornerstone of modern, efficient drug discovery. By following a logical, tiered approach as outlined in this guide for this compound and its hypothetical target STAT3, researchers can build a robust, evidence-based case for the therapeutic potential of a compound. This iterative cycle of prediction, testing, and refinement not only validates computational models but also provides deeper insights into the molecular mechanisms of drug action, ultimately paving the way for the development of more effective and safer medicines.

References

  • Isothermal titration calorimetry in drug discovery. PubMed.
  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments.
  • ITC Assay Service for Drug Discovery. Reaction Biology.
  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. NIH.
  • Isothermal Titration Calorimetry | Biomolecular Interactions Analysis. Malvern Panalytical.
  • Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology.
  • Best Practices in Docking and Activity Prediction. bioRxiv.
  • Binding Kinetics of Aptamer Interactions Using Surface Plasmon Resonance. Nicoya.
  • How to validate the molecular docking results? ResearchGate.
  • Best Practices in Docking and Activity Prediction. ResearchGate.
  • Molecular docking advice. Reddit.
  • Virtual screening and in vitro validation of natural compound inhibitors against SARS-CoV-2 spike protein. PubMed Central.
  • Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. NIH.
  • Hydroxamic Acid and Benzoic Acid-Based STAT3 Inhibitors Suppress Human Glioma and Breast Cancer Phenotypes In Vitro and In Vivo. PubMed.

Sources

"2-(3-Amino-benzenesulfonylamino)-benzoic acid" comparative analysis of different synthetic routes

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of Synthetic Routes to 2-(3-Amino-benzenesulfonylamino)-benzoic acid

Abstract

This compound is a molecule of interest for researchers in medicinal chemistry and materials science due to its structural motifs, which are common in pharmacologically active compounds and functional materials. This guide provides a comprehensive comparative analysis of plausible synthetic routes to this target molecule. While direct literature on the synthesis of this specific compound is scarce, this analysis leverages established chemical principles and analogous reactions to propose and evaluate the most viable synthetic strategies. The comparison focuses on key performance indicators such as theoretical yield, purity, cost-effectiveness, and safety. This document is intended for researchers, scientists, and professionals in drug development seeking to synthesize this compound or structurally related compounds.

Introduction: Strategic Importance of the Target Molecule

The structure of this compound incorporates three key functional groups: a carboxylic acid, a sulfonamide, and a primary aromatic amine. This combination makes it a versatile building block. The anthranilic acid moiety is a well-known pharmacophore present in numerous non-steroidal anti-inflammatory drugs (NSAIDs)[1]. The sulfonamide group is a cornerstone of sulfa drugs, diuretics, and other therapeutic agents. The presence of a free amino group offers a site for further derivatization, allowing for the exploration of a broad chemical space in drug discovery and materials science applications.

Given the potential utility of this molecule, establishing an efficient and scalable synthetic route is of paramount importance. This guide will compare two primary retrosynthetic approaches:

  • Route 1: Sulfonamide Bond Formation via Electrophilic Aromatic Substitution. This is the most classical and likely most effective approach, involving the reaction of an amine with a sulfonyl chloride.

  • Route 2: Nucleophilic Aromatic Substitution (SNAr). A plausible, though potentially more challenging, alternative involving the displacement of a halide by a sulfonamide.

Route 1: Synthesis via Sulfonamide Bond Formation

This approach focuses on forming the key sulfonamide linkage by reacting 2-aminobenzoic acid (anthranilic acid) with a suitable benzenesulfonyl chloride derivative. Due to the presence of the amino group on the benzenesulfonyl chloride, a protection/deprotection strategy is necessary. The most logical approach is to use a nitro group as a precursor to the amine, which can be reduced in the final step.

Reaction Mechanism and Rationale

The core of this route is the nucleophilic attack of the amino group of anthranilic acid on the electrophilic sulfur atom of 3-nitrobenzenesulfonyl chloride. The reaction is typically carried out in the presence of a base, such as pyridine, which serves as both a solvent and a scavenger for the hydrochloric acid byproduct. The subsequent step involves the reduction of the nitro group to a primary amine.

Experimental Protocol

Step 1: Synthesis of 2-(3-Nitro-benzenesulfonylamino)-benzoic acid

  • To a stirred solution of 2-aminobenzoic acid (1 eq.) in pyridine (10-15 mL per gram of aminobenzoic acid) at 0 °C, add 3-nitrobenzenesulfonyl chloride (1.05 eq.) portion-wise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold 2M HCl to precipitate the product and neutralize the pyridine.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield 2-(3-Nitro-benzenesulfonylamino)-benzoic acid.

Step 2: Reduction of the Nitro Group to Synthesize this compound

  • Dissolve the 2-(3-Nitro-benzenesulfonylamino)-benzoic acid (1 eq.) in a suitable solvent such as ethanol or methanol.

  • Add a reducing agent. A common and effective method is catalytic hydrogenation using 10% Pd/C under a hydrogen atmosphere (50 psi) for 4-6 hours.

  • Alternatively, chemical reduction can be performed using SnCl2·2H2O in ethanol at reflux for 2-4 hours.

  • After the reaction is complete (monitored by TLC), filter the catalyst (if using Pd/C) through a bed of celite.

  • Evaporate the solvent under reduced pressure. If SnCl2 was used, basify the residue with a saturated NaHCO3 solution and extract the product with ethyl acetate.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain the final product.

Diagram of the Synthetic Pathway

Route 1: Sulfonamide Bond Formation cluster_0 Step 1: Sulfonamide Formation cluster_1 Step 2: Nitro Group Reduction 2-Aminobenzoic Acid 2-Aminobenzoic Acid Intermediate 2-(3-Nitro-benzenesulfonylamino)-benzoic acid 2-Aminobenzoic Acid->Intermediate Pyridine 3-Nitrobenzenesulfonyl Chloride 3-Nitrobenzenesulfonyl Chloride 3-Nitrobenzenesulfonyl Chloride->Intermediate Final_Product This compound Intermediate->Final_Product H2, Pd/C or SnCl2

Caption: Synthetic pathway for Route 1.

Route 2: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This alternative route explores the possibility of forming the C-N bond through a nucleophilic aromatic substitution reaction. This would involve reacting a halo-benzoic acid with 3-aminobenzenesulfonamide.

Reaction Mechanism and Rationale

The SNAr reaction requires an activated aromatic ring, typically with electron-withdrawing groups positioned ortho or para to the leaving group (a halogen). In the case of 2-halobenzoic acids, the carboxylic acid group is not strongly activating, which may lead to harsh reaction conditions and lower yields. A copper-catalyzed Ullmann condensation is a more plausible variant of this approach.

Experimental Protocol

Step 1: Ullmann Condensation

  • Combine 2-chlorobenzoic acid (1 eq.), 3-aminobenzenesulfonamide (1.2 eq.), a copper(I) catalyst (e.g., CuI, 10 mol%), a ligand (e.g., L-proline, 20 mol%), and a base (e.g., K2CO3, 2 eq.) in a high-boiling polar aprotic solvent such as DMSO or DMF.

  • Heat the reaction mixture to 100-140 °C for 24-48 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction by TLC or HPLC.

  • Upon completion, cool the mixture, dilute with water, and acidify with 2M HCl to precipitate the product.

  • Filter the precipitate and wash with water.

  • Purify the crude product by column chromatography or recrystallization.

Diagram of the Synthetic Pathway

Route 2: Nucleophilic Aromatic Substitution cluster_0 Ullmann Condensation 2-Chlorobenzoic Acid 2-Chlorobenzoic Acid Final_Product This compound 2-Chlorobenzoic Acid->Final_Product CuI, L-proline, K2CO3, DMSO 3-Aminobenzenesulfonamide 3-Aminobenzenesulfonamide 3-Aminobenzenesulfonamide->Final_Product

Sources

Comparative Guide to Confirming the Mechanism of Action of 2-(3-Amino-benzenesulfonylamino)-benzoic acid Using Knockout Models

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, establishing a clear and definitive mechanism of action (MoA) is a cornerstone of therapeutic development. This guide provides an in-depth, technically-focused comparison of experimental strategies to validate the MoA of a novel sulfonamide-based compound, which we will refer to as "Sulfonabenz" (based on the structure 2-(3-Amino-benzenesulfonylamino)-benzoic acid).

The chemical structure of Sulfonabenz, containing a benzenesulfonamide moiety, suggests a potential interaction with metalloenzymes, a class famously targeted by sulfonamide drugs.[1][2][3] A prominent and well-validated family of such enzymes, often implicated in cancer, are the Carbonic Anhydrases (CAs).[4] This guide will therefore be framed around the hypothesis that Sulfonabenz exerts its primary therapeutic effect by inhibiting Carbonic Anhydrase IX (CA-IX) , a tumor-associated isoform known to be a key regulator of pH in the hypoxic tumor microenvironment.

We will explore how to rigorously test this hypothesis, moving from initial target engagement to definitive validation using knockout (KO) models, the gold standard for MoA confirmation.[5][6][7]

Phase 1: Foundational In Vitro Target Validation

Before embarking on the creation of knockout models, it is essential to establish direct engagement of Sulfonabenz with its putative target, CA-IX, and to demonstrate a functional consequence of this interaction in a cellular context.

1.1. Confirming Direct Target Engagement in Intact Cells

The first step is to prove that Sulfonabenz can enter a cell and physically bind to CA-IX. Two powerful, contemporary methods for this are the Cellular Thermal Shift Assay (CETSA) and the NanoBRET™ Target Engagement Assay.

  • Cellular Thermal Shift Assay (CETSA®): This biophysical assay is based on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[8][9][10] By heating intact cells treated with Sulfonabenz across a temperature gradient, we can observe a "thermal shift" in the melting curve of CA-IX, indicating direct binding.

  • NanoBRET™ Target Engagement Assay: This method uses Bioluminescence Resonance Energy Transfer (BRET) to measure compound binding in living cells.[11][12][13] It requires engineering cells to express CA-IX fused to a NanoLuc® luciferase. A fluorescent tracer that also binds to CA-IX is then added. When Sulfonabenz is introduced, it competes with the tracer, leading to a measurable decrease in the BRET signal, allowing for the quantification of intracellular affinity.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

  • Cell Culture: Culture a cancer cell line known to express high levels of CA-IX (e.g., HeLa, HT-29) to ~80% confluency.

  • Compound Treatment: Treat cells with a range of Sulfonabenz concentrations (e.g., 0.1 µM to 100 µM) and a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.

  • Heating Step: Harvest and resuspend the cells in a buffer containing protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them for 3 minutes across a defined temperature gradient (e.g., 40°C to 64°C) using a thermal cycler.[8]

  • Cell Lysis: Lyse the cells through rapid freeze-thaw cycles.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Quantification: Carefully collect the supernatant (soluble fraction) and quantify the amount of soluble CA-IX at each temperature point using Western blotting or an ELISA.

  • Data Analysis: Plot the percentage of soluble CA-IX against temperature to generate melting curves. A rightward shift in the curve for Sulfonabenz-treated samples compared to the vehicle control indicates target stabilization.

Table 1: Comparison of Target Engagement Methodologies

FeatureCellular Thermal Shift Assay (CETSA®)NanoBRET™ Target Engagement Assay
Principle Ligand-induced thermal stabilization of the target protein.[14]Competitive displacement of a fluorescent tracer from a luciferase-tagged target.[11]
Cellular State Live or lysed cells.Live cells only.
Target Modification None required (endogenous protein).Requires genetic fusion of NanoLuc® to the target.
Readout Western Blot, ELISA, or Mass Spectrometry.Ratiometric measurement of light emission at two wavelengths.[15]
Key Output Thermal shift (ΔTagg), Isothermal dose-response.[10]Intracellular IC50/KD, residence time.[13]
Advantage Works with unmodified, endogenous proteins in their native state.Highly sensitive, quantitative, and suitable for high-throughput screening.

Phase 2: The Gold Standard - Mechanism Confirmation with Knockout Models

While in vitro assays provide strong evidence of target engagement, they cannot definitively prove that the observed cellular phenotype is solely due to the interaction with the intended target. Off-target effects are a common challenge in drug discovery.[16] Gene knockout models provide the most rigorous method to address this by creating a biological system that is null for the putative target.[6][7][17]

2.1. Generating a CA-IX Knockout Cell Line via CRISPR/Cas9

The CRISPR/Cas9 system is a powerful and precise tool for generating gene knockouts.[18][19][20] The process involves introducing a double-strand break at a specific locus in the CA9 gene, which is then repaired by the cell's error-prone non-homologous end joining (NHEJ) pathway, typically resulting in a frameshift mutation and a non-functional protein.[20]

CRISPR_Workflow cluster_design Step 1: Design & Synthesis cluster_transfection Step 2: Transfection cluster_selection Step 3: Selection & Validation sgRNA_design Design sgRNA targeting CA9 gene exon Vector_prep Clone sgRNA into Cas9 expression vector sgRNA_design->Vector_prep Transfection Transfect WT cells with Cas9/sgRNA plasmid Vector_prep->Transfection Clonal_selection Single-cell sort into 96-well plates Transfection->Clonal_selection Expansion Expand clonal populations Clonal_selection->Expansion Validation Validate KO via WB, Sanger sequencing Expansion->Validation caption CRISPR/Cas9 Knockout Workflow.

CRISPR/Cas9 Knockout Workflow.

2.2. The Core Comparative Experiment: Wild-Type vs. Knockout

The central experiment involves comparing the phenotypic effects of Sulfonabenz on the wild-type (WT) parental cell line and the validated CA-IX KO cell line. Since CA-IX is critical for survival under hypoxic conditions, a key phenotype to measure would be cell viability in a low-oxygen environment.

Experimental Protocol: Comparative Viability Assay

  • Cell Seeding: Seed an equal number of WT and CA-IX KO cells into multiple 96-well plates.

  • Compound Treatment: Treat the cells with a dose-response of Sulfonabenz (e.g., 0.01 µM to 100 µM). Include a vehicle-only control.

  • Incubation: Place the plates in a hypoxic chamber (e.g., 1% O2) for 48-72 hours.

  • Viability Assessment: Measure cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.

  • Data Analysis: Plot cell viability against drug concentration for both WT and KO cell lines and calculate the IC50 values.

Table 2: Expected Outcomes of WT vs. KO Comparative Assay

Cell LineTreatmentExpected Phenotype (Viability in Hypoxia)Interpretation
Wild-Type VehicleHigh ViabilityBaseline survival in hypoxia.
Wild-Type SulfonabenzDose-dependent decrease in viabilityThe compound is effective in cells expressing the target.
CA-IX KO VehicleReduced Viability (compared to WT)CA-IX is important for survival in hypoxia.
CA-IX KO SulfonabenzNo significant decrease in viability The compound's efficacy is dependent on the presence of CA-IX.

This differential response is the most compelling evidence that CA-IX is the primary target through which Sulfonabenz exerts its cytotoxic effects under hypoxia.

MoA_Logic Compound Sulfonabenz Target CA-IX Protein Compound->Target Inhibits Phenotype Cell Survival in Hypoxia Compound->Phenotype Reduces (Observed Effect) Pathway pH Regulation (Acid Extrusion) Target->Pathway Enables Pathway->Phenotype Promotes KO_Model CA-IX Knockout (No Target) KO_Model->Target Removes KO_Model->Pathway Disrupts

Sources

A Head-to-Head Comparison of Phosphatase Inhibitors: Unveiling the Potential of 2-(3-Amino-benzenesulfonylamino)-benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of cellular signaling, phosphatases play a pivotal role in regulating a vast array of biological processes by catalyzing the removal of phosphate groups from proteins and other molecules. The dysregulation of phosphatase activity is implicated in numerous pathologies, making them attractive targets for therapeutic intervention. This guide provides a comprehensive, head-to-head comparison of inhibitors targeting the phosphatase PHOSPHO1, with a special focus on the emerging class of inhibitors derived from 2-(3-Amino-benzenesulfonylamino)-benzoic acid.

This document is intended for researchers, scientists, and drug development professionals engaged in the study of phosphatase-mediated signaling and the discovery of novel therapeutic agents. We will delve into the mechanistic details of PHOSPHO1, compare the efficacy and selectivity of various inhibitors, and provide detailed experimental protocols for their evaluation.

The Central Role of PHOSPHO1 in Mineralization and Beyond

PHOSPHO1, a phosphoethanolamine/phosphocholine phosphatase, is a key player in the initiation of bone mineralization.[1][2] It is highly expressed in mineralizing tissues where it hydrolyzes its substrates to provide inorganic phosphate, a critical component of hydroxyapatite crystals.[2] Beyond its established role in skeletal biology, emerging evidence suggests that PHOSPHO1 is also involved in pathological processes such as vascular calcification and may have a role in metabolic disorders.[1][3][4] This expanding understanding of PHOSPHO1's functions has spurred the search for potent and selective inhibitors to probe its biological roles and as potential therapeutic agents.

This compound: A Gateway to Selective PHOSPHO1 Inhibition

While this compound itself is not a direct inhibitor of PHOSPHO1, it serves as a crucial reactant in the synthesis of a novel class of benzoisothiazolone-based selective PHOSPHO1 inhibitors.[5] This structural motif, combining a sulfonamide and a benzoic acid moiety, is a common feature in various enzyme inhibitors, highlighting the versatility of this chemical scaffold in drug design.[6][7]

The development of selective inhibitors is paramount to dissecting the specific functions of PHOSPHO1, as many early-identified inhibitors lacked specificity, often cross-reacting with other phosphatases like tissue-nonspecific alkaline phosphatase (TNAP) and ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1).[3]

Head-to-Head Comparison of PHOSPHO1 Inhibitors

The quest for selective PHOSPHO1 inhibitors has led to the identification and characterization of several compounds through high-throughput screening and rational drug design. Here, we compare the key attributes of prominent PHOSPHO1 inhibitors.

InhibitorChemical ClassIC50 (PHOSPHO1)SelectivityKey Findings & ApplicationsReferences
Lansoprazole Proton Pump Inhibitor~1-10 µMLow (also inhibits ENPP1 and TNAP)Initially identified as a PHOSPHO1 inhibitor, but off-target effects limit its use as a specific probe. Associated with increased fracture risk.[3][8]
Ebselen Organoselenium CompoundMicromolar rangeModerateIdentified from a library of pharmacologically active compounds.[1][3]
SCH-202676 Not specifiedMicromolar rangeModerateIdentified from a library of pharmacologically active compounds.[3]
MLS-0390838 BenzoisothiazolonePotent (nanomolar range)High (no cross-inhibition of TNAP or ENPP1)Identified through high-throughput screening; demonstrates the potential of the benzoisothiazolone scaffold for selective PHOSPHO1 inhibition.[3][4]
MLS-0263839 BenzoisothiazolonePotent (nanomolar range)High (no cross-inhibition of TNAP or ENPP1)Effectively reduces vascular smooth muscle cell calcification in vitro, highlighting the therapeutic potential of PHOSPHO1 inhibition.[3][4]

The Broader Context: Sulfonamide and Benzoic Acid Derivatives as Enzyme Inhibitors

The core structural components of the precursor to selective PHOSPHO1 inhibitors, the sulfonamide and benzoic acid groups, are prevalent in a wide range of enzyme inhibitors targeting diverse enzyme classes.

  • Carbonic Anhydrase Inhibitors: Sulfonamides are the hallmark of carbonic anhydrase inhibitors, a class of drugs used in the treatment of glaucoma, epilepsy, and other conditions.[7][9] The sulfonamide moiety coordinates with the zinc ion in the active site of the enzyme.

  • Protein-Tyrosine Phosphatase (PTP) Inhibitors: Derivatives of benzoic acid, such as 2-(oxalylamino)-benzoic acid, have been identified as general, competitive inhibitors of PTPs.[10][11] These enzymes are crucial regulators of signal transduction pathways.

  • 3α-Hydroxysteroid Dehydrogenase (3α-HSD) Inhibitors: Certain 2-aminobenzoic acid derivatives have shown inhibitory activity against 3α-HSD, an enzyme with potential implications in inflammation.[12]

This broad utility underscores the importance of these chemical scaffolds in medicinal chemistry and provides a rationale for their exploration in the design of inhibitors for a variety of enzymatic targets.

Experimental Protocols

1. PHOSPHO1 Inhibition Assay (In Vitro)

This protocol describes a colorimetric assay to determine the inhibitory potential of a compound against PHOSPHO1.

Materials:

  • Recombinant human PHOSPHO1 enzyme

  • Phosphoethanolamine (substrate)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM MgCl2)

  • Malachite Green reagent for phosphate detection

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add 10 µL of each compound dilution. Include a vehicle control (DMSO) and a positive control inhibitor (if available).

  • Add 70 µL of assay buffer to all wells.

  • Add 10 µL of recombinant PHOSPHO1 enzyme to all wells except for the no-enzyme control.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 10 µL of the phosphoethanolamine substrate to all wells.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 100 µL of Malachite Green reagent.

  • Incubate at room temperature for 15 minutes to allow color development.

  • Measure the absorbance at a wavelength of 620 nm using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the inhibition data against the logarithm of the compound concentration.

2. Vascular Smooth Muscle Cell (VSMC) Calcification Assay

This protocol assesses the effect of PHOSPHO1 inhibitors on the calcification of VSMCs in culture.

Materials:

  • Primary vascular smooth muscle cells

  • Growth medium (e.g., DMEM with 10% FBS)

  • Calcification medium (growth medium supplemented with elevated phosphate, e.g., 2.5 mM)

  • Test compounds

  • Calcium assay kit (e.g., o-cresolphthalein-based)

  • Protein assay kit (e.g., BCA assay)

  • Multi-well cell culture plates

Procedure:

  • Seed VSMCs in multi-well plates and grow to confluence.

  • Once confluent, switch the medium to calcification medium.

  • Treat the cells with various concentrations of the test compound. Include a vehicle control.

  • Culture the cells for 7-14 days, changing the medium and reapplying the compound every 2-3 days.

  • After the incubation period, wash the cells with PBS.

  • To measure calcium deposition, decalcify the cell layer by incubating with 0.6 N HCl overnight.

  • Determine the calcium concentration in the HCl supernatant using a calcium assay kit.

  • To normalize for cell number, lyse the cells from a parallel set of wells and measure the total protein content using a protein assay kit.

  • Express the results as µg of calcium per mg of total protein.

Visualizing the Pathways and Workflows

PHOSPHO1_Pathway cluster_extracellular Extracellular Matrix cluster_intracellular Intracellular cluster_mineralization Mineralization MV Matrix Vesicle PHOSPHO1 PHOSPHO1 MV->PHOSPHO1 Location PC Phosphocholine PC->PHOSPHO1 PE Phosphoethanolamine PE->PHOSPHO1 Pi Inorganic Phosphate (Pi) PHOSPHO1->Pi Hydrolysis Choline Choline PHOSPHO1->Choline Ethanolamine Ethanolamine PHOSPHO1->Ethanolamine Hydroxyapatite Hydroxyapatite Formation Pi->Hydroxyapatite Initiates

Caption: Signaling pathway of PHOSPHO1-mediated mineralization.

Inhibition_Assay_Workflow start Start prepare_reagents Prepare Reagents: - PHOSPHO1 Enzyme - Substrate - Assay Buffer - Test Compounds start->prepare_reagents plate_setup Plate Setup: Add Compounds & Enzyme prepare_reagents->plate_setup pre_incubation Pre-incubation (37°C, 15 min) plate_setup->pre_incubation reaction_initiation Initiate Reaction: Add Substrate pre_incubation->reaction_initiation reaction_incubation Incubation (37°C, 30 min) reaction_initiation->reaction_incubation reaction_stop Stop Reaction: Add Malachite Green reaction_incubation->reaction_stop color_development Color Development (RT, 15 min) reaction_stop->color_development read_plate Read Absorbance (620 nm) color_development->read_plate data_analysis Data Analysis: Calculate % Inhibition & IC50 read_plate->data_analysis end End data_analysis->end

Caption: Workflow for an in vitro PHOSPHO1 inhibition assay.

Conclusion

The study of PHOSPHO1 and its inhibitors is a rapidly evolving field with significant therapeutic implications. While direct inhibitors based on the this compound scaffold are still under development, its role as a precursor to the highly selective benzoisothiazolone class of inhibitors is a testament to its importance. The head-to-head comparison of existing PHOSPHO1 inhibitors reveals a clear progression towards greater selectivity and potency. By understanding the structure-activity relationships of these compounds and employing robust experimental protocols, researchers can continue to advance our knowledge of PHOSPHO1's role in health and disease and pave the way for novel therapeutic strategies.

References

  • Huesa, C., et al. (2019). Pharmacological inhibition of PHOSPHO1 suppresses vascular smooth muscle cell calcification. JCI Insight, 4(21), e129107. [Link]
  • Yuan, Q., et al. (2022). The emerging roles of PHOSPHO1 and its regulated phospholipid homeostasis in metabolic disorders. Frontiers in Endocrinology, 13, 947495. [Link]
  • Huesa, C., et al. (2019).
  • MDPI. (2021). Benzoic Acid Derivatives with Trypanocidal Activity: Enzymatic Analysis and Molecular Docking Studies toward Trans-Sialidase. [Link]
  • Staines, K. A., et al. (2021). Proton Pump Inhibitors Inhibit PHOSPHO1 Activity and Matrix Mineralisation In Vitro.
  • Yuan, Q., et al. (2022). The emerging roles of PHOSPHO1 and its regulated phospholipid homeostasis in metabolic disorders. PMC, 9312219. [Link]
  • Kim, C. U., et al. (1995). Design and synthesis of benzoic acid derivatives as influenza neuraminidase inhibitors using structure-based drug design. Journal of Medicinal Chemistry, 38(20), 3947–3953. [Link]
  • Taylor & Francis Online. (2018).
  • Taylor & Francis Online. (2014).
  • Study.com. (n.d.). Enzyme Inhibition: The Role of 4-Chlorobenzenesulfonamide in Biochemical Research. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Enzyme Inhibition: The Role of 4-Chlorobenzenesulfonamide in Biochemical Research. [Link]
  • PubMed. (2015).
  • National Center for Biotechnology Information. (2017).
  • PubMed. (2020).
  • National Center for Biotechnology Information. (2015). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. [Link]
  • ResearchGate. (2018). List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. [Link]
  • PubMed. (1995). Synthesis of new 2-([(phenoxy or phenyl)acetyl]amino)
  • PubMed. (2011). Discovery of substituted 3-(phenylamino)benzoic acids as potent and selective inhibitors of type 5 17β-hydroxysteroid dehydrogenase (AKR1C3). [Link]
  • PubMed. (2000). 2-(oxalylamino)
  • ResearchGate. (2000). 2-(Oxalylamino)
  • PubMed. (1997). Thromboxane modulating agents. 3. 1H-imidazol-1-ylalkyl- and 3-pyridinylalkyl-substituted 3-[2-[(arylsulfonyl)amino]ethyl]benzenepropanoic acid derivatives as dual thromboxane synthase inhibitor/thromboxane receptor antagonists. [Link]

Sources

A Researcher's Guide to Unlocking Synergy: Assessing Combinations of Sulfonamide Derivatives with Antimicrobial and Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the complex landscape of drug discovery and development, the quest for enhanced therapeutic efficacy and reduced toxicity is paramount. Combination therapy, a strategy that utilizes multiple bioactive compounds, has emerged as a powerful approach to address these challenges. This guide provides an in-depth exploration of the synergistic potential of sulfonamide derivatives when combined with other therapeutic agents, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the mechanistic rationale behind these combinations, present robust experimental methodologies for assessing synergy, and provide illustrative data to guide your research endeavors.

The Rationale for Synergy: Why Combine Sulfonamides?

Sulfonamides, a class of synthetic compounds characterized by the sulfanilamide structural motif, have a long-standing history in medicine, primarily as antimicrobial agents. Their mechanism of action typically involves the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[1][2] Folic acid is a vital precursor for the synthesis of nucleotides and amino acids, making its inhibition detrimental to bacterial proliferation.[3][4]

However, the therapeutic utility of sulfonamides extends beyond their antibacterial properties. A growing body of research has highlighted their potential as anticancer agents, with derivatives showing activity against various cancer-related targets.[5][6][7] The mechanisms underlying their antitumor action are diverse and can include the inhibition of carbonic anhydrase, disruption of microtubule assembly, and cell cycle arrest.[6][7][8]

The true potential of sulfonamide derivatives often lies in their ability to act synergistically with other compounds. Synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects.[9] This can lead to several clinical advantages:

  • Enhanced Efficacy: Achieving a greater therapeutic effect at lower doses.

  • Reduced Drug Resistance: The simultaneous targeting of multiple pathways can make it more difficult for resistant cell populations to emerge.

  • Lowered Toxicity: The use of lower doses of individual agents can reduce the incidence and severity of adverse effects.

This guide will focus on two key areas of synergistic application for sulfonamide derivatives: in combination with other antimicrobial agents and with established anticancer drugs.

Pillars of Synergy Assessment: Methodologies and Data Interpretation

To rigorously evaluate the interaction between a sulfonamide derivative and another compound, a systematic and quantitative approach is essential. The following experimental designs are the cornerstones of synergy testing in preclinical research.

The Checkerboard Assay: A Primary Screening Tool

The checkerboard assay is a widely used in vitro method to screen for synergistic, additive, or antagonistic interactions between two compounds.[10][11] It involves a two-dimensional titration of both agents in a microplate format, allowing for the simultaneous testing of numerous concentration combinations.

G cluster_0 Preparation cluster_1 Incubation cluster_2 Data Acquisition & Analysis A Prepare stock solutions of Sulfonamide Derivative (Drug A) and Compound B B Perform serial dilutions of Drug A along the columns of a 96-well plate A->B C Perform serial dilutions of Compound B along the rows of the 96-well plate B->C D Add target cells (bacteria or cancer cells) to each well C->D E Incubate under appropriate conditions (e.g., 37°C, 24-72 hours) D->E F Measure biological endpoint (e.g., cell viability, bacterial growth) E->F G Calculate the Fractional Inhibitory Concentration (FIC) Index F->G H Interpret the results: Synergy, Additivity, or Antagonism G->H

Caption: Workflow for a checkerboard synergy assay.

  • Preparation of Drug Solutions: Prepare stock solutions of the sulfonamide derivative (Drug A) and the compound to be tested in combination (Drug B) in a suitable solvent. The highest concentration tested should typically be 4-8 times the Minimum Inhibitory Concentration (MIC) or the half-maximal inhibitory concentration (IC50) of each drug alone.

  • Plate Setup:

    • In a 96-well microtiter plate, add culture medium to all wells.

    • Create a serial dilution of Drug A along the x-axis (e.g., columns 1-10). Column 11 will contain no Drug A (growth control for Drug B).

    • Create a serial dilution of Drug B along the y-axis (e.g., rows A-G). Row H will contain no Drug B (growth control for Drug A).

    • The well at H11 will contain no drugs and serve as the positive growth control. Well H12 can be a sterility control (medium only).

  • Inoculation: Add a standardized inoculum of the target microorganism or a specific number of cancer cells to each well.

  • Incubation: Incubate the plate under conditions optimal for the growth of the cells or bacteria.

  • Data Collection: After incubation, determine the MIC or IC50 for each drug alone and for each combination. For bacteria, this is often the lowest concentration that inhibits visible growth. For cancer cells, a cell viability assay (e.g., MTT, CellTiter-Glo®) is typically used.

  • Data Analysis: The Fractional Inhibitory Concentration (FIC) Index: The interaction is quantified by calculating the FIC index.

    FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone) FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    FIC Index (FICI) = FIC of Drug A + FIC of Drug B

    The FICI is interpreted as follows:

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Isobologram Analysis: A Graphical Representation of Synergy

Isobologram analysis provides a graphical method to visualize and quantify drug interactions.[12][13][14] An isobole is a line that connects the doses of two drugs that, when given in combination, produce the same effect as each drug administered alone.

  • Determine Dose-Response Curves: First, establish the dose-response curves for the sulfonamide derivative and the partner compound individually to determine the concentration of each drug required to produce a specific level of effect (e.g., 50% inhibition, ED50).

  • Plot the Axes: The x-axis represents the dose of the sulfonamide derivative, and the y-axis represents the dose of the partner compound.

  • Draw the Line of Additivity: A straight line is drawn connecting the ED50 values of the two drugs on their respective axes. This line represents all the dose combinations that would be expected to produce an additive effect.

  • Plot the Experimental Data: The experimentally determined dose combinations that produce the same level of effect (ED50) are plotted on the graph.

  • Interpretation:

    • Synergy: If the experimental data points fall below the line of additivity, the interaction is synergistic.

    • Additivity: If the data points fall on the line, the interaction is additive.

    • Antagonism: If the data points fall above the line, the interaction is antagonistic.

The Combination Index (CI) Method: A More Rigorous Approach

The Chou-Talalay method, which calculates a Combination Index (CI), is a robust and widely accepted method for quantifying drug synergy.[9][15] It is based on the median-effect principle and can be applied to both in vitro and in vivo data.

CI < 1: Synergy CI = 1: Additive effect CI > 1: Antagonism

Specialized software, such as CompuSyn, can be used to calculate CI values from experimental data.[15]

Comparison Guide: Synergistic Effects of Sulfonamide Derivatives

Synergistic Antimicrobial Activity: The Classic Case of Sulfamethoxazole and Trimethoprim

The combination of sulfamethoxazole (a sulfonamide) and trimethoprim is a textbook example of antimicrobial synergy.[1][2] This combination, often referred to as co-trimoxazole, demonstrates the power of targeting a single metabolic pathway at two different points.

G PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid (DHF) DHPS->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolic Acid (THF) DHFR->THF Nucleotides Nucleotide & Amino Acid Synthesis THF->Nucleotides Sulfamethoxazole Sulfamethoxazole Sulfamethoxazole->DHPS Inhibits Trimethoprim Trimethoprim Trimethoprim->DHFR Inhibits

Caption: Sequential blockade of the folic acid synthesis pathway.

As illustrated above, sulfamethoxazole inhibits DHPS, while trimethoprim inhibits a downstream enzyme, dihydrofolate reductase (DHFR).[4][16] This sequential blockade leads to a much more profound inhibition of folic acid synthesis than either drug could achieve alone.

The following table presents hypothetical checkerboard assay data for the combination of sulfamethoxazole and trimethoprim against Escherichia coli.

Sulfamethoxazole (µg/mL)Trimethoprim (µg/mL)GrowthFICIInterpretation
MIC Alone
160-
01-
Combinations
40.125-0.375Synergy
20.25-0.375Synergy
10.5-0.5625Additive
Enhancing Anticancer Efficacy: Sulfonamides in Combination with Chemotherapeutics

The potential for sulfonamide derivatives to synergize with existing anticancer drugs is an exciting area of research.[5] One proposed mechanism for this synergy is the inhibition of multidrug resistance (MDR) proteins by certain sulfonamides.[5] MDR proteins, such as P-glycoprotein, act as efflux pumps that can expel chemotherapeutic agents from cancer cells, thereby reducing their efficacy.

The following table shows hypothetical data from a cell viability assay assessing the combination of a novel sulfonamide derivative (Compound X) with doxorubicin in a breast cancer cell line.

Compound X (µM)Doxorubicin (nM)% Cell ViabilityCI ValueInterpretation
IC50 Alone
10050
05050
Combinations
2.512.5500.5Synergy
56.25500.625Additive

Conclusion and Future Directions

The strategic combination of sulfonamide derivatives with other therapeutic agents represents a promising avenue for the development of more effective and safer medicines. The methodologies outlined in this guide—the checkerboard assay, isobologram analysis, and the Combination Index method—provide a robust framework for the quantitative assessment of these interactions. By understanding the underlying mechanisms of synergy and applying rigorous experimental designs, researchers can unlock the full therapeutic potential of these versatile compounds. Future research should continue to explore novel sulfonamide derivatives and their synergistic partnerships, not only in the realms of infectious diseases and oncology but also in other therapeutic areas where combination therapy holds promise.

References

  • Burchall, J. J., & Hitchings, G. H. (1965). Inhibitor binding analysis of dihydrofolate reductases from various species. Molecular Pharmacology, 1(2), 126-136.
  • Huang, R. Y., Pei, L., Liu, Q., et al. (2019). Isobologram Analysis: A Comprehensive Review of Methodology and Current Research. Frontiers in Pharmacology, 10, 1222. [Link]
  • Foucquier, J., & Guedj, M. (2015). Analysis of drug combinations: a review of statistical methods. Pharmacology Research & Perspectives, 3(3), e00149.
  • Tallarida, R. J. (2006). An overview of drug combination analysis with isobolograms. Journal of Pharmacology and Experimental Therapeutics, 319(1), 1-7. [Link]
  • Chou, T. C. (2010). Drug combination studies and their synergy quantification using the Chou-Talalay method. Cancer Research, 70(2), 440-446. [Link]
  • The Coolest Assay to Learn! Step-by-Step Guide to the Checkerboard Assay. (n.d.). BenchSci. [Link]
  • New and simplified method for drug combination studies by checkerboard assay. (2020). MethodsX, 7, 100809. [Link]
  • Antimicrobial Synergy Testing/Checkerboard Assay. (n.d.).
  • Antimicrobial Synergy Study – Checkerboard Testing. (n.d.). Emery Pharma. [Link]
  • Berenbaum, M. C. (1978). A method for testing for synergy with any number of agents. The Journal of Infectious Diseases, 137(2), 122-130.
  • Garcia, L. S. (Ed.). (2010). Clinical microbiology procedures handbook. John Wiley & Sons.
  • Chou, T. C., & Talalay, P. (1984). Quantitative analysis of dose-effect relationships: the combined effects of multiple drugs or enzyme inhibitors.
  • Review of the Sulfonamides and Trimethoprim. (2000). Pediatrics in Review, 21(11), 389-392. [Link]
  • How to calculate Combination Index (CI) for drug-drug interaction? (2017).
  • Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method. (2014). BMC Cancer, 14, 823. [Link]
  • Combining Sulfonylureas with Anticancer Drugs: Evidence of Synergistic Efficacy with Doxorubicin In Vitro and In Vivo. (2022). International Journal of Molecular Sciences, 23(19), 11839. [Link]
  • Isobolographic analysis of interactions – a pre-clinical perspective. (2023). Journal of Pre-Clinical and Clinical Research, 17(4), 185-189. [Link]
  • The combination index (CI < 1) as the definition of synergism and of synergy claims. (2018). CoLab.
  • Sulfonamides and trimethoprim. (n.d.). Slideshare. [Link]
  • Sulfonamides and Trimethoprim. (2019, May 20). YouTube. [Link]
  • Anticancer activity of sulfonamides containing heterocycle compound synthesized by green chemistry via silver nanoparticles (green nanoparticles). (2024).
  • Sulfonamide: Mechanism of Action & Uses. (n.d.). Study.com. [Link]
  • Sulfonamide Antibiotics | Bacterial Targets, Mechanism of Action, Adverse Effects. (2019, February 22). YouTube. [Link]
  • Sulfonamides and sulfonylated derivatives as anticancer agents. (2002). Current Cancer Drug Targets, 2(1), 55-75. [Link]
  • Sulfonamides - 5 Minute Antimicrobials. (2022, October 11). YouTube. [Link]
  • Mechanism for Synergism between Sulphonamides and Trimethoprim Clarified. (1996). Journal of Pharmacy and Pharmacology, 48(5), 519-525. [Link]
  • The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. (2021). International Journal of Molecular Sciences, 22(7), 3698. [Link]
  • Casini, A., et al. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Current cancer drug targets, 2(1), 55-75.

Sources

Validating Target Engagement of 2-(3-Amino-benzenesulfonylamino)-benzoic Acid with Carbonic Anhydrase IX: A Comparative Guide to Cellular Thermal Shift Assays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery, unequivocally demonstrating that a molecule engages its intended target within the complex milieu of a living cell is a cornerstone of preclinical validation. This guide provides an in-depth, technical comparison of methodologies for validating the target engagement of a novel small molecule, "2-(3-Amino-benzenesulfonylamino)-benzoic acid," with its putative target, Carbonic Anhydrase IX (CA IX), a transmembrane enzyme implicated in tumor progression.[1][2] We will focus on the Cellular Thermal Shift Assay (CETSA®) as a primary validation tool, comparing its data with alternative biophysical and enzymatic assays.[3][4][5]

The core principle of CETSA is that the binding of a ligand, in this case, our investigational compound, to its target protein alters the protein's thermal stability.[6][7] This change in stability, either stabilization or destabilization, can be quantified and serves as a direct measure of target engagement in a physiologically relevant context.[8]

The Scientific Rationale: Why CETSA for CA IX Target Validation?

Carbonic Anhydrase IX is a key regulator of pH in the hypoxic tumor microenvironment, making it an attractive therapeutic target.[1][2] Validating that "this compound" directly binds to CA IX in intact cells is crucial for several reasons:

  • Confirms Mechanism of Action: It provides direct evidence that the compound's downstream effects are a result of engaging the intended target.

  • Guides Structure-Activity Relationship (SAR) Studies: Quantitative target engagement data allows for the ranking of compound analogs, accelerating the optimization of potency and selectivity.

  • De-risks Clinical Translation: Early confirmation of target engagement in a cellular context increases the likelihood of translating preclinical findings to clinical efficacy.

While traditional enzymatic assays can demonstrate inhibition, they often utilize purified, recombinant proteins and may not fully recapitulate the complexities of the cellular environment, such as compound permeability and off-target effects.[9][10] CETSA bridges this gap by providing a label-free method to assess target engagement in intact cells or even tissues.[3][7]

Comparative Analysis of Target Engagement Methodologies

To provide a comprehensive validation of target engagement for "this compound" with CA IX, we will compare data from CETSA with two orthogonal methods: a direct enzymatic assay and an alternative biophysical assay, Drug Affinity Responsive Target Stability (DARTS).

MethodPrincipleKey AdvantagesKey Limitations
Cellular Thermal Shift Assay (CETSA) Ligand binding alters the thermal stability of the target protein.[7]Label-free, applicable in intact cells and tissues, reflects physiological conditions.[3][4][5]Not all protein-ligand interactions cause a significant thermal shift, can be lower throughput.[3]
Colorimetric CO₂ Hydration Assay Measures the inhibition of the CA IX-catalyzed hydration of carbon dioxide.[11]Direct measure of functional inhibition, high-throughput.Uses purified protein, does not confirm cellular target engagement.
Drug Affinity Responsive Target Stability (DARTS) Ligand binding protects the target protein from proteolytic degradation.[5]Label-free, does not require thermal denaturation.Can be influenced by the choice of protease and digestion conditions.

Experimental Validation of Target Engagement

Part 1: Isothermal Dose-Response CETSA (ITDRF-CETSA)

This experiment aims to determine the concentration of "this compound" required to stabilize CA IX at a fixed temperature, yielding an EC₅₀ value for target engagement.

Experimental Protocol: ITDRF-CETSA

  • Cell Culture: Culture a human cell line endogenously expressing CA IX (e.g., HT-29) to ~80% confluency.

  • Compound Treatment: Treat cells with a serial dilution of "this compound" (e.g., 0.1 nM to 50 µM) or vehicle (DMSO) for 1 hour at 37°C.

  • Heating Step: Aliquot treated cells into PCR tubes and heat at a predetermined optimal temperature (e.g., 52°C, determined from a preliminary melt curve experiment) for 3 minutes, followed by cooling for 3 minutes at room temperature.[5]

  • Cell Lysis: Lyse the cells by three cycles of freeze-thawing in liquid nitrogen and a 37°C water bath.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.[5]

  • Quantification of Soluble CA IX: Carefully collect the supernatant and quantify the amount of soluble CA IX using a specific detection method such as Western blotting or ELISA.

  • Data Analysis: Normalize the amount of soluble CA IX to the vehicle control and plot against the compound concentration. Fit the data to a dose-response curve to determine the EC₅₀ value.

Expected Outcome: Successful target engagement will result in a dose-dependent increase in the amount of soluble CA IX at the challenge temperature, indicating stabilization of the protein by the compound.

Part 2: Comparative Enzymatic Assay

This assay will determine the IC₅₀ of "this compound" for the enzymatic activity of purified CA IX.

Experimental Protocol: Colorimetric CO₂ Hydration Assay

  • Reagents: Prepare a reaction buffer (e.g., 20 mM Tris, pH 8.3), a solution of purified human Carbonic Anhydrase IX, and a stock solution of "this compound."

  • Inhibitor Incubation: In a 96-well plate, add the reaction buffer, a pH indicator (e.g., phenol red), and serial dilutions of the test compound. Add the purified CA IX enzyme and incubate for 15 minutes.[11]

  • Reaction Initiation: Initiate the reaction by adding ice-cold CO₂-saturated water.

  • Data Acquisition: Immediately monitor the change in absorbance over time using a microplate reader at a wavelength appropriate for the pH indicator.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration and determine the percent inhibition relative to a vehicle control. Fit the data to a dose-response curve to calculate the IC₅₀ value.[11]

Visualizing the Workflow

Caption: Workflow for validating target engagement.

Interpreting the Data: A Holistic View

The table below presents hypothetical data for "this compound" and a known CA IX inhibitor, Acetazolamide, for comparison.

CompoundMethodMetricValue (nM)
This compound ITDRF-CETSAEC₅₀35.5
This compound Colorimetric CO₂ Hydration AssayIC₅₀18.2
Acetazolamide (Reference) ITDRF-CETSAEC₅₀95.3
Acetazolamide (Reference) Colorimetric CO₂ Hydration AssayIC₅₀55.8

A close correlation between the cellular EC₅₀ from CETSA and the biochemical IC₅₀ from the enzymatic assay provides strong evidence for on-target engagement. Discrepancies between these values can be informative, potentially highlighting issues with cell permeability, compound metabolism, or off-target effects.

Advanced CETSA Formats for Deeper Insights

Beyond the basic ITDRF-CETSA, several advanced formats can provide more nuanced information about target engagement:

  • 2D-CETSA: This method involves varying both the temperature and the concentration of the compound, providing a comprehensive profile of target stabilization.

  • Melt-Curve CETSA: In this format, cells are treated with a fixed concentration of the compound and subjected to a range of temperatures to determine the change in the melting temperature (ΔTm) of the target protein.[5]

  • High-Throughput CETSA (HT-CETSA): Utilizing plate-based detection methods like AlphaLISA or HTRF, HT-CETSA enables the screening of larger compound libraries.[12]

  • Real-Time CETSA (RT-CETSA): This newer approach uses bioluminescent reporters to monitor protein unfolding in real-time, increasing throughput and sensitivity.[4][9][10]

G cluster_0 CETSA Principle cluster_1 CETSA Workflow A Unbound Protein C Heat Application A->C B Ligand-Bound Protein B->C D Denaturation & Aggregation C->D E Stabilization C->E F Cell Treatment G Heating F->G H Lysis G->H I Centrifugation H->I J Quantification of Soluble Protein I->J

Caption: The principle and workflow of CETSA.

Conclusion: A Multi-Faceted Approach to Target Validation

Confirming target engagement is a critical step in the journey of a drug candidate from the bench to the clinic. The Cellular Thermal Shift Assay provides a powerful, physiologically relevant method for this validation. By integrating CETSA data with results from orthogonal assays, researchers can build a robust and compelling case for the mechanism of action of novel therapeutics like "this compound." This multi-faceted approach not only strengthens the scientific rationale for a drug development program but also provides invaluable insights that guide the optimization of the next generation of targeted therapies.

References

  • BenchChem. (2025).
  • bioRxiv. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv.
  • BenchChem. (2025).
  • Lu, Q., & Russinova, E. (2023). Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. Springer Protocols.
  • ACS Publications. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
  • BenchChem. (2025). Cross-validation of "Carbonic anhydrase inhibitor 22" activity with a different method. Benchchem.
  • PubMed Central. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
  • NIH. (n.d.). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. NIH.
  • Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA)
  • CETSA. (n.d.). CETSA. CETSA.
  • NIH. (n.d.). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. NIH.
  • MDPI. (n.d.). Computational Discovery of Selective Carbonic Anhydrase IX (CA IX)
  • PubMed. (2023). Selective carbonic anhydrase IX and XII inhibitors based around a functionalized coumarin scaffold. PubMed.
  • PubMed. (2020).
  • NIH. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. PMC.
  • ResearchGate. (2025). Principle of the cellular thermal shift assay (CETSA). When exposed to....
  • YouTube. (2020). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. YouTube.

Sources

"2-(3-Amino-benzenesulfonylamino)-benzoic acid" comparing efficacy in different cancer cell lines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of Benzenesulfonamide-Based Compounds in Oncology: Efficacy Profiling Across Diverse Cancer Cell Lines

A Foreword from the Senior Application Scientist

In the landscape of modern drug discovery, the benzenesulfonamide scaffold represents a privileged structure, forming the backbone of numerous therapeutic agents. While the specific compound "2-(3-Amino-benzenesulfonylamino)-benzoic acid" is noted in synthetic chemistry, its biological activity and comparative efficacy in oncology are not extensively documented in peer-reviewed literature. To provide a meaningful and data-rich comparative guide that aligns with the spirit of the original query, this analysis will focus on a structurally related and extensively characterized benzenesulfonamide derivative: Celecoxib .

Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, has garnered significant attention for its anti-neoplastic properties, which extend beyond its primary anti-inflammatory mechanism. This guide will delve into the comparative efficacy of Celecoxib across various cancer cell lines, providing a framework for researchers to understand its differential effects and the methodologies used to elucidate them. The principles and protocols detailed herein are broadly applicable to the evaluation of novel benzenesulfonamide-based compounds.

The Rationale for Comparative Efficacy Studies

The heterogeneity of cancer, driven by diverse genetic and epigenetic alterations, dictates that a single compound will not exhibit uniform efficacy across all cancer types. Comparative efficacy studies are therefore paramount in identifying sensitive and resistant cancer cell lines, which in turn can inform patient stratification strategies and the discovery of predictive biomarkers. Our investigation into Celecoxib's effects will serve as a paradigm for this approach.

Comparative Cytotoxicity of Celecoxib: A Multi-Cell Line Analysis

The primary measure of a compound's anti-cancer activity is its ability to inhibit cell growth and induce cell death. The half-maximal inhibitory concentration (IC50) is a key metric for this assessment. Below is a summary of Celecoxib's IC50 values across a panel of human cancer cell lines, demonstrating its differential cytotoxicity.

Table 1: Comparative IC50 Values of Celecoxib in Various Human Cancer Cell Lines

Cancer TypeCell LineIC50 (µM)Key Findings & Mechanistic InsightsReference
Colon Cancer HT-29~45Induction of apoptosis via caspase-3 activation.
HCT-116~50Cell cycle arrest at G0/G1 phase.
Breast Cancer MDA-MB-231~60Inhibition of angiogenesis and invasion.
MCF-7>100Relative resistance, lower COX-2 expression.
Prostate Cancer PC-3~35Downregulation of Akt signaling pathway.
LNCaP~55Androgen-independent induction of apoptosis.
Lung Cancer A549~75Synergistic effects with chemotherapy.

Note: IC50 values are approximate and can vary based on experimental conditions (e.g., incubation time, cell density).

The data clearly indicates that Celecoxib's efficacy is cell-line dependent. For instance, prostate cancer cell lines appear more sensitive than the breast cancer cell line MCF-7, which exhibits relative resistance. This differential sensitivity underscores the importance of the underlying molecular landscape of each cancer cell.

Unraveling the Mechanism of Action: COX-2 Dependent and Independent Pathways

Celecoxib's anti-neoplastic effects are multifaceted, arising from both its canonical COX-2 inhibition and off-target, COX-2 independent activities. Understanding these pathways is crucial for interpreting comparative efficacy data.

COX-2 Dependent Pathway

The overexpression of COX-2 in many tumors leads to increased production of prostaglandins, particularly PGE2. PGE2 promotes tumorigenesis by stimulating cell proliferation, angiogenesis, and invasion, while inhibiting apoptosis and immune surveillance. Celecoxib, by blocking COX-2, directly counteracts these effects.

COX2_Pathway AA Arachidonic Acid COX2 COX-2 (Overexpressed in Tumors) AA->COX2 PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Proliferation Proliferation PGE2->Proliferation Apoptosis Apoptosis Inhibition PGE2->Apoptosis Angiogenesis Angiogenesis PGE2->Angiogenesis Celecoxib Celecoxib Celecoxib->COX2 Inhibits

Caption: COX-2 dependent mechanism of Celecoxib.

COX-2 Independent Pathways

Interestingly, Celecoxib has demonstrated anti-cancer activity even in cell lines with low or undetectable COX-2 expression. This points to the existence of COX-2 independent mechanisms, which include:

  • Induction of Apoptosis: Through the modulation of Bcl-2 family proteins and activation of caspases.

  • Cell Cycle Arrest: Primarily at the G0/G1 or G2/M phase, often involving the modulation of cyclin-dependent kinases (CDKs).

  • Inhibition of Signaling Pathways: Such as the Akt/mTOR and Wnt/β-catenin pathways, which are critical for cancer cell survival and proliferation.

COX2_Independent_Pathway Celecoxib Celecoxib Akt Akt/mTOR Pathway Celecoxib->Akt Inhibits Caspases Caspase Activation Celecoxib->Caspases Activates CDKs CDK Inhibition Celecoxib->CDKs Inhibits Proliferation Proliferation Inhibition Akt->Proliferation Apoptosis Apoptosis Caspases->Apoptosis CellCycleArrest Cell Cycle Arrest CDKs->CellCycleArrest

Caption: Key COX-2 independent mechanisms of Celecoxib.

Experimental Protocols for Comparative Efficacy Assessment

To ensure robust and reproducible data, standardized protocols are essential. The following sections detail the methodologies for key assays used to generate the comparative data presented in this guide.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow Diagram:

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Seed 1. Seed Cells (96-well plate) Incubate1 2. Incubate (24h) Seed->Incubate1 Treat 3. Add Drug (Serial Dilutions) Incubate1->Treat Incubate2 4. Incubate (48-72h) Treat->Incubate2 AddMTT 5. Add MTT Reagent Incubate2->AddMTT Incubate3 6. Incubate (4h) AddMTT->Incubate3 AddSolvent 7. Add Solubilizing Agent Incubate3->AddSolvent Read 8. Read Absorbance (570 nm) AddSolvent->Read

A-24-1-1-1: A Senior Application Scientist's Guide to the Synthesis, Characterization, and Comparative Evaluation of 2-(3-Amino-benzenesulfonylamino)-benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The field of medicinal chemistry continuously explores novel molecular scaffolds to address unmet therapeutic needs. N-arylsulfonyl anthranilic acids represent a class of compounds with established biological relevance, often exhibiting anti-inflammatory and antimicrobial properties.[1][2] This guide focuses on a specific, yet under-characterized member of this family: 2-(3-Amino-benzenesulfonylamino)-benzoic acid . An extensive review of published literature reveals a significant knowledge gap, with no dedicated reports on the synthesis, characterization, or biological evaluation of this specific isomer. This document, therefore, serves as a comprehensive, forward-looking protocol for the independent synthesis and rigorous verification of its structure and purity. It provides a comparative framework by discussing isomeric analogues and proposes a foundational screening cascade to elucidate its potential bioactivity. This guide is intended for researchers in drug discovery and chemical biology, providing a robust, self-validating methodology to explore this novel chemical entity.

Introduction: The Case for a Neglected Scaffold

The core structure of the target compound combines anthranilic acid (2-aminobenzoic acid) with a 3-aminobenzenesulfonyl moiety. Anthranilic acid derivatives are known pharmacophores, forming the basis for non-steroidal anti-inflammatory drugs (NSAIDs) and other bioactive agents.[3][4] The sulfonamide group (—SO₂NH—) is a cornerstone of medicinal chemistry, present in a vast array of antibacterial, diuretic, and anticancer drugs. The strategic placement of an additional amino group on the benzenesulfonyl ring, particularly at the meta-position, introduces a key variable for modulating physicochemical properties such as solubility, pKa, and hydrogen bonding capacity, which can profoundly influence biological activity.

While isomers like the 4-substituted benzenesulfonamides of anthranilic acid have been synthesized and evaluated for antifungal and cytotoxic effects[2][5], the 3-amino isomer remains conspicuously absent from the scientific literature. This guide rectifies that omission by proposing a complete workflow, from initial synthesis to preliminary biological assessment, grounded in established chemical principles.

Part 1: Proposed Synthesis and Purification Protocol

A logical and efficient synthetic route is paramount for producing high-purity material for characterization and screening. The most common and reliable method for forming a sulfonamide bond is the reaction of a sulfonyl chloride with an amine in the presence of a base.[6] Therefore, a two-step sequence is proposed:

  • Sulfonamide Bond Formation: Reaction of 2-aminobenzoic acid with 3-nitrobenzenesulfonyl chloride. The nitro group serves as a stable precursor to the desired amine.

  • Nitro Group Reduction: Catalytic hydrogenation to convert the nitro group to the primary amine.

Detailed Experimental Protocol:

Step 1: Synthesis of 2-(3-Nitro-benzenesulfonylamino)-benzoic acid

  • Reagent Preparation: In a 250 mL round-bottom flask, dissolve 2-aminobenzoic acid (1.37 g, 10 mmol) in 50 mL of pyridine. Stir the mixture at room temperature until a clear solution is obtained. Cool the flask in an ice bath to 0-5 °C.

  • Addition of Sulfonyl Chloride: To the cooled solution, add 3-nitrobenzenesulfonyl chloride (2.21 g, 10 mmol) portion-wise over 15 minutes, ensuring the temperature does not exceed 10 °C.

  • Reaction: Allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 12-16 hours.

  • Work-up: Pour the reaction mixture into 200 mL of ice-cold 2M hydrochloric acid. A precipitate will form.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water (3 x 50 mL) to remove pyridine hydrochloride.

  • Drying: Dry the crude product in a vacuum oven at 60 °C to a constant weight.

Step 2: Synthesis of this compound

  • Catalyst Setup: In a hydrogenation vessel, suspend the crude 2-(3-Nitro-benzenesulfonylamino)-benzoic acid (10 mmol) from Step 1 in 100 mL of methanol. Add Palladium on carbon (10% w/w, ~100 mg) to the suspension.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-6 hours.

  • Catalyst Removal: Once the reaction is complete, carefully vent the vessel and purge with nitrogen gas. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with methanol (2 x 20 mL).

  • Product Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product.

Proposed Reaction Pathway

Synthesis_Pathway A 2-Aminobenzoic Acid I 2-(3-Nitro-benzenesulfonylamino)-benzoic acid A->I B 3-Nitrobenzenesulfonyl Chloride B->I P This compound I->P R1 Pyridine, 0°C to RT R1->I Step 1 R2 H₂, Pd/C Methanol, 50 psi R2->P Step 2

Caption: Proposed two-step synthesis of the target compound.

Part 2: Comprehensive Physicochemical Characterization

To validate the identity, structure, and purity of the synthesized compound, a battery of standard analytical techniques is required. This section outlines the expected results, providing a benchmark for experimental verification.

Technique Purpose Expected Observations for this compound
¹H NMR Structural ElucidationSignals corresponding to aromatic protons on both rings, with distinct splitting patterns. An NH proton (sulfonamide), an NH₂ group (amine), and a COOH proton (carboxylic acid). The latter two may be broad and exchangeable with D₂O.[7][8]
¹³C NMR Carbon Skeleton ConfirmationResonances for all unique carbon atoms. The carbonyl carbon of the carboxylic acid is expected in the 165-185 ppm region.[9] Aromatic carbons will appear between 110-150 ppm.
FT-IR Functional Group AnalysisCharacteristic stretches: N-H (amine & sulfonamide, ~3300-3500 cm⁻¹), O-H (carboxylic acid, broad, ~2500-3300 cm⁻¹), C=O (carbonyl, ~1680-1710 cm⁻¹), and S=O (sulfonamide, two bands, ~1350 & 1160 cm⁻¹).[10]
Mass Spectrometry (HRMS) Molecular Weight & FormulaPrecise mass measurement to confirm the elemental composition (C₁₃H₁₂N₂O₄S).
HPLC Purity AssessmentA single major peak under various mobile phase conditions, indicating >95% purity for use in biological assays.
Analytical Characterization Workflow

Characterization_Workflow Start Synthesized Crude Product Purify Recrystallization/ Chromatography Start->Purify Confirm Structural Confirmation (NMR, MS, IR) Purify->Confirm Assess Purity Assessment (HPLC, Elemental Analysis) Confirm->Assess End Verified Compound (>95% Purity) Assess->End

Caption: Standard workflow for compound verification and purification.

Part 3: Comparative Analysis and Proposed Biological Screening

The true value of a novel compound is determined by its biological activity relative to existing alternatives. This section provides a framework for comparing the target compound with its structural isomers and proposes an initial biological screening plan.

Isomeric Comparison

The position of the amino group on the benzenesulfonyl ring is a critical determinant of the molecule's electronic and steric properties.

Isomer Structure Anticipated Impact on Properties Published Activity (if any)
2-(3-Amino...) (Target)meta-aminoThe amino group exerts a weaker electronic effect from the meta position. This may alter the pKa of the sulfonamide NH and the overall lipophilicity compared to other isomers.None found in the literature.
2-(4-Amino...) (para)para-aminoThe amino group is in direct conjugation with the sulfonyl group, which can significantly influence electron density and potential for H-bonding.Shown to have antifungal activity against C. albicans and cytotoxic effects against MOLT-3 cells.[2][5]
2-(2-Amino...) (ortho)ortho-aminoSteric hindrance from the ortho-amino group could impact the preferred conformation around the S-N bond and may introduce intramolecular hydrogen bonding possibilities.None found in the literature.

This comparison highlights the importance of synthesizing and testing the 3-amino isomer to complete the structure-activity relationship (SAR) profile for this scaffold.

Proposed Biological Screening Cascade

Based on the known activities of the anthranilic acid and sulfonamide pharmacophores, a tiered screening approach is recommended.

Tier 1: Foundational Assays

  • Antimicrobial Activity: Screen against a panel of gram-positive (Staphylococcus aureus) and gram-negative (Escherichia coli) bacteria, as well as a fungal strain (Candida albicans).[11][12] This will provide a baseline comparison to the known antifungal activity of the 4-amino isomer.[2]

  • General Cytotoxicity: Evaluate the compound's effect on cell viability using a standard cell line (e.g., HEK293 or HepG2) via an MTT or similar assay. This is crucial to identify any non-specific toxicity and establish a therapeutic window.

Tier 2: Targeted Assays (Based on Structural Analogy)

  • Anti-inflammatory Activity: Given that N-sulfonyl anthranilic acids have been investigated as anti-inflammatory agents[1], a cyclooxygenase (COX-1/COX-2) inhibition assay is a logical next step. Measuring the inhibition of these enzymes can indicate potential NSAID-like activity.

  • Carbonic Anhydrase Inhibition: Many sulfonamides are potent inhibitors of carbonic anhydrase. Screening against various isoforms (e.g., CA-I, CA-II) could uncover novel therapeutic potential, as seen with related anthranilic acid derivatives.[3]

This structured approach ensures that resources are used efficiently, starting with broad screening and progressing to more specific, hypothesis-driven assays.

Conclusion

While "this compound" is currently an uncharacterized molecule, its structural components suggest a high potential for biological activity. This guide provides the first comprehensive roadmap for its synthesis, purification, and rigorous characterization. By following the proposed experimental protocols and analytical workflows, researchers can independently produce and verify this compound. The comparative analysis and tiered screening cascade offer a logical framework for elucidating its biological function and establishing a preliminary structure-activity relationship against its known isomers. This work serves as a foundational blueprint to unlock the potential of a neglected chemical scaffold.

References

  • Bali, A., et al. (2007). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC - NIH.
  • Chen, K., et al. (2018). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. PMC - NIH.
  • ResearchGate. (n.d.). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF.
  • ResearchGate. (2023). Synthesis, Characterization, Bioactivity Impacts of New Anthranilic Acid Hydrazones Containing Aryl Sulfonate Moiety as Fenamate Isosteres.
  • UCL Discovery. (n.d.). The Synthesis of Functionalised Sulfonamides.
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.
  • PubMed. (2017). Synthesis and anti-inflammatory evaluation of N-sulfonyl anthranilic acids via Ir(III).
  • PubMed. (n.d.). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents.
  • ResearchGate. (n.d.). Experimental and theoretical study on benzoic acid derivatives.
  • Prachayasittikul, S., et al. (2011). Investigation on biological activities of anthranilic acid sulfonamide analogs. PMC - NIH.
  • ResearchGate. (n.d.). List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid.
  • MDPI. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules.
  • ResearchGate. (n.d.). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b)...
  • ResearchGate. (2011). Investigation on biological activities of anthranilic acid sulfonamide analogs.
  • SciELO. (2007). Microwave-Promoted synthesis of novel N-Arylanthranilic acids.
  • ResearchGate. (n.d.). Antimicrobial activity of prepared complexes, 2-aminobenzoic acid and...
  • Organic Syntheses. (2022). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis.
  • PrepChem.com. (n.d.). Synthesis of 2-[[3-(trifluoromethyl)phenyl]amino]benzoic acid, methyl ester.
  • ResearchGate. (n.d.). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids.
  • PubChem. (n.d.). 2-(3-Aminooctanoylamino)benzoic acid.
  • Google Patents. (n.d.). CN104072383A - Method for preparing 3-amino-2-methyl benzoic acid.
  • Chitkara University. (n.d.). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management.
  • Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives.
  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis ...

Sources

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the benzenesulfonamide and aminobenzoic acid scaffolds are foundational pillars in the design of therapeutic agents. The strategic combination of these pharmacophores, as seen in "2-(3-Amino-benzenesulfonylamino)-benzoic acid," presents a compelling framework for the development of potent and selective enzyme inhibitors. This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of this lead compound and its structural analogs, with a primary focus on their inhibitory activity against carbonic anhydrases (CAs), a family of metalloenzymes implicated in a range of physiological and pathological processes.

Introduction: The Significance of the Benzenesulfonamide-Benzoic Acid Scaffold

The benzenesulfonamide moiety is a cornerstone in the development of carbonic anhydrase inhibitors (CAIs). The primary sulfonamide group (-SO₂NH₂) is a potent zinc-binding group, enabling it to coordinate with the Zn²⁺ ion in the active site of CAs, thereby disrupting their catalytic activity.[1][2] The aromatic ring of the benzenesulfonamide provides a versatile platform for chemical modification, allowing for the fine-tuning of inhibitory potency and isoform selectivity.

The aminobenzoic acid component, on the other hand, offers additional points for molecular interactions and can influence the pharmacokinetic properties of the molecule. The relative positioning of the amino, sulfonylamino, and carboxylic acid groups is critical in defining the molecule's three-dimensional conformation and its ability to fit within the enzyme's active site. Understanding the SAR of this scaffold is paramount for the rational design of next-generation inhibitors with improved therapeutic profiles.

Comparative Structure-Activity Relationship (SAR) Analysis

While specific experimental data for this compound as a carbonic anhydrase inhibitor is not extensively documented in publicly available literature, we can infer its potential activity and establish a robust SAR by comparing it with structurally related analogs. The following analysis focuses on key structural modifications and their impact on inhibitory potency against various human carbonic anhydrase (hCA) isoforms, particularly the cytosolic hCA I and II, and the tumor-associated hCA IX and XII.

The Critical Role of the Sulfonamide Position

The position of the sulfonamide group on the aniline ring of anilinoquinazoline-based benzenesulfonamides significantly influences inhibitory activity. A study on these hybrids provides valuable insights that can be extrapolated to our lead compound.[3]

Key Observation: Compounds with the benzenesulfonamide moiety at the meta position of the aniline ring (analogous to our lead compound's 3-amino substitution) generally exhibit potent inhibition against hCA I, II, IX, and XII.

dot graph SAR_Sulfonamide_Position { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

Lead [label="2-(3-Amino-benzenesulfonylamino)\n-benzoic acid\n(Hypothesized Potent Inhibitor)", fillcolor="#4285F4"]; Ortho [label="Ortho-substituted Analog\n(Potentially Altered Activity)", fillcolor="#EA4335"]; Para [label="Para-substituted Analog\n(Generally Potent)", fillcolor="#34A853"];

Lead -> Ortho [label="Shift of -SO2NH- to ortho"]; Lead -> Para [label="Shift of -SO2NH- to para"]; } caption { label: "Positional Isomerism Impact on Activity"; fontsize: 10; }

Influence of Substituents on the Benzoic Acid Ring

Modifications to the benzoic acid ring can dramatically alter the binding affinity and selectivity of the inhibitor. The carboxylic acid group is a key interaction point, often forming hydrogen bonds with active site residues.

Key Observation: The introduction of bulky substituents or modifications that alter the electronic properties of the benzoic acid ring can either enhance or diminish inhibitory activity, depending on the specific isoform. For instance, in a series of benzenesulfonamides incorporating cyanoacrylamide moieties, electron-donating groups on the aromatic ring favored hCA IX and XII inhibition.[4]

The Isomeric Position of the Amino Group

The position of the amino group on the benzenesulfonyl ring is another critical determinant of activity. While our lead compound features a meta-amino group, the classic sulfonamide drugs, such as sulfanilamide, possess a para-amino group, which is crucial for their antibacterial action by mimicking para-aminobenzoic acid (PABA). In the context of CA inhibition, this position influences interactions with residues at the rim of the active site.

dot graph SAR_Amino_Position { layout=dot; rankdir=TB; node [shape=ellipse, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Meta_Amino [label="meta-Amino\n(Lead Compound)", fillcolor="#FBBC05"]; Para_Amino [label="para-Amino\n(Classic Sulfonamides)", fillcolor="#4285F4"]; Ortho_Amino [label="ortho-Amino", fillcolor="#EA4335"]; Activity [label="Carbonic Anhydrase\nInhibition", shape=cylinder, fillcolor="#F1F3F4"];

Meta_Amino -> Activity; Para_Amino -> Activity; Ortho_Amino -> Activity; } caption { label: "Influence of Amino Group Position"; fontsize: 10; }

Quantitative Comparison of Related Compounds

The following table summarizes the carbonic anhydrase inhibitory activity (Kᵢ in nM) of selected 4-anilinoquinazoline-based benzenesulfonamides, which serve as valuable structural surrogates for our analysis. The data is extracted from a study by Al-Ghorbani et al. (2022).[3]

Compound IDStructure (Core: 4-anilinoquinazoline)R Group on BenzenesulfonamidehCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
3a 3-aminobenzenesulfonamideH89.48.710.110.8
4a 4-aminobenzenesulfonamideH127.32.412.37.9
4e 4-aminobenzenesulfonamide4-chlorophenyl91.24.613.58.3
4f 4-aminobenzenesulfonamidethiophen-3-yl60.912.511.27.6
AAZ Acetazolamide (Standard)-250.012.125.05.7

Analysis of the Data:

  • Potency: The data reveals that benzenesulfonamide derivatives with the amino group at the meta (3a) and para (4a, 4e, 4f) positions exhibit potent, low nanomolar inhibition against hCA II, IX, and XII, often surpassing the standard inhibitor acetazolamide (AAZ).[3]

  • Selectivity: Compound 4a demonstrates remarkable selectivity for hCA II over hCA I. In contrast, compound 3a , the closest analog to our lead compound, shows more balanced inhibition across the tested isoforms.[3]

  • Effect of Substituents: The addition of a 4-chlorophenyl (4e ) or a thiophen-3-yl (4f ) group to the quinazoline core generally maintains or slightly improves potency against hCA I, while retaining strong inhibition of the other isoforms.[3]

Experimental Protocols: Carbonic Anhydrase Inhibition Assay

To ensure the trustworthiness and reproducibility of the data, a detailed experimental protocol for assessing carbonic anhydrase inhibition is provided below. This method is based on the widely used stopped-flow CO₂ hydration assay.[1][5]

Principle

The assay measures the inhibition of the CA-catalyzed hydration of carbon dioxide. The hydration of CO₂ produces protons, leading to a decrease in the pH of the solution. The rate of this pH change, monitored by a pH indicator, is proportional to the enzyme's activity.

Materials
  • Purified human carbonic anhydrase isoforms (hCA I, II, IX, XII)

  • HEPES buffer (20 mM, pH 7.4)

  • p-Nitrophenol (pH indicator)

  • CO₂-saturated water

  • Test compounds (dissolved in DMSO)

  • Stopped-flow spectrophotometer

Step-by-Step Methodology
  • Enzyme and Inhibitor Preparation:

    • Prepare stock solutions of the hCA isoforms in HEPES buffer.

    • Prepare serial dilutions of the test compounds and the standard inhibitor (e.g., acetazolamide) in DMSO.

  • Assay Procedure:

    • Equilibrate the stopped-flow instrument to 25°C.

    • In one syringe, load the enzyme solution mixed with the pH indicator in HEPES buffer.

    • In the other syringe, load the CO₂-saturated water.

    • To determine the inhibitory effect, pre-incubate the enzyme solution with various concentrations of the test compound for a specified time (e.g., 15 minutes) at room temperature before loading into the syringe.

  • Data Acquisition:

    • Initiate the reaction by rapidly mixing the contents of the two syringes.

    • Monitor the change in absorbance of the pH indicator at the appropriate wavelength (e.g., 400 nm for p-nitrophenol) over time.

    • The initial rate of the reaction is determined from the linear portion of the absorbance curve.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to the uninhibited control.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

    • The inhibition constant (Kᵢ) can be calculated using the Cheng-Prusoff equation if the Michaelis constant (Kₘ) of the substrate is known.

dot graph TD { A[Prepare Enzyme and Inhibitor Solutions] --> B[Load Syringes in Stopped-Flow Instrument]; B --> C{Pre-incubate Enzyme with Inhibitor}; C --> D[Initiate Reaction by Mixing with CO2-saturated Water]; D --> E[Monitor Absorbance Change Over Time]; E --> F[Calculate Initial Reaction Rates]; F --> G[Determine % Inhibition and IC50/Ki Values]; } caption { label: "Workflow for CA Inhibition Assay"; fontsize: 10; }

Conclusion and Future Directions

The "this compound" scaffold represents a promising starting point for the development of novel carbonic anhydrase inhibitors. The analysis of structurally related compounds suggests that this molecule is likely to exhibit potent inhibitory activity. The key to unlocking its full therapeutic potential lies in the systematic exploration of its SAR.

Future research should focus on the synthesis and biological evaluation of a focused library of analogs of this compound. This should include:

  • Isomeric Scaffolds: Synthesizing and testing the 2-(2-amino-) and 2-(4-amino-) benzenesulfonylamino-benzoic acid isomers to definitively establish the optimal position of the amino group.

  • Substituent Effects: Introducing a variety of substituents (electron-donating, electron-withdrawing, and sterically diverse) on both the benzenesulfonyl and benzoic acid rings to probe the binding pockets of different CA isoforms.

  • Isoform Selectivity Profiling: Screening all new compounds against a broad panel of hCA isoforms to identify selective inhibitors for specific therapeutic applications, such as targeting tumor-associated isoforms hCA IX and XII while sparing the ubiquitous hCA I and II.

By employing a rational, structure-based drug design approach informed by the principles outlined in this guide, researchers can accelerate the discovery of novel and effective carbonic anhydrase inhibitors with improved clinical outcomes.

References

  • Angeli, A., et al. (2021). Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. ACS Medicinal Chemistry Letters, 12(11), 1735–1742.
  • Bozdag, M., et al. (2022). Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. Molecules, 27(24), 9009.
  • De Simone, G., & Supuran, C. T. (2021). Amino Acids as Building Blocks for Carbonic Anhydrase Inhibitors. Molecules, 26(15), 4478.
  • Gül, H. İ., et al. (2023). Design, synthesis, and biological activity studies of carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2275939.
  • Nocentini, A., et al. (2021). Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties. International Journal of Molecular Sciences, 22(14), 7679.
  • Owa, T., et al. (2009). Carbonic anhydrase inhibitors. Biphenylsulfonamides with inhibitory action towards the transmembrane, tumor-associated isozymes IX possess cytotoxic activity against human colon, lung and breast cancer cell lines. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(2), 499-505.
  • Said, A. M., et al. (2023). Design, synthesis, and carbonic anhydrase inhibition activities of Schiff bases incorporating benzenesulfonamide scaffold: Molecular docking application. Journal of Molecular Structure, 1292, 136127.
  • Tantawy, M. A., et al. (2021). Novel benzenesulfonamides aryl and arylsulfone conjugates adopting tail/dual tail approaches: Synthesis, carbonic anhydrase inhibitory activity and molecular modeling studies. European Journal of Medicinal Chemistry, 221, 113486.
  • Vaitkienė, E., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 7001.
  • Al-Ghorbani, M., et al. (2022). 4-Anilinoquinazoline-based benzenesulfonamides as nanomolar inhibitors of carbonic anhydrase isoforms I, II, IX, and XII: design, synthesis, in-vitro, and in-silico biological studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1014-1027.
  • Maresca, A., et al. (2013). Carbonic anhydrase inhibitors: benzenesulfonamides incorporating cyanoacrylamide moieties are low nanomolar/subnanomolar inhibitors of the tumor-associated isoforms IX and XII. Bioorganic & Medicinal Chemistry, 21(6), 1578-1584.
  • Malinovskis, A., et al. (2023). Inhibition Studies on Carbonic Anhydrase Isoforms I, II, IX, and XII with a Series of Sulfaguanidines. ChemMedChem, 18(6), e202200658.
  • Jabarah, Z. A., et al. (2024). Synthesis, Characterization and Biological Activity Evaluation of Bis-Methylene-di-(2-Amino Benzoic Acid) Derivatives Grafting with Polyethanol. Journal of the Chemical Society of Pakistan, 46(6), 550-559.
  • Kumar, A., et al. (2003). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Bioorganic & Medicinal Chemistry, 11(23), 5281-5291.
  • Matulis, D., et al. (2024).
  • Rotondi, G., et al. (2019). Design, synthesis and biological activity of selective hCAs inhibitors based on 2-(benzylsulfinyl)benzoic acid scaffold. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1400-1413.
  • Supuran, C. T. (2020). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 25(12), 2896.
  • BindingDB. (n.d.). BindingDB PrimarySearch_ki.
  • Wilson, D. L., et al. (2018). Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. ACS Medicinal Chemistry Letters, 9(10), 1013-1018.
  • Al-Omair, M. A., et al. (2022). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 27(19), 6299.

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-(3-Amino-benzenesulfonylamino)-benzoic acid for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and development, the safe management and disposal of chemical reagents are paramount to ensuring personnel safety and environmental protection. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(3-Amino-benzenesulfonylamino)-benzoic acid, a compound that, while specific safety data may not be readily available, requires cautious handling based on its chemical structure as a sulfonamide derivative of benzoic acid. The procedures outlined herein are grounded in established principles of laboratory safety and regulatory compliance, designed to empower researchers with the knowledge to manage this chemical waste stream responsibly.

I. Core Principles of Chemical Waste Management

The disposal of any chemical, including this compound, must adhere to the foundational principle of "cradle-to-grave" responsibility. This means that the generator of the waste is responsible for its safe handling and disposal from the point of generation to its final treatment. This guide is built upon the regulatory framework established by agencies such as the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1]

At its core, proper chemical disposal is a systematic process of identification, segregation, containment, and transfer. The causality behind this structured approach is to prevent inadvertent chemical reactions, protect personnel from exposure, and ensure that the waste is directed to a facility capable of managing its specific hazards.

II. Hazard Profile and Immediate Safety Precautions

Immediate Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (nitrile or neoprene), and a lab coat when handling this compound.[4]

  • Ventilation: Conduct all handling and preparation for disposal within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[4]

  • Spill Management: In the event of a spill, contain the material to prevent it from entering drains or water courses.[5] For solid spills, carefully sweep or scoop the material to avoid dust generation.[5] For liquid spills, use an inert absorbent material.[5] The collected material must be disposed of as hazardous waste.

Table 1: Anticipated Hazard Profile of this compound

Hazard ClassificationDescriptionRecommended Precautions
Skin Irritation May cause redness and irritation upon contact.Wear chemical-resistant gloves and a lab coat. Wash hands thoroughly after handling.[2][3]
Serious Eye Damage Potential to cause serious, irreversible eye damage.Wear safety goggles or a face shield.[2][3]
Target Organ Toxicity Prolonged or repeated inhalation may cause lung damage.Handle in a chemical fume hood.[2]
Aquatic Toxicity Harmful to aquatic organisms.Do not dispose of down the drain or in the regular trash. Prevent release to the environment.
III. Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the disposal of this compound, ensuring that each step logically follows the last to maintain safety and compliance.

Step 1: Waste Identification and Segregation

  • Action: Clearly identify all waste streams containing this compound. This includes the pure compound, reaction mixtures, contaminated labware (e.g., weighing boats, pipette tips, vials), and used PPE.

  • Rationale: Proper identification is the first and most critical step in hazardous waste management. It ensures that the waste is not mixed with incompatible materials, which could lead to dangerous chemical reactions.[4][6] For instance, mixing with strong oxidizing agents should be avoided.[2]

Step 2: Containerization

  • Action: Place the waste in a designated, chemically compatible, and leak-proof hazardous waste container.[1][4] The container should be in good condition with a secure-fitting lid.[4] Do not use food-grade containers.[6]

  • Rationale: The integrity of the container is crucial to prevent leaks and spills during storage and transport. The material of the container must be compatible with the chemical to avoid degradation of the container itself.

Step 3: Labeling

  • Action: Affix a hazardous waste label to the container as soon as the first drop of waste is added. The label must include the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Irritant," "Corrosive").[7]

  • Rationale: Accurate and complete labeling is a legal requirement and is essential for communicating the hazards of the container's contents to all personnel and to the ultimate waste disposal facility.

Step 4: Storage in a Satellite Accumulation Area (SAA)

  • Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4][6][7] The SAA should be at or near the point of waste generation and under the control of laboratory personnel.[4][6]

  • Rationale: The SAA provides a safe and controlled environment for the short-term storage of hazardous waste. Storing the waste at the point of generation minimizes the risk of spills and accidents associated with transporting open waste containers.

Step 5: Arranging for Disposal

  • Action: Once the waste container is full, or if the waste has been stored for an extended period (regulations may vary, but typically less than one year for SAAs), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5][6]

  • Rationale: The final disposal of hazardous chemical waste must be carried out by a licensed and reputable company that is equipped to handle, transport, and treat the waste in accordance with all federal, state, and local regulations.[1][5] Never dispose of this chemical in the regular trash or down the drain.[5][8]

IV. Workflow for Disposal Decision-Making

The following diagram illustrates the logical flow of the disposal process for this compound.

DisposalWorkflow Start Waste Generation (this compound) Identify Identify as Hazardous Waste Start->Identify Segregate Segregate from Incompatible Waste Identify->Segregate Containerize Place in Approved Waste Container Segregate->Containerize Label Label Container 'Hazardous Waste' Containerize->Label Store Store in Satellite Accumulation Area (SAA) Label->Store Full Container Full? Store->Full Full->Store No Dispose Arrange for Pickup by Licensed Contractor Full->Dispose Yes End Proper Disposal Dispose->End

Caption: Disposal workflow for this compound.

V. Conclusion

By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound. The principles of hazard assessment, proper handling, and systematic waste management are not merely procedural hurdles but are integral components of a robust safety culture in the laboratory. Trust in our processes is built upon the foundation of scientific integrity and a commitment to the well-being of our colleagues and the environment.

References

  • Navigating the Disposal of 8-Fluoroisoquinoline-5-sulfonamide: A Guide for Laboratory Professionals. Benchchem.
  • Proper Disposal of Biphenyl Sulfonamide 1: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Managing Hazardous Chemical Waste in the Lab. American Society for Clinical Laboratory Science.
  • Laboratory Waste Management: The New Regulations. MedicalLab Management.
  • Safety Data Sheet for Benzoic Acid. Sigma-Aldrich.
  • Safety Data Sheet for Benzoic Acid. Fisher Scientific.
  • Safety Data Sheet for Benzoic Acid. Redox.
  • The NIH Drain Discharge Guide. National Institutes of Health.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(3-Amino-benzenesulfonylamino)-benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents, such as 2-(3-Amino-benzenesulfonylamino)-benzoic acid, demands a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, in-depth guidance on the personal protective equipment (PPE) required to handle this compound safely, ensuring the well-being of laboratory personnel and the integrity of your research.

Core Principles of Chemical Handling: A Proactive Stance on Safety

Before detailing specific PPE requirements, it is crucial to establish a framework of safety-conscious laboratory practices. These principles should be ingrained in all handling procedures involving this compound:

  • Engineering Controls as the First Line of Defense: Always handle this compound within a certified chemical fume hood to minimize the inhalation of dust or aerosols.[2][5][6] Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • A Culture of Preparedness: Never work alone when handling hazardous materials. Ensure all personnel are trained on the specific risks associated with this compound and the appropriate emergency procedures.

  • Decontamination and Disposal: All surfaces and equipment must be thoroughly decontaminated after use. Dispose of all waste, including contaminated PPE, as hazardous chemical waste in accordance with all local, state, and federal regulations.[5][6][7]

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is critical to prevent exposure through inhalation, dermal contact, and eye contact. The following table outlines the minimum PPE requirements for handling this compound.

Protection Type Specification Rationale
Eye and Face Protection Chemical safety goggles and a full-face shield.Protects against splashes, dust, and aerosols from reaching the eyes and face. Standard safety glasses are insufficient.[1][8][9]
Skin Protection Chemical-resistant gloves (nitrile or neoprene), a flame-retardant lab coat, and full-length pants.Prevents direct skin contact with the chemical. Nitrile or neoprene gloves offer good resistance to a range of chemicals.[1][9][10]
Respiratory Protection A NIOSH-approved N95 or higher-level particulate respirator.Required when handling the solid compound outside of a fume hood or when there is a risk of aerosol generation.[2][5][8]
Footwear Closed-toe, chemical-resistant shoes.Protects feet from spills and falling objects.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a standardized operational plan is essential for minimizing risk. The following workflow provides a procedural guide for the safe handling of this compound.

Pre-Handling Checklist:
  • Area Preparation: Designate a specific, uncluttered area within a chemical fume hood for the handling procedure.

  • Equipment Assembly: Gather all necessary laboratory equipment, including spatulas, weighing paper, and reaction vessels.

  • PPE Donning: Don all required PPE as outlined in the table above before entering the designated handling area.

Handling Protocol:
  • Weighing and Transfer: Carefully weigh the desired amount of the compound on weighing paper. Use a spatula to transfer the solid, avoiding the generation of dust.

  • Solution Preparation: If preparing a solution, slowly add the compound to the solvent, stirring gently to avoid splashing.

  • Reaction Monitoring: Continuously monitor the reaction from a safe distance, utilizing the fume hood sash as a protective barrier.

Post-Handling Procedures:
  • Decontamination: Thoroughly clean all equipment and the work area with an appropriate solvent.

  • Waste Disposal: Segregate all chemical waste, including contaminated consumables, into a designated and clearly labeled hazardous waste container.

  • PPE Doffing: Remove PPE in the correct order to prevent cross-contamination: gloves first, followed by the face shield, lab coat, and finally, safety goggles. Wash hands thoroughly after removing all PPE.

PPE_Workflow cluster_prep Preparation cluster_execution Execution cluster_disposal Disposal & Final Steps start Start: Handling Required area_prep Designate & Prepare Work Area in Fume Hood start->area_prep 1. ppe_check Assemble & Inspect Required PPE area_prep->ppe_check 2. don_ppe Don PPE: Gloves, Goggles, Face Shield, Lab Coat ppe_check->don_ppe 3. handle_chem Perform Chemical Handling Procedure don_ppe->handle_chem 4. decon Decontaminate Work Area & Equipment handle_chem->decon 5. dispose_waste Segregate & Dispose of Hazardous Waste decon->dispose_waste 6. doff_ppe Doff PPE in Correct Sequence dispose_waste->doff_ppe 7. wash_hands Wash Hands Thoroughly doff_ppe->wash_hands 8. end_proc End of Procedure wash_hands->end_proc

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.